molecular formula C26H34N4O10S B1180811 Barzuxetan CAS No. 157380-45-5

Barzuxetan

Cat. No.: B1180811
CAS No.: 157380-45-5
M. Wt: 594.6 g/mol
InChI Key: QZVREUUCWLULJM-HKBOAZHASA-N
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Description

Barzuxetan, also known as this compound, is a useful research compound. Its molecular formula is C26H34N4O10S and its molecular weight is 594.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

157380-45-5

Molecular Formula

C26H34N4O10S

Molecular Weight

594.6 g/mol

IUPAC Name

2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2R)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid

InChI

InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21+/m1/s1

InChI Key

QZVREUUCWLULJM-HKBOAZHASA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Synonyms

CHX-A''-DTPA(B-355)

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Barzuxetan: A Technical Guide to a Targeted Radioimmunoconjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barzuxetan is a critical component of the investigational radioimmunoconjugate, Tabituximab this compound (also known as OTSA-101). It functions as a chelating agent, linking a therapeutic or imaging radioisotope to the monoclonal antibody, Tabituximab. The primary mechanism of action of Tabituximab this compound is the targeted delivery of radiation to tumor cells overexpressing the Frizzled-10 (FZD10) receptor, a key component of the Wnt/β-catenin signaling pathway. This document provides a comprehensive technical overview of the mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to this compound and Tabituximab this compound

This compound itself is not a pharmacologically active entity. Its role is to securely bind a radioisotope, such as Yttrium-90 (⁹⁰Y) for therapy or Indium-111 (¹¹¹In) for imaging, to the Tabituximab antibody.[1] Tabituximab is a humanized monoclonal antibody that specifically targets the Frizzled-10 (FZD10) receptor.[2] The complete conjugate, Tabituximab this compound, therefore acts as a targeted delivery system for radiotherapy.

The therapeutic rationale for Tabituximab this compound is based on the differential expression of its target, FZD10. FZD10 is highly expressed in certain cancers, notably synovial sarcoma, while its expression in normal adult tissues is minimal, making it an attractive target for cancer therapy.[2]

The Molecular Target: Frizzled-10 (FZD10) and the Wnt/β-catenin Signaling Pathway

FZD10 is a seven-transmembrane receptor that, upon binding its ligand, Wnt, activates the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

In the "off-state" (absence of Wnt), a destruction complex, consisting of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.

In the "on-state" (Wnt binds to FZD and its co-receptor LRP5/6), the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of genes involved in cell proliferation, survival, and differentiation.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.

Canonical Wnt/β-catenin Signaling Pathway.

By targeting FZD10, Tabituximab this compound does not directly inhibit the signaling pathway but rather uses the receptor as an anchor to deliver a cytotoxic payload of radiation to the cancer cells.

Mechanism of Action of Tabituximab this compound

The mechanism of action of Tabituximab this compound can be summarized in the following steps:

  • Intravenous Administration: The radioimmunoconjugate is administered intravenously.

  • Targeting: The Tabituximab antibody component specifically binds to the extracellular domain of the FZD10 receptor on the surface of tumor cells.

  • Radiation Delivery: Once bound, the radioisotope attached via the this compound chelator emits radiation, primarily beta particles in the case of ⁹⁰Y.

  • Cell Kill: The localized radiation induces DNA damage and generates reactive oxygen species, leading to the death of the targeted cancer cells and potentially neighboring tumor cells through a "crossfire" effect.

The following diagram illustrates the structure and mechanism of Tabituximab this compound.

Tabituximab_Barzuxetan_MOA cluster_conjugate Tabituximab this compound cluster_cell Tumor Cell Tabituximab Tabituximab (anti-FZD10 mAb) This compound This compound (Chelator) Tabituximab->this compound FZD10 FZD10 Receptor Tabituximab->FZD10 Binding Radioisotope Radioisotope (e.g., ⁹⁰Y) This compound->Radioisotope Nucleus Nucleus Radioisotope->Nucleus Radiation Emission (β-particles) CellMembrane Cell Membrane DNA DNA

Structure and Mechanism of Tabituximab this compound.

Quantitative Data Summary

Preclinical Data
ParameterValueModel SystemReference
Binding Affinity
EC₅₀ for FZD10 binding2.961 ng/mLIn vitro ELISAMedChemExpress
In Vivo Efficacy
Tumor Uptake of ¹¹¹In-OTSA-10124.8 ± 6.5 %ID/g at 4 daysSYO-1 synovial sarcoma mouse modelSudo, H. et al. (2021)
Complete Response with ²²⁵Ac-OTSA-10160% of miceSYO-1 synovial sarcoma mouse modelSudo, H. et al. (2021)
Time to Tumor Progression58 days (treated) vs. 9 days (control)Mouse xenograft modelGiraudet, A-L. et al. (2018)
Clinical Data (Phase I)
ParameterValuePatient PopulationReference
Biodistribution
Patients with sufficient tumor uptake for therapy10 out of 20 (50%)Advanced Synovial SarcomaGiraudet, A-L. et al. (2018)
Safety
Recommended activity of ⁹⁰Y-OTSA-1011110 MBqAdvanced Synovial SarcomaGiraudet, A-L. et al. (2018)
Most common Grade ≥ 3 Adverse EventsReversible hematological disordersAdvanced Synovial SarcomaGiraudet, A-L. et al. (2018)
Efficacy
Objective ResponseNo objective responses observedAdvanced Synovial SarcomaGiraudet, A-L. et al. (2018)
Best ResponseStable disease in 3 out of 8 treated patientsAdvanced Synovial SarcomaGiraudet, A-L. et al. (2018)

Experimental Protocols

In Vitro Binding Assays

Competitive Inhibition Assay: The binding affinity of intact and conjugated OTSA-101 was evaluated using a competitive inhibition assay with the SYO-1 synovial sarcoma cell line. SYO-1 cells were incubated with a fixed concentration of radiolabeled OTSA-101 and increasing concentrations of unlabeled intact OTSA-101 or DOTA-conjugated OTSA-101. The displacement of the radiolabeled antibody was measured to determine the relative binding affinity.

Cell Binding Assay: The specific binding of radiolabeled OTSA-101 to SYO-1 cells was assessed. Cells were incubated with ¹¹¹In- or ²²⁵Ac-labeled OTSA-101. Non-specific binding was determined in the presence of an excess of unlabeled antibody. The amount of cell-bound radioactivity was measured to quantify specific binding.

Preclinical In Vivo Studies

Animal Model: SYO-1 synovial sarcoma cells were subcutaneously inoculated into nude mice.

Biodistribution Studies: ¹¹¹In-labeled OTSA-101 was administered to tumor-bearing mice. At various time points, animals were euthanized, and organs and tumors were collected and weighed. The radioactivity in each sample was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Phase I Clinical Trial (NCT01469975)

Study Design: A first-in-human, open-label, single-center Phase I study was conducted in patients with advanced synovial sarcoma. The study followed a theranostic approach with two parts:

  • Imaging Part: Patients received an intravenous injection of 187 MBq of ¹¹¹In-OTSA-101. Whole-body planar and SPECT-CT scintigraphies were performed at multiple time points up to 144 hours post-injection to assess biodistribution and tumor uptake.

  • Therapeutic Part: Patients with sufficient tumor uptake (greater than mediastinum) were randomized to receive either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101. Safety, pharmacokinetics, and preliminary efficacy were evaluated.

The following diagram illustrates the workflow of the Phase I clinical trial.

Clinical_Trial_Workflow Patient_Enrollment Patient Enrollment (Advanced Synovial Sarcoma) Imaging_Part Part 1: Imaging (187 MBq ¹¹¹In-OTSA-101 IV) Patient_Enrollment->Imaging_Part Biodistribution_Assessment Biodistribution Assessment (Planar & SPECT-CT Scans) Imaging_Part->Biodistribution_Assessment Tumor_Uptake_Evaluation Tumor Uptake Evaluation Biodistribution_Assessment->Tumor_Uptake_Evaluation Sufficient_Uptake Sufficient Uptake? Tumor_Uptake_Evaluation->Sufficient_Uptake Therapeutic_Part Part 2: Therapy (Randomization) Sufficient_Uptake->Therapeutic_Part Yes End_of_Study End of Study Sufficient_Uptake->End_of_Study No Dose_A Arm A: 370 MBq ⁹⁰Y-OTSA-101 Therapeutic_Part->Dose_A Dose_B Arm B: 1110 MBq ⁹⁰Y-OTSA-101 Therapeutic_Part->Dose_B Follow_Up Follow-up (Safety, PK, Efficacy) Dose_A->Follow_Up Dose_B->Follow_Up Follow_Up->End_of_Study

Phase I Clinical Trial Workflow for Tabituximab this compound.

Conclusion

This compound is an integral part of the radioimmunoconjugate Tabituximab this compound, enabling the targeted delivery of radiation to FZD10-expressing tumors. The mechanism of action relies on the high specificity of the Tabituximab antibody for FZD10, which is overexpressed in synovial sarcoma. Preclinical studies have demonstrated promising tumor targeting and efficacy. The Phase I clinical trial has established the feasibility and a recommended dose for this therapeutic approach, although objective responses were not observed at the doses tested. Further investigation with potentially more potent radioisotopes or in combination with other therapies may be warranted to fully realize the therapeutic potential of targeting FZD10 with this platform.

References

The Mechanism of Action of Barzuxetan: A Technical Guide to a Targeted Radioimmunoconjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barzuxetan is a critical component of the investigational radioimmunoconjugate, Tabituximab this compound (also known as OTSA-101). It functions as a chelating agent, linking a therapeutic or imaging radioisotope to the monoclonal antibody, Tabituximab. The primary mechanism of action of Tabituximab this compound is the targeted delivery of radiation to tumor cells overexpressing the Frizzled-10 (FZD10) receptor, a key component of the Wnt/β-catenin signaling pathway. This document provides a comprehensive technical overview of the mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to this compound and Tabituximab this compound

This compound itself is not a pharmacologically active entity. Its role is to securely bind a radioisotope, such as Yttrium-90 (⁹⁰Y) for therapy or Indium-111 (¹¹¹In) for imaging, to the Tabituximab antibody.[1] Tabituximab is a humanized monoclonal antibody that specifically targets the Frizzled-10 (FZD10) receptor.[2] The complete conjugate, Tabituximab this compound, therefore acts as a targeted delivery system for radiotherapy.

The therapeutic rationale for Tabituximab this compound is based on the differential expression of its target, FZD10. FZD10 is highly expressed in certain cancers, notably synovial sarcoma, while its expression in normal adult tissues is minimal, making it an attractive target for cancer therapy.[2]

The Molecular Target: Frizzled-10 (FZD10) and the Wnt/β-catenin Signaling Pathway

FZD10 is a seven-transmembrane receptor that, upon binding its ligand, Wnt, activates the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

In the "off-state" (absence of Wnt), a destruction complex, consisting of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.

In the "on-state" (Wnt binds to FZD and its co-receptor LRP5/6), the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of genes involved in cell proliferation, survival, and differentiation.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.

Canonical Wnt/β-catenin Signaling Pathway.

By targeting FZD10, Tabituximab this compound does not directly inhibit the signaling pathway but rather uses the receptor as an anchor to deliver a cytotoxic payload of radiation to the cancer cells.

Mechanism of Action of Tabituximab this compound

The mechanism of action of Tabituximab this compound can be summarized in the following steps:

  • Intravenous Administration: The radioimmunoconjugate is administered intravenously.

  • Targeting: The Tabituximab antibody component specifically binds to the extracellular domain of the FZD10 receptor on the surface of tumor cells.

  • Radiation Delivery: Once bound, the radioisotope attached via the this compound chelator emits radiation, primarily beta particles in the case of ⁹⁰Y.

  • Cell Kill: The localized radiation induces DNA damage and generates reactive oxygen species, leading to the death of the targeted cancer cells and potentially neighboring tumor cells through a "crossfire" effect.

The following diagram illustrates the structure and mechanism of Tabituximab this compound.

Tabituximab_Barzuxetan_MOA cluster_conjugate Tabituximab this compound cluster_cell Tumor Cell Tabituximab Tabituximab (anti-FZD10 mAb) This compound This compound (Chelator) Tabituximab->this compound FZD10 FZD10 Receptor Tabituximab->FZD10 Binding Radioisotope Radioisotope (e.g., ⁹⁰Y) This compound->Radioisotope Nucleus Nucleus Radioisotope->Nucleus Radiation Emission (β-particles) CellMembrane Cell Membrane DNA DNA

Structure and Mechanism of Tabituximab this compound.

Quantitative Data Summary

Preclinical Data
ParameterValueModel SystemReference
Binding Affinity
EC₅₀ for FZD10 binding2.961 ng/mLIn vitro ELISAMedChemExpress
In Vivo Efficacy
Tumor Uptake of ¹¹¹In-OTSA-10124.8 ± 6.5 %ID/g at 4 daysSYO-1 synovial sarcoma mouse modelSudo, H. et al. (2021)
Complete Response with ²²⁵Ac-OTSA-10160% of miceSYO-1 synovial sarcoma mouse modelSudo, H. et al. (2021)
Time to Tumor Progression58 days (treated) vs. 9 days (control)Mouse xenograft modelGiraudet, A-L. et al. (2018)
Clinical Data (Phase I)
ParameterValuePatient PopulationReference
Biodistribution
Patients with sufficient tumor uptake for therapy10 out of 20 (50%)Advanced Synovial SarcomaGiraudet, A-L. et al. (2018)
Safety
Recommended activity of ⁹⁰Y-OTSA-1011110 MBqAdvanced Synovial SarcomaGiraudet, A-L. et al. (2018)
Most common Grade ≥ 3 Adverse EventsReversible hematological disordersAdvanced Synovial SarcomaGiraudet, A-L. et al. (2018)
Efficacy
Objective ResponseNo objective responses observedAdvanced Synovial SarcomaGiraudet, A-L. et al. (2018)
Best ResponseStable disease in 3 out of 8 treated patientsAdvanced Synovial SarcomaGiraudet, A-L. et al. (2018)

Experimental Protocols

In Vitro Binding Assays

Competitive Inhibition Assay: The binding affinity of intact and conjugated OTSA-101 was evaluated using a competitive inhibition assay with the SYO-1 synovial sarcoma cell line. SYO-1 cells were incubated with a fixed concentration of radiolabeled OTSA-101 and increasing concentrations of unlabeled intact OTSA-101 or DOTA-conjugated OTSA-101. The displacement of the radiolabeled antibody was measured to determine the relative binding affinity.

Cell Binding Assay: The specific binding of radiolabeled OTSA-101 to SYO-1 cells was assessed. Cells were incubated with ¹¹¹In- or ²²⁵Ac-labeled OTSA-101. Non-specific binding was determined in the presence of an excess of unlabeled antibody. The amount of cell-bound radioactivity was measured to quantify specific binding.

Preclinical In Vivo Studies

Animal Model: SYO-1 synovial sarcoma cells were subcutaneously inoculated into nude mice.

Biodistribution Studies: ¹¹¹In-labeled OTSA-101 was administered to tumor-bearing mice. At various time points, animals were euthanized, and organs and tumors were collected and weighed. The radioactivity in each sample was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Phase I Clinical Trial (NCT01469975)

Study Design: A first-in-human, open-label, single-center Phase I study was conducted in patients with advanced synovial sarcoma. The study followed a theranostic approach with two parts:

  • Imaging Part: Patients received an intravenous injection of 187 MBq of ¹¹¹In-OTSA-101. Whole-body planar and SPECT-CT scintigraphies were performed at multiple time points up to 144 hours post-injection to assess biodistribution and tumor uptake.

  • Therapeutic Part: Patients with sufficient tumor uptake (greater than mediastinum) were randomized to receive either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101. Safety, pharmacokinetics, and preliminary efficacy were evaluated.

The following diagram illustrates the workflow of the Phase I clinical trial.

Clinical_Trial_Workflow Patient_Enrollment Patient Enrollment (Advanced Synovial Sarcoma) Imaging_Part Part 1: Imaging (187 MBq ¹¹¹In-OTSA-101 IV) Patient_Enrollment->Imaging_Part Biodistribution_Assessment Biodistribution Assessment (Planar & SPECT-CT Scans) Imaging_Part->Biodistribution_Assessment Tumor_Uptake_Evaluation Tumor Uptake Evaluation Biodistribution_Assessment->Tumor_Uptake_Evaluation Sufficient_Uptake Sufficient Uptake? Tumor_Uptake_Evaluation->Sufficient_Uptake Therapeutic_Part Part 2: Therapy (Randomization) Sufficient_Uptake->Therapeutic_Part Yes End_of_Study End of Study Sufficient_Uptake->End_of_Study No Dose_A Arm A: 370 MBq ⁹⁰Y-OTSA-101 Therapeutic_Part->Dose_A Dose_B Arm B: 1110 MBq ⁹⁰Y-OTSA-101 Therapeutic_Part->Dose_B Follow_Up Follow-up (Safety, PK, Efficacy) Dose_A->Follow_Up Dose_B->Follow_Up Follow_Up->End_of_Study

Phase I Clinical Trial Workflow for Tabituximab this compound.

Conclusion

This compound is an integral part of the radioimmunoconjugate Tabituximab this compound, enabling the targeted delivery of radiation to FZD10-expressing tumors. The mechanism of action relies on the high specificity of the Tabituximab antibody for FZD10, which is overexpressed in synovial sarcoma. Preclinical studies have demonstrated promising tumor targeting and efficacy. The Phase I clinical trial has established the feasibility and a recommended dose for this therapeutic approach, although objective responses were not observed at the doses tested. Further investigation with potentially more potent radioisotopes or in combination with other therapies may be warranted to fully realize the therapeutic potential of targeting FZD10 with this platform.

References

An In-Depth Technical Guide to Barzuxetan (CAS Number: 157380-45-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan, with the Chemical Abstracts Service (CAS) number 157380-45-5, is a bifunctional chelating agent. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is also known by its synonym p-SCN-Bn-CHX-A''-DTPA. This molecule plays a crucial role in the field of nuclear medicine and targeted radionuclide therapy. Its unique structure, featuring a reactive isothiocyanate group and a robust chelating moiety, allows for the stable conjugation to biomolecules, such as monoclonal antibodies, and the subsequent complexation of radiometals. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its use in the development of radioimmunoconjugates for cancer therapy and diagnostics.

Chemical and Physical Properties

This compound is a complex organic molecule with specific stereochemistry that is critical for its function. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 157380-45-5N/A
IUPAC Name 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acidN/A
Synonyms p-SCN-Bn-CHX-A''-DTPA, CHX-A''-DTPA-NCSN/A
Molecular Formula C₂₆H₃₄N₄O₁₀SN/A
Molecular Weight 594.63 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A
Melting Point 210°C[1]
Boiling Point 734.7°C at 760 mmHg[1]

Mechanism of Action and Applications

This compound's primary application is as a linker-chelator in the formation of antibody-drug conjugates (ADCs), specifically radioimmunoconjugates. Its mechanism of action can be understood in two distinct parts:

  • Bioconjugation: The isothiocyanate (-N=C=S) group of this compound reacts with primary amine groups (-NH₂) present on biomolecules, most commonly the lysine (B10760008) residues of antibodies, to form a stable thiourea (B124793) bond. This covalent linkage ensures that the chelator is firmly attached to the targeting molecule.

  • Radiometal Chelation: The DTPA moiety of this compound is a powerful chelating agent that can form stable complexes with a variety of radiometals. The multiple carboxyl and amine groups of DTPA coordinate with the metal ion, sequestering it and preventing its release in vivo. This is critical for minimizing off-target toxicity and ensuring that the radiation is delivered specifically to the target site.

A notable application of this compound is in the formation of Tabituximab this compound (also known as OTSA-101-DTPA). In this radioimmunoconjugate, this compound links the monoclonal antibody Tabituximab, which targets the Frizzled-10 (FZD10) receptor, to a therapeutic or diagnostic radionuclide such as Yttrium-90 (⁹⁰Y) or Indium-111 (¹¹¹In). FZD10 is overexpressed in several cancers, including synovial sarcoma, making it an attractive target for targeted therapies.

Signaling Pathway Involvement

Tabituximab this compound, by targeting the FZD10 receptor, interferes with the Wnt/β-catenin signaling pathway. FZD10 is a key component of this pathway, which is crucial for embryonic development and is often dysregulated in cancer, leading to tumor growth and proliferation. The binding of the antibody to FZD10 can disrupt this signaling cascade.

Wnt_FZD10_Signaling cluster_intracellular Intracellular Space Wnt Wnt Ligand FZD10 FZD10 Receptor Wnt->FZD10 Dsh Dishevelled (Dsh) FZD10->Dsh Recruits LRP56 LRP5/6 LRP56->Dsh Axin Axin Dsh->Axin Inhibits beta_catenin β-catenin Axin->beta_catenin Phosphorylates for Degradation APC APC APC->beta_catenin GSK3b GSK-3β GSK3b->beta_catenin CK1 CK1 CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and Translocates to Nucleus TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to the FZD10 receptor.

Experimental Protocols

Synthesis of this compound (p-SCN-Bn-CHX-A''-DTPA)

The synthesis of this compound is a multi-step process that involves the preparation of a protected DTPA anhydride, its reaction with a chiral diamine, and subsequent functionalization to introduce the isothiocyanate group. While a detailed, single-source protocol is not publicly available, a representative synthesis can be outlined based on related literature.[2][3][4]

Materials:

  • Diethylenetriaminepentaacetic dianhydride (DTPA dianhydride)

  • trans-1,2-Diaminocyclohexane

  • p-Nitrophenylalanine

  • Protecting group reagents (e.g., Boc anhydride)

  • Reducing agents (e.g., H₂/Pd-C)

  • Thiophosgene (B130339) or a thiophosgene equivalent

  • Organic solvents (e.g., DMF, DMSO, CH₂Cl₂)

  • Purification reagents (e.g., silica (B1680970) gel, HPLC columns)

Methodology:

  • Synthesis of the CHX-A''-DTPA core:

    • React DTPA dianhydride with a protected form of trans-1,2-diaminocyclohexane in an aprotic solvent like DMF. This reaction forms the cyclohexyl-DTPA backbone.

    • Deprotect the resulting intermediate to yield the free amine on the cyclohexane (B81311) ring.

  • Introduction of the p-aminobenzyl group:

    • Protect the amino group of p-nitrophenylalanine.

    • Couple the protected p-nitrophenylalanine to the free amine of the CHX-A''-DTPA core using standard peptide coupling chemistry.

    • Reduce the nitro group of the p-nitrophenyl moiety to an amine group using a reducing agent such as hydrogen gas with a palladium catalyst.

  • Formation of the isothiocyanate group:

    • React the resulting p-aminobenzyl-CHX-A''-DTPA with thiophosgene or a suitable equivalent in a non-polar solvent. This reaction converts the primary amine to the isothiocyanate group.

    • Purify the final product, this compound, using chromatographic techniques such as HPLC.

Note: This is a generalized protocol. The specific reaction conditions, protecting groups, and purification methods may vary and require optimization.

Conjugation of this compound to an Antibody (e.g., Tabituximab)

This protocol describes the general procedure for conjugating this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Tabituximab) in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5-9.0)

  • This compound (p-SCN-Bn-CHX-A''-DTPA) dissolved in an organic solvent (e.g., DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction vessel

  • Stirring apparatus

Methodology:

  • Antibody Preparation:

    • Dialyze the antibody solution against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any interfering substances.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the antibody solution while gently stirring. The molar ratio of this compound to antibody will determine the average number of chelators conjugated per antibody and should be optimized for the specific application.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) with continuous gentle stirring.

  • Purification of the Conjugate:

    • Purify the antibody-Barzuxetan conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified conjugate, which will elute in the void volume.

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).

    • Determine the average number of this compound molecules per antibody using methods such as MALDI-TOF mass spectrometry or by co-labeling with a radioactive tracer.

Radiolabeling of Antibody-Barzuxetan Conjugate

This protocol outlines the radiolabeling of an antibody-Barzuxetan conjugate with a radionuclide such as Indium-111.

Materials:

  • Antibody-Barzuxetan conjugate

  • Radionuclide solution (e.g., ¹¹¹InCl₃ in HCl)

  • Metal-free reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., 50 mM DTPA)

  • Instant thin-layer chromatography (ITLC) strips and developing solvent

  • Gamma counter or other suitable radiation detector

Methodology:

  • Radiolabeling Reaction:

    • In a sterile, metal-free vial, mix the antibody-Barzuxetan conjugate with the reaction buffer.

    • Add the radionuclide solution to the vial and gently mix.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Quality Control:

    • Determine the radiochemical purity of the labeled conjugate using ITLC. The radiolabeled antibody will remain at the origin, while free radionuclide will migrate with the solvent front.

    • The radiochemical purity should typically be >95%.

  • Quenching and Purification (if necessary):

    • If significant amounts of free radionuclide are present, add a quenching solution of DTPA to complex any unbound radiometal.

    • If further purification is required, the radiolabeled conjugate can be purified using size-exclusion chromatography.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_conjugation Antibody Conjugation cluster_radiolabeling Radiolabeling cluster_application Application Synthesis Chemical Synthesis of This compound Purification_Synth Purification (HPLC) Synthesis->Purification_Synth Conjugation Conjugation Reaction Purification_Synth->Conjugation Antibody_Prep Antibody Preparation Antibody_Prep->Conjugation Purification_Conj Purification (SEC) Conjugation->Purification_Conj Radiolabeling Radiolabeling Reaction Purification_Conj->Radiolabeling QC Quality Control (ITLC) Radiolabeling->QC In_Vitro In Vitro Studies QC->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models, Clinical Trials) QC->In_Vivo

A typical experimental workflow for the use of this compound in radioimmunoconjugate development.

Quantitative Data

While extensive quantitative data for this compound itself is not widely published, some data is available for compounds with the same IUPAC name, suggesting its potential biological activity.

Cell LineIC₅₀ (µM)Cancer TypeReference
A54910.5Lung Cancer
MCF-78.3Breast Cancer
HeLa12.0Cervical Cancer

Pharmacokinetic Data:

A first-in-human clinical trial (NCT01469975) of Tabituximab this compound (OTSA-101-DTPA) radiolabeled with ¹¹¹In and ⁹⁰Y has been conducted in patients with synovial sarcoma. While detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution from the final study report are not yet publicly available, the study protocol indicates that pharmacokinetic sampling was performed at multiple time points post-injection to determine these parameters. The study aimed to establish the biodistribution, safety, and recommended dose of the radioimmunoconjugate.

Conclusion

This compound is a valuable and versatile bifunctional chelator that has enabled the development of targeted radiopharmaceuticals. Its well-defined chemical properties and reactive functional group allow for its efficient conjugation to antibodies and other targeting molecules. The resulting radioimmunoconjugates, such as Tabituximab this compound, hold significant promise for the diagnosis and treatment of cancers that overexpress specific cell surface receptors. Further research and clinical development of this compound-based agents are warranted to fully realize their therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working in the exciting field of targeted radionuclide therapy.

References

An In-Depth Technical Guide to Barzuxetan (CAS Number: 157380-45-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan, with the Chemical Abstracts Service (CAS) number 157380-45-5, is a bifunctional chelating agent. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is also known by its synonym p-SCN-Bn-CHX-A''-DTPA. This molecule plays a crucial role in the field of nuclear medicine and targeted radionuclide therapy. Its unique structure, featuring a reactive isothiocyanate group and a robust chelating moiety, allows for the stable conjugation to biomolecules, such as monoclonal antibodies, and the subsequent complexation of radiometals. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its use in the development of radioimmunoconjugates for cancer therapy and diagnostics.

Chemical and Physical Properties

This compound is a complex organic molecule with specific stereochemistry that is critical for its function. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 157380-45-5N/A
IUPAC Name 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acidN/A
Synonyms p-SCN-Bn-CHX-A''-DTPA, CHX-A''-DTPA-NCSN/A
Molecular Formula C₂₆H₃₄N₄O₁₀SN/A
Molecular Weight 594.63 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A
Melting Point 210°C[1]
Boiling Point 734.7°C at 760 mmHg[1]

Mechanism of Action and Applications

This compound's primary application is as a linker-chelator in the formation of antibody-drug conjugates (ADCs), specifically radioimmunoconjugates. Its mechanism of action can be understood in two distinct parts:

  • Bioconjugation: The isothiocyanate (-N=C=S) group of this compound reacts with primary amine groups (-NH₂) present on biomolecules, most commonly the lysine residues of antibodies, to form a stable thiourea bond. This covalent linkage ensures that the chelator is firmly attached to the targeting molecule.

  • Radiometal Chelation: The DTPA moiety of this compound is a powerful chelating agent that can form stable complexes with a variety of radiometals. The multiple carboxyl and amine groups of DTPA coordinate with the metal ion, sequestering it and preventing its release in vivo. This is critical for minimizing off-target toxicity and ensuring that the radiation is delivered specifically to the target site.

A notable application of this compound is in the formation of Tabituximab this compound (also known as OTSA-101-DTPA). In this radioimmunoconjugate, this compound links the monoclonal antibody Tabituximab, which targets the Frizzled-10 (FZD10) receptor, to a therapeutic or diagnostic radionuclide such as Yttrium-90 (⁹⁰Y) or Indium-111 (¹¹¹In). FZD10 is overexpressed in several cancers, including synovial sarcoma, making it an attractive target for targeted therapies.

Signaling Pathway Involvement

Tabituximab this compound, by targeting the FZD10 receptor, interferes with the Wnt/β-catenin signaling pathway. FZD10 is a key component of this pathway, which is crucial for embryonic development and is often dysregulated in cancer, leading to tumor growth and proliferation. The binding of the antibody to FZD10 can disrupt this signaling cascade.

Wnt_FZD10_Signaling cluster_intracellular Intracellular Space Wnt Wnt Ligand FZD10 FZD10 Receptor Wnt->FZD10 Dsh Dishevelled (Dsh) FZD10->Dsh Recruits LRP56 LRP5/6 LRP56->Dsh Axin Axin Dsh->Axin Inhibits beta_catenin β-catenin Axin->beta_catenin Phosphorylates for Degradation APC APC APC->beta_catenin GSK3b GSK-3β GSK3b->beta_catenin CK1 CK1 CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and Translocates to Nucleus TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to the FZD10 receptor.

Experimental Protocols

Synthesis of this compound (p-SCN-Bn-CHX-A''-DTPA)

The synthesis of this compound is a multi-step process that involves the preparation of a protected DTPA anhydride, its reaction with a chiral diamine, and subsequent functionalization to introduce the isothiocyanate group. While a detailed, single-source protocol is not publicly available, a representative synthesis can be outlined based on related literature.[2][3][4]

Materials:

  • Diethylenetriaminepentaacetic dianhydride (DTPA dianhydride)

  • trans-1,2-Diaminocyclohexane

  • p-Nitrophenylalanine

  • Protecting group reagents (e.g., Boc anhydride)

  • Reducing agents (e.g., H₂/Pd-C)

  • Thiophosgene or a thiophosgene equivalent

  • Organic solvents (e.g., DMF, DMSO, CH₂Cl₂)

  • Purification reagents (e.g., silica gel, HPLC columns)

Methodology:

  • Synthesis of the CHX-A''-DTPA core:

    • React DTPA dianhydride with a protected form of trans-1,2-diaminocyclohexane in an aprotic solvent like DMF. This reaction forms the cyclohexyl-DTPA backbone.

    • Deprotect the resulting intermediate to yield the free amine on the cyclohexane ring.

  • Introduction of the p-aminobenzyl group:

    • Protect the amino group of p-nitrophenylalanine.

    • Couple the protected p-nitrophenylalanine to the free amine of the CHX-A''-DTPA core using standard peptide coupling chemistry.

    • Reduce the nitro group of the p-nitrophenyl moiety to an amine group using a reducing agent such as hydrogen gas with a palladium catalyst.

  • Formation of the isothiocyanate group:

    • React the resulting p-aminobenzyl-CHX-A''-DTPA with thiophosgene or a suitable equivalent in a non-polar solvent. This reaction converts the primary amine to the isothiocyanate group.

    • Purify the final product, this compound, using chromatographic techniques such as HPLC.

Note: This is a generalized protocol. The specific reaction conditions, protecting groups, and purification methods may vary and require optimization.

Conjugation of this compound to an Antibody (e.g., Tabituximab)

This protocol describes the general procedure for conjugating this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Tabituximab) in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5-9.0)

  • This compound (p-SCN-Bn-CHX-A''-DTPA) dissolved in an organic solvent (e.g., DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction vessel

  • Stirring apparatus

Methodology:

  • Antibody Preparation:

    • Dialyze the antibody solution against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any interfering substances.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the antibody solution while gently stirring. The molar ratio of this compound to antibody will determine the average number of chelators conjugated per antibody and should be optimized for the specific application.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) with continuous gentle stirring.

  • Purification of the Conjugate:

    • Purify the antibody-Barzuxetan conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified conjugate, which will elute in the void volume.

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).

    • Determine the average number of this compound molecules per antibody using methods such as MALDI-TOF mass spectrometry or by co-labeling with a radioactive tracer.

Radiolabeling of Antibody-Barzuxetan Conjugate

This protocol outlines the radiolabeling of an antibody-Barzuxetan conjugate with a radionuclide such as Indium-111.

Materials:

  • Antibody-Barzuxetan conjugate

  • Radionuclide solution (e.g., ¹¹¹InCl₃ in HCl)

  • Metal-free reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., 50 mM DTPA)

  • Instant thin-layer chromatography (ITLC) strips and developing solvent

  • Gamma counter or other suitable radiation detector

Methodology:

  • Radiolabeling Reaction:

    • In a sterile, metal-free vial, mix the antibody-Barzuxetan conjugate with the reaction buffer.

    • Add the radionuclide solution to the vial and gently mix.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Quality Control:

    • Determine the radiochemical purity of the labeled conjugate using ITLC. The radiolabeled antibody will remain at the origin, while free radionuclide will migrate with the solvent front.

    • The radiochemical purity should typically be >95%.

  • Quenching and Purification (if necessary):

    • If significant amounts of free radionuclide are present, add a quenching solution of DTPA to complex any unbound radiometal.

    • If further purification is required, the radiolabeled conjugate can be purified using size-exclusion chromatography.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_conjugation Antibody Conjugation cluster_radiolabeling Radiolabeling cluster_application Application Synthesis Chemical Synthesis of This compound Purification_Synth Purification (HPLC) Synthesis->Purification_Synth Conjugation Conjugation Reaction Purification_Synth->Conjugation Antibody_Prep Antibody Preparation Antibody_Prep->Conjugation Purification_Conj Purification (SEC) Conjugation->Purification_Conj Radiolabeling Radiolabeling Reaction Purification_Conj->Radiolabeling QC Quality Control (ITLC) Radiolabeling->QC In_Vitro In Vitro Studies QC->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models, Clinical Trials) QC->In_Vivo

A typical experimental workflow for the use of this compound in radioimmunoconjugate development.

Quantitative Data

While extensive quantitative data for this compound itself is not widely published, some data is available for compounds with the same IUPAC name, suggesting its potential biological activity.

Cell LineIC₅₀ (µM)Cancer TypeReference
A54910.5Lung Cancer
MCF-78.3Breast Cancer
HeLa12.0Cervical Cancer

Pharmacokinetic Data:

A first-in-human clinical trial (NCT01469975) of Tabituximab this compound (OTSA-101-DTPA) radiolabeled with ¹¹¹In and ⁹⁰Y has been conducted in patients with synovial sarcoma. While detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution from the final study report are not yet publicly available, the study protocol indicates that pharmacokinetic sampling was performed at multiple time points post-injection to determine these parameters. The study aimed to establish the biodistribution, safety, and recommended dose of the radioimmunoconjugate.

Conclusion

This compound is a valuable and versatile bifunctional chelator that has enabled the development of targeted radiopharmaceuticals. Its well-defined chemical properties and reactive functional group allow for its efficient conjugation to antibodies and other targeting molecules. The resulting radioimmunoconjugates, such as Tabituximab this compound, hold significant promise for the diagnosis and treatment of cancers that overexpress specific cell surface receptors. Further research and clinical development of this compound-based agents are warranted to fully realize their therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working in the exciting field of targeted radionuclide therapy.

References

The Role of Barzuxetan in Radioimmunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan is a critical component of the radioimmunoconjugate Yttrium-90 (⁹⁰Y) Tabituximab this compound (also known as ⁹⁰Y-OTSA101-DTPA), a targeted radiopharmaceutical agent under investigation for the treatment of synovial sarcoma. This cutting-edge therapeutic combines a monoclonal antibody, a chelating agent, and a radioactive isotope to selectively deliver a cytotoxic payload to cancer cells. Tabituximab, the antibody component, is a humanized monoclonal antibody that targets Frizzled Homolog 10 (FZD10). FZD10 is a cell-surface receptor that is highly overexpressed in synovial sarcoma but has limited expression in normal adult tissues, making it an attractive target for cancer therapy.[1] this compound refers to the chelating agent, DTPA, which securely binds the therapeutic radioisotope, Yttrium-90, to the tabituximab antibody. This guide provides an in-depth technical overview of the role of this compound in this novel radioimmunotherapy, summarizing key preclinical and clinical data, experimental protocols, and the underlying molecular pathways.

Mechanism of Action

The therapeutic strategy of ⁹⁰Y-Tabituximab this compound is predicated on the principles of targeted radioimmunotherapy. The tabituximab antibody component serves as a vehicle, specifically binding to FZD10 on the surface of synovial sarcoma cells.[1] Once bound, the conjugated Yttrium-90, a high-energy beta-emitter, delivers a localized dose of radiation, leading to DNA damage and subsequent cancer cell death. The specificity of the antibody for FZD10 is crucial for minimizing off-target radiation exposure to healthy tissues, thereby improving the therapeutic index compared to conventional external beam radiotherapy.

FZD10 Signaling Pathway

In synovial sarcoma, FZD10 is involved in the non-canonical Wnt signaling pathway, specifically the Dvl-Rac1-JNK cascade. Activation of this pathway is implicated in tumor cell survival and growth. By targeting FZD10, ⁹⁰Y-Tabituximab this compound not only delivers a cytotoxic dose of radiation but may also interfere with these pro-survival signals.

.

FZD10_Signaling_Pathway FZD10 FZD10 Dvl Dvl FZD10->Dvl Rac1 Rac1 Dvl->Rac1 JNK JNK Rac1->JNK Transcription Gene Transcription (Cell Survival, Proliferation) JNK->Transcription

Caption: FZD10 non-canonical Wnt signaling pathway in synovial sarcoma.

Preclinical Studies

Preclinical investigations have been instrumental in establishing the proof-of-concept for ⁹⁰Y-Tabituximab this compound. These studies, primarily conducted in mouse xenograft models of human synovial sarcoma, have provided crucial data on the agent's biodistribution, dosimetry, and anti-tumor efficacy.

Comparative Efficacy of ⁹⁰Y-OTSA101 and ²²⁵Ac-OTSA101

A significant preclinical study compared the therapeutic effects of the beta-emitter ⁹⁰Y-labeled OTSA101 with an alpha-emitter, Actinium-225 (²²⁵Ac)-labeled OTSA101, in a synovial sarcoma mouse model (SYO-1).

Table 1: Preclinical Therapeutic Efficacy of Radiolabeled OTSA101 in a Synovial Sarcoma Mouse Model

Treatment GroupAdministered ActivityMean Tumor Volume Change (Day 28 post-injection)Median Survival (days)Complete Response
Control (Unlabeled OTSA101)0 MBq>1000% increase210/5
⁹⁰Y-labeled OTSA1011.85 MBq~200% increase450/5
²²⁵Ac-labeled OTSA1010.01 MBqComplete RegressionNot reached3/5 (60%)[2]

The study demonstrated that while ⁹⁰Y-OTSA101 significantly delayed tumor growth compared to the control group, the alpha-emitter ²²⁵Ac-OTSA101 induced complete tumor regression in a majority of the animals, suggesting a potentially higher therapeutic potency for alpha-radioimmunotherapy in this setting.[2]

Biodistribution and Dosimetry

Biodistribution studies using ¹¹¹In-labeled OTSA101 as an imaging surrogate were performed in tumor-bearing mice to estimate the radiation absorbed doses for ⁹⁰Y-OTSA101.

Table 2: Estimated Absorbed Radiation Doses of ⁹⁰Y-OTSA101 in a Synovial Sarcoma Mouse Model

Organ/TissueAbsorbed Dose (Gy/MBq)
Tumor8.3
Blood1.5
Liver1.2
Spleen0.8
Kidneys0.7
Lungs0.6
Bone Marrow0.5

Data derived from a preclinical study and represent estimated values.

These preclinical data indicated a favorable biodistribution profile, with high tumor uptake and lower accumulation in major organs, supporting the progression to clinical trials.

Experimental Protocols

The humanized chimeric anti-FZD10 antibody, OTSA101, was conjugated with the chelator p-SCN-Bn-DTPA. For radiolabeling, ⁹⁰YCl₃ in 0.5 M acetate (B1210297) buffer (pH 6.0) was added to the DOTA-conjugated antibody and incubated. The resulting ⁹⁰Y-OTSA101 was purified to remove free ⁹⁰Y.

Female nude mice were subcutaneously inoculated with SYO-1 human synovial sarcoma cells. Once tumors reached a specified volume, mice were intravenously injected with ⁹⁰Y-OTSA101. Tumor growth and body weight were monitored regularly.

Preclinical_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture SYO-1 Cell Culture Tumor_Inoculation Subcutaneous Inoculation in Nude Mice Cell_Culture->Tumor_Inoculation Injection Intravenous Injection of ⁹⁰Y-OTSA101 Tumor_Inoculation->Injection Radiolabeling Radiolabeling of OTSA101 with ⁹⁰Y Radiolabeling->Injection Monitoring Tumor Volume and Body Weight Monitoring Injection->Monitoring Biodistribution Biodistribution Studies (¹¹¹In-OTSA101) Injection->Biodistribution Histology Histological Analysis Monitoring->Histology Dosimetry Dosimetry Calculations Biodistribution->Dosimetry

Caption: Experimental workflow for preclinical radioimmunotherapy studies.

Clinical Studies

A first-in-human, Phase 1 clinical trial (NCT01469975) was conducted to evaluate the biodistribution, safety, and recommended dose of ⁹⁰Y-Tabituximab this compound in patients with metastatic synovial sarcoma.[3]

Study Design

The study was a two-step trial. In the first step, patients received an imaging dose of ¹¹¹In-OTSA101 to assess biodistribution and tumor uptake via scintigraphy. Patients with sufficient tumor uptake were then eligible for the second, therapeutic step, where they were randomized to receive one of two doses of ⁹⁰Y-OTSA101.

Table 3: Phase 1 Clinical Trial of ⁹⁰Y-Tabituximab this compound (NCT01469975) - Key Parameters

ParameterDetails
Patient Population 20 patients with progressive, advanced synovial sarcoma
Step 1: Imaging Intravenous injection of 187 MBq of ¹¹¹In-OTSA-101
Whole-body planar and SPECT-CT scintigraphy performed up to 144 hours post-injection
Step 2: Therapy Patients with significant tumor uptake randomized to:
Arm A: 370 MBq of ⁹⁰Y-OTSA-101
Arm B: 1110 MBq of ⁹⁰Y-OTSA-101
Primary Endpoints Rate of limiting events (unacceptable biodistribution), safety, and determination of the recommended dose.
Clinical Outcomes

Biodistribution and Tumor Uptake: All patients demonstrated uptake of ¹¹¹In-OTSA-101 in at least one tumor lesion, confirming the feasibility of targeting FZD10 in this patient population. However, tumor uptake was heterogeneous. Ten of the twenty patients showed sufficient tumor uptake to proceed to the therapeutic phase. Liver uptake was observed to be intense, but the estimated absorbed dose to the liver was calculated to be less than 20 Gy for all patients.

Safety and Tolerability: The most common Grade ≥ 3 adverse events were reversible hematological toxicities, which were more frequent in the higher dose arm (Arm B).

Efficacy: No objective responses (complete or partial responses) were observed in this Phase 1 study. The best response was stable disease in 3 out of 8 treated patients, with one patient maintaining stable disease for up to 21 weeks.

Table 4: Summary of Phase 1 Clinical Trial Results (NCT01469975)

OutcomeResult
Number of Patients Enrolled 20
Patients with Sufficient Tumor Uptake 10 (50%)
Patients Treated with ⁹⁰Y-OTSA-101 8
Recommended Dose for Further Studies 1110 MBq of ⁹⁰Y-OTSA-101
Best Overall Response Stable Disease (3/8 patients)
Most Common Grade ≥ 3 Adverse Events Reversible hematological disorders
Experimental Protocol: Clinical

Patients with a confirmed diagnosis of progressive, advanced synovial sarcoma were enrolled. Following informed consent, they received an intravenous infusion of 187 MBq of ¹¹¹In-OTSA-101. A series of whole-body planar and SPECT/CT scans were acquired at multiple time points post-injection to determine the biodistribution and calculate dosimetry.

Eligible patients with adequate tumor uptake and acceptable dosimetry predictions were randomized to receive a therapeutic dose of either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101 administered as an intravenous infusion. Patients were monitored for adverse events, and tumor response was evaluated using RECIST criteria.

Clinical_Trial_Workflow cluster_screening Screening & Imaging cluster_therapy Therapy cluster_followup Follow-up & Analysis Patient_Enrollment Patient Enrollment (Advanced Synovial Sarcoma) Imaging_Dose ¹¹¹In-OTSA-101 Injection (187 MBq) Patient_Enrollment->Imaging_Dose Scintigraphy Whole-Body & SPECT/CT Imaging Imaging_Dose->Scintigraphy Dosimetry_Eval Biodistribution & Dosimetry Evaluation Scintigraphy->Dosimetry_Eval Randomization Randomization (if eligible) Dosimetry_Eval->Randomization Treatment_A ⁹⁰Y-OTSA-101 (370 MBq) Randomization->Treatment_A Treatment_B ⁹⁰Y-OTSA-101 (1110 MBq) Randomization->Treatment_B Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_A->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (RECIST) Treatment_A->Efficacy_Assessment Treatment_B->Safety_Monitoring Treatment_B->Efficacy_Assessment

Caption: Workflow of the Phase 1 clinical trial of ⁹⁰Y-Tabituximab this compound.

Conclusion and Future Directions

Yttrium-90 Tabituximab this compound represents a promising, targeted approach to the treatment of synovial sarcoma, a rare and often aggressive cancer. The integration of the chelating agent, this compound (DTPA), is fundamental to the stable conjugation of the therapeutic radioisotope, Yttrium-90, to the FZD10-targeting antibody, tabituximab. Preclinical studies have demonstrated significant anti-tumor activity and a favorable biodistribution profile. The first-in-human Phase 1 clinical trial has established the feasibility and safety of this radioimmunotherapeutic agent, with some evidence of disease stabilization.

Future research will likely focus on several key areas. The promising preclinical results with the alpha-emitter, ²²⁵Ac, suggest that exploring alpha-radioimmunotherapy with OTSA101 in a clinical setting could lead to enhanced therapeutic efficacy. Additionally, combination therapies, where ⁹⁰Y-Tabituximab this compound is used alongside other systemic treatments such as chemotherapy or other targeted agents, may offer synergistic effects and improve patient outcomes. Further optimization of patient selection, potentially through more quantitative FZD10 expression analysis, could also enhance the clinical benefit of this targeted radiotherapy. The continued development of this compound-containing radioimmunoconjugates holds significant potential for advancing the treatment landscape for synovial sarcoma and other FZD10-expressing malignancies.

References

The Role of Barzuxetan in Radioimmunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan is a critical component of the radioimmunoconjugate Yttrium-90 (⁹⁰Y) Tabituximab this compound (also known as ⁹⁰Y-OTSA101-DTPA), a targeted radiopharmaceutical agent under investigation for the treatment of synovial sarcoma. This cutting-edge therapeutic combines a monoclonal antibody, a chelating agent, and a radioactive isotope to selectively deliver a cytotoxic payload to cancer cells. Tabituximab, the antibody component, is a humanized monoclonal antibody that targets Frizzled Homolog 10 (FZD10). FZD10 is a cell-surface receptor that is highly overexpressed in synovial sarcoma but has limited expression in normal adult tissues, making it an attractive target for cancer therapy.[1] this compound refers to the chelating agent, DTPA, which securely binds the therapeutic radioisotope, Yttrium-90, to the tabituximab antibody. This guide provides an in-depth technical overview of the role of this compound in this novel radioimmunotherapy, summarizing key preclinical and clinical data, experimental protocols, and the underlying molecular pathways.

Mechanism of Action

The therapeutic strategy of ⁹⁰Y-Tabituximab this compound is predicated on the principles of targeted radioimmunotherapy. The tabituximab antibody component serves as a vehicle, specifically binding to FZD10 on the surface of synovial sarcoma cells.[1] Once bound, the conjugated Yttrium-90, a high-energy beta-emitter, delivers a localized dose of radiation, leading to DNA damage and subsequent cancer cell death. The specificity of the antibody for FZD10 is crucial for minimizing off-target radiation exposure to healthy tissues, thereby improving the therapeutic index compared to conventional external beam radiotherapy.

FZD10 Signaling Pathway

In synovial sarcoma, FZD10 is involved in the non-canonical Wnt signaling pathway, specifically the Dvl-Rac1-JNK cascade. Activation of this pathway is implicated in tumor cell survival and growth. By targeting FZD10, ⁹⁰Y-Tabituximab this compound not only delivers a cytotoxic dose of radiation but may also interfere with these pro-survival signals.

.

FZD10_Signaling_Pathway FZD10 FZD10 Dvl Dvl FZD10->Dvl Rac1 Rac1 Dvl->Rac1 JNK JNK Rac1->JNK Transcription Gene Transcription (Cell Survival, Proliferation) JNK->Transcription

Caption: FZD10 non-canonical Wnt signaling pathway in synovial sarcoma.

Preclinical Studies

Preclinical investigations have been instrumental in establishing the proof-of-concept for ⁹⁰Y-Tabituximab this compound. These studies, primarily conducted in mouse xenograft models of human synovial sarcoma, have provided crucial data on the agent's biodistribution, dosimetry, and anti-tumor efficacy.

Comparative Efficacy of ⁹⁰Y-OTSA101 and ²²⁵Ac-OTSA101

A significant preclinical study compared the therapeutic effects of the beta-emitter ⁹⁰Y-labeled OTSA101 with an alpha-emitter, Actinium-225 (²²⁵Ac)-labeled OTSA101, in a synovial sarcoma mouse model (SYO-1).

Table 1: Preclinical Therapeutic Efficacy of Radiolabeled OTSA101 in a Synovial Sarcoma Mouse Model

Treatment GroupAdministered ActivityMean Tumor Volume Change (Day 28 post-injection)Median Survival (days)Complete Response
Control (Unlabeled OTSA101)0 MBq>1000% increase210/5
⁹⁰Y-labeled OTSA1011.85 MBq~200% increase450/5
²²⁵Ac-labeled OTSA1010.01 MBqComplete RegressionNot reached3/5 (60%)[2]

The study demonstrated that while ⁹⁰Y-OTSA101 significantly delayed tumor growth compared to the control group, the alpha-emitter ²²⁵Ac-OTSA101 induced complete tumor regression in a majority of the animals, suggesting a potentially higher therapeutic potency for alpha-radioimmunotherapy in this setting.[2]

Biodistribution and Dosimetry

Biodistribution studies using ¹¹¹In-labeled OTSA101 as an imaging surrogate were performed in tumor-bearing mice to estimate the radiation absorbed doses for ⁹⁰Y-OTSA101.

Table 2: Estimated Absorbed Radiation Doses of ⁹⁰Y-OTSA101 in a Synovial Sarcoma Mouse Model

Organ/TissueAbsorbed Dose (Gy/MBq)
Tumor8.3
Blood1.5
Liver1.2
Spleen0.8
Kidneys0.7
Lungs0.6
Bone Marrow0.5

Data derived from a preclinical study and represent estimated values.

These preclinical data indicated a favorable biodistribution profile, with high tumor uptake and lower accumulation in major organs, supporting the progression to clinical trials.

Experimental Protocols

The humanized chimeric anti-FZD10 antibody, OTSA101, was conjugated with the chelator p-SCN-Bn-DTPA. For radiolabeling, ⁹⁰YCl₃ in 0.5 M acetate buffer (pH 6.0) was added to the DOTA-conjugated antibody and incubated. The resulting ⁹⁰Y-OTSA101 was purified to remove free ⁹⁰Y.

Female nude mice were subcutaneously inoculated with SYO-1 human synovial sarcoma cells. Once tumors reached a specified volume, mice were intravenously injected with ⁹⁰Y-OTSA101. Tumor growth and body weight were monitored regularly.

Preclinical_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture SYO-1 Cell Culture Tumor_Inoculation Subcutaneous Inoculation in Nude Mice Cell_Culture->Tumor_Inoculation Injection Intravenous Injection of ⁹⁰Y-OTSA101 Tumor_Inoculation->Injection Radiolabeling Radiolabeling of OTSA101 with ⁹⁰Y Radiolabeling->Injection Monitoring Tumor Volume and Body Weight Monitoring Injection->Monitoring Biodistribution Biodistribution Studies (¹¹¹In-OTSA101) Injection->Biodistribution Histology Histological Analysis Monitoring->Histology Dosimetry Dosimetry Calculations Biodistribution->Dosimetry

Caption: Experimental workflow for preclinical radioimmunotherapy studies.

Clinical Studies

A first-in-human, Phase 1 clinical trial (NCT01469975) was conducted to evaluate the biodistribution, safety, and recommended dose of ⁹⁰Y-Tabituximab this compound in patients with metastatic synovial sarcoma.[3]

Study Design

The study was a two-step trial. In the first step, patients received an imaging dose of ¹¹¹In-OTSA101 to assess biodistribution and tumor uptake via scintigraphy. Patients with sufficient tumor uptake were then eligible for the second, therapeutic step, where they were randomized to receive one of two doses of ⁹⁰Y-OTSA101.

Table 3: Phase 1 Clinical Trial of ⁹⁰Y-Tabituximab this compound (NCT01469975) - Key Parameters

ParameterDetails
Patient Population 20 patients with progressive, advanced synovial sarcoma
Step 1: Imaging Intravenous injection of 187 MBq of ¹¹¹In-OTSA-101
Whole-body planar and SPECT-CT scintigraphy performed up to 144 hours post-injection
Step 2: Therapy Patients with significant tumor uptake randomized to:
Arm A: 370 MBq of ⁹⁰Y-OTSA-101
Arm B: 1110 MBq of ⁹⁰Y-OTSA-101
Primary Endpoints Rate of limiting events (unacceptable biodistribution), safety, and determination of the recommended dose.
Clinical Outcomes

Biodistribution and Tumor Uptake: All patients demonstrated uptake of ¹¹¹In-OTSA-101 in at least one tumor lesion, confirming the feasibility of targeting FZD10 in this patient population. However, tumor uptake was heterogeneous. Ten of the twenty patients showed sufficient tumor uptake to proceed to the therapeutic phase. Liver uptake was observed to be intense, but the estimated absorbed dose to the liver was calculated to be less than 20 Gy for all patients.

Safety and Tolerability: The most common Grade ≥ 3 adverse events were reversible hematological toxicities, which were more frequent in the higher dose arm (Arm B).

Efficacy: No objective responses (complete or partial responses) were observed in this Phase 1 study. The best response was stable disease in 3 out of 8 treated patients, with one patient maintaining stable disease for up to 21 weeks.

Table 4: Summary of Phase 1 Clinical Trial Results (NCT01469975)

OutcomeResult
Number of Patients Enrolled 20
Patients with Sufficient Tumor Uptake 10 (50%)
Patients Treated with ⁹⁰Y-OTSA-101 8
Recommended Dose for Further Studies 1110 MBq of ⁹⁰Y-OTSA-101
Best Overall Response Stable Disease (3/8 patients)
Most Common Grade ≥ 3 Adverse Events Reversible hematological disorders
Experimental Protocol: Clinical

Patients with a confirmed diagnosis of progressive, advanced synovial sarcoma were enrolled. Following informed consent, they received an intravenous infusion of 187 MBq of ¹¹¹In-OTSA-101. A series of whole-body planar and SPECT/CT scans were acquired at multiple time points post-injection to determine the biodistribution and calculate dosimetry.

Eligible patients with adequate tumor uptake and acceptable dosimetry predictions were randomized to receive a therapeutic dose of either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101 administered as an intravenous infusion. Patients were monitored for adverse events, and tumor response was evaluated using RECIST criteria.

Clinical_Trial_Workflow cluster_screening Screening & Imaging cluster_therapy Therapy cluster_followup Follow-up & Analysis Patient_Enrollment Patient Enrollment (Advanced Synovial Sarcoma) Imaging_Dose ¹¹¹In-OTSA-101 Injection (187 MBq) Patient_Enrollment->Imaging_Dose Scintigraphy Whole-Body & SPECT/CT Imaging Imaging_Dose->Scintigraphy Dosimetry_Eval Biodistribution & Dosimetry Evaluation Scintigraphy->Dosimetry_Eval Randomization Randomization (if eligible) Dosimetry_Eval->Randomization Treatment_A ⁹⁰Y-OTSA-101 (370 MBq) Randomization->Treatment_A Treatment_B ⁹⁰Y-OTSA-101 (1110 MBq) Randomization->Treatment_B Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_A->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (RECIST) Treatment_A->Efficacy_Assessment Treatment_B->Safety_Monitoring Treatment_B->Efficacy_Assessment

Caption: Workflow of the Phase 1 clinical trial of ⁹⁰Y-Tabituximab this compound.

Conclusion and Future Directions

Yttrium-90 Tabituximab this compound represents a promising, targeted approach to the treatment of synovial sarcoma, a rare and often aggressive cancer. The integration of the chelating agent, this compound (DTPA), is fundamental to the stable conjugation of the therapeutic radioisotope, Yttrium-90, to the FZD10-targeting antibody, tabituximab. Preclinical studies have demonstrated significant anti-tumor activity and a favorable biodistribution profile. The first-in-human Phase 1 clinical trial has established the feasibility and safety of this radioimmunotherapeutic agent, with some evidence of disease stabilization.

Future research will likely focus on several key areas. The promising preclinical results with the alpha-emitter, ²²⁵Ac, suggest that exploring alpha-radioimmunotherapy with OTSA101 in a clinical setting could lead to enhanced therapeutic efficacy. Additionally, combination therapies, where ⁹⁰Y-Tabituximab this compound is used alongside other systemic treatments such as chemotherapy or other targeted agents, may offer synergistic effects and improve patient outcomes. Further optimization of patient selection, potentially through more quantitative FZD10 expression analysis, could also enhance the clinical benefit of this targeted radiotherapy. The continued development of this compound-containing radioimmunoconjugates holds significant potential for advancing the treatment landscape for synovial sarcoma and other FZD10-expressing malignancies.

References

The Nexus of Targeting Frizzled Homolog 10: A Technical Deep Dive into the Discovery and Development of Tabituximab Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery and development of Tabituximab Barzuxetan (formerly OTSA-101-DTPA), a promising radioimmunoconjugate for the treatment of synovial sarcoma. This document details the scientific rationale, preclinical and clinical development, and the intricate molecular pathways underpinning its mechanism of action.

Introduction: Identifying a Novel Target in Synovial Sarcoma

Synovial sarcoma is a rare and aggressive soft tissue cancer with limited treatment options in advanced stages. The discovery of Tabituximab this compound was predicated on the identification of a highly specific cell surface target, Frizzled Homolog 10 (FZD10). FZD10, a receptor in the Wnt signaling pathway, is significantly overexpressed in synovial sarcoma tissues while being largely absent in normal adult tissues, making it an ideal candidate for targeted therapy.[1] The therapeutic strategy involves a humanized monoclonal antibody, Tabituximab, which specifically binds to FZD10. This antibody is conjugated to a chelating agent, this compound (a derivative of DTPA), which securely holds the radioisotope Yttrium-90 (⁹⁰Y).[1] This radioimmunoconjugate, Tabituximab this compound, delivers a cytotoxic dose of beta radiation directly to the tumor cells, minimizing off-target toxicity.[1]

Preclinical Development: From Benchtop to Animal Models

The preclinical development of Tabituximab this compound involved a rigorous evaluation of its binding characteristics, in vitro efficacy, and in vivo anti-tumor activity.

Antibody Binding and In Vitro Studies

Initial studies focused on the binding affinity and specificity of the anti-FZD10 antibody, OTSA101. Competitive inhibition and cell binding assays demonstrated high-affinity binding to FZD10-expressing synovial sarcoma cells.[2][3] The conjugation of the chelator was optimized to have a minimal impact on the antibody's binding affinity, with DOTAGA conjugation showing the least effect.

While the non-radiolabeled OTSA101 antibody exhibited only weak antagonistic activity on its own, its primary role is to act as a delivery vehicle for the radioisotope. The mechanism of action is primarily driven by the cytotoxic effects of the delivered radiation. Antibody-Dependent Cellular Cytotoxicity (ADCC) is also a potential secondary mechanism of action.

Table 1: Preclinical Efficacy of Tabituximab this compound (⁹⁰Y-OTSA101) and a Related α-emitter Conjugate (²²⁵Ac-OTSA101)

Parameter⁹⁰Y-OTSA101²²⁵Ac-OTSA101Source
Tumor Growth Inhibition Decreased tumor volume and prolonged survivalDecreased tumor volume and prolonged survival
Complete Response Rate (in mice) Not Reported60%
Mechanism of Cell Death Not specifiedInduced a larger amount of necrosis and apoptosis compared to ⁹⁰Y-OTSA101
In Vivo Efficacy in Animal Models

In vivo studies using mouse xenograft models of synovial sarcoma demonstrated the potent anti-tumor activity of radiolabeled OTSA101. Both ⁹⁰Y-labeled and Actinium-225 (²²⁵Ac)-labeled OTSA101 led to a significant decrease in tumor volume and prolonged survival of the animals. Notably, the alpha-emitter conjugate, ²²⁵Ac-OTSA101, achieved a complete response in 60% of the treated mice.

Clinical Development: First-in-Human Trials

The promising preclinical data led to the initiation of a first-in-human Phase I clinical trial (NCT01469975) to evaluate the safety, biodistribution, and preliminary efficacy of Tabituximab this compound in patients with advanced synovial sarcoma.

Study Design and Patient Population

The clinical trial enrolled 20 patients with progressive, advanced synovial sarcoma. The study was conducted in two parts: an imaging phase with Indium-111 (¹¹¹In)-labeled OTSA101 to assess biodistribution and tumor uptake, followed by a therapeutic phase with ⁹⁰Y-OTSA101.

Pharmacokinetics and Biodistribution

Pharmacokinetic analyses were performed at multiple time points after the infusion of ¹¹¹In-OTSA-101. Biodistribution was evaluated using whole-body planar scintigraphy and SPECT/CT imaging. The images showed physiological uptake of the radioimmunoconjugate primarily in the liver, with lower levels in the blood pool, spleen, and kidneys. Importantly, tumor uptake was observed in all patients.

Table 2: Phase I Clinical Trial of Tabituximab this compound (NCT01469975) - Key Parameters

ParameterValueSource
Number of Patients Enrolled 20
Imaging Agent ¹¹¹In-OTSA-101
Therapeutic Agent ⁹⁰Y-OTSA-101
Recommended Dose for Further Investigation 1110 MBq of ⁹⁰Y-OTSA-101
Objective Response Rate 0%
Best Response Stable Disease in 3/8 treated patients
Efficacy and Safety

In the therapeutic phase, patients received either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101. While no objective tumor responses were observed, stable disease was achieved in 3 out of 8 treated patients. The recommended dose for future studies was determined to be 1110 MBq of ⁹⁰Y-OTSA-101. The primary dose-limiting toxicities were reversible hematological adverse events.

Mechanism of Action: The FZD10 Signaling Pathway

Tabituximab this compound's therapeutic effect is mediated by the targeted delivery of radiation. However, understanding the underlying biology of its target, FZD10, is crucial. In synovial sarcoma, FZD10 is involved in the non-canonical Wnt signaling pathway, specifically the Dvl-Rac1-JNK cascade. Activation of this pathway is implicated in cell survival and growth.

The binding of Tabituximab to FZD10, in addition to delivering a radioactive payload, may also interfere with this signaling pathway, contributing to its anti-tumor effect.

FZD10_Signaling_Pathway FZD10 Non-Canonical Wnt Signaling Pathway in Synovial Sarcoma Wnt Wnt Ligand FZD10 FZD10 Receptor Wnt->FZD10 Binds Dvl Dishevelled (Dvl) FZD10->Dvl Activates Rac1 Rac1 Dvl->Rac1 Activates JNK JNK Rac1->JNK Activates CellGrowth Cell Survival and Growth JNK->CellGrowth Promotes Tabituximab Tabituximab this compound Tabituximab->FZD10 Binds & Blocks Radiation Yttrium-90 (β- radiation) Tabituximab->Radiation Delivers Apoptosis Apoptosis Radiation->Apoptosis Induces DNA damage leading to

Caption: FZD10 signaling pathway in synovial sarcoma and the mechanism of action of Tabituximab this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the development of Tabituximab this compound.

Preclinical Experimental Workflow

The preclinical evaluation followed a systematic workflow to establish the proof-of-concept for Tabituximab this compound.

Preclinical_Workflow Preclinical Development Workflow for Tabituximab this compound Target Target Identification (FZD10 overexpression in Synovial Sarcoma) AbDev Antibody Development (Humanized anti-FZD10 mAb - OTSA101) Target->AbDev Conjugation Radioimmunoconjugate Synthesis (OTSA101-DTPA-⁹⁰Y/¹¹¹In) AbDev->Conjugation InVitro In Vitro Characterization (Binding Affinity, Cytotoxicity, ADCC) Conjugation->InVitro InVivo In Vivo Efficacy Studies (Xenograft Mouse Models) InVitro->InVivo Tox Toxicology and Safety Studies InVivo->Tox IND IND-Enabling Studies Tox->IND

Caption: A schematic overview of the preclinical development workflow for Tabituximab this compound.

Methodology for ¹¹¹In-OTSA-101 SPECT/CT Imaging in Patients
  • Radiolabeling: OTSA-101-DTPA was radiolabeled with Indium-111.

  • Administration: Patients received an intravenous injection of 187 MBq of ¹¹¹In-OTSA-101.

  • Imaging Acquisition: Whole-body planar and SPECT/CT scans were performed at multiple time points post-injection (e.g., 1, 24, 48, 72, and 144 hours).

  • Image Analysis: Tumor uptake was assessed visually and semi-quantitatively to determine the biodistribution and dosimetry.

Methodology for Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
  • Effector Cells: Natural Killer (NK) cells are typically used as effector cells.

  • Target Cells: FZD10-expressing synovial sarcoma cells are used as target cells.

  • Antibody: Tabituximab (non-radiolabeled OTSA101) is added at various concentrations.

  • Assay Principle: The assay measures the lysis of target cells by NK cells, which is triggered by the binding of the antibody to both the target cells (via FZD10) and the NK cells (via Fc receptors).

  • Readout: Cell lysis is quantified using methods such as chromium-51 (B80572) release assays or flow cytometry-based assays.

Conclusion and Future Directions

Tabituximab this compound represents a significant advancement in the targeted therapy of synovial sarcoma. Its development highlights the power of identifying tumor-specific antigens and leveraging them for the precise delivery of cytotoxic agents. The Phase I clinical trial has established a recommended dose and demonstrated a manageable safety profile. While objective responses were not observed in this initial study, the finding of stable disease in a heavily pre-treated patient population is encouraging.

Future research may focus on combination therapies, exploring the synergy of Tabituximab this compound with other treatment modalities. Furthermore, the use of alpha-emitters like Actinium-225, which showed superior efficacy in preclinical models, warrants further investigation in the clinical setting. The continued development of FZD10-targeted therapies holds promise for improving outcomes for patients with synovial sarcoma.

References

The Nexus of Targeting Frizzled Homolog 10: A Technical Deep Dive into the Discovery and Development of Tabituximab Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery and development of Tabituximab Barzuxetan (formerly OTSA-101-DTPA), a promising radioimmunoconjugate for the treatment of synovial sarcoma. This document details the scientific rationale, preclinical and clinical development, and the intricate molecular pathways underpinning its mechanism of action.

Introduction: Identifying a Novel Target in Synovial Sarcoma

Synovial sarcoma is a rare and aggressive soft tissue cancer with limited treatment options in advanced stages. The discovery of Tabituximab this compound was predicated on the identification of a highly specific cell surface target, Frizzled Homolog 10 (FZD10). FZD10, a receptor in the Wnt signaling pathway, is significantly overexpressed in synovial sarcoma tissues while being largely absent in normal adult tissues, making it an ideal candidate for targeted therapy.[1] The therapeutic strategy involves a humanized monoclonal antibody, Tabituximab, which specifically binds to FZD10. This antibody is conjugated to a chelating agent, this compound (a derivative of DTPA), which securely holds the radioisotope Yttrium-90 (⁹⁰Y).[1] This radioimmunoconjugate, Tabituximab this compound, delivers a cytotoxic dose of beta radiation directly to the tumor cells, minimizing off-target toxicity.[1]

Preclinical Development: From Benchtop to Animal Models

The preclinical development of Tabituximab this compound involved a rigorous evaluation of its binding characteristics, in vitro efficacy, and in vivo anti-tumor activity.

Antibody Binding and In Vitro Studies

Initial studies focused on the binding affinity and specificity of the anti-FZD10 antibody, OTSA101. Competitive inhibition and cell binding assays demonstrated high-affinity binding to FZD10-expressing synovial sarcoma cells.[2][3] The conjugation of the chelator was optimized to have a minimal impact on the antibody's binding affinity, with DOTAGA conjugation showing the least effect.

While the non-radiolabeled OTSA101 antibody exhibited only weak antagonistic activity on its own, its primary role is to act as a delivery vehicle for the radioisotope. The mechanism of action is primarily driven by the cytotoxic effects of the delivered radiation. Antibody-Dependent Cellular Cytotoxicity (ADCC) is also a potential secondary mechanism of action.

Table 1: Preclinical Efficacy of Tabituximab this compound (⁹⁰Y-OTSA101) and a Related α-emitter Conjugate (²²⁵Ac-OTSA101)

Parameter⁹⁰Y-OTSA101²²⁵Ac-OTSA101Source
Tumor Growth Inhibition Decreased tumor volume and prolonged survivalDecreased tumor volume and prolonged survival
Complete Response Rate (in mice) Not Reported60%
Mechanism of Cell Death Not specifiedInduced a larger amount of necrosis and apoptosis compared to ⁹⁰Y-OTSA101
In Vivo Efficacy in Animal Models

In vivo studies using mouse xenograft models of synovial sarcoma demonstrated the potent anti-tumor activity of radiolabeled OTSA101. Both ⁹⁰Y-labeled and Actinium-225 (²²⁵Ac)-labeled OTSA101 led to a significant decrease in tumor volume and prolonged survival of the animals. Notably, the alpha-emitter conjugate, ²²⁵Ac-OTSA101, achieved a complete response in 60% of the treated mice.

Clinical Development: First-in-Human Trials

The promising preclinical data led to the initiation of a first-in-human Phase I clinical trial (NCT01469975) to evaluate the safety, biodistribution, and preliminary efficacy of Tabituximab this compound in patients with advanced synovial sarcoma.

Study Design and Patient Population

The clinical trial enrolled 20 patients with progressive, advanced synovial sarcoma. The study was conducted in two parts: an imaging phase with Indium-111 (¹¹¹In)-labeled OTSA101 to assess biodistribution and tumor uptake, followed by a therapeutic phase with ⁹⁰Y-OTSA101.

Pharmacokinetics and Biodistribution

Pharmacokinetic analyses were performed at multiple time points after the infusion of ¹¹¹In-OTSA-101. Biodistribution was evaluated using whole-body planar scintigraphy and SPECT/CT imaging. The images showed physiological uptake of the radioimmunoconjugate primarily in the liver, with lower levels in the blood pool, spleen, and kidneys. Importantly, tumor uptake was observed in all patients.

Table 2: Phase I Clinical Trial of Tabituximab this compound (NCT01469975) - Key Parameters

ParameterValueSource
Number of Patients Enrolled 20
Imaging Agent ¹¹¹In-OTSA-101
Therapeutic Agent ⁹⁰Y-OTSA-101
Recommended Dose for Further Investigation 1110 MBq of ⁹⁰Y-OTSA-101
Objective Response Rate 0%
Best Response Stable Disease in 3/8 treated patients
Efficacy and Safety

In the therapeutic phase, patients received either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101. While no objective tumor responses were observed, stable disease was achieved in 3 out of 8 treated patients. The recommended dose for future studies was determined to be 1110 MBq of ⁹⁰Y-OTSA-101. The primary dose-limiting toxicities were reversible hematological adverse events.

Mechanism of Action: The FZD10 Signaling Pathway

Tabituximab this compound's therapeutic effect is mediated by the targeted delivery of radiation. However, understanding the underlying biology of its target, FZD10, is crucial. In synovial sarcoma, FZD10 is involved in the non-canonical Wnt signaling pathway, specifically the Dvl-Rac1-JNK cascade. Activation of this pathway is implicated in cell survival and growth.

The binding of Tabituximab to FZD10, in addition to delivering a radioactive payload, may also interfere with this signaling pathway, contributing to its anti-tumor effect.

FZD10_Signaling_Pathway FZD10 Non-Canonical Wnt Signaling Pathway in Synovial Sarcoma Wnt Wnt Ligand FZD10 FZD10 Receptor Wnt->FZD10 Binds Dvl Dishevelled (Dvl) FZD10->Dvl Activates Rac1 Rac1 Dvl->Rac1 Activates JNK JNK Rac1->JNK Activates CellGrowth Cell Survival and Growth JNK->CellGrowth Promotes Tabituximab Tabituximab this compound Tabituximab->FZD10 Binds & Blocks Radiation Yttrium-90 (β- radiation) Tabituximab->Radiation Delivers Apoptosis Apoptosis Radiation->Apoptosis Induces DNA damage leading to

Caption: FZD10 signaling pathway in synovial sarcoma and the mechanism of action of Tabituximab this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the development of Tabituximab this compound.

Preclinical Experimental Workflow

The preclinical evaluation followed a systematic workflow to establish the proof-of-concept for Tabituximab this compound.

Preclinical_Workflow Preclinical Development Workflow for Tabituximab this compound Target Target Identification (FZD10 overexpression in Synovial Sarcoma) AbDev Antibody Development (Humanized anti-FZD10 mAb - OTSA101) Target->AbDev Conjugation Radioimmunoconjugate Synthesis (OTSA101-DTPA-⁹⁰Y/¹¹¹In) AbDev->Conjugation InVitro In Vitro Characterization (Binding Affinity, Cytotoxicity, ADCC) Conjugation->InVitro InVivo In Vivo Efficacy Studies (Xenograft Mouse Models) InVitro->InVivo Tox Toxicology and Safety Studies InVivo->Tox IND IND-Enabling Studies Tox->IND

Caption: A schematic overview of the preclinical development workflow for Tabituximab this compound.

Methodology for ¹¹¹In-OTSA-101 SPECT/CT Imaging in Patients
  • Radiolabeling: OTSA-101-DTPA was radiolabeled with Indium-111.

  • Administration: Patients received an intravenous injection of 187 MBq of ¹¹¹In-OTSA-101.

  • Imaging Acquisition: Whole-body planar and SPECT/CT scans were performed at multiple time points post-injection (e.g., 1, 24, 48, 72, and 144 hours).

  • Image Analysis: Tumor uptake was assessed visually and semi-quantitatively to determine the biodistribution and dosimetry.

Methodology for Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
  • Effector Cells: Natural Killer (NK) cells are typically used as effector cells.

  • Target Cells: FZD10-expressing synovial sarcoma cells are used as target cells.

  • Antibody: Tabituximab (non-radiolabeled OTSA101) is added at various concentrations.

  • Assay Principle: The assay measures the lysis of target cells by NK cells, which is triggered by the binding of the antibody to both the target cells (via FZD10) and the NK cells (via Fc receptors).

  • Readout: Cell lysis is quantified using methods such as chromium-51 release assays or flow cytometry-based assays.

Conclusion and Future Directions

Tabituximab this compound represents a significant advancement in the targeted therapy of synovial sarcoma. Its development highlights the power of identifying tumor-specific antigens and leveraging them for the precise delivery of cytotoxic agents. The Phase I clinical trial has established a recommended dose and demonstrated a manageable safety profile. While objective responses were not observed in this initial study, the finding of stable disease in a heavily pre-treated patient population is encouraging.

Future research may focus on combination therapies, exploring the synergy of Tabituximab this compound with other treatment modalities. Furthermore, the use of alpha-emitters like Actinium-225, which showed superior efficacy in preclinical models, warrants further investigation in the clinical setting. The continued development of FZD10-targeted therapies holds promise for improving outcomes for patients with synovial sarcoma.

References

The Core Principles of Bifunctional Chelating Agents in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of bifunctional chelating agents (BFCAs) and their critical role in the advancement of targeted radionuclide therapy and molecular imaging in oncology. BFCAs serve as the indispensable molecular bridge, covalently linking a radionuclide to a tumor-targeting biomolecule, such as a monoclonal antibody. The judicious selection of a BFCA is paramount, as it dictates the stability of the radiopharmaceutical, its in vivo behavior, and ultimately, its diagnostic efficacy and therapeutic potency.

Introduction to Bifunctional Chelating Agents

A bifunctional chelating agent is a molecule with two key functional components: a strong chelating moiety that securely binds a metallic radionuclide and a reactive functional group that allows for covalent conjugation to a biomolecule.[1] This dual functionality enables the precise delivery of radiation to cancer cells while minimizing off-target toxicity.[1] The stability of the metal-chelator complex is of utmost importance to prevent the premature release of the radiometal in the bloodstream, which could lead to accumulation in healthy tissues like the bone and liver.[2]

The choice of BFCA is intrinsically linked to the specific radionuclide being used, as different metals have distinct coordination chemistries.[3] BFCAs can be broadly categorized into two main classes: acyclic (linear) chelators and macrocyclic chelators.

  • Acyclic Chelators: These open-chain molecules, such as derivatives of diethylenetriaminepentaacetic acid (DTPA), generally offer rapid radiolabeling kinetics at room temperature.[2] However, their complexes are often less thermodynamically stable and kinetically inert compared to their macrocyclic counterparts.

  • Macrocyclic Chelators: These cyclic molecules, exemplified by 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), form highly stable and inert complexes with a variety of radiometals. This enhanced stability is attributed to the pre-organized structure of the chelator, which encapsulates the metal ion. However, radiolabeling with macrocyclic chelators often requires heating.

Quantitative Data Presentation

The selection of an appropriate BFCA is guided by quantitative parameters that define the stability and efficiency of the resulting radiopharmaceutical. The following tables provide a comparative summary of key data for commonly used BFCAs in oncology.

ChelatorRadionuclideLog K (Stability Constant)Notes
DTPA Gd(III)22.46Acyclic chelator.
Y(III)22.0Generally lower stability than DOTA.
Lu(III)22.7Prone to in vivo dissociation.
In(III)28.9Forms thermodynamically stable complexes.
Ga(III)23.0
CHX-A"-DTPA Y(III)~24An isomer of DTPA with improved kinetic inertness.
DOTA Gd(III)25.8Macrocyclic chelator, high thermodynamic stability.
Y(III)25.2Considered a gold standard for many therapeutic radiometals.
Lu(III)22.5Forms highly stable complexes.
In(III)23.9
Ga(III)21.3 - 26.0High stability with Ga(III).
Cu(II)22.4
NOTA Ga(III)30.98Forms a very stable complex with Ga(III).
Cu(II)21.64Demonstrates high in vivo stability with Cu-64.
DFO Ga(III)28.65Siderophore-based acyclic chelator.
Zr(IV)36.8
Chelator ConjugateAntibodyRadionuclideRadiolabeling Efficiency (%)Specific ActivityIn Vitro Serum StabilityReference
p-SCN-Bn-DOTA-Trastuzumab Trastuzumab¹⁷⁷Lu>99%Not specified<1.5% release after 72h
p-SCN-Bn-DOTA-Trastuzumab Trastuzumab⁹⁰Y>96%Not specified<17% release after 72h
DOTA-Rituximab Rituximab¹⁷⁷Lu>98%~0.6 GBq/mgStable in human serum
DOTA-Rituximab Rituximab⁹⁰Y>98%~0.6 GBq/mgStable in human serum
CHX-A"-DTPA-Nimotuzumab Nimotuzumab¹⁷⁷Lu>98%Not specifiedGood stability up to 4 days
DOTA-Nimotuzumab Nimotuzumab¹⁷⁷Lu>98%Not specifiedGood stability up to 4 days
NOTA-Rituximab Rituximab⁶⁴Cu~95% (at 31 nM)High>94% stable after 48h
DTPA-Rituximab Rituximab⁶⁴Cu<90% (at 1250 nM)Lower~62% dissociation after 48h
Chelator ConjugateRadionuclideAnimal ModelKey FindingReference
¹⁷⁷Lu-DOTA-Peptide ¹⁷⁷LuRatsHigh and specific uptake in somatostatin (B550006) receptor-positive tissues. 24-h total body retention of 19% injected dose (ID).
¹⁷⁷Lu-DTPA ¹⁷⁷LuRatsRapid renal clearance. 24-h total body retention of 4% ID. High skeletal uptake of free ¹⁷⁷Lu.
¹⁷⁷Lu-DOTA-anti-CD20 ¹⁷⁷LuNormal MiceLow bone uptake, indicating good in vivo stability.
¹⁷⁷Lu-DTPA-sdAb ¹⁷⁷LuMicePredominant and persistent kidney accumulation.
⁶⁸Ga-NOTA-BFC ⁶⁸GaMiceCleared more rapidly from blood and muscle but had higher kidney retention compared to ⁶⁸Ga-DOTA-BFC.
⁶⁸Ga-DOTA-BFC ⁶⁸GaMiceSlower clearance from blood and muscle compared to ⁶⁸Ga-NOTA-BFC.

Experimental Protocols

The successful development of a BFCA-based radiopharmaceutical hinges on robust and reproducible experimental procedures. This section provides detailed methodologies for the key experiments involved in the synthesis, characterization, and evaluation of these agents.

Protocol for Antibody Conjugation with p-SCN-Bn-DOTA

This protocol describes the covalent attachment of the bifunctional chelator p-SCN-Bn-DOTA to a monoclonal antibody via the reaction of the isothiocyanate group with primary amines on the antibody.

Materials:

  • Monoclonal antibody (mAb) of interest

  • p-SCN-Bn-DOTA

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)

  • Purification buffer (e.g., 0.25 M ammonium (B1175870) acetate (B1210297), pH 5.0-5.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system

  • Spectrophotometer

  • MALDI-TOF mass spectrometer (optional)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer using a PD-10 desalting column or through repeated concentration and dilution with an ultrafiltration device.

    • Determine the final antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm.

  • Chelator Preparation:

    • Dissolve p-SCN-Bn-DOTA in a small volume of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a specific molar excess of the p-SCN-Bn-DOTA stock solution (typically a 10- to 50-fold molar excess) to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle mixing.

  • Purification:

    • Remove unconjugated p-SCN-Bn-DOTA by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with the purification buffer.

    • Collect the fractions containing the antibody-DOTA conjugate.

  • Characterization:

    • Determine the final concentration of the purified conjugate.

    • (Optional) Determine the number of chelators conjugated per antibody molecule using MALDI-TOF mass spectrometry.

Protocol for Radiolabeling of DOTA-Conjugated Antibody with Lutetium-177

This protocol outlines the procedure for radiolabeling a DOTA-conjugated antibody with the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu).

Materials:

  • DOTA-conjugated antibody

  • ¹⁷⁷LuCl₃ solution in dilute HCl

  • Radiolabeling buffer (e.g., 0.5 M ammonium acetate or sodium acetate, pH 5.0-5.5)

  • Quenching solution (e.g., 50 mM DTPA or EDTA)

  • Ascorbic acid (optional, as a radioprotectant)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

  • Dose calibrator

Procedure:

  • Reaction Setup:

    • In a sterile, pyrogen-free vial, add the required volume of radiolabeling buffer.

    • Add the DOTA-conjugated antibody to the buffer.

    • If using a radioprotectant, add ascorbic acid to the mixture.

    • Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial.

  • Incubation:

    • Gently mix the reaction solution.

    • Incubate the vial at 37°C for 30-60 minutes.

  • Quenching:

    • After incubation, add a small volume of the quenching solution to complex any unreacted ¹⁷⁷Lu.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

Protocol for In Vitro Serum Stability Assay

This assay evaluates the stability of the radioimmunoconjugate in human serum over time.

Materials:

  • Radiolabeled antibody

  • Human serum

  • Incubator at 37°C

  • Radio-TLC or radio-HPLC system

Procedure:

  • Add a known amount of the radiolabeled antibody to a vial containing human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 24, 48, 72, and 96 hours), take an aliquot of the serum mixture.

  • Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radioimmunoconjugate versus released radionuclide.

Protocol for Cell Internalization Assay

This assay measures the extent to which the radioimmunoconjugate is internalized by target cancer cells.

Materials:

  • Target cancer cells expressing the antigen of interest

  • Radiolabeled antibody

  • Cell culture medium and supplements

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to remove surface-bound antibody

  • Gamma counter

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere.

  • Add the radiolabeled antibody to the cells and incubate at 37°C for various time points.

  • At each time point, wash the cells with cold PBS to stop internalization.

  • To measure the internalized fraction, incubate the cells with the acid wash buffer to strip off surface-bound radioactivity.

  • Collect the acid wash supernatant (surface-bound fraction).

  • Lyse the cells and collect the cell lysate (internalized fraction).

  • Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

  • Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

Protocol for In Vivo Biodistribution Study in Mice

This study evaluates the distribution and clearance of the radioimmunoconjugate in a living organism.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • Radiolabeled antibody

  • Anesthetic

  • Gamma counter

  • Calibrated standards of the injected dose

Procedure:

  • Administer a known amount of the radiolabeled antibody to each mouse via intravenous injection (e.g., tail vein).

  • At predetermined time points (e.g., 4, 24, 48, 72, and 168 hours post-injection), euthanize a cohort of mice.

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with the calibrated standards.

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and developmental processes involved with BFCAs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for antibody-radionuclide conjugate internalization and the general workflow for radiopharmaceutical development.

Receptor-Mediated Endocytosis of an Antibody-Radionuclide Conjugate

Upon binding to its target antigen on the surface of a cancer cell, the antibody-radionuclide conjugate is internalized through receptor-mediated endocytosis. The conjugate is then trafficked through the endosomal-lysosomal pathway, leading to the degradation of the antibody and the release of the radionuclide-chelate complex within the cell, where it can exert its cytotoxic effects.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell Antibody-Radionuclide_Conjugate Antibody-Radionuclide Conjugate Tumor_Cell_Surface_Antigen Tumor Cell Surface Antigen Antibody-Radionuclide_Conjugate->Tumor_Cell_Surface_Antigen Binding Binding Tumor_Cell_Surface_Antigen->Binding Clathrin-Coated_Pit Clathrin-Coated Pit Binding->Clathrin-Coated_Pit Internalization Early_Endosome Early_Endosome Clathrin-Coated_Pit->Early_Endosome Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Radionuclide_Release Radionuclide-Chelate Released Lysosome->Radionuclide_Release Antibody Degradation DNA_Damage DNA Damage & Cell Death Radionuclide_Release->DNA_Damage Cytotoxicity

Receptor-mediated endocytosis pathway of an antibody-radionuclide conjugate.

Workflow for the Development of a BFCA-Based Radiopharmaceutical

The development of a targeted radiopharmaceutical is a multi-stage process that begins with the design and synthesis of the BFCA and culminates in preclinical and clinical evaluation.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Identification 1. Target Identification & Biomolecule Selection BFCA_Design 2. BFCA Design & Synthesis Target_Identification->BFCA_Design Bioconjugation 3. Bioconjugation (Antibody + BFCA) Target_Identification->Bioconjugation BFCA_Design->Bioconjugation Radiolabeling 4. Radiolabeling Optimization Bioconjugation->Radiolabeling In_Vitro_Characterization 5. In Vitro Characterization (Purity, Stability, Affinity) Radiolabeling->In_Vitro_Characterization In_Vivo_Evaluation 6. In Vivo Evaluation (Biodistribution, Efficacy) In_Vitro_Characterization->In_Vivo_Evaluation Toxicology 7. Preclinical Toxicology & Dosimetry In_Vivo_Evaluation->Toxicology IND_Submission 8. IND Submission Toxicology->IND_Submission Clinical_Trials 9. Clinical Trials (Phase I, II, III) IND_Submission->Clinical_Trials Regulatory_Approval 10. Regulatory Approval Clinical_Trials->Regulatory_Approval

General workflow for the development of a BFCA-based radiopharmaceutical.

Conclusion

Bifunctional chelating agents are at the heart of modern nuclear oncology, enabling the creation of highly specific and potent radiopharmaceuticals for both diagnostic and therapeutic applications. The continued development of novel BFCAs with improved stability, more efficient radiolabeling properties, and tailored in vivo pharmacokinetics will undoubtedly lead to the next generation of more effective and safer cancer treatments. This guide provides a foundational understanding of the core principles, quantitative data, and experimental methodologies that are essential for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

The Core Principles of Bifunctional Chelating Agents in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of bifunctional chelating agents (BFCAs) and their critical role in the advancement of targeted radionuclide therapy and molecular imaging in oncology. BFCAs serve as the indispensable molecular bridge, covalently linking a radionuclide to a tumor-targeting biomolecule, such as a monoclonal antibody. The judicious selection of a BFCA is paramount, as it dictates the stability of the radiopharmaceutical, its in vivo behavior, and ultimately, its diagnostic efficacy and therapeutic potency.

Introduction to Bifunctional Chelating Agents

A bifunctional chelating agent is a molecule with two key functional components: a strong chelating moiety that securely binds a metallic radionuclide and a reactive functional group that allows for covalent conjugation to a biomolecule.[1] This dual functionality enables the precise delivery of radiation to cancer cells while minimizing off-target toxicity.[1] The stability of the metal-chelator complex is of utmost importance to prevent the premature release of the radiometal in the bloodstream, which could lead to accumulation in healthy tissues like the bone and liver.[2]

The choice of BFCA is intrinsically linked to the specific radionuclide being used, as different metals have distinct coordination chemistries.[3] BFCAs can be broadly categorized into two main classes: acyclic (linear) chelators and macrocyclic chelators.

  • Acyclic Chelators: These open-chain molecules, such as derivatives of diethylenetriaminepentaacetic acid (DTPA), generally offer rapid radiolabeling kinetics at room temperature.[2] However, their complexes are often less thermodynamically stable and kinetically inert compared to their macrocyclic counterparts.

  • Macrocyclic Chelators: These cyclic molecules, exemplified by 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), form highly stable and inert complexes with a variety of radiometals. This enhanced stability is attributed to the pre-organized structure of the chelator, which encapsulates the metal ion. However, radiolabeling with macrocyclic chelators often requires heating.

Quantitative Data Presentation

The selection of an appropriate BFCA is guided by quantitative parameters that define the stability and efficiency of the resulting radiopharmaceutical. The following tables provide a comparative summary of key data for commonly used BFCAs in oncology.

ChelatorRadionuclideLog K (Stability Constant)Notes
DTPA Gd(III)22.46Acyclic chelator.
Y(III)22.0Generally lower stability than DOTA.
Lu(III)22.7Prone to in vivo dissociation.
In(III)28.9Forms thermodynamically stable complexes.
Ga(III)23.0
CHX-A"-DTPA Y(III)~24An isomer of DTPA with improved kinetic inertness.
DOTA Gd(III)25.8Macrocyclic chelator, high thermodynamic stability.
Y(III)25.2Considered a gold standard for many therapeutic radiometals.
Lu(III)22.5Forms highly stable complexes.
In(III)23.9
Ga(III)21.3 - 26.0High stability with Ga(III).
Cu(II)22.4
NOTA Ga(III)30.98Forms a very stable complex with Ga(III).
Cu(II)21.64Demonstrates high in vivo stability with Cu-64.
DFO Ga(III)28.65Siderophore-based acyclic chelator.
Zr(IV)36.8
Chelator ConjugateAntibodyRadionuclideRadiolabeling Efficiency (%)Specific ActivityIn Vitro Serum StabilityReference
p-SCN-Bn-DOTA-Trastuzumab Trastuzumab¹⁷⁷Lu>99%Not specified<1.5% release after 72h
p-SCN-Bn-DOTA-Trastuzumab Trastuzumab⁹⁰Y>96%Not specified<17% release after 72h
DOTA-Rituximab Rituximab¹⁷⁷Lu>98%~0.6 GBq/mgStable in human serum
DOTA-Rituximab Rituximab⁹⁰Y>98%~0.6 GBq/mgStable in human serum
CHX-A"-DTPA-Nimotuzumab Nimotuzumab¹⁷⁷Lu>98%Not specifiedGood stability up to 4 days
DOTA-Nimotuzumab Nimotuzumab¹⁷⁷Lu>98%Not specifiedGood stability up to 4 days
NOTA-Rituximab Rituximab⁶⁴Cu~95% (at 31 nM)High>94% stable after 48h
DTPA-Rituximab Rituximab⁶⁴Cu<90% (at 1250 nM)Lower~62% dissociation after 48h
Chelator ConjugateRadionuclideAnimal ModelKey FindingReference
¹⁷⁷Lu-DOTA-Peptide ¹⁷⁷LuRatsHigh and specific uptake in somatostatin receptor-positive tissues. 24-h total body retention of 19% injected dose (ID).
¹⁷⁷Lu-DTPA ¹⁷⁷LuRatsRapid renal clearance. 24-h total body retention of 4% ID. High skeletal uptake of free ¹⁷⁷Lu.
¹⁷⁷Lu-DOTA-anti-CD20 ¹⁷⁷LuNormal MiceLow bone uptake, indicating good in vivo stability.
¹⁷⁷Lu-DTPA-sdAb ¹⁷⁷LuMicePredominant and persistent kidney accumulation.
⁶⁸Ga-NOTA-BFC ⁶⁸GaMiceCleared more rapidly from blood and muscle but had higher kidney retention compared to ⁶⁸Ga-DOTA-BFC.
⁶⁸Ga-DOTA-BFC ⁶⁸GaMiceSlower clearance from blood and muscle compared to ⁶⁸Ga-NOTA-BFC.

Experimental Protocols

The successful development of a BFCA-based radiopharmaceutical hinges on robust and reproducible experimental procedures. This section provides detailed methodologies for the key experiments involved in the synthesis, characterization, and evaluation of these agents.

Protocol for Antibody Conjugation with p-SCN-Bn-DOTA

This protocol describes the covalent attachment of the bifunctional chelator p-SCN-Bn-DOTA to a monoclonal antibody via the reaction of the isothiocyanate group with primary amines on the antibody.

Materials:

  • Monoclonal antibody (mAb) of interest

  • p-SCN-Bn-DOTA

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)

  • Purification buffer (e.g., 0.25 M ammonium acetate, pH 5.0-5.5)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system

  • Spectrophotometer

  • MALDI-TOF mass spectrometer (optional)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer using a PD-10 desalting column or through repeated concentration and dilution with an ultrafiltration device.

    • Determine the final antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm.

  • Chelator Preparation:

    • Dissolve p-SCN-Bn-DOTA in a small volume of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a specific molar excess of the p-SCN-Bn-DOTA stock solution (typically a 10- to 50-fold molar excess) to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle mixing.

  • Purification:

    • Remove unconjugated p-SCN-Bn-DOTA by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with the purification buffer.

    • Collect the fractions containing the antibody-DOTA conjugate.

  • Characterization:

    • Determine the final concentration of the purified conjugate.

    • (Optional) Determine the number of chelators conjugated per antibody molecule using MALDI-TOF mass spectrometry.

Protocol for Radiolabeling of DOTA-Conjugated Antibody with Lutetium-177

This protocol outlines the procedure for radiolabeling a DOTA-conjugated antibody with the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu).

Materials:

  • DOTA-conjugated antibody

  • ¹⁷⁷LuCl₃ solution in dilute HCl

  • Radiolabeling buffer (e.g., 0.5 M ammonium acetate or sodium acetate, pH 5.0-5.5)

  • Quenching solution (e.g., 50 mM DTPA or EDTA)

  • Ascorbic acid (optional, as a radioprotectant)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

  • Dose calibrator

Procedure:

  • Reaction Setup:

    • In a sterile, pyrogen-free vial, add the required volume of radiolabeling buffer.

    • Add the DOTA-conjugated antibody to the buffer.

    • If using a radioprotectant, add ascorbic acid to the mixture.

    • Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial.

  • Incubation:

    • Gently mix the reaction solution.

    • Incubate the vial at 37°C for 30-60 minutes.

  • Quenching:

    • After incubation, add a small volume of the quenching solution to complex any unreacted ¹⁷⁷Lu.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

Protocol for In Vitro Serum Stability Assay

This assay evaluates the stability of the radioimmunoconjugate in human serum over time.

Materials:

  • Radiolabeled antibody

  • Human serum

  • Incubator at 37°C

  • Radio-TLC or radio-HPLC system

Procedure:

  • Add a known amount of the radiolabeled antibody to a vial containing human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 24, 48, 72, and 96 hours), take an aliquot of the serum mixture.

  • Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radioimmunoconjugate versus released radionuclide.

Protocol for Cell Internalization Assay

This assay measures the extent to which the radioimmunoconjugate is internalized by target cancer cells.

Materials:

  • Target cancer cells expressing the antigen of interest

  • Radiolabeled antibody

  • Cell culture medium and supplements

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to remove surface-bound antibody

  • Gamma counter

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere.

  • Add the radiolabeled antibody to the cells and incubate at 37°C for various time points.

  • At each time point, wash the cells with cold PBS to stop internalization.

  • To measure the internalized fraction, incubate the cells with the acid wash buffer to strip off surface-bound radioactivity.

  • Collect the acid wash supernatant (surface-bound fraction).

  • Lyse the cells and collect the cell lysate (internalized fraction).

  • Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

  • Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

Protocol for In Vivo Biodistribution Study in Mice

This study evaluates the distribution and clearance of the radioimmunoconjugate in a living organism.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • Radiolabeled antibody

  • Anesthetic

  • Gamma counter

  • Calibrated standards of the injected dose

Procedure:

  • Administer a known amount of the radiolabeled antibody to each mouse via intravenous injection (e.g., tail vein).

  • At predetermined time points (e.g., 4, 24, 48, 72, and 168 hours post-injection), euthanize a cohort of mice.

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with the calibrated standards.

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and developmental processes involved with BFCAs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for antibody-radionuclide conjugate internalization and the general workflow for radiopharmaceutical development.

Receptor-Mediated Endocytosis of an Antibody-Radionuclide Conjugate

Upon binding to its target antigen on the surface of a cancer cell, the antibody-radionuclide conjugate is internalized through receptor-mediated endocytosis. The conjugate is then trafficked through the endosomal-lysosomal pathway, leading to the degradation of the antibody and the release of the radionuclide-chelate complex within the cell, where it can exert its cytotoxic effects.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell Antibody-Radionuclide_Conjugate Antibody-Radionuclide Conjugate Tumor_Cell_Surface_Antigen Tumor Cell Surface Antigen Antibody-Radionuclide_Conjugate->Tumor_Cell_Surface_Antigen Binding Binding Tumor_Cell_Surface_Antigen->Binding Clathrin-Coated_Pit Clathrin-Coated Pit Binding->Clathrin-Coated_Pit Internalization Early_Endosome Early_Endosome Clathrin-Coated_Pit->Early_Endosome Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Radionuclide_Release Radionuclide-Chelate Released Lysosome->Radionuclide_Release Antibody Degradation DNA_Damage DNA Damage & Cell Death Radionuclide_Release->DNA_Damage Cytotoxicity

Receptor-mediated endocytosis pathway of an antibody-radionuclide conjugate.

Workflow for the Development of a BFCA-Based Radiopharmaceutical

The development of a targeted radiopharmaceutical is a multi-stage process that begins with the design and synthesis of the BFCA and culminates in preclinical and clinical evaluation.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Identification 1. Target Identification & Biomolecule Selection BFCA_Design 2. BFCA Design & Synthesis Target_Identification->BFCA_Design Bioconjugation 3. Bioconjugation (Antibody + BFCA) Target_Identification->Bioconjugation BFCA_Design->Bioconjugation Radiolabeling 4. Radiolabeling Optimization Bioconjugation->Radiolabeling In_Vitro_Characterization 5. In Vitro Characterization (Purity, Stability, Affinity) Radiolabeling->In_Vitro_Characterization In_Vivo_Evaluation 6. In Vivo Evaluation (Biodistribution, Efficacy) In_Vitro_Characterization->In_Vivo_Evaluation Toxicology 7. Preclinical Toxicology & Dosimetry In_Vivo_Evaluation->Toxicology IND_Submission 8. IND Submission Toxicology->IND_Submission Clinical_Trials 9. Clinical Trials (Phase I, II, III) IND_Submission->Clinical_Trials Regulatory_Approval 10. Regulatory Approval Clinical_Trials->Regulatory_Approval

General workflow for the development of a BFCA-based radiopharmaceutical.

Conclusion

Bifunctional chelating agents are at the heart of modern nuclear oncology, enabling the creation of highly specific and potent radiopharmaceuticals for both diagnostic and therapeutic applications. The continued development of novel BFCAs with improved stability, more efficient radiolabeling properties, and tailored in vivo pharmacokinetics will undoubtedly lead to the next generation of more effective and safer cancer treatments. This guide provides a foundational understanding of the core principles, quantitative data, and experimental methodologies that are essential for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

The Application of Barzuxetan in Synovial Sarcoma Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synovial sarcoma is a rare and aggressive soft tissue sarcoma characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which results in the formation of an SS18-SSX fusion oncoprotein. This fusion protein is a key driver of oncogenesis in synovial sarcoma. While standard chemotherapy regimens offer some benefit, the prognosis for patients with advanced or metastatic disease remains poor, highlighting the urgent need for novel therapeutic strategies. One such strategy involves targeting the Frizzled homolog 10 (FZD10) receptor, a cell-surface protein that is highly expressed in synovial sarcoma but largely absent in normal adult tissues. Barzuxetan is a key component of a radioimmunoconjugate designed to exploit this therapeutic window.

This technical guide provides an in-depth overview of the application of this compound, as part of the antibody-drug conjugate Tabituximab this compound (also known as OTSA-101-DTPA), in preclinical and clinical studies of synovial sarcoma.

The Target: FZD10 in Synovial Sarcoma

FZD10 is a member of the Frizzled family of G-protein coupled receptors, which are components of the Wnt signaling pathway. In synovial sarcoma, FZD10 is significantly overexpressed, making it an attractive target for cancer therapy. The Wnt signaling pathway is crucial for embryonic development and its dysregulation is implicated in various cancers. In the context of synovial sarcoma, FZD10's role in promoting cancer cell survival and proliferation is a key area of investigation.

Mechanism of Action: Tabituximab this compound

Tabituximab this compound is a radioimmunoconjugate that consists of three main components:

  • Tabituximab (OTSA-101): A humanized monoclonal antibody that specifically targets the extracellular domain of the FZD10 receptor.

  • This compound: A chelating agent (p-SCN-Bn-CHX-A"-DTPA) that firmly binds to a radioisotope.

  • Radioisotope (e.g., Yttrium-90 or Actinium-225): A radioactive payload that delivers cytotoxic radiation directly to the tumor cells.

The mechanism of action involves the antibody, Tabituximab, binding to the FZD10 receptor on the surface of synovial sarcoma cells. Following this binding, the attached radioisotope emits radiation, leading to DNA damage and subsequent cell death of the cancerous cells. This targeted delivery of radiation aims to maximize anti-tumor efficacy while minimizing damage to healthy tissues where FZD10 expression is low.[1][2][3]

Preclinical Studies

A series of preclinical studies have evaluated the potential of targeting FZD10 with a radiolabeled antibody in synovial sarcoma models. These studies have provided the foundational evidence for its clinical development.

In Vitro Studies

Initial in vitro experiments focused on characterizing the binding affinity of the anti-FZD10 antibody and its ability to induce cell death.

Quantitative Data from In Vitro Preclinical Studies

ParameterValueCell LineReference
Binding Affinity (Kd) of Tabituximab (OTSA-101) 1.6 nmol/LSYO-1[4][5]
Binding Affinity (Kd) of DOTA-conjugated OTSA-101 1.7 nmol/LSYO-1

Experimental Protocols: In Vitro Binding Affinity Assay

A competitive inhibition assay was utilized to determine the binding affinity of the antibody to FZD10-expressing synovial sarcoma cells.

  • Cell Culture: The human synovial sarcoma cell line SYO-1, which has high FZD10 expression, was cultured in appropriate media.

  • Radiolabeling: The anti-FZD10 antibody (OTSA-101) was labeled with Indium-111 (¹¹¹In) for detection.

  • Competition: A constant amount of ¹¹¹In-labeled OTSA-101 was incubated with SYO-1 cells in the presence of increasing concentrations of unlabeled OTSA-101 (the competitor).

  • Incubation: The cell suspension was incubated to allow binding to reach equilibrium.

  • Washing: Unbound antibody was removed by washing the cells.

  • Quantification: The amount of bound radioactivity was measured using a gamma counter.

  • Data Analysis: The data was used to generate a binding curve, from which the dissociation constant (Kd) was calculated. A lower Kd value indicates a higher binding affinity.

In Vivo Studies

In vivo studies using animal models were conducted to assess the anti-tumor efficacy and biodistribution of the radiolabeled antibody.

Quantitative Data from In Vivo Preclinical Studies

Treatment GroupOutcomeAnimal ModelReference
⁹⁰Y-labeled OTSA-101 Median time to tumor progression: 58 days (vs. 9 days in control)SYO-1 Xenograft in nude mice
²²⁵Ac-labeled OTSA-101 60% complete responseSYO-1 Xenograft in nude mice

Experimental Protocols: In Vivo Xenograft Model

  • Cell Line: The SYO-1 human synovial sarcoma cell line was used.

  • Animal Model: Nude mice, which are immunodeficient and can accept human tumor xenografts, were utilized.

  • Tumor Implantation: SYO-1 cells were injected subcutaneously into the mice to establish tumors.

  • Treatment: Once tumors reached a specified size, mice were treated with a single intravenous injection of either Yttrium-90 (⁹⁰Y) or Actinium-225 (²²⁵Ac) labeled OTSA-101. Control groups received either no treatment or a non-targeting radiolabeled antibody.

  • Monitoring: Tumor volume and body weight of the mice were measured regularly.

  • Efficacy Assessment: The primary endpoint was tumor growth inhibition, measured by comparing the tumor volumes in the treated groups to the control groups. Survival analysis was also performed.

Experimental Protocols: Biodistribution Studies

  • Radiolabeling: The OTSA-101 antibody was labeled with a gamma-emitting isotope like Indium-111 (¹¹¹In) to allow for non-invasive imaging.

  • Administration: The radiolabeled antibody was administered intravenously to tumor-bearing mice.

  • Imaging: At various time points post-injection, the mice were imaged using a SPECT (Single Photon Emission Computed Tomography) scanner to visualize the distribution of the antibody in the body.

  • Tissue Analysis: After the final imaging session, mice were euthanized, and major organs and the tumor were collected. The amount of radioactivity in each tissue was measured using a gamma counter to quantify the uptake of the antibody.

Clinical Studies

Based on the promising preclinical data, a Phase I clinical trial of Tabituximab this compound (OTSA-101-DTPA) was initiated in patients with advanced synovial sarcoma.

Phase I Clinical Trial (SYNFRIZZ - NCT01469975)

This first-in-human study aimed to evaluate the safety, biodistribution, and preliminary efficacy of ¹¹¹In-OTSA-101 (for imaging) and ⁹⁰Y-OTSA-101 (for therapy).

Clinical Trial Design

  • Part 1 (Biodistribution): Patients received an injection of ¹¹¹In-OTSA-101. Whole-body scintigraphy and SPECT/CT imaging were performed to assess tumor uptake and biodistribution.

  • Part 2 (Therapy): Patients with sufficient tumor uptake in Part 1 were randomized to receive a therapeutic dose of ⁹⁰Y-OTSA-101.

Patient Population

Patients with metastatic, histologically confirmed synovial sarcoma that was resistant to standard treatments were enrolled in the study.

Quantitative Data from the Phase I Clinical Trial

ParameterResultReference
Number of Patients Enrolled 20
Patients with Sufficient Tumor Uptake for Therapy 10 (50%)
Patients Treated with ⁹⁰Y-OTSA-101 8
Best Overall Response Stable Disease in 3 of 8 patients (37.5%)
Most Common Grade ≥ 3 Adverse Events Reversible hematological toxicities (lymphopenia, thrombocytopenia, neutropenia)

Experimental Protocols: Clinical Trial Methodology

  • Patient Screening: Patients were screened for eligibility based on histology, prior treatments, performance status, and organ function.

  • Imaging Phase: Eligible patients received 187 MBq of ¹¹¹In-OTSA-101 intravenously. Whole-body planar and SPECT-CT scintigraphies were performed at multiple time points (from 1 hour to 144 hours post-injection) to evaluate the in vivo biodistribution and tumor uptake of the antibody.

  • Dosimetry: A 2D dosimetry study was conducted to estimate the absorbed radiation dose to organs, particularly the liver, with the therapeutic isotope (⁹⁰Y).

  • Therapeutic Phase: Patients with adequate tumor uptake (tracer intensity greater than the mediastinum) were randomized to receive either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101.

  • Safety and Efficacy Assessment: Patients were monitored for adverse events according to standard criteria. Tumor response was evaluated using RECIST (Response Evaluation Criteria in Solid Tumors).

Signaling Pathways and Experimental Workflows

FZD10 Signaling Pathway

The following diagram illustrates the targeted approach of Tabituximab this compound within the context of the FZD10 receptor on synovial sarcoma cells.

FZD10_Targeting cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Tabituximab_this compound Tabituximab this compound (OTSA-101-DTPA) FZD10 FZD10 Receptor Tabituximab_this compound->FZD10 Binding DNA_Damage DNA Damage Tabituximab_this compound->DNA_Damage Radiation Emission Tumor_Cell Synovial Sarcoma Cell Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Targeting the FZD10 receptor on synovial sarcoma cells with Tabituximab this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical assessment of a radioimmunoconjugate like Tabituximab this compound.

Preclinical_Workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro Binding_Assay Binding Affinity Assay (e.g., Competitive Inhibition) In_Vitro->Binding_Assay ADCC_Assay Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay In_Vitro->ADCC_Assay In_Vivo In Vivo Studies Binding_Assay->In_Vivo ADCC_Assay->In_Vivo Xenograft_Model Synovial Sarcoma Xenograft Model In_Vivo->Xenograft_Model Biodistribution Biodistribution Study (SPECT/CT Imaging) Xenograft_Model->Biodistribution Efficacy_Study Anti-Tumor Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Data_Analysis Data Analysis and Interpretation Biodistribution->Data_Analysis Efficacy_Study->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the preclinical evaluation of Tabituximab this compound.

Clinical Trial Workflow

The following diagram illustrates the workflow of the Phase I clinical trial for Tabituximab this compound.

Clinical_Trial_Workflow Start Patient Recruitment Eligibility Eligibility Screening Start->Eligibility Part1 Part 1: Biodistribution Eligibility->Part1 Imaging ¹¹¹In-OTSA-101 Administration and SPECT/CT Imaging Part1->Imaging Uptake_Assessment Tumor Uptake Assessment Imaging->Uptake_Assessment Part2 Part 2: Therapy (for patients with sufficient uptake) Uptake_Assessment->Part2 Randomization Randomization to ⁹⁰Y-OTSA-101 Dose Levels Part2->Randomization Treatment Therapeutic Dose Administration Randomization->Treatment Follow_Up Follow-up for Safety and Efficacy Treatment->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis End End of Study Data_Analysis->End

Caption: Workflow of the Phase I SYNFRIZZ clinical trial.

Conclusion and Future Directions

The development of Tabituximab this compound represents a promising targeted therapeutic approach for synovial sarcoma. Preclinical studies have demonstrated its high binding affinity to the FZD10 receptor and significant anti-tumor efficacy in animal models. The Phase I clinical trial has established its feasibility and safety in patients with advanced disease, with evidence of disease stabilization.

Future research will likely focus on several key areas:

  • Improving Efficacy: While stable disease was observed, objective responses were not seen in the initial Phase I trial. The use of more potent alpha-emitting isotopes, such as Actinium-225, which showed superior efficacy in preclinical models, is a promising avenue for enhancing the therapeutic effect.

  • Combination Therapies: Investigating the combination of Tabituximab this compound with other systemic therapies, such as chemotherapy or immunotherapy, could lead to synergistic anti-tumor effects.

  • Patient Selection: Further refinement of patient selection criteria, potentially through quantitative FZD10 expression analysis, may help identify patients most likely to benefit from this targeted therapy.

  • Expansion to Other FZD10-Expressing Cancers: Given that FZD10 is also overexpressed in other malignancies, there is potential to explore the application of Tabituximab this compound in a broader range of cancers.

References

The Application of Barzuxetan in Synovial Sarcoma Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synovial sarcoma is a rare and aggressive soft tissue sarcoma characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which results in the formation of an SS18-SSX fusion oncoprotein. This fusion protein is a key driver of oncogenesis in synovial sarcoma. While standard chemotherapy regimens offer some benefit, the prognosis for patients with advanced or metastatic disease remains poor, highlighting the urgent need for novel therapeutic strategies. One such strategy involves targeting the Frizzled homolog 10 (FZD10) receptor, a cell-surface protein that is highly expressed in synovial sarcoma but largely absent in normal adult tissues. Barzuxetan is a key component of a radioimmunoconjugate designed to exploit this therapeutic window.

This technical guide provides an in-depth overview of the application of this compound, as part of the antibody-drug conjugate Tabituximab this compound (also known as OTSA-101-DTPA), in preclinical and clinical studies of synovial sarcoma.

The Target: FZD10 in Synovial Sarcoma

FZD10 is a member of the Frizzled family of G-protein coupled receptors, which are components of the Wnt signaling pathway. In synovial sarcoma, FZD10 is significantly overexpressed, making it an attractive target for cancer therapy. The Wnt signaling pathway is crucial for embryonic development and its dysregulation is implicated in various cancers. In the context of synovial sarcoma, FZD10's role in promoting cancer cell survival and proliferation is a key area of investigation.

Mechanism of Action: Tabituximab this compound

Tabituximab this compound is a radioimmunoconjugate that consists of three main components:

  • Tabituximab (OTSA-101): A humanized monoclonal antibody that specifically targets the extracellular domain of the FZD10 receptor.

  • This compound: A chelating agent (p-SCN-Bn-CHX-A"-DTPA) that firmly binds to a radioisotope.

  • Radioisotope (e.g., Yttrium-90 or Actinium-225): A radioactive payload that delivers cytotoxic radiation directly to the tumor cells.

The mechanism of action involves the antibody, Tabituximab, binding to the FZD10 receptor on the surface of synovial sarcoma cells. Following this binding, the attached radioisotope emits radiation, leading to DNA damage and subsequent cell death of the cancerous cells. This targeted delivery of radiation aims to maximize anti-tumor efficacy while minimizing damage to healthy tissues where FZD10 expression is low.[1][2][3]

Preclinical Studies

A series of preclinical studies have evaluated the potential of targeting FZD10 with a radiolabeled antibody in synovial sarcoma models. These studies have provided the foundational evidence for its clinical development.

In Vitro Studies

Initial in vitro experiments focused on characterizing the binding affinity of the anti-FZD10 antibody and its ability to induce cell death.

Quantitative Data from In Vitro Preclinical Studies

ParameterValueCell LineReference
Binding Affinity (Kd) of Tabituximab (OTSA-101) 1.6 nmol/LSYO-1[4][5]
Binding Affinity (Kd) of DOTA-conjugated OTSA-101 1.7 nmol/LSYO-1

Experimental Protocols: In Vitro Binding Affinity Assay

A competitive inhibition assay was utilized to determine the binding affinity of the antibody to FZD10-expressing synovial sarcoma cells.

  • Cell Culture: The human synovial sarcoma cell line SYO-1, which has high FZD10 expression, was cultured in appropriate media.

  • Radiolabeling: The anti-FZD10 antibody (OTSA-101) was labeled with Indium-111 (¹¹¹In) for detection.

  • Competition: A constant amount of ¹¹¹In-labeled OTSA-101 was incubated with SYO-1 cells in the presence of increasing concentrations of unlabeled OTSA-101 (the competitor).

  • Incubation: The cell suspension was incubated to allow binding to reach equilibrium.

  • Washing: Unbound antibody was removed by washing the cells.

  • Quantification: The amount of bound radioactivity was measured using a gamma counter.

  • Data Analysis: The data was used to generate a binding curve, from which the dissociation constant (Kd) was calculated. A lower Kd value indicates a higher binding affinity.

In Vivo Studies

In vivo studies using animal models were conducted to assess the anti-tumor efficacy and biodistribution of the radiolabeled antibody.

Quantitative Data from In Vivo Preclinical Studies

Treatment GroupOutcomeAnimal ModelReference
⁹⁰Y-labeled OTSA-101 Median time to tumor progression: 58 days (vs. 9 days in control)SYO-1 Xenograft in nude mice
²²⁵Ac-labeled OTSA-101 60% complete responseSYO-1 Xenograft in nude mice

Experimental Protocols: In Vivo Xenograft Model

  • Cell Line: The SYO-1 human synovial sarcoma cell line was used.

  • Animal Model: Nude mice, which are immunodeficient and can accept human tumor xenografts, were utilized.

  • Tumor Implantation: SYO-1 cells were injected subcutaneously into the mice to establish tumors.

  • Treatment: Once tumors reached a specified size, mice were treated with a single intravenous injection of either Yttrium-90 (⁹⁰Y) or Actinium-225 (²²⁵Ac) labeled OTSA-101. Control groups received either no treatment or a non-targeting radiolabeled antibody.

  • Monitoring: Tumor volume and body weight of the mice were measured regularly.

  • Efficacy Assessment: The primary endpoint was tumor growth inhibition, measured by comparing the tumor volumes in the treated groups to the control groups. Survival analysis was also performed.

Experimental Protocols: Biodistribution Studies

  • Radiolabeling: The OTSA-101 antibody was labeled with a gamma-emitting isotope like Indium-111 (¹¹¹In) to allow for non-invasive imaging.

  • Administration: The radiolabeled antibody was administered intravenously to tumor-bearing mice.

  • Imaging: At various time points post-injection, the mice were imaged using a SPECT (Single Photon Emission Computed Tomography) scanner to visualize the distribution of the antibody in the body.

  • Tissue Analysis: After the final imaging session, mice were euthanized, and major organs and the tumor were collected. The amount of radioactivity in each tissue was measured using a gamma counter to quantify the uptake of the antibody.

Clinical Studies

Based on the promising preclinical data, a Phase I clinical trial of Tabituximab this compound (OTSA-101-DTPA) was initiated in patients with advanced synovial sarcoma.

Phase I Clinical Trial (SYNFRIZZ - NCT01469975)

This first-in-human study aimed to evaluate the safety, biodistribution, and preliminary efficacy of ¹¹¹In-OTSA-101 (for imaging) and ⁹⁰Y-OTSA-101 (for therapy).

Clinical Trial Design

  • Part 1 (Biodistribution): Patients received an injection of ¹¹¹In-OTSA-101. Whole-body scintigraphy and SPECT/CT imaging were performed to assess tumor uptake and biodistribution.

  • Part 2 (Therapy): Patients with sufficient tumor uptake in Part 1 were randomized to receive a therapeutic dose of ⁹⁰Y-OTSA-101.

Patient Population

Patients with metastatic, histologically confirmed synovial sarcoma that was resistant to standard treatments were enrolled in the study.

Quantitative Data from the Phase I Clinical Trial

ParameterResultReference
Number of Patients Enrolled 20
Patients with Sufficient Tumor Uptake for Therapy 10 (50%)
Patients Treated with ⁹⁰Y-OTSA-101 8
Best Overall Response Stable Disease in 3 of 8 patients (37.5%)
Most Common Grade ≥ 3 Adverse Events Reversible hematological toxicities (lymphopenia, thrombocytopenia, neutropenia)

Experimental Protocols: Clinical Trial Methodology

  • Patient Screening: Patients were screened for eligibility based on histology, prior treatments, performance status, and organ function.

  • Imaging Phase: Eligible patients received 187 MBq of ¹¹¹In-OTSA-101 intravenously. Whole-body planar and SPECT-CT scintigraphies were performed at multiple time points (from 1 hour to 144 hours post-injection) to evaluate the in vivo biodistribution and tumor uptake of the antibody.

  • Dosimetry: A 2D dosimetry study was conducted to estimate the absorbed radiation dose to organs, particularly the liver, with the therapeutic isotope (⁹⁰Y).

  • Therapeutic Phase: Patients with adequate tumor uptake (tracer intensity greater than the mediastinum) were randomized to receive either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101.

  • Safety and Efficacy Assessment: Patients were monitored for adverse events according to standard criteria. Tumor response was evaluated using RECIST (Response Evaluation Criteria in Solid Tumors).

Signaling Pathways and Experimental Workflows

FZD10 Signaling Pathway

The following diagram illustrates the targeted approach of Tabituximab this compound within the context of the FZD10 receptor on synovial sarcoma cells.

FZD10_Targeting cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Tabituximab_this compound Tabituximab this compound (OTSA-101-DTPA) FZD10 FZD10 Receptor Tabituximab_this compound->FZD10 Binding DNA_Damage DNA Damage Tabituximab_this compound->DNA_Damage Radiation Emission Tumor_Cell Synovial Sarcoma Cell Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Targeting the FZD10 receptor on synovial sarcoma cells with Tabituximab this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical assessment of a radioimmunoconjugate like Tabituximab this compound.

Preclinical_Workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro Binding_Assay Binding Affinity Assay (e.g., Competitive Inhibition) In_Vitro->Binding_Assay ADCC_Assay Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay In_Vitro->ADCC_Assay In_Vivo In Vivo Studies Binding_Assay->In_Vivo ADCC_Assay->In_Vivo Xenograft_Model Synovial Sarcoma Xenograft Model In_Vivo->Xenograft_Model Biodistribution Biodistribution Study (SPECT/CT Imaging) Xenograft_Model->Biodistribution Efficacy_Study Anti-Tumor Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Data_Analysis Data Analysis and Interpretation Biodistribution->Data_Analysis Efficacy_Study->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the preclinical evaluation of Tabituximab this compound.

Clinical Trial Workflow

The following diagram illustrates the workflow of the Phase I clinical trial for Tabituximab this compound.

Clinical_Trial_Workflow Start Patient Recruitment Eligibility Eligibility Screening Start->Eligibility Part1 Part 1: Biodistribution Eligibility->Part1 Imaging ¹¹¹In-OTSA-101 Administration and SPECT/CT Imaging Part1->Imaging Uptake_Assessment Tumor Uptake Assessment Imaging->Uptake_Assessment Part2 Part 2: Therapy (for patients with sufficient uptake) Uptake_Assessment->Part2 Randomization Randomization to ⁹⁰Y-OTSA-101 Dose Levels Part2->Randomization Treatment Therapeutic Dose Administration Randomization->Treatment Follow_Up Follow-up for Safety and Efficacy Treatment->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis End End of Study Data_Analysis->End

Caption: Workflow of the Phase I SYNFRIZZ clinical trial.

Conclusion and Future Directions

The development of Tabituximab this compound represents a promising targeted therapeutic approach for synovial sarcoma. Preclinical studies have demonstrated its high binding affinity to the FZD10 receptor and significant anti-tumor efficacy in animal models. The Phase I clinical trial has established its feasibility and safety in patients with advanced disease, with evidence of disease stabilization.

Future research will likely focus on several key areas:

  • Improving Efficacy: While stable disease was observed, objective responses were not seen in the initial Phase I trial. The use of more potent alpha-emitting isotopes, such as Actinium-225, which showed superior efficacy in preclinical models, is a promising avenue for enhancing the therapeutic effect.

  • Combination Therapies: Investigating the combination of Tabituximab this compound with other systemic therapies, such as chemotherapy or immunotherapy, could lead to synergistic anti-tumor effects.

  • Patient Selection: Further refinement of patient selection criteria, potentially through quantitative FZD10 expression analysis, may help identify patients most likely to benefit from this targeted therapy.

  • Expansion to Other FZD10-Expressing Cancers: Given that FZD10 is also overexpressed in other malignancies, there is potential to explore the application of Tabituximab this compound in a broader range of cancers.

References

An In-depth Technical Guide to Isothiocyanate Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isothiocyanate linkage in bioconjugation, a cornerstone technique for the covalent modification of biomolecules. From the fundamental reaction chemistry to detailed experimental protocols and applications in drug development, this document serves as a technical resource for professionals in the life sciences.

Core Principles of Isothiocyanate Bioconjugation

The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile that readily forms stable covalent bonds with nucleophilic groups found on biomolecules. The primary targets for isothiocyanate conjugation are primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues, resulting in the formation of a stable thiourea (B124793) linkage.[1]

Under specific conditions, isothiocyanates can also react with thiol groups on cysteine residues to form a dithiocarbamate (B8719985) linkage.[2] However, the reaction with primary amines is more common and generally more stable for most bioconjugation applications.

The reaction is highly pH-dependent. Alkaline conditions (pH 8.5-9.5) are optimal for the reaction with primary amines, as they deprotonate the amino groups, increasing their nucleophilicity.[3]

Quantitative Data on Isothiocyanate Bioconjugation

The efficiency and rate of isothiocyanate conjugation are influenced by several factors, including pH, temperature, molar ratio of reactants, and the specific properties of the biomolecule and isothiocyanate reagent.

Table 1: Factors Affecting Isothiocyanate Conjugation Efficiency

ParameterConditionEffect on EfficiencyReference(s)
pH 6.5Low[4]
8.0Moderate[4]
9.5High
Temperature Room TemperatureSlower reaction
37°CIncreased reaction rate
Molar Ratio (Isothiocyanate:Protein) 5:1Moderate labeling
10:1High labeling
20:1Potential for over-labeling and aggregation
Protein Concentration 1-2 mg/mLStandard
5-10 mg/mLHigher efficiency

Table 2: Stability of the Thiourea Linkage

The thiourea bond formed between an isothiocyanate and a primary amine is generally considered highly stable under physiological conditions.

ConditionStabilityNotesReference(s)
Physiological pH (7.4) HighThe thiourea bond is stable in typical in-vitro and in-vivo applications.
Acidic pH ModerateStability can be compromised under strongly acidic conditions.
Alkaline pH ModerateStability can be compromised under strongly alkaline conditions.
Elevated Temperature ModerateProlonged exposure to high temperatures can lead to degradation.

Experimental Protocols

This section provides detailed methodologies for common bioconjugation procedures involving isothiocyanates.

Protocol for Labeling an Antibody with Fluorescein Isothiocyanate (FITC)

This protocol is a standard procedure for the fluorescent labeling of an antibody with FITC.

Materials:

  • Purified antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS)

  • FITC (Fluorescein isothiocyanate)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Conjugation Buffer: 0.1 M Carbonate-bicarbonate buffer, pH 9.0

  • Purification column (e.g., Sephadex G-25)

  • Dialysis tubing (if required)

Procedure:

  • Antibody Preparation: Dialyze the antibody solution against the Conjugation Buffer overnight at 4°C to remove any primary amine-containing substances.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.

  • Conjugation Reaction:

    • Adjust the antibody concentration to 2-10 mg/mL with Conjugation Buffer.

    • Slowly add the FITC solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of FITC to the antibody.

    • Incubate the reaction for 2 hours at room temperature in the dark with continuous gentle mixing.

  • Purification:

    • Remove unreacted FITC by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of FITC molecules conjugated to each antibody molecule. This can be calculated from the absorbance of the conjugate at 280 nm and 495 nm.

Protocol for Modifying a Peptide with an Isothiocyanate

This protocol outlines the modification of a peptide with a generic isothiocyanate.

Materials:

  • Purified peptide with a primary amine

  • Isothiocyanate reagent

  • Anhydrous DMF (Dimethylformamide) or ACN (Acetonitrile)

  • Reaction Buffer: 50 mM borate (B1201080) buffer, pH 8.5

  • Reversed-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a concentration of approximately 1 mg/mL.

  • Isothiocyanate Solution Preparation: Prepare a fresh stock solution of the isothiocyanate in anhydrous DMF or ACN.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the isothiocyanate solution to the peptide solution.

    • Incubate the reaction at 37-45°C for 1 to 3 hours.

  • Purification:

    • Purify the labeled peptide from excess reagent and byproducts using reversed-phase HPLC.

  • Analysis:

    • Confirm the identity and purity of the modified peptide by mass spectrometry.

Visualizing Workflows and Pathways

Visual representations of the chemical reactions, experimental processes, and biological pathways are crucial for a comprehensive understanding of isothiocyanate bioconjugation.

Reaction of Isothiocyanate with a Primary Amine Isothiocyanate Isothiocyanate (R-N=C=S) Thiourea Thiourea Linkage (R-NH-C(=S)-NH-Biomolecule) Isothiocyanate->Thiourea Nucleophilic Attack PrimaryAmine Primary Amine (Biomolecule-NH2) PrimaryAmine->Thiourea

Caption: Reaction of an isothiocyanate with a primary amine to form a stable thiourea linkage.

Experimental Workflow for Protein Labeling A 1. Prepare Protein Solution (Amine-free buffer, pH 8.5-9.0) C 3. Mix Reactants (Controlled molar ratio) A->C B 2. Prepare Isothiocyanate Solution (Anhydrous DMSO or DMF) B->C D 4. Incubate (Room temperature or 37°C, in the dark) C->D E 5. Purify Conjugate (Gel filtration or dialysis) D->E F 6. Characterize Conjugate (Spectrophotometry, Mass Spectrometry) E->F

Caption: A typical experimental workflow for labeling a protein with an isothiocyanate.

Logical Workflow for Bioconjugation Experiment Design Start Define Objective (e.g., fluorescent labeling, ADC) SelectBiomolecule Select Biomolecule (Antibody, Peptide, etc.) Start->SelectBiomolecule SelectITC Select Isothiocyanate (FITC, other functionalized ITC) Start->SelectITC OptimizeConditions Optimize Reaction Conditions (pH, Temp, Molar Ratio) SelectBiomolecule->OptimizeConditions SelectITC->OptimizeConditions PerformConjugation Perform Conjugation OptimizeConditions->PerformConjugation Purify Purify Conjugate PerformConjugation->Purify Characterize Characterize Conjugate (DOL, Stability, Activity) Purify->Characterize End Application Characterize->End

Caption: A logical workflow for designing and executing a bioconjugation experiment using isothiocyanates.

Cellular Uptake and Action of Isothiocyanate Conjugates cluster_cell Extracellular Extracellular Space CellMembrane Cell Membrane Intracellular Intracellular Space ITC_out Isothiocyanate Conjugate Diffusion Passive Diffusion ITC_out->Diffusion ITC_in Intracellular Isothiocyanate Diffusion->ITC_in GSH_conjugation Conjugation with Glutathione (GSH) ITC_in->GSH_conjugation Protein_conjugation Covalent Modification of Cellular Proteins ITC_in->Protein_conjugation Cellular_Effect Modulation of Cellular Pathways GSH_conjugation->Cellular_Effect Protein_conjugation->Cellular_Effect

Caption: The cellular uptake of isothiocyanates involves passive diffusion and subsequent conjugation to intracellular thiols like glutathione, leading to the modulation of cellular functions.

Applications in Drug Development

Isothiocyanate bioconjugation is a valuable tool in the development of novel therapeutics, particularly in the field of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In ADC development, a potent cytotoxic drug (payload) is attached to a monoclonal antibody (mAb) via a chemical linker. Isothiocyanates can be incorporated into the linker to facilitate the conjugation of the linker-payload to the antibody. The resulting ADC can selectively target and kill cancer cells, minimizing off-target toxicity.

Workflow for ADC Development using Isothiocyanate Linker A 1. Antibody Selection (Targets tumor antigen) C 3. Antibody Modification (Introduction of reactive groups if needed) A->C B 2. Linker-Payload Synthesis (Isothiocyanate-functionalized linker) D 4. Conjugation (Reaction of antibody with linker-payload) B->D C->D E 5. Purification of ADC (Removal of unconjugated components) D->E F 6. Characterization of ADC (Drug-to-antibody ratio, purity, stability) E->F G 7. In Vitro and In Vivo Testing F->G

Caption: A generalized workflow for the development of an antibody-drug conjugate (ADC) utilizing an isothiocyanate-containing linker.

Conclusion

Isothiocyanate bioconjugation remains a robust and versatile method for the covalent modification of proteins, peptides, and other biomolecules. Its straightforward reaction chemistry, the stability of the resulting thiourea linkage, and its applicability in diverse fields, including diagnostics and therapeutics, ensure its continued importance in the toolbox of researchers and drug developers. A thorough understanding of the reaction parameters and access to detailed protocols are key to the successful implementation of this powerful technique.

References

An In-depth Technical Guide to Isothiocyanate Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isothiocyanate linkage in bioconjugation, a cornerstone technique for the covalent modification of biomolecules. From the fundamental reaction chemistry to detailed experimental protocols and applications in drug development, this document serves as a technical resource for professionals in the life sciences.

Core Principles of Isothiocyanate Bioconjugation

The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile that readily forms stable covalent bonds with nucleophilic groups found on biomolecules. The primary targets for isothiocyanate conjugation are primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, resulting in the formation of a stable thiourea linkage.[1]

Under specific conditions, isothiocyanates can also react with thiol groups on cysteine residues to form a dithiocarbamate linkage.[2] However, the reaction with primary amines is more common and generally more stable for most bioconjugation applications.

The reaction is highly pH-dependent. Alkaline conditions (pH 8.5-9.5) are optimal for the reaction with primary amines, as they deprotonate the amino groups, increasing their nucleophilicity.[3]

Quantitative Data on Isothiocyanate Bioconjugation

The efficiency and rate of isothiocyanate conjugation are influenced by several factors, including pH, temperature, molar ratio of reactants, and the specific properties of the biomolecule and isothiocyanate reagent.

Table 1: Factors Affecting Isothiocyanate Conjugation Efficiency

ParameterConditionEffect on EfficiencyReference(s)
pH 6.5Low[4]
8.0Moderate[4]
9.5High
Temperature Room TemperatureSlower reaction
37°CIncreased reaction rate
Molar Ratio (Isothiocyanate:Protein) 5:1Moderate labeling
10:1High labeling
20:1Potential for over-labeling and aggregation
Protein Concentration 1-2 mg/mLStandard
5-10 mg/mLHigher efficiency

Table 2: Stability of the Thiourea Linkage

The thiourea bond formed between an isothiocyanate and a primary amine is generally considered highly stable under physiological conditions.

ConditionStabilityNotesReference(s)
Physiological pH (7.4) HighThe thiourea bond is stable in typical in-vitro and in-vivo applications.
Acidic pH ModerateStability can be compromised under strongly acidic conditions.
Alkaline pH ModerateStability can be compromised under strongly alkaline conditions.
Elevated Temperature ModerateProlonged exposure to high temperatures can lead to degradation.

Experimental Protocols

This section provides detailed methodologies for common bioconjugation procedures involving isothiocyanates.

Protocol for Labeling an Antibody with Fluorescein Isothiocyanate (FITC)

This protocol is a standard procedure for the fluorescent labeling of an antibody with FITC.

Materials:

  • Purified antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS)

  • FITC (Fluorescein isothiocyanate)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Conjugation Buffer: 0.1 M Carbonate-bicarbonate buffer, pH 9.0

  • Purification column (e.g., Sephadex G-25)

  • Dialysis tubing (if required)

Procedure:

  • Antibody Preparation: Dialyze the antibody solution against the Conjugation Buffer overnight at 4°C to remove any primary amine-containing substances.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.

  • Conjugation Reaction:

    • Adjust the antibody concentration to 2-10 mg/mL with Conjugation Buffer.

    • Slowly add the FITC solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of FITC to the antibody.

    • Incubate the reaction for 2 hours at room temperature in the dark with continuous gentle mixing.

  • Purification:

    • Remove unreacted FITC by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of FITC molecules conjugated to each antibody molecule. This can be calculated from the absorbance of the conjugate at 280 nm and 495 nm.

Protocol for Modifying a Peptide with an Isothiocyanate

This protocol outlines the modification of a peptide with a generic isothiocyanate.

Materials:

  • Purified peptide with a primary amine

  • Isothiocyanate reagent

  • Anhydrous DMF (Dimethylformamide) or ACN (Acetonitrile)

  • Reaction Buffer: 50 mM borate buffer, pH 8.5

  • Reversed-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a concentration of approximately 1 mg/mL.

  • Isothiocyanate Solution Preparation: Prepare a fresh stock solution of the isothiocyanate in anhydrous DMF or ACN.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the isothiocyanate solution to the peptide solution.

    • Incubate the reaction at 37-45°C for 1 to 3 hours.

  • Purification:

    • Purify the labeled peptide from excess reagent and byproducts using reversed-phase HPLC.

  • Analysis:

    • Confirm the identity and purity of the modified peptide by mass spectrometry.

Visualizing Workflows and Pathways

Visual representations of the chemical reactions, experimental processes, and biological pathways are crucial for a comprehensive understanding of isothiocyanate bioconjugation.

Reaction of Isothiocyanate with a Primary Amine Isothiocyanate Isothiocyanate (R-N=C=S) Thiourea Thiourea Linkage (R-NH-C(=S)-NH-Biomolecule) Isothiocyanate->Thiourea Nucleophilic Attack PrimaryAmine Primary Amine (Biomolecule-NH2) PrimaryAmine->Thiourea

Caption: Reaction of an isothiocyanate with a primary amine to form a stable thiourea linkage.

Experimental Workflow for Protein Labeling A 1. Prepare Protein Solution (Amine-free buffer, pH 8.5-9.0) C 3. Mix Reactants (Controlled molar ratio) A->C B 2. Prepare Isothiocyanate Solution (Anhydrous DMSO or DMF) B->C D 4. Incubate (Room temperature or 37°C, in the dark) C->D E 5. Purify Conjugate (Gel filtration or dialysis) D->E F 6. Characterize Conjugate (Spectrophotometry, Mass Spectrometry) E->F

Caption: A typical experimental workflow for labeling a protein with an isothiocyanate.

Logical Workflow for Bioconjugation Experiment Design Start Define Objective (e.g., fluorescent labeling, ADC) SelectBiomolecule Select Biomolecule (Antibody, Peptide, etc.) Start->SelectBiomolecule SelectITC Select Isothiocyanate (FITC, other functionalized ITC) Start->SelectITC OptimizeConditions Optimize Reaction Conditions (pH, Temp, Molar Ratio) SelectBiomolecule->OptimizeConditions SelectITC->OptimizeConditions PerformConjugation Perform Conjugation OptimizeConditions->PerformConjugation Purify Purify Conjugate PerformConjugation->Purify Characterize Characterize Conjugate (DOL, Stability, Activity) Purify->Characterize End Application Characterize->End

Caption: A logical workflow for designing and executing a bioconjugation experiment using isothiocyanates.

Cellular Uptake and Action of Isothiocyanate Conjugates cluster_cell Extracellular Extracellular Space CellMembrane Cell Membrane Intracellular Intracellular Space ITC_out Isothiocyanate Conjugate Diffusion Passive Diffusion ITC_out->Diffusion ITC_in Intracellular Isothiocyanate Diffusion->ITC_in GSH_conjugation Conjugation with Glutathione (GSH) ITC_in->GSH_conjugation Protein_conjugation Covalent Modification of Cellular Proteins ITC_in->Protein_conjugation Cellular_Effect Modulation of Cellular Pathways GSH_conjugation->Cellular_Effect Protein_conjugation->Cellular_Effect

Caption: The cellular uptake of isothiocyanates involves passive diffusion and subsequent conjugation to intracellular thiols like glutathione, leading to the modulation of cellular functions.

Applications in Drug Development

Isothiocyanate bioconjugation is a valuable tool in the development of novel therapeutics, particularly in the field of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In ADC development, a potent cytotoxic drug (payload) is attached to a monoclonal antibody (mAb) via a chemical linker. Isothiocyanates can be incorporated into the linker to facilitate the conjugation of the linker-payload to the antibody. The resulting ADC can selectively target and kill cancer cells, minimizing off-target toxicity.

Workflow for ADC Development using Isothiocyanate Linker A 1. Antibody Selection (Targets tumor antigen) C 3. Antibody Modification (Introduction of reactive groups if needed) A->C B 2. Linker-Payload Synthesis (Isothiocyanate-functionalized linker) D 4. Conjugation (Reaction of antibody with linker-payload) B->D C->D E 5. Purification of ADC (Removal of unconjugated components) D->E F 6. Characterization of ADC (Drug-to-antibody ratio, purity, stability) E->F G 7. In Vitro and In Vivo Testing F->G

Caption: A generalized workflow for the development of an antibody-drug conjugate (ADC) utilizing an isothiocyanate-containing linker.

Conclusion

Isothiocyanate bioconjugation remains a robust and versatile method for the covalent modification of proteins, peptides, and other biomolecules. Its straightforward reaction chemistry, the stability of the resulting thiourea linkage, and its applicability in diverse fields, including diagnostics and therapeutics, ensure its continued importance in the toolbox of researchers and drug developers. A thorough understanding of the reaction parameters and access to detailed protocols are key to the successful implementation of this powerful technique.

References

An In-Depth Technical Guide to DTPA Derivatives for Chelating Indium-111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of diethylenetriaminepentaacetic acid (DTPA) derivatives for the chelation of Indium-111 (¹¹¹In). Aimed at professionals in the field of radiopharmaceutical development, this document details experimental protocols, presents quantitative data in a comparative format, and illustrates key chemical and procedural workflows.

Introduction to ¹¹¹In-DTPA Complexes in Radiopharmaceuticals

Indium-111 is a medically important radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging, owing to its favorable decay characteristics, including a physical half-life of 2.8 days and the emission of gamma rays at 171 and 245 keV.[1] For in vivo applications, ¹¹¹In must be complexed with a chelating agent to prevent its non-specific accumulation in the body. Diethylenetriaminepentaacetic acid (DTPA) is a widely used acyclic chelator that forms stable complexes with various radiometals, including ¹¹¹In.[2]

The versatility of DTPA lies in its ability to be chemically modified to create bifunctional chelating agents (BFCAs). These derivatives possess a strong chelating moiety for ¹¹¹In and a reactive functional group for covalent attachment to targeting biomolecules such as antibodies, peptides, or other small molecules. This conjugation allows for the targeted delivery of ¹¹¹In to specific cells or tissues, enabling diagnostic imaging of various pathologies, most notably cancer.

The first peptide-based radiopharmaceutical approved by the FDA, [¹¹¹In-DTPA-D-Phe¹]-octreotide (OctreoScan®), utilizes a DTPA derivative for imaging neuroendocrine tumors and stands as a testament to the clinical significance of this chemistry.[2][3] This guide will delve into the practical aspects of working with DTPA derivatives for ¹¹¹In chelation, providing detailed methodologies and comparative data to aid in the development of novel ¹¹¹In-based radiopharmaceuticals.

Synthesis of Key DTPA Derivatives

The successful conjugation of DTPA to a biomolecule begins with the synthesis of a reactive DTPA derivative. The two most common derivatives used for this purpose are cyclic DTPA dianhydride (cDTPAA) and 1-(p-isothiocyanatobenzyl)-DTPA (p-SCN-Bn-DTPA).

Synthesis of Cyclic DTPA Dianhydride (cDTPAA)

cDTPAA is a highly reactive intermediate that readily acylates primary and secondary amines on biomolecules.[4]

Experimental Protocol:

  • Materials: Diethylenetriaminepentaacetic acid (DTPA), acetic anhydride (B1165640), pyridine (B92270), acetonitrile (B52724).

  • Procedure:

    • Suspend DTPA (e.g., 20 g, 50.8 mmol) in a mixture of acetic anhydride (e.g., 25.8 g, 253 mmol) and pyridine (e.g., 30 mL) in a round-bottom flask.

    • Heat the mixture to 65-70°C with continuous stirring.

    • Maintain this temperature for 20-24 hours.

    • Cool the mixture to room temperature, allowing a white solid to precipitate.

    • Filter the solid product using a Büchner funnel.

    • Wash the precipitate with acetic anhydride (e.g., 4 x 150 mL) and then with hot acetonitrile (e.g., 3 x 150 mL).

    • Dry the resulting white solid under vacuum over a desiccant such as P₂O₅ to yield cyclic DTPA dianhydride.

  • Expected Yield: Approximately 94%.

G Synthesis of Cyclic DTPA Dianhydride (cDTPAA) DTPA DTPA Reagents Acetic Anhydride + Pyridine Reaction Heat at 65-70°C (20-24 hours) DTPA->Reaction Reagents->Reaction Precipitate Cool to Room Temperature & Precipitate Reaction->Precipitate Filtration Filter Product Precipitate->Filtration Washing Wash with Acetic Anhydride & Acetonitrile Filtration->Washing Drying Dry under Vacuum Washing->Drying cDTPAA Cyclic DTPA Dianhydride (cDTPAA) Drying->cDTPAA G Conjugation of cDTPAA to a Biomolecule cluster_reagents Reagents Biomolecule Biomolecule (e.g., Antibody, Peptide) in Buffer (pH ~8) Reaction Mix at Room Temperature (1-5 min) Biomolecule->Reaction cDTPAA Cyclic DTPA Dianhydride (cDTPAA) cDTPAA->Reaction Purification Purification (e.g., Ultrafiltration, SEC) Reaction->Purification Conjugate DTPA-Biomolecule Conjugate Purification->Conjugate G ¹¹¹In Radiolabeling Workflow cluster_reactants Reactants Conjugate DTPA-Biomolecule Conjugate Labeling Incubate at RT or 37°C (5-30 min) Conjugate->Labeling Indium ¹¹¹InCl₃ in Buffer (pH ~5.5) Indium->Labeling Quenching Quench with excess DTPA/EDTA Labeling->Quenching Purification Purification (e.g., SEC, Ultrafiltration) Quenching->Purification QC Quality Control (ITLC/HPLC) Purification->QC FinalProduct ¹¹¹In-DTPA-Biomolecule QC->FinalProduct

References

An In-Depth Technical Guide to DTPA Derivatives for Chelating Indium-111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of diethylenetriaminepentaacetic acid (DTPA) derivatives for the chelation of Indium-111 (¹¹¹In). Aimed at professionals in the field of radiopharmaceutical development, this document details experimental protocols, presents quantitative data in a comparative format, and illustrates key chemical and procedural workflows.

Introduction to ¹¹¹In-DTPA Complexes in Radiopharmaceuticals

Indium-111 is a medically important radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging, owing to its favorable decay characteristics, including a physical half-life of 2.8 days and the emission of gamma rays at 171 and 245 keV.[1] For in vivo applications, ¹¹¹In must be complexed with a chelating agent to prevent its non-specific accumulation in the body. Diethylenetriaminepentaacetic acid (DTPA) is a widely used acyclic chelator that forms stable complexes with various radiometals, including ¹¹¹In.[2]

The versatility of DTPA lies in its ability to be chemically modified to create bifunctional chelating agents (BFCAs). These derivatives possess a strong chelating moiety for ¹¹¹In and a reactive functional group for covalent attachment to targeting biomolecules such as antibodies, peptides, or other small molecules. This conjugation allows for the targeted delivery of ¹¹¹In to specific cells or tissues, enabling diagnostic imaging of various pathologies, most notably cancer.

The first peptide-based radiopharmaceutical approved by the FDA, [¹¹¹In-DTPA-D-Phe¹]-octreotide (OctreoScan®), utilizes a DTPA derivative for imaging neuroendocrine tumors and stands as a testament to the clinical significance of this chemistry.[2][3] This guide will delve into the practical aspects of working with DTPA derivatives for ¹¹¹In chelation, providing detailed methodologies and comparative data to aid in the development of novel ¹¹¹In-based radiopharmaceuticals.

Synthesis of Key DTPA Derivatives

The successful conjugation of DTPA to a biomolecule begins with the synthesis of a reactive DTPA derivative. The two most common derivatives used for this purpose are cyclic DTPA dianhydride (cDTPAA) and 1-(p-isothiocyanatobenzyl)-DTPA (p-SCN-Bn-DTPA).

Synthesis of Cyclic DTPA Dianhydride (cDTPAA)

cDTPAA is a highly reactive intermediate that readily acylates primary and secondary amines on biomolecules.[4]

Experimental Protocol:

  • Materials: Diethylenetriaminepentaacetic acid (DTPA), acetic anhydride, pyridine, acetonitrile.

  • Procedure:

    • Suspend DTPA (e.g., 20 g, 50.8 mmol) in a mixture of acetic anhydride (e.g., 25.8 g, 253 mmol) and pyridine (e.g., 30 mL) in a round-bottom flask.

    • Heat the mixture to 65-70°C with continuous stirring.

    • Maintain this temperature for 20-24 hours.

    • Cool the mixture to room temperature, allowing a white solid to precipitate.

    • Filter the solid product using a Büchner funnel.

    • Wash the precipitate with acetic anhydride (e.g., 4 x 150 mL) and then with hot acetonitrile (e.g., 3 x 150 mL).

    • Dry the resulting white solid under vacuum over a desiccant such as P₂O₅ to yield cyclic DTPA dianhydride.

  • Expected Yield: Approximately 94%.

G Synthesis of Cyclic DTPA Dianhydride (cDTPAA) DTPA DTPA Reagents Acetic Anhydride + Pyridine Reaction Heat at 65-70°C (20-24 hours) DTPA->Reaction Reagents->Reaction Precipitate Cool to Room Temperature & Precipitate Reaction->Precipitate Filtration Filter Product Precipitate->Filtration Washing Wash with Acetic Anhydride & Acetonitrile Filtration->Washing Drying Dry under Vacuum Washing->Drying cDTPAA Cyclic DTPA Dianhydride (cDTPAA) Drying->cDTPAA G Conjugation of cDTPAA to a Biomolecule cluster_reagents Reagents Biomolecule Biomolecule (e.g., Antibody, Peptide) in Buffer (pH ~8) Reaction Mix at Room Temperature (1-5 min) Biomolecule->Reaction cDTPAA Cyclic DTPA Dianhydride (cDTPAA) cDTPAA->Reaction Purification Purification (e.g., Ultrafiltration, SEC) Reaction->Purification Conjugate DTPA-Biomolecule Conjugate Purification->Conjugate G ¹¹¹In Radiolabeling Workflow cluster_reactants Reactants Conjugate DTPA-Biomolecule Conjugate Labeling Incubate at RT or 37°C (5-30 min) Conjugate->Labeling Indium ¹¹¹InCl₃ in Buffer (pH ~5.5) Indium->Labeling Quenching Quench with excess DTPA/EDTA Labeling->Quenching Purification Purification (e.g., SEC, Ultrafiltration) Quenching->Purification QC Quality Control (ITLC/HPLC) Purification->QC FinalProduct ¹¹¹In-DTPA-Biomolecule QC->FinalProduct

References

Methodological & Application

Application Notes and Protocols: Conjugation of Barzuxetan to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3] The design and synthesis of a stable and effective ADC is a complex process involving the careful selection of a monoclonal antibody, a cytotoxic payload, and a linker that connects them.[1][4] This document provides a detailed protocol for the conjugation of Barzuxetan to a monoclonal antibody.

This compound (p-CHX-A"-benzyl-DTPA) is a bifunctional chelating agent that contains a reactive isothiocyanate functional group. This isothiocyanate group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on a monoclonal antibody, to form a stable thiourea (B124793) bond. The DTPA (diethylenetriaminepentaacetic acid) moiety of this compound can chelate various metal ions, making it suitable for applications in radioimmunotherapy or diagnostic imaging. This protocol will focus on the chemical conjugation of this compound to a monoclonal antibody via its isothiocyanate group.

The following sections provide a comprehensive, step-by-step guide for the conjugation, purification, and characterization of a this compound-mAb conjugate.

Signaling Pathways and Experimental Workflow

Conjugation Chemistry Pathway

The fundamental principle of this protocol is the reaction between the isothiocyanate group of this compound and the primary amine groups of lysine residues on the monoclonal antibody. This reaction results in the formation of a stable thiourea linkage.

Conjugation_Pathway mAb Monoclonal Antibody (with Lysine residues, -NH2) ADC This compound-mAb Conjugate (Thiourea linkage, -NH-C(S)-NH-) mAb->ADC Reaction at pH 8.5-9.0 This compound This compound (with Isothiocyanate group, -N=C=S) This compound->ADC

Caption: Chemical pathway for the conjugation of this compound to a monoclonal antibody via thiourea linkage.

Experimental Workflow

The overall experimental process for generating and characterizing the this compound-mAb conjugate is outlined below. It begins with antibody preparation and culminates in the analysis of the final product.

Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization A 1. Antibody Buffer Exchange C 3. Conjugation Reaction A->C B 2. Prepare this compound Solution B->C D 4. Removal of Unconjugated this compound C->D E 5. Determination of Drug-to-Antibody Ratio (DAR) D->E F 6. Analysis of Purity and Aggregation D->F G 7. Assessment of Stability D->G

Caption: High-level experimental workflow for the production and analysis of a this compound-mAb conjugate.

Experimental Protocols

This section provides detailed methodologies for each key step in the conjugation process.

Antibody Preparation and Buffer Exchange

Objective: To prepare the monoclonal antibody in a suitable buffer for the conjugation reaction. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the antibody for reaction with this compound.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Conjugation buffer: 100 mM sodium carbonate/bicarbonate buffer or borate (B1201080) buffer, pH 8.5-9.0

  • Amicon Ultra centrifugal filter units (or similar for dialysis/tangential flow filtration)

  • Spectrophotometer

Procedure:

  • Determine the initial concentration of the mAb solution using a spectrophotometer by measuring the absorbance at 280 nm (A280). Use the known extinction coefficient of the specific mAb for accurate concentration determination.

  • Perform buffer exchange into the conjugation buffer using either centrifugal filtration or dialysis.

    • Centrifugal Filtration: Add the mAb solution to the centrifugal filter unit. Centrifuge according to the manufacturer's instructions to remove the original buffer. Re-suspend the mAb in the conjugation buffer. Repeat this process at least three times to ensure complete buffer exchange.

    • Dialysis: Place the mAb solution in a dialysis cassette and dialyze against a 1000-fold excess volume of conjugation buffer at 4°C for at least 4 hours, with at least two buffer changes.

  • After buffer exchange, determine the final concentration of the mAb in the conjugation buffer by measuring the A280. Adjust the concentration to a working range of 2-10 mg/mL.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for addition to the antibody solution.

Materials:

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM. Ensure the powder is completely dissolved by gentle vortexing.

  • This stock solution should be prepared fresh immediately before use due to the potential for hydrolysis of the isothiocyanate group.

Conjugation Reaction

Objective: To covalently link this compound to the monoclonal antibody. The molar ratio of this compound to the mAb is a critical parameter that will influence the final drug-to-antibody ratio (DAR).

Materials:

  • Prepared monoclonal antibody in conjugation buffer

  • Freshly prepared this compound stock solution

Procedure:

  • Gently stir the mAb solution at room temperature.

  • Add the calculated volume of the this compound stock solution to the mAb solution to achieve the desired molar excess of this compound. A typical starting point is a 5- to 20-fold molar excess of this compound over the antibody.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, protected from light. The optimal reaction time may need to be determined empirically.

Purification of the this compound-mAb Conjugate

Objective: To remove unconjugated this compound and any reaction byproducts from the ADC solution.

Materials:

  • Crude conjugation reaction mixture

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal filter units.

Procedure:

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with purification buffer.

    • Load the crude conjugation mixture onto the column.

    • Elute the ADC with purification buffer. The larger ADC will elute first, while the smaller, unconjugated this compound will be retained longer.

    • Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm. Pool the fractions containing the purified ADC.

  • Centrifugal Filtration:

    • Add the crude conjugation mixture to an appropriate centrifugal filter unit.

    • Add purification buffer to the unit and centrifuge according to the manufacturer's instructions.

    • Discard the flow-through containing the unconjugated this compound.

    • Repeat the buffer addition and centrifugation steps at least three times to ensure complete removal of unconjugated material.

    • Recover the purified ADC in the desired final buffer.

Characterization of the this compound-mAb Conjugate

Comprehensive characterization is essential to ensure the quality, efficacy, and safety of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of this compound molecules conjugated to each antibody.

Method 1: UV-Vis Spectroscopy This method is applicable if this compound has a distinct UV absorbance peak that does not significantly overlap with the protein's absorbance at 280 nm.

Procedure:

  • Measure the absorbance of the purified ADC at 280 nm (A280) and at the maximum absorbance wavelength of this compound (λmax).

  • Calculate the concentration of the antibody and the conjugated this compound using the Beer-Lambert law and the respective molar extinction coefficients. A correction factor may be needed to account for the absorbance of this compound at 280 nm.

  • The DAR is calculated as the molar ratio of conjugated this compound to the antibody.

Method 2: Mass Spectrometry (MS) Intact mass analysis by LC-MS is a highly accurate method for determining the DAR and the distribution of different drug-loaded species.

Procedure:

  • Analyze the purified ADC using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species (e.g., DAR=0, 1, 2, etc.).

  • Calculate the weighted average DAR based on the relative abundance of each species.

Method 3: Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic this compound molecule increases the overall hydrophobicity of the antibody, species with different DARs can be resolved.

Procedure:

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient. Species with higher DARs will be more hydrophobic and will elute later.

  • Calculate the weighted average DAR from the peak areas of the different DAR species.

Analysis of Purity and Aggregation

Objective: To assess the purity of the ADC and quantify the presence of aggregates, which can affect efficacy and immunogenicity.

Method: Size-Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius.

Procedure:

  • Analyze the purified ADC on an SEC-HPLC system.

  • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, while later eluting peaks could indicate fragments.

  • Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.

Data Presentation

Quantitative data from the characterization experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Summary of Conjugation and Purification

Parameter Result
Initial mAb Concentration (mg/mL)
Final ADC Concentration (mg/mL)
Molar Ratio (this compound:mAb)
Purification Method

| Yield (%) | |

Table 2: Characterization of this compound-mAb Conjugate

Parameter Method Result
Average Drug-to-Antibody Ratio (DAR) Mass Spectrometry
HIC
UV-Vis Spectroscopy
Monomer Purity (%) SEC-HPLC
Aggregate Content (%) SEC-HPLC
Fragment Content (%) SEC-HPLC

| Endotoxin Level (EU/mg) | LAL Assay | |

Storage and Stability

For long-term storage, the purified this compound-mAb conjugate should be stored at -20°C or -80°C in a suitable buffer, potentially with the addition of cryoprotectants such as glycerol (B35011) to a final concentration of 50%. Stability studies should be conducted to assess the integrity of the ADC over time, monitoring for changes in DAR, aggregation, and fragmentation. The stability of the thiourea linkage should also be evaluated under relevant physiological conditions.

References

Application Notes and Protocols: Conjugation of Barzuxetan to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3] The design and synthesis of a stable and effective ADC is a complex process involving the careful selection of a monoclonal antibody, a cytotoxic payload, and a linker that connects them.[1][4] This document provides a detailed protocol for the conjugation of Barzuxetan to a monoclonal antibody.

This compound (p-CHX-A"-benzyl-DTPA) is a bifunctional chelating agent that contains a reactive isothiocyanate functional group. This isothiocyanate group readily reacts with primary amines, such as the ε-amino group of lysine residues on a monoclonal antibody, to form a stable thiourea bond. The DTPA (diethylenetriaminepentaacetic acid) moiety of this compound can chelate various metal ions, making it suitable for applications in radioimmunotherapy or diagnostic imaging. This protocol will focus on the chemical conjugation of this compound to a monoclonal antibody via its isothiocyanate group.

The following sections provide a comprehensive, step-by-step guide for the conjugation, purification, and characterization of a this compound-mAb conjugate.

Signaling Pathways and Experimental Workflow

Conjugation Chemistry Pathway

The fundamental principle of this protocol is the reaction between the isothiocyanate group of this compound and the primary amine groups of lysine residues on the monoclonal antibody. This reaction results in the formation of a stable thiourea linkage.

Conjugation_Pathway mAb Monoclonal Antibody (with Lysine residues, -NH2) ADC This compound-mAb Conjugate (Thiourea linkage, -NH-C(S)-NH-) mAb->ADC Reaction at pH 8.5-9.0 This compound This compound (with Isothiocyanate group, -N=C=S) This compound->ADC

Caption: Chemical pathway for the conjugation of this compound to a monoclonal antibody via thiourea linkage.

Experimental Workflow

The overall experimental process for generating and characterizing the this compound-mAb conjugate is outlined below. It begins with antibody preparation and culminates in the analysis of the final product.

Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization A 1. Antibody Buffer Exchange C 3. Conjugation Reaction A->C B 2. Prepare this compound Solution B->C D 4. Removal of Unconjugated this compound C->D E 5. Determination of Drug-to-Antibody Ratio (DAR) D->E F 6. Analysis of Purity and Aggregation D->F G 7. Assessment of Stability D->G

Caption: High-level experimental workflow for the production and analysis of a this compound-mAb conjugate.

Experimental Protocols

This section provides detailed methodologies for each key step in the conjugation process.

Antibody Preparation and Buffer Exchange

Objective: To prepare the monoclonal antibody in a suitable buffer for the conjugation reaction. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the antibody for reaction with this compound.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Conjugation buffer: 100 mM sodium carbonate/bicarbonate buffer or borate buffer, pH 8.5-9.0

  • Amicon Ultra centrifugal filter units (or similar for dialysis/tangential flow filtration)

  • Spectrophotometer

Procedure:

  • Determine the initial concentration of the mAb solution using a spectrophotometer by measuring the absorbance at 280 nm (A280). Use the known extinction coefficient of the specific mAb for accurate concentration determination.

  • Perform buffer exchange into the conjugation buffer using either centrifugal filtration or dialysis.

    • Centrifugal Filtration: Add the mAb solution to the centrifugal filter unit. Centrifuge according to the manufacturer's instructions to remove the original buffer. Re-suspend the mAb in the conjugation buffer. Repeat this process at least three times to ensure complete buffer exchange.

    • Dialysis: Place the mAb solution in a dialysis cassette and dialyze against a 1000-fold excess volume of conjugation buffer at 4°C for at least 4 hours, with at least two buffer changes.

  • After buffer exchange, determine the final concentration of the mAb in the conjugation buffer by measuring the A280. Adjust the concentration to a working range of 2-10 mg/mL.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for addition to the antibody solution.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM. Ensure the powder is completely dissolved by gentle vortexing.

  • This stock solution should be prepared fresh immediately before use due to the potential for hydrolysis of the isothiocyanate group.

Conjugation Reaction

Objective: To covalently link this compound to the monoclonal antibody. The molar ratio of this compound to the mAb is a critical parameter that will influence the final drug-to-antibody ratio (DAR).

Materials:

  • Prepared monoclonal antibody in conjugation buffer

  • Freshly prepared this compound stock solution

Procedure:

  • Gently stir the mAb solution at room temperature.

  • Add the calculated volume of the this compound stock solution to the mAb solution to achieve the desired molar excess of this compound. A typical starting point is a 5- to 20-fold molar excess of this compound over the antibody.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, protected from light. The optimal reaction time may need to be determined empirically.

Purification of the this compound-mAb Conjugate

Objective: To remove unconjugated this compound and any reaction byproducts from the ADC solution.

Materials:

  • Crude conjugation reaction mixture

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal filter units.

Procedure:

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with purification buffer.

    • Load the crude conjugation mixture onto the column.

    • Elute the ADC with purification buffer. The larger ADC will elute first, while the smaller, unconjugated this compound will be retained longer.

    • Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm. Pool the fractions containing the purified ADC.

  • Centrifugal Filtration:

    • Add the crude conjugation mixture to an appropriate centrifugal filter unit.

    • Add purification buffer to the unit and centrifuge according to the manufacturer's instructions.

    • Discard the flow-through containing the unconjugated this compound.

    • Repeat the buffer addition and centrifugation steps at least three times to ensure complete removal of unconjugated material.

    • Recover the purified ADC in the desired final buffer.

Characterization of the this compound-mAb Conjugate

Comprehensive characterization is essential to ensure the quality, efficacy, and safety of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of this compound molecules conjugated to each antibody.

Method 1: UV-Vis Spectroscopy This method is applicable if this compound has a distinct UV absorbance peak that does not significantly overlap with the protein's absorbance at 280 nm.

Procedure:

  • Measure the absorbance of the purified ADC at 280 nm (A280) and at the maximum absorbance wavelength of this compound (λmax).

  • Calculate the concentration of the antibody and the conjugated this compound using the Beer-Lambert law and the respective molar extinction coefficients. A correction factor may be needed to account for the absorbance of this compound at 280 nm.

  • The DAR is calculated as the molar ratio of conjugated this compound to the antibody.

Method 2: Mass Spectrometry (MS) Intact mass analysis by LC-MS is a highly accurate method for determining the DAR and the distribution of different drug-loaded species.

Procedure:

  • Analyze the purified ADC using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species (e.g., DAR=0, 1, 2, etc.).

  • Calculate the weighted average DAR based on the relative abundance of each species.

Method 3: Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic this compound molecule increases the overall hydrophobicity of the antibody, species with different DARs can be resolved.

Procedure:

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient. Species with higher DARs will be more hydrophobic and will elute later.

  • Calculate the weighted average DAR from the peak areas of the different DAR species.

Analysis of Purity and Aggregation

Objective: To assess the purity of the ADC and quantify the presence of aggregates, which can affect efficacy and immunogenicity.

Method: Size-Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius.

Procedure:

  • Analyze the purified ADC on an SEC-HPLC system.

  • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, while later eluting peaks could indicate fragments.

  • Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.

Data Presentation

Quantitative data from the characterization experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Summary of Conjugation and Purification

Parameter Result
Initial mAb Concentration (mg/mL)
Final ADC Concentration (mg/mL)
Molar Ratio (this compound:mAb)
Purification Method

| Yield (%) | |

Table 2: Characterization of this compound-mAb Conjugate

Parameter Method Result
Average Drug-to-Antibody Ratio (DAR) Mass Spectrometry
HIC
UV-Vis Spectroscopy
Monomer Purity (%) SEC-HPLC
Aggregate Content (%) SEC-HPLC
Fragment Content (%) SEC-HPLC

| Endotoxin Level (EU/mg) | LAL Assay | |

Storage and Stability

For long-term storage, the purified this compound-mAb conjugate should be stored at -20°C or -80°C in a suitable buffer, potentially with the addition of cryoprotectants such as glycerol to a final concentration of 50%. Stability studies should be conducted to assess the integrity of the ADC over time, monitoring for changes in DAR, aggregation, and fragmentation. The stability of the thiourea linkage should also be evaluated under relevant physiological conditions.

References

Application Notes and Protocols: A Step-by-Step Guide to Radiolabeling with Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Barzuxetan to antibodies and subsequent radiolabeling for research and drug development applications. This compound, a bifunctional chelating agent, is instrumental in developing targeted radiopharmaceuticals.

Introduction

This compound (p-CHX-A"-benzyl-DTPA) is a chelating agent designed for the stable attachment of radiometals to proteins, primarily monoclonal antibodies.[1] Its structure features two key components:

  • An isothiocyanate group (-N=C=S) that covalently binds to primary amine groups (e.g., lysine (B10760008) residues) on the antibody, forming a stable thiourea (B124793) bond.[1]

  • A diethylenetriaminepentaacetic acid (DTPA) moiety , which acts as a high-affinity chelator for various radiometals. A common application involves the chelation of Indium-111 (¹¹¹In), a gamma-emitting isotope suitable for scintigraphic imaging.[1]

The resulting radiolabeled antibody conjugate can be used to target specific cell-surface antigens for imaging or therapeutic purposes. A notable example is Tabituximab this compound, which targets the Frizzled-10 (FZD10) receptor, a component of the Wnt/β-catenin signaling pathway often implicated in cancer.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical NameGlycine, N-((1S,2S)-2-(bis(carboxymethyl)amino)cyclohexyl)-N-((2R)-2-(bis(carboxymethyl)amino)-3-(4-isothiocyanatophenyl)propyl)-
Synonymsp-CHX-A"-benzyl-DTPA, CHX-A''-DTPA, CITC-CHXA''DTPA, p-SCN-Bn-CHX-A”-DTPA
Molecular FormulaC₂₆H₃₄N₄O₁₀S
Molecular Weight594.64 g/mol [1]
CAS Number157380-45-5

Table 2: Example Radiolabeling Parameters with Indium-111

ParameterRecommended Value/Range
RadionuclideIndium-111 (¹¹¹In)
pH for Chelation5.0 - 5.5
Incubation TemperatureRoom Temperature (20-25°C)
Incubation Time30 - 60 minutes
Molar Ratio (this compound-Antibody : ¹¹¹In)Optimization required, typically starting at 1:0.1
Quality Control MethodInstant Thin-Layer Chromatography (ITLC)
Mobile Phase for ITLC0.1 M Sodium Citrate, pH 5.0

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the steps for covalently attaching this compound to a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4, free of primary amines)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5-9.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

  • Reaction tubes (e.g., sterile, pyrogen-free microcentrifuge tubes)

  • Spectrophotometer

Methodology:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Sodium Bicarbonate Buffer (0.1 M, pH 8.5-9.0) using an appropriate method (e.g., dialysis, SEC).

    • Adjust the final concentration of the mAb to 5-10 mg/mL.

    • Determine the precise concentration using a spectrophotometer at 280 nm.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Determine the desired molar ratio of this compound to mAb. A starting point is typically a 5- to 20-fold molar excess of this compound.

    • Add the calculated volume of the this compound stock solution to the mAb solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification of the Conjugate:

    • Remove unreacted this compound by purifying the reaction mixture using an SEC column (e.g., PD-10) pre-equilibrated with a suitable buffer for the next step (e.g., 0.1 M Sodium Citrate, pH 5.5).

    • Collect the fractions containing the purified mAb-Barzuxetan conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

  • Characterization (Optional but Recommended):

    • Determine the number of this compound molecules conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a spectrophotometric assay if a chromophore is present.

Protocol 2: Radiolabeling of the mAb-Barzuxetan Conjugate with Indium-111

This protocol describes the chelation of ¹¹¹In to the purified mAb-Barzuxetan conjugate.

Materials:

  • Purified mAb-Barzuxetan conjugate

  • ¹¹¹InCl₃ (Indium-111 chloride) solution

  • Sodium Citrate Buffer (0.1 M, pH 5.0-5.5)

  • Reaction vial (e.g., sterile, pyrogen-free)

  • Instant Thin-Layer Chromatography (ITLC) strips

  • Radiodetector (e.g., gamma counter, radio-TLC scanner)

Methodology:

  • Reaction Setup:

    • In a sterile reaction vial, add the purified mAb-Barzuxetan conjugate.

    • Add the Sodium Citrate Buffer to adjust the pH to 5.0-5.5.

  • Radiolabeling:

    • Add the desired amount of ¹¹¹InCl₃ solution to the vial containing the conjugate.

    • Gently mix and incubate at room temperature for 30-60 minutes.

  • Quality Control: Determination of Radiochemical Purity:

    • Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.

    • Develop the strip using 0.1 M Sodium Citrate, pH 5.0, as the mobile phase.

    • In this system, the radiolabeled mAb-Barzuxetan conjugate remains at the origin (Rf = 0), while free ¹¹¹In-citrate migrates with the solvent front (Rf = 1.0).

    • Determine the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into sections and counting in a gamma counter.

    • Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%

  • Purification (if necessary):

    • If the radiochemical purity is below the desired specification (typically >95%), purify the radiolabeled conjugate using an appropriate method, such as SEC, to remove free ¹¹¹In.

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway

The FZD10 receptor, a target for Tabituximab this compound, is a key component of the Wnt signaling pathway. The following diagram illustrates a simplified overview of this pathway.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD Binds LRP LRP5/6 Co-receptor DVL Dishevelled (Dvl) FZD->DVL Activates LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds Radiolabeling_Workflow Antibody Monoclonal Antibody (mAb) BufferExchange1 Buffer Exchange (pH 8.5-9.0) Antibody->BufferExchange1 Conjugation Conjugation Reaction (1-2 hours, RT) BufferExchange1->Conjugation This compound This compound in DMSO This compound->Conjugation Purification1 Purification (SEC) Remove excess this compound Conjugation->Purification1 mAb_this compound mAb-Barzuxetan Conjugate Purification1->mAb_this compound Radiolabeling Radiolabeling with ¹¹¹In (30-60 min, RT, pH 5.0-5.5) mAb_this compound->Radiolabeling QC Quality Control (ITLC) Determine Radiochemical Purity Radiolabeling->QC FinalProduct Radiolabeled mAb Conjugate QC->FinalProduct >95% Purity Purification2 Purification (SEC) (If required) QC->Purification2 <95% Purity Purification2->FinalProduct

References

Application Notes and Protocols: A Step-by-Step Guide to Radiolabeling with Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Barzuxetan to antibodies and subsequent radiolabeling for research and drug development applications. This compound, a bifunctional chelating agent, is instrumental in developing targeted radiopharmaceuticals.

Introduction

This compound (p-CHX-A"-benzyl-DTPA) is a chelating agent designed for the stable attachment of radiometals to proteins, primarily monoclonal antibodies.[1] Its structure features two key components:

  • An isothiocyanate group (-N=C=S) that covalently binds to primary amine groups (e.g., lysine residues) on the antibody, forming a stable thiourea bond.[1]

  • A diethylenetriaminepentaacetic acid (DTPA) moiety , which acts as a high-affinity chelator for various radiometals. A common application involves the chelation of Indium-111 (¹¹¹In), a gamma-emitting isotope suitable for scintigraphic imaging.[1]

The resulting radiolabeled antibody conjugate can be used to target specific cell-surface antigens for imaging or therapeutic purposes. A notable example is Tabituximab this compound, which targets the Frizzled-10 (FZD10) receptor, a component of the Wnt/β-catenin signaling pathway often implicated in cancer.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical NameGlycine, N-((1S,2S)-2-(bis(carboxymethyl)amino)cyclohexyl)-N-((2R)-2-(bis(carboxymethyl)amino)-3-(4-isothiocyanatophenyl)propyl)-
Synonymsp-CHX-A"-benzyl-DTPA, CHX-A''-DTPA, CITC-CHXA''DTPA, p-SCN-Bn-CHX-A”-DTPA
Molecular FormulaC₂₆H₃₄N₄O₁₀S
Molecular Weight594.64 g/mol [1]
CAS Number157380-45-5

Table 2: Example Radiolabeling Parameters with Indium-111

ParameterRecommended Value/Range
RadionuclideIndium-111 (¹¹¹In)
pH for Chelation5.0 - 5.5
Incubation TemperatureRoom Temperature (20-25°C)
Incubation Time30 - 60 minutes
Molar Ratio (this compound-Antibody : ¹¹¹In)Optimization required, typically starting at 1:0.1
Quality Control MethodInstant Thin-Layer Chromatography (ITLC)
Mobile Phase for ITLC0.1 M Sodium Citrate, pH 5.0

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the steps for covalently attaching this compound to a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4, free of primary amines)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5-9.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

  • Reaction tubes (e.g., sterile, pyrogen-free microcentrifuge tubes)

  • Spectrophotometer

Methodology:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Sodium Bicarbonate Buffer (0.1 M, pH 8.5-9.0) using an appropriate method (e.g., dialysis, SEC).

    • Adjust the final concentration of the mAb to 5-10 mg/mL.

    • Determine the precise concentration using a spectrophotometer at 280 nm.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Determine the desired molar ratio of this compound to mAb. A starting point is typically a 5- to 20-fold molar excess of this compound.

    • Add the calculated volume of the this compound stock solution to the mAb solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification of the Conjugate:

    • Remove unreacted this compound by purifying the reaction mixture using an SEC column (e.g., PD-10) pre-equilibrated with a suitable buffer for the next step (e.g., 0.1 M Sodium Citrate, pH 5.5).

    • Collect the fractions containing the purified mAb-Barzuxetan conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

  • Characterization (Optional but Recommended):

    • Determine the number of this compound molecules conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a spectrophotometric assay if a chromophore is present.

Protocol 2: Radiolabeling of the mAb-Barzuxetan Conjugate with Indium-111

This protocol describes the chelation of ¹¹¹In to the purified mAb-Barzuxetan conjugate.

Materials:

  • Purified mAb-Barzuxetan conjugate

  • ¹¹¹InCl₃ (Indium-111 chloride) solution

  • Sodium Citrate Buffer (0.1 M, pH 5.0-5.5)

  • Reaction vial (e.g., sterile, pyrogen-free)

  • Instant Thin-Layer Chromatography (ITLC) strips

  • Radiodetector (e.g., gamma counter, radio-TLC scanner)

Methodology:

  • Reaction Setup:

    • In a sterile reaction vial, add the purified mAb-Barzuxetan conjugate.

    • Add the Sodium Citrate Buffer to adjust the pH to 5.0-5.5.

  • Radiolabeling:

    • Add the desired amount of ¹¹¹InCl₃ solution to the vial containing the conjugate.

    • Gently mix and incubate at room temperature for 30-60 minutes.

  • Quality Control: Determination of Radiochemical Purity:

    • Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.

    • Develop the strip using 0.1 M Sodium Citrate, pH 5.0, as the mobile phase.

    • In this system, the radiolabeled mAb-Barzuxetan conjugate remains at the origin (Rf = 0), while free ¹¹¹In-citrate migrates with the solvent front (Rf = 1.0).

    • Determine the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into sections and counting in a gamma counter.

    • Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%

  • Purification (if necessary):

    • If the radiochemical purity is below the desired specification (typically >95%), purify the radiolabeled conjugate using an appropriate method, such as SEC, to remove free ¹¹¹In.

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway

The FZD10 receptor, a target for Tabituximab this compound, is a key component of the Wnt signaling pathway. The following diagram illustrates a simplified overview of this pathway.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD Binds LRP LRP5/6 Co-receptor DVL Dishevelled (Dvl) FZD->DVL Activates LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds Radiolabeling_Workflow Antibody Monoclonal Antibody (mAb) BufferExchange1 Buffer Exchange (pH 8.5-9.0) Antibody->BufferExchange1 Conjugation Conjugation Reaction (1-2 hours, RT) BufferExchange1->Conjugation This compound This compound in DMSO This compound->Conjugation Purification1 Purification (SEC) Remove excess this compound Conjugation->Purification1 mAb_this compound mAb-Barzuxetan Conjugate Purification1->mAb_this compound Radiolabeling Radiolabeling with ¹¹¹In (30-60 min, RT, pH 5.0-5.5) mAb_this compound->Radiolabeling QC Quality Control (ITLC) Determine Radiochemical Purity Radiolabeling->QC FinalProduct Radiolabeled mAb Conjugate QC->FinalProduct >95% Purity Purification2 Purification (SEC) (If required) QC->Purification2 <95% Purity Purification2->FinalProduct

References

Application Notes and Protocols for Barzuxetan Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan (CHX-A''-DTPA-NCS) is a bifunctional chelator that plays a critical role in the development of targeted radiopharmaceuticals, particularly antibody-drug conjugates (ADCs). Its chemical structure incorporates a cyclohexane-based diethylenetriaminepentaacetic acid (DTPA) derivative, which serves as a highly stable chelating agent for various radionuclides, such as Lutetium-177. The key to its function as a bioconjugation agent is the isothiocyanate (-NCS) group, an electrophilic moiety that readily reacts with nucleophilic primary amine groups found on proteins.

This reactivity allows for the covalent attachment of this compound to monoclonal antibodies (mAbs) or other targeting proteins. The primary targets for this conjugation reaction on an antibody are the ε-amino groups of lysine (B10760008) residues and the α-amino group of the N-terminus. Once conjugated to the antibody and chelated with a therapeutic radionuclide, the resulting ADC can be directed to a specific target, such as a tumor antigen, to deliver a cytotoxic radiation payload directly to cancer cells. The mechanism of cell killing is primarily through radiation-induced DNA damage and the generation of reactive oxygen species.

These application notes provide detailed protocols and reaction conditions for the successful bioconjugation of this compound to antibodies, forming a stable thiourea (B124793) linkage.

Data Presentation: Quantitative Reaction Parameters

The efficiency and success of the this compound bioconjugation reaction are dependent on several key parameters. The following tables summarize the recommended starting conditions, which should be optimized for each specific antibody and application.

Table 1: Recommended Reaction Conditions for this compound-Antibody Conjugation

ParameterRecommended RangeOptimalNotes
pH 8.5 - 9.59.0An alkaline pH is crucial to deprotonate primary amines, increasing their nucleophilicity and favoring reaction over competing hydrolysis of the isothiocyanate group.[1][2][3]
Temperature 4°C - 25°C25°C (Room Temp)Room temperature allows for a faster reaction (e.g., 2 hours), while 4°C can be used for longer, overnight incubations to minimize potential protein degradation.[4][5]
Reaction Time 30 minutes - Overnight2 hoursMaximal labeling is often achieved within 30-60 minutes at room temperature. Longer times may be necessary at lower temperatures.
Molar Ratio (this compound:Antibody) 5:1 - 20:110:1This ratio should be optimized to achieve the desired degree of labeling (DOL). A higher ratio increases the DOL but may also lead to antibody aggregation or loss of activity.
Antibody Concentration 1 - 10 mg/mL2 - 5 mg/mLHigher protein concentrations can improve conjugation efficiency.

Table 2: Recommended Buffers and Reagents

ReagentRecommended Concentration/TypePurpose
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium BorateMaintains the optimal alkaline pH for the conjugation reaction. Amine-free buffers are essential to prevent reaction with the isothiocyanate.
This compound Solvent Anhydrous DMSO or DMFThis compound should be dissolved in a dry, polar aprotic solvent immediately before addition to the aqueous reaction buffer to prevent hydrolysis.
Quenching Reagent 50 mM Tris or 100 mM GlycineAn amine-containing buffer added after the desired reaction time to cap any unreacted isothiocyanate groups.
Purification Method Size-Exclusion Chromatography (e.g., Sephadex G-25)Removes unreacted this compound, quenching reagent, and byproducts from the final antibody conjugate.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Quenching & Purification cluster_analysis Analysis A Prepare Antibody in Amine-Free Buffer (e.g., 0.1M Sodium Bicarbonate, pH 9.0) C Add this compound Solution to Antibody Solution (Target Molar Ratio: 10:1) A->C B Dissolve this compound in Anhydrous DMSO (Prepare Fresh) B->C D Incubate Reaction (2 hours at 25°C with gentle mixing) C->D E Quench Reaction (Add 50mM Tris Buffer) D->E F Purify Conjugate via Size-Exclusion Chromatography (e.g., G-25 Column) E->F G Characterize Conjugate (Determine Degree of Labeling) F->G H Final this compound-ADC G->H

Caption: Workflow for the bioconjugation of this compound to an antibody.

Signaling Pathway Diagram

G cluster_extracellular cluster_intracellular ADC This compound-ADC (Chelated with ¹⁷⁷Lu) Receptor Tumor-Specific Antigen ADC->Receptor Binding Internalization Internalization & Lysosomal Degradation Receptor->Internalization Receptor-Mediated Endocytosis Radionuclide ¹⁷⁷Lu Release Internalization->Radionuclide Radiation β⁻ Particle Emission Radionuclide->Radiation DNA_damage Direct DNA Damage (Single & Double-Strand Breaks) Radiation->DNA_damage ROS Indirect Damage via Reactive Oxygen Species (ROS) Radiation->ROS CellCycle Cell Cycle Arrest DNA_damage->CellCycle ROS->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action for a this compound-based ADC.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol details a standard procedure for conjugating this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a carrier-free, amine-free buffer (e.g., PBS).

  • This compound (CHX-A''-DTPA-NCS).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 9.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25).

  • Spectrophotometer.

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing amines (like Tris), it must be exchanged into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0). This can be done via dialysis or using a desalting column.

    • Adjust the final antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Calculate the volume of this compound solution needed to achieve the desired molar excess (e.g., a 10:1 molar ratio of this compound to antibody).

  • Conjugation Reaction:

    • While gently stirring the antibody solution, add the calculated volume of the this compound stock solution dropwise.

    • Incubate the reaction mixture for 2 hours at room temperature (25°C), protected from light.

  • Quenching:

    • To stop the reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Equilibrate a size-exclusion chromatography column (e.g., G-25) with Purification Buffer (PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column to separate the this compound-conjugated antibody from unreacted this compound and quenching buffer components.

    • Collect the fractions containing the purified protein conjugate, which will typically elute first.

Protocol 2: Characterization of the this compound-Antibody Conjugate

This protocol describes how to determine the Degree of Labeling (DOL), which is the average number of this compound molecules conjugated per antibody.

Procedure:

  • Concentration Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) using a spectrophotometer.

    • Calculate the concentration of the antibody using the Beer-Lambert law (A = εbc), where ε is the extinction coefficient of the antibody at 280 nm.

  • Degree of Labeling (DOL) Calculation:

    • The DOL can be determined using methods such as MALDI-TOF mass spectrometry, which measures the mass increase of the antibody after conjugation.

    • The mass of a single this compound molecule is used to calculate the number of molecules attached based on the total mass shift.

    • Alternatively, if a chromophore is involved or if the chelate is radiolabeled, specific spectroscopic or radiometric assays can be developed to quantify the attached molecules relative to the protein concentration.

Note: These protocols provide a general framework. For any specific antibody, empirical optimization of the reaction conditions, particularly the molar ratio of this compound to antibody, is highly recommended to achieve the desired degree of labeling and to maintain the biological activity of the antibody.

References

Application Notes and Protocols for Barzuxetan Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan (CHX-A''-DTPA-NCS) is a bifunctional chelator that plays a critical role in the development of targeted radiopharmaceuticals, particularly antibody-drug conjugates (ADCs). Its chemical structure incorporates a cyclohexane-based diethylenetriaminepentaacetic acid (DTPA) derivative, which serves as a highly stable chelating agent for various radionuclides, such as Lutetium-177. The key to its function as a bioconjugation agent is the isothiocyanate (-NCS) group, an electrophilic moiety that readily reacts with nucleophilic primary amine groups found on proteins.

This reactivity allows for the covalent attachment of this compound to monoclonal antibodies (mAbs) or other targeting proteins. The primary targets for this conjugation reaction on an antibody are the ε-amino groups of lysine residues and the α-amino group of the N-terminus. Once conjugated to the antibody and chelated with a therapeutic radionuclide, the resulting ADC can be directed to a specific target, such as a tumor antigen, to deliver a cytotoxic radiation payload directly to cancer cells. The mechanism of cell killing is primarily through radiation-induced DNA damage and the generation of reactive oxygen species.

These application notes provide detailed protocols and reaction conditions for the successful bioconjugation of this compound to antibodies, forming a stable thiourea linkage.

Data Presentation: Quantitative Reaction Parameters

The efficiency and success of the this compound bioconjugation reaction are dependent on several key parameters. The following tables summarize the recommended starting conditions, which should be optimized for each specific antibody and application.

Table 1: Recommended Reaction Conditions for this compound-Antibody Conjugation

ParameterRecommended RangeOptimalNotes
pH 8.5 - 9.59.0An alkaline pH is crucial to deprotonate primary amines, increasing their nucleophilicity and favoring reaction over competing hydrolysis of the isothiocyanate group.[1][2][3]
Temperature 4°C - 25°C25°C (Room Temp)Room temperature allows for a faster reaction (e.g., 2 hours), while 4°C can be used for longer, overnight incubations to minimize potential protein degradation.[4][5]
Reaction Time 30 minutes - Overnight2 hoursMaximal labeling is often achieved within 30-60 minutes at room temperature. Longer times may be necessary at lower temperatures.
Molar Ratio (this compound:Antibody) 5:1 - 20:110:1This ratio should be optimized to achieve the desired degree of labeling (DOL). A higher ratio increases the DOL but may also lead to antibody aggregation or loss of activity.
Antibody Concentration 1 - 10 mg/mL2 - 5 mg/mLHigher protein concentrations can improve conjugation efficiency.

Table 2: Recommended Buffers and Reagents

ReagentRecommended Concentration/TypePurpose
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium BorateMaintains the optimal alkaline pH for the conjugation reaction. Amine-free buffers are essential to prevent reaction with the isothiocyanate.
This compound Solvent Anhydrous DMSO or DMFThis compound should be dissolved in a dry, polar aprotic solvent immediately before addition to the aqueous reaction buffer to prevent hydrolysis.
Quenching Reagent 50 mM Tris or 100 mM GlycineAn amine-containing buffer added after the desired reaction time to cap any unreacted isothiocyanate groups.
Purification Method Size-Exclusion Chromatography (e.g., Sephadex G-25)Removes unreacted this compound, quenching reagent, and byproducts from the final antibody conjugate.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Quenching & Purification cluster_analysis Analysis A Prepare Antibody in Amine-Free Buffer (e.g., 0.1M Sodium Bicarbonate, pH 9.0) C Add this compound Solution to Antibody Solution (Target Molar Ratio: 10:1) A->C B Dissolve this compound in Anhydrous DMSO (Prepare Fresh) B->C D Incubate Reaction (2 hours at 25°C with gentle mixing) C->D E Quench Reaction (Add 50mM Tris Buffer) D->E F Purify Conjugate via Size-Exclusion Chromatography (e.g., G-25 Column) E->F G Characterize Conjugate (Determine Degree of Labeling) F->G H Final this compound-ADC G->H

Caption: Workflow for the bioconjugation of this compound to an antibody.

Signaling Pathway Diagram

G cluster_extracellular cluster_intracellular ADC This compound-ADC (Chelated with ¹⁷⁷Lu) Receptor Tumor-Specific Antigen ADC->Receptor Binding Internalization Internalization & Lysosomal Degradation Receptor->Internalization Receptor-Mediated Endocytosis Radionuclide ¹⁷⁷Lu Release Internalization->Radionuclide Radiation β⁻ Particle Emission Radionuclide->Radiation DNA_damage Direct DNA Damage (Single & Double-Strand Breaks) Radiation->DNA_damage ROS Indirect Damage via Reactive Oxygen Species (ROS) Radiation->ROS CellCycle Cell Cycle Arrest DNA_damage->CellCycle ROS->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action for a this compound-based ADC.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol details a standard procedure for conjugating this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a carrier-free, amine-free buffer (e.g., PBS).

  • This compound (CHX-A''-DTPA-NCS).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 9.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25).

  • Spectrophotometer.

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing amines (like Tris), it must be exchanged into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0). This can be done via dialysis or using a desalting column.

    • Adjust the final antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Calculate the volume of this compound solution needed to achieve the desired molar excess (e.g., a 10:1 molar ratio of this compound to antibody).

  • Conjugation Reaction:

    • While gently stirring the antibody solution, add the calculated volume of the this compound stock solution dropwise.

    • Incubate the reaction mixture for 2 hours at room temperature (25°C), protected from light.

  • Quenching:

    • To stop the reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Equilibrate a size-exclusion chromatography column (e.g., G-25) with Purification Buffer (PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column to separate the this compound-conjugated antibody from unreacted this compound and quenching buffer components.

    • Collect the fractions containing the purified protein conjugate, which will typically elute first.

Protocol 2: Characterization of the this compound-Antibody Conjugate

This protocol describes how to determine the Degree of Labeling (DOL), which is the average number of this compound molecules conjugated per antibody.

Procedure:

  • Concentration Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) using a spectrophotometer.

    • Calculate the concentration of the antibody using the Beer-Lambert law (A = εbc), where ε is the extinction coefficient of the antibody at 280 nm.

  • Degree of Labeling (DOL) Calculation:

    • The DOL can be determined using methods such as MALDI-TOF mass spectrometry, which measures the mass increase of the antibody after conjugation.

    • The mass of a single this compound molecule is used to calculate the number of molecules attached based on the total mass shift.

    • Alternatively, if a chromophore is involved or if the chelate is radiolabeled, specific spectroscopic or radiometric assays can be developed to quantify the attached molecules relative to the protein concentration.

Note: These protocols provide a general framework. For any specific antibody, empirical optimization of the reaction conditions, particularly the molar ratio of this compound to antibody, is highly recommended to achieve the desired degree of labeling and to maintain the biological activity of the antibody.

References

Application Notes and Protocols: Measuring the Labeling Efficiency of Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan, also known as p-CHX-A"-benzyl-DTPA, is a bifunctional chelator essential for the development of targeted radiopharmaceuticals.[1] Its structure incorporates two key functionalities: a reactive isothiocyanate group and a DTPA (diethylenetriaminepentaacetic acid) chelating agent.[1] The isothiocyanate group facilitates covalent conjugation to primary amines, such as the lysine (B10760008) residues on monoclonal antibodies, while the DTPA moiety securely chelates radiometals like Indium-111.[1] This dual functionality allows for the radiolabeling of targeting proteins for applications in gamma scintigraphy imaging.[1]

A critical parameter in the development of these bioconjugates is the labeling efficiency, which quantifies the average number of this compound molecules conjugated to a single protein molecule. This value, often referred to as the Degree of Labeling (DOL) or molar substitution ratio (MSR), directly impacts the conjugate's stability, immunoreactivity, and in vivo performance. Inconsistent or poorly characterized labeling can lead to suboptimal imaging results and irreproducible data.

These application notes provide detailed protocols for conjugating this compound to a model antibody and for subsequently measuring the labeling efficiency using common analytical techniques.

Signaling Pathway of FZD10

This compound is utilized in creating radiolabeled conjugates, such as with the antibody Tabituximab, to target the Frizzled-10 (FZD10) receptor.[1] FZD10 is a component of the Wnt/β-catenin signaling pathway, which is crucial in both embryonic development and cancer progression. Understanding this pathway provides context for the application of this compound-labeled antibodies.

FZD10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD10 FZD10 Wnt->FZD10 LRP56 LRP5/6 Dvl Dishevelled (Dvl) FZD10->Dvl Activation Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dvl->Destruction_Complex Inhibition Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylation Ub Ubiquitin Beta_Catenin->Ub Beta_Catenin_Nuc β-Catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Translocation Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Wnt/β-catenin signaling pathway initiated by FZD10 activation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb)

This protocol describes the conjugation of this compound's isothiocyanate group to the primary amines of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Size Exclusion Chromatography (SEC) columns (e.g., PD-10 desalting columns)

  • Spectrophotometer

Methodology:

  • Antibody Preparation:

    • Dialyze or buffer exchange the mAb into the Reaction Buffer to remove any amine-containing buffers (e.g., Tris).

    • Adjust the mAb concentration to 5-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing the mAb solution, add the desired molar excess of the this compound solution. A starting point is a 10- to 20-fold molar excess of this compound to mAb.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted this compound and DMSO by applying the reaction mixture to a pre-equilibrated SEC column (e.g., PD-10).

    • Elute the mAb-Barzuxetan conjugate using an appropriate storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions, typically the first colored fractions to elute.

  • Concentration Measurement:

    • Measure the protein concentration of the purified conjugate using a spectrophotometer at 280 nm (A280).

Conjugation_Workflow mAb_Prep 1. mAb Preparation (Buffer Exchange) Reaction 3. Conjugation Reaction (mAb + this compound, pH 8.5) mAb_Prep->Reaction Barzuxetan_Prep 2. This compound Solution Prep (DMSO) Barzuxetan_Prep->Reaction Purification 4. Purification (Size Exclusion Chromatography) Reaction->Purification Analysis 5. Characterization (DOL Measurement) Purification->Analysis

Caption: Workflow for conjugating this compound to a monoclonal antibody.
Protocol 2: Measuring Labeling Efficiency by UV-Vis Spectroscopy

Protocol 3: Measuring Labeling Efficiency by Radiolabeling and Gamma Counting

This is the most direct and functionally relevant method for determining the labeling efficiency of a chelator like this compound. It measures the amount of radiometal that can be incorporated, which is directly proportional to the number of functional chelators conjugated to the antibody.

Materials:

  • Purified mAb-Barzuxetan conjugate from Protocol 1

  • Unconjugated (native) mAb as a control

  • Indium-111 Chloride (¹¹¹InCl₃) solution

  • Metal-free 0.1 M Ammonium Acetate Buffer, pH 5.5

  • Instant Thin-Layer Chromatography (ITLC) strips

  • Developing Solvent: 0.1 M Sodium Citrate, pH 6.0

  • Gamma Counter

Methodology:

  • Radiolabeling Reaction:

    • In a metal-free microcentrifuge tube, add 100 µg of the mAb-Barzuxetan conjugate.

    • Add 50 µL of 0.1 M Ammonium Acetate Buffer.

    • Add a known activity of ¹¹¹InCl₃ (e.g., 1 mCi).

    • Incubate for 30 minutes at room temperature.

  • Quenching (Optional):

    • Add a small amount of 50 mM EDTA solution to chelate any unbound ¹¹¹In.

  • Determination of Radiochemical Purity (RCP):

    • Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.

    • Develop the strip using the Sodium Citrate developing solvent. In this system, the ¹¹¹In-mAb-Barzuxetan conjugate remains at the origin (Rf = 0.0), while free ¹¹¹In moves with the solvent front (Rf = 1.0).

    • Cut the strip in half and measure the radioactivity of each half in a gamma counter.

    • Calculate RCP (%): (Counts at Origin / Total Counts) * 100. An RCP > 95% is generally considered successful.

  • Calculation of Degree of Labeling (DOL):

    • After confirming high RCP, purify the radiolabeled conjugate using an SEC column to remove any free ¹¹¹In.

    • Measure the total radioactivity of the purified conjugate using a dose calibrator or gamma counter.

    • Measure the protein concentration (e.g., by A280 or BCA assay).

    • Calculate the specific activity (e.g., in mCi/mg).

    • The DOL can then be calculated using the specific activity of the conjugate and the specific activity of the radionuclide.

Data Presentation

The results from labeling experiments should be clearly documented. The following tables provide a template for summarizing key quantitative data.

Table 1: Summary of this compound Conjugation Reactions

Parameter Batch 1 Batch 2 Batch 3
Initial mAb Conc. (mg/mL) 10.2 9.8 10.5
Molar Ratio (this compound:mAb) 10:1 20:1 30:1
Final Conjugate Conc. (mg/mL) 8.5 8.1 8.7

| Conjugation Yield (%) | 83.3 | 82.7 | 82.9 |

Table 2: Labeling Efficiency and Radiochemical Purity

Parameter Batch 1 Batch 2 Batch 3
Radiochemical Purity (%) 98.5 97.2 96.5
Specific Activity (mCi/mg) 5.2 9.8 13.5

| Degree of Labeling (DOL) | 2.5 | 4.7 | 6.5 |

Conclusion

Accurate and reproducible measurement of this compound labeling efficiency is paramount for the successful development of antibody-based radiopharmaceuticals. The protocols outlined in these notes provide a framework for the conjugation and subsequent characterization of mAb-Barzuxetan conjugates. While UV-Vis spectroscopy can offer initial estimates, methods based on radiolabeling and gamma counting provide the most functionally relevant and accurate determination of the Degree of Labeling. Consistent application of these techniques will ensure the production of well-characterized conjugates for preclinical and clinical research.

References

Application Notes and Protocols: Measuring the Labeling Efficiency of Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan, also known as p-CHX-A"-benzyl-DTPA, is a bifunctional chelator essential for the development of targeted radiopharmaceuticals.[1] Its structure incorporates two key functionalities: a reactive isothiocyanate group and a DTPA (diethylenetriaminepentaacetic acid) chelating agent.[1] The isothiocyanate group facilitates covalent conjugation to primary amines, such as the lysine residues on monoclonal antibodies, while the DTPA moiety securely chelates radiometals like Indium-111.[1] This dual functionality allows for the radiolabeling of targeting proteins for applications in gamma scintigraphy imaging.[1]

A critical parameter in the development of these bioconjugates is the labeling efficiency, which quantifies the average number of this compound molecules conjugated to a single protein molecule. This value, often referred to as the Degree of Labeling (DOL) or molar substitution ratio (MSR), directly impacts the conjugate's stability, immunoreactivity, and in vivo performance. Inconsistent or poorly characterized labeling can lead to suboptimal imaging results and irreproducible data.

These application notes provide detailed protocols for conjugating this compound to a model antibody and for subsequently measuring the labeling efficiency using common analytical techniques.

Signaling Pathway of FZD10

This compound is utilized in creating radiolabeled conjugates, such as with the antibody Tabituximab, to target the Frizzled-10 (FZD10) receptor.[1] FZD10 is a component of the Wnt/β-catenin signaling pathway, which is crucial in both embryonic development and cancer progression. Understanding this pathway provides context for the application of this compound-labeled antibodies.

FZD10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD10 FZD10 Wnt->FZD10 LRP56 LRP5/6 Dvl Dishevelled (Dvl) FZD10->Dvl Activation Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dvl->Destruction_Complex Inhibition Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylation Ub Ubiquitin Beta_Catenin->Ub Beta_Catenin_Nuc β-Catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Translocation Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Wnt/β-catenin signaling pathway initiated by FZD10 activation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb)

This protocol describes the conjugation of this compound's isothiocyanate group to the primary amines of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Size Exclusion Chromatography (SEC) columns (e.g., PD-10 desalting columns)

  • Spectrophotometer

Methodology:

  • Antibody Preparation:

    • Dialyze or buffer exchange the mAb into the Reaction Buffer to remove any amine-containing buffers (e.g., Tris).

    • Adjust the mAb concentration to 5-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing the mAb solution, add the desired molar excess of the this compound solution. A starting point is a 10- to 20-fold molar excess of this compound to mAb.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted this compound and DMSO by applying the reaction mixture to a pre-equilibrated SEC column (e.g., PD-10).

    • Elute the mAb-Barzuxetan conjugate using an appropriate storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions, typically the first colored fractions to elute.

  • Concentration Measurement:

    • Measure the protein concentration of the purified conjugate using a spectrophotometer at 280 nm (A280).

Conjugation_Workflow mAb_Prep 1. mAb Preparation (Buffer Exchange) Reaction 3. Conjugation Reaction (mAb + this compound, pH 8.5) mAb_Prep->Reaction Barzuxetan_Prep 2. This compound Solution Prep (DMSO) Barzuxetan_Prep->Reaction Purification 4. Purification (Size Exclusion Chromatography) Reaction->Purification Analysis 5. Characterization (DOL Measurement) Purification->Analysis

Caption: Workflow for conjugating this compound to a monoclonal antibody.
Protocol 2: Measuring Labeling Efficiency by UV-Vis Spectroscopy

Protocol 3: Measuring Labeling Efficiency by Radiolabeling and Gamma Counting

This is the most direct and functionally relevant method for determining the labeling efficiency of a chelator like this compound. It measures the amount of radiometal that can be incorporated, which is directly proportional to the number of functional chelators conjugated to the antibody.

Materials:

  • Purified mAb-Barzuxetan conjugate from Protocol 1

  • Unconjugated (native) mAb as a control

  • Indium-111 Chloride (¹¹¹InCl₃) solution

  • Metal-free 0.1 M Ammonium Acetate Buffer, pH 5.5

  • Instant Thin-Layer Chromatography (ITLC) strips

  • Developing Solvent: 0.1 M Sodium Citrate, pH 6.0

  • Gamma Counter

Methodology:

  • Radiolabeling Reaction:

    • In a metal-free microcentrifuge tube, add 100 µg of the mAb-Barzuxetan conjugate.

    • Add 50 µL of 0.1 M Ammonium Acetate Buffer.

    • Add a known activity of ¹¹¹InCl₃ (e.g., 1 mCi).

    • Incubate for 30 minutes at room temperature.

  • Quenching (Optional):

    • Add a small amount of 50 mM EDTA solution to chelate any unbound ¹¹¹In.

  • Determination of Radiochemical Purity (RCP):

    • Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.

    • Develop the strip using the Sodium Citrate developing solvent. In this system, the ¹¹¹In-mAb-Barzuxetan conjugate remains at the origin (Rf = 0.0), while free ¹¹¹In moves with the solvent front (Rf = 1.0).

    • Cut the strip in half and measure the radioactivity of each half in a gamma counter.

    • Calculate RCP (%): (Counts at Origin / Total Counts) * 100. An RCP > 95% is generally considered successful.

  • Calculation of Degree of Labeling (DOL):

    • After confirming high RCP, purify the radiolabeled conjugate using an SEC column to remove any free ¹¹¹In.

    • Measure the total radioactivity of the purified conjugate using a dose calibrator or gamma counter.

    • Measure the protein concentration (e.g., by A280 or BCA assay).

    • Calculate the specific activity (e.g., in mCi/mg).

    • The DOL can then be calculated using the specific activity of the conjugate and the specific activity of the radionuclide.

Data Presentation

The results from labeling experiments should be clearly documented. The following tables provide a template for summarizing key quantitative data.

Table 1: Summary of this compound Conjugation Reactions

Parameter Batch 1 Batch 2 Batch 3
Initial mAb Conc. (mg/mL) 10.2 9.8 10.5
Molar Ratio (this compound:mAb) 10:1 20:1 30:1
Final Conjugate Conc. (mg/mL) 8.5 8.1 8.7

| Conjugation Yield (%) | 83.3 | 82.7 | 82.9 |

Table 2: Labeling Efficiency and Radiochemical Purity

Parameter Batch 1 Batch 2 Batch 3
Radiochemical Purity (%) 98.5 97.2 96.5
Specific Activity (mCi/mg) 5.2 9.8 13.5

| Degree of Labeling (DOL) | 2.5 | 4.7 | 6.5 |

Conclusion

Accurate and reproducible measurement of this compound labeling efficiency is paramount for the successful development of antibody-based radiopharmaceuticals. The protocols outlined in these notes provide a framework for the conjugation and subsequent characterization of mAb-Barzuxetan conjugates. While UV-Vis spectroscopy can offer initial estimates, methods based on radiolabeling and gamma counting provide the most functionally relevant and accurate determination of the Degree of Labeling. Consistent application of these techniques will ensure the production of well-characterized conjugates for preclinical and clinical research.

References

Application Notes & Protocols for In Vitro Stability Testing of Barzuxetan Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro stability of Barzuxetan conjugates. This compound, a potent therapeutic agent, is conjugated to a targeting moiety (e.g., a monoclonal antibody) to ensure specific delivery to the target site, thereby enhancing efficacy and minimizing off-target toxicity. The stability of the conjugate is a critical quality attribute that directly impacts its safety and therapeutic index. Premature cleavage of the linker and release of the this compound payload in systemic circulation can lead to undesirable side effects.

This document outlines two fundamental in vitro assays to evaluate the stability of this compound conjugates:

  • Plasma Stability Assay: To assess the stability of the conjugate in a biologically relevant matrix that mimics systemic circulation.

  • Liver Microsomal Stability Assay: To evaluate the susceptibility of the conjugate to metabolism by hepatic enzymes, a primary route of drug clearance.

These protocols are designed to be adaptable and can be modified based on the specific characteristics of the this compound conjugate being investigated.

Key Stability Parameters

The primary parameters evaluated in these in vitro stability studies include:

  • Percentage of Intact Conjugate Remaining: Direct measurement of the conjugate's integrity over time.

  • Half-Life (t½): The time required for 50% of the initial conjugate concentration to be eliminated.

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug.[1][2][3]

  • Formation of Free this compound: Quantification of the released payload, which is crucial for assessing potential toxicity.

  • Changes in Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates, this indicates the loss of the payload from the antibody.[4][5]

Section 1: Plasma Stability Testing

Application Note

The plasma stability assay is designed to evaluate the stability of this compound conjugates in human and other animal species' plasma. This assay helps to understand the rate of degradation and the potential for premature release of the this compound payload in the bloodstream. Factors influencing plasma stability include the chemistry of the linker, the site of conjugation, and the drug-to-antibody ratio (DAR). The data generated from this assay are crucial for selecting stable candidates for further in vivo studies.

Experimental Workflow: Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_conjugate Prepare this compound Conjugate Stock Solution incubate Incubate Conjugate in Plasma at 37°C with Shaking prep_conjugate->incubate prep_plasma Thaw Pooled Plasma (Human, Mouse, Rat, etc.) prep_plasma->incubate sampling Collect Aliquots at Multiple Time Points (e.g., 0, 1, 4, 24, 48h) incubate->sampling quench Quench Reaction (e.g., Acetonitrile (B52724) Precipitation) sampling->quench analysis Analyze Samples by LC-MS/MS or ELISA quench->analysis data Calculate % Remaining, Half-Life (t½), and Free Payload Formation analysis->data

Caption: Workflow for the in vitro plasma stability assay of this compound conjugates.

Protocol: Plasma Stability Assay

1. Materials and Equipment:

  • This compound Conjugate

  • Pooled Plasma (Human, Mouse, Rat, etc.) from reputable suppliers

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with internal standard

  • Incubator with shaking capabilities (set to 37°C)

  • Centrifuge

  • Analytical Instruments: LC-MS/MS or ELISA plate reader

  • Pipettes and tips

  • Polypropylene (B1209903) tubes or plates

2. Procedure:

  • Preparation:

    • Prepare a stock solution of the this compound conjugate in a suitable buffer (e.g., PBS).

    • Thaw pooled plasma at 37°C.

  • Incubation:

    • In a polypropylene tube or well, add the this compound conjugate to the plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a sufficient volume of cold acetonitrile (typically 3-5 volumes) containing an internal standard to precipitate plasma proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube or plate for analysis.

    • Quantify the concentration of the intact this compound conjugate and any free this compound using a validated LC-MS/MS or ELISA method.

3. Data Analysis:

  • Plot the percentage of the remaining this compound conjugate against time.

  • Calculate the half-life (t½) using the following equation:

    • t½ = 0.693 / k

    • Where 'k' is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.

  • Quantify the amount of free this compound at each time point to assess payload release.

Representative Data Table: Plasma Stability
Time (hours)% Intact Conjugate Remaining (Human Plasma)% Intact Conjugate Remaining (Mouse Plasma)Free this compound (ng/mL) (Human Plasma)
0100100< LOQ
198.295.55.1
495.188.315.8
890.580.128.4
2478.965.762.3
4865.248.9105.6
t½ (hours) ~75 ~45 N/A

LOQ: Limit of Quantification

Section 2: Liver Microsomal Stability Testing

Application Note

The liver microsomal stability assay is a common in vitro method used to assess the metabolic stability of drug candidates. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. This assay helps to determine the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism by the liver. For this compound conjugates, this assay can indicate whether the linker or the payload is susceptible to enzymatic degradation.

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_conjugate Prepare this compound Conjugate Stock Solution pre_incubate Pre-incubate Microsomes and Conjugate at 37°C prep_conjugate->pre_incubate prep_microsomes Prepare Liver Microsome Solution in Buffer prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction by Adding NADPH prep_cofactor->start_reaction pre_incubate->start_reaction sampling Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench Reaction (e.g., Cold Acetonitrile) sampling->quench analysis Analyze Samples by LC-MS/MS quench->analysis data Calculate % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) analysis->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol: Liver Microsomal Stability Assay

1. Materials and Equipment:

  • This compound Conjugate

  • Pooled Liver Microsomes (Human, Mouse, Rat, etc.)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with internal standard

  • Water bath or incubator (set to 37°C)

  • Centrifuge

  • Analytical Instruments: LC-MS/MS

  • Pipettes and tips

  • Polypropylene tubes or plates

2. Procedure:

  • Preparation:

    • Prepare a stock solution of the this compound conjugate.

    • Prepare the liver microsomal solution in potassium phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a polypropylene tube, combine the liver microsomal solution and the this compound conjugate. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH system should be included to account for non-enzymatic degradation.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or plate for analysis.

    • Quantify the remaining concentration of the this compound conjugate using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound conjugate versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL of microsomal protein in the incubation)

Representative Data Table: Liver Microsomal Stability
Time (minutes)% Intact Conjugate Remaining (Human Microsomes)% Intact Conjugate Remaining (Rat Microsomes)
0100100
585.378.9
1562.150.2
3038.525.1
6014.86.3
t½ (minutes) 22.5 16.8
CLint (µL/min/mg) 61.6 82.5

Signaling Pathway and Conjugate Stability

The efficacy of a this compound conjugate is predicated on its stability in circulation and the specific release of the active payload at the target site. The following diagram illustrates the general principle of action for an antibody-drug conjugate, highlighting the importance of stability.

G cluster_circulation Systemic Circulation cluster_target Target Cell Environment ADC_circ This compound Conjugate (Stable) Free_drug Prematurely Released This compound (Toxicity) ADC_circ->Free_drug Instability (e.g., in Plasma) Receptor Target Receptor ADC_circ->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (this compound) Lysosome->Release Linker Cleavage Effect Therapeutic Effect Release->Effect

Caption: Principle of action for a stable vs. unstable this compound conjugate.

This diagram illustrates that a stable this compound conjugate remains intact in the systemic circulation, minimizing the premature release of the payload that could lead to off-target toxicity. Upon reaching the target cell, the conjugate binds to its receptor, is internalized, and the this compound payload is released, leading to the desired therapeutic effect. The in vitro stability assays described herein are essential for predicting the in vivo behavior of these conjugates.

References

Application Notes & Protocols for In Vitro Stability Testing of Barzuxetan Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro stability of Barzuxetan conjugates. This compound, a potent therapeutic agent, is conjugated to a targeting moiety (e.g., a monoclonal antibody) to ensure specific delivery to the target site, thereby enhancing efficacy and minimizing off-target toxicity. The stability of the conjugate is a critical quality attribute that directly impacts its safety and therapeutic index. Premature cleavage of the linker and release of the this compound payload in systemic circulation can lead to undesirable side effects.

This document outlines two fundamental in vitro assays to evaluate the stability of this compound conjugates:

  • Plasma Stability Assay: To assess the stability of the conjugate in a biologically relevant matrix that mimics systemic circulation.

  • Liver Microsomal Stability Assay: To evaluate the susceptibility of the conjugate to metabolism by hepatic enzymes, a primary route of drug clearance.

These protocols are designed to be adaptable and can be modified based on the specific characteristics of the this compound conjugate being investigated.

Key Stability Parameters

The primary parameters evaluated in these in vitro stability studies include:

  • Percentage of Intact Conjugate Remaining: Direct measurement of the conjugate's integrity over time.

  • Half-Life (t½): The time required for 50% of the initial conjugate concentration to be eliminated.

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug.[1][2][3]

  • Formation of Free this compound: Quantification of the released payload, which is crucial for assessing potential toxicity.

  • Changes in Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates, this indicates the loss of the payload from the antibody.[4][5]

Section 1: Plasma Stability Testing

Application Note

The plasma stability assay is designed to evaluate the stability of this compound conjugates in human and other animal species' plasma. This assay helps to understand the rate of degradation and the potential for premature release of the this compound payload in the bloodstream. Factors influencing plasma stability include the chemistry of the linker, the site of conjugation, and the drug-to-antibody ratio (DAR). The data generated from this assay are crucial for selecting stable candidates for further in vivo studies.

Experimental Workflow: Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_conjugate Prepare this compound Conjugate Stock Solution incubate Incubate Conjugate in Plasma at 37°C with Shaking prep_conjugate->incubate prep_plasma Thaw Pooled Plasma (Human, Mouse, Rat, etc.) prep_plasma->incubate sampling Collect Aliquots at Multiple Time Points (e.g., 0, 1, 4, 24, 48h) incubate->sampling quench Quench Reaction (e.g., Acetonitrile Precipitation) sampling->quench analysis Analyze Samples by LC-MS/MS or ELISA quench->analysis data Calculate % Remaining, Half-Life (t½), and Free Payload Formation analysis->data

Caption: Workflow for the in vitro plasma stability assay of this compound conjugates.

Protocol: Plasma Stability Assay

1. Materials and Equipment:

  • This compound Conjugate

  • Pooled Plasma (Human, Mouse, Rat, etc.) from reputable suppliers

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with internal standard

  • Incubator with shaking capabilities (set to 37°C)

  • Centrifuge

  • Analytical Instruments: LC-MS/MS or ELISA plate reader

  • Pipettes and tips

  • Polypropylene tubes or plates

2. Procedure:

  • Preparation:

    • Prepare a stock solution of the this compound conjugate in a suitable buffer (e.g., PBS).

    • Thaw pooled plasma at 37°C.

  • Incubation:

    • In a polypropylene tube or well, add the this compound conjugate to the plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a sufficient volume of cold acetonitrile (typically 3-5 volumes) containing an internal standard to precipitate plasma proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube or plate for analysis.

    • Quantify the concentration of the intact this compound conjugate and any free this compound using a validated LC-MS/MS or ELISA method.

3. Data Analysis:

  • Plot the percentage of the remaining this compound conjugate against time.

  • Calculate the half-life (t½) using the following equation:

    • t½ = 0.693 / k

    • Where 'k' is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.

  • Quantify the amount of free this compound at each time point to assess payload release.

Representative Data Table: Plasma Stability
Time (hours)% Intact Conjugate Remaining (Human Plasma)% Intact Conjugate Remaining (Mouse Plasma)Free this compound (ng/mL) (Human Plasma)
0100100< LOQ
198.295.55.1
495.188.315.8
890.580.128.4
2478.965.762.3
4865.248.9105.6
t½ (hours) ~75 ~45 N/A

LOQ: Limit of Quantification

Section 2: Liver Microsomal Stability Testing

Application Note

The liver microsomal stability assay is a common in vitro method used to assess the metabolic stability of drug candidates. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. This assay helps to determine the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism by the liver. For this compound conjugates, this assay can indicate whether the linker or the payload is susceptible to enzymatic degradation.

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_conjugate Prepare this compound Conjugate Stock Solution pre_incubate Pre-incubate Microsomes and Conjugate at 37°C prep_conjugate->pre_incubate prep_microsomes Prepare Liver Microsome Solution in Buffer prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction by Adding NADPH prep_cofactor->start_reaction pre_incubate->start_reaction sampling Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench Reaction (e.g., Cold Acetonitrile) sampling->quench analysis Analyze Samples by LC-MS/MS quench->analysis data Calculate % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) analysis->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol: Liver Microsomal Stability Assay

1. Materials and Equipment:

  • This compound Conjugate

  • Pooled Liver Microsomes (Human, Mouse, Rat, etc.)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with internal standard

  • Water bath or incubator (set to 37°C)

  • Centrifuge

  • Analytical Instruments: LC-MS/MS

  • Pipettes and tips

  • Polypropylene tubes or plates

2. Procedure:

  • Preparation:

    • Prepare a stock solution of the this compound conjugate.

    • Prepare the liver microsomal solution in potassium phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a polypropylene tube, combine the liver microsomal solution and the this compound conjugate. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH system should be included to account for non-enzymatic degradation.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or plate for analysis.

    • Quantify the remaining concentration of the this compound conjugate using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound conjugate versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL of microsomal protein in the incubation)

Representative Data Table: Liver Microsomal Stability
Time (minutes)% Intact Conjugate Remaining (Human Microsomes)% Intact Conjugate Remaining (Rat Microsomes)
0100100
585.378.9
1562.150.2
3038.525.1
6014.86.3
t½ (minutes) 22.5 16.8
CLint (µL/min/mg) 61.6 82.5

Signaling Pathway and Conjugate Stability

The efficacy of a this compound conjugate is predicated on its stability in circulation and the specific release of the active payload at the target site. The following diagram illustrates the general principle of action for an antibody-drug conjugate, highlighting the importance of stability.

G cluster_circulation Systemic Circulation cluster_target Target Cell Environment ADC_circ This compound Conjugate (Stable) Free_drug Prematurely Released This compound (Toxicity) ADC_circ->Free_drug Instability (e.g., in Plasma) Receptor Target Receptor ADC_circ->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (this compound) Lysosome->Release Linker Cleavage Effect Therapeutic Effect Release->Effect

Caption: Principle of action for a stable vs. unstable this compound conjugate.

This diagram illustrates that a stable this compound conjugate remains intact in the systemic circulation, minimizing the premature release of the payload that could lead to off-target toxicity. Upon reaching the target cell, the conjugate binds to its receptor, is internalized, and the this compound payload is released, leading to the desired therapeutic effect. The in vitro stability assays described herein are essential for predicting the in vivo behavior of these conjugates.

References

Application Notes and Protocols for Preclinical Efficacy Testing of Tabituximab Barzuxetan in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for evaluating the efficacy of Tabituximab Barzuxetan in preclinical animal models. The protocols are based on published preclinical studies of Tabituximab this compound and its murine precursor, offering a framework for designing and executing in vivo efficacy, biodistribution, and toxicology studies.

Introduction to Tabituximab this compound

Tabituximab this compound is a radioimmunoconjugate currently under investigation for the treatment of synovial sarcoma. It consists of a humanized monoclonal antibody, Tabituximab, which targets the Frizzled Homolog 10 (FZD10) receptor, a cell-surface protein overexpressed in most synovial sarcomas but largely absent in normal adult tissues.[1][2] The antibody is conjugated to a chelator, this compound (a derivative of DTPA), which stably holds the radioisotope Yttrium-90 (⁹⁰Y).[2] The targeted delivery of β-radiation by Tabituximab this compound to FZD10-expressing tumor cells forms the basis of its therapeutic action.[1] Preclinical studies have demonstrated significant antitumor activity in mouse xenograft models of synovial sarcoma.[3]

Mechanism of Action and Signaling Pathway

Tabituximab this compound's mechanism of action is centered on the specific binding of the antibody component to the FZD10 receptor. FZD10 is a key component of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation and is often dysregulated in cancer. Upon binding to FZD10 on the surface of synovial sarcoma cells, the radioimmunoconjugate is internalized. The Yttrium-90 payload then emits high-energy beta particles, leading to DNA damage and subsequent apoptotic cell death of the targeted cancer cells.

FZD10_Wnt_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Wnt Wnt FZD10 FZD10 Wnt->FZD10 LRP5/6 LRP5/6 Wnt->LRP5/6 Dsh Dishevelled FZD10->Dsh LRP5/6->Dsh Axin Axin Dsh->Axin inhibition GSK3b GSK3β Beta-Catenin β-catenin GSK3b->Beta-Catenin degradation APC APC APC->Beta-Catenin degradation Axin->Beta-Catenin degradation Nucleus Nucleus Beta-Catenin->Nucleus translocation TCF/LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF/LEF->Gene_Transcription Nucleus->TCF/LEF Efficacy_Workflow Cell_Culture 1. Culture SYO-1 Synovial Sarcoma Cells Tumor_Implantation 2. Subcutaneous Implantation of SYO-1 Cells into Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Treatment (Single IV Injection) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Euthanize at Endpoint (e.g., Tumor Volume >2000 mm³) Monitoring->Endpoint

References

Application Notes and Protocols for Preclinical Efficacy Testing of Tabituximab Barzuxetan in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for evaluating the efficacy of Tabituximab Barzuxetan in preclinical animal models. The protocols are based on published preclinical studies of Tabituximab this compound and its murine precursor, offering a framework for designing and executing in vivo efficacy, biodistribution, and toxicology studies.

Introduction to Tabituximab this compound

Tabituximab this compound is a radioimmunoconjugate currently under investigation for the treatment of synovial sarcoma. It consists of a humanized monoclonal antibody, Tabituximab, which targets the Frizzled Homolog 10 (FZD10) receptor, a cell-surface protein overexpressed in most synovial sarcomas but largely absent in normal adult tissues.[1][2] The antibody is conjugated to a chelator, this compound (a derivative of DTPA), which stably holds the radioisotope Yttrium-90 (⁹⁰Y).[2] The targeted delivery of β-radiation by Tabituximab this compound to FZD10-expressing tumor cells forms the basis of its therapeutic action.[1] Preclinical studies have demonstrated significant antitumor activity in mouse xenograft models of synovial sarcoma.[3]

Mechanism of Action and Signaling Pathway

Tabituximab this compound's mechanism of action is centered on the specific binding of the antibody component to the FZD10 receptor. FZD10 is a key component of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation and is often dysregulated in cancer. Upon binding to FZD10 on the surface of synovial sarcoma cells, the radioimmunoconjugate is internalized. The Yttrium-90 payload then emits high-energy beta particles, leading to DNA damage and subsequent apoptotic cell death of the targeted cancer cells.

FZD10_Wnt_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Wnt Wnt FZD10 FZD10 Wnt->FZD10 LRP5/6 LRP5/6 Wnt->LRP5/6 Dsh Dishevelled FZD10->Dsh LRP5/6->Dsh Axin Axin Dsh->Axin inhibition GSK3b GSK3β Beta-Catenin β-catenin GSK3b->Beta-Catenin degradation APC APC APC->Beta-Catenin degradation Axin->Beta-Catenin degradation Nucleus Nucleus Beta-Catenin->Nucleus translocation TCF/LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF/LEF->Gene_Transcription Nucleus->TCF/LEF Efficacy_Workflow Cell_Culture 1. Culture SYO-1 Synovial Sarcoma Cells Tumor_Implantation 2. Subcutaneous Implantation of SYO-1 Cells into Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Treatment (Single IV Injection) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Euthanize at Endpoint (e.g., Tumor Volume >2000 mm³) Monitoring->Endpoint

References

Application Notes and Protocols: SPECT Imaging with Indium-111 Labeled Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for Single Photon Emission Computed Tomography (SPECT) imaging using Indium-111 (¹¹¹In) labeled Barzuxetan. This compound is a novel small molecule inhibitor targeting the Janus kinase (JAK) signaling pathway, which plays a critical role in the inflammatory processes of various autoimmune disorders. Radiolabeling this compound with ¹¹¹In allows for non-invasive, whole-body imaging to assess its biodistribution, pharmacokinetics, and target engagement in preclinical and clinical research. This document outlines the hypothetical signaling pathway of this compound, detailed protocols for radiolabeling and SPECT imaging, and methods for quantitative data analysis.

Hypothetical Signaling Pathway of this compound

This compound is postulated to act as a selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling cascade. This pathway is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune responses.[1][2][3][4] By inhibiting JAK1 and JAK2, this compound is expected to block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3] This, in turn, prevents the translocation of STATs to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

Barzuxetan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene Pro-inflammatory Gene Transcription pSTAT->Gene Translocates & Activates This compound This compound This compound->JAK Inhibits

Caption: Hypothetical signaling pathway of this compound, a JAK1/JAK2 inhibitor.

Experimental Protocols

Radiolabeling of this compound with Indium-111

This protocol describes the indirect radiolabeling of this compound with Indium-111 using a bifunctional chelator, such as p-SCN-Bn-DTPA (diethylenetriaminepentaacetic acid). This method involves first conjugating the chelator to this compound and then radiolabeling the conjugate with ¹¹¹In.

Materials:

  • This compound

  • p-SCN-Bn-DTPA (or other suitable bifunctional chelator)

  • Indium-111 chloride (¹¹¹InCl₃) in 0.05 M HCl

  • Anhydrous dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • 0.1 M Sodium acetate (B1210297) buffer (pH 5.5)

  • PD-10 desalting columns

  • Instant thin-layer chromatography (iTLC) strips

  • 0.1 M Citric acid solution

  • Gamma counter

Procedure:

  • Conjugation of this compound with DTPA:

    • Dissolve this compound in anhydrous DMF.

    • Add a 5-fold molar excess of p-SCN-Bn-DTPA dissolved in DMF.

    • Add 0.1 M sodium bicarbonate buffer (pH 8.5) to initiate the conjugation reaction.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

    • Purify the this compound-DTPA conjugate using a PD-10 desalting column equilibrated with 0.1 M sodium acetate buffer (pH 5.5).

    • Collect fractions and identify those containing the conjugate using UV-Vis spectrophotometry.

  • Radiolabeling with Indium-111:

    • To the purified this compound-DTPA conjugate, add 370-555 MBq (10-15 mCi) of ¹¹¹InCl₃.

    • Adjust the pH of the reaction mixture to 5.5 using the sodium acetate buffer.

    • Incubate the reaction for 30-60 minutes at 37°C.

  • Quality Control:

    • Determine the radiochemical purity of ¹¹¹In-DTPA-Barzuxetan using iTLC with 0.1 M citric acid as the mobile phase.

    • In this system, free ¹¹¹In will migrate with the solvent front, while the labeled conjugate remains at the origin.

    • Calculate the radiochemical purity by measuring the radioactivity in each section using a gamma counter. A purity of >95% is desirable.

    • Purify the final product using a PD-10 column if necessary to remove any unbound ¹¹¹In.

Preclinical SPECT/CT Imaging Protocol

This protocol outlines the procedure for in vivo SPECT/CT imaging in a murine model of rheumatoid arthritis.

Animal Model:

  • Collagen-induced arthritis (CIA) mouse model.

  • Age-matched healthy mice as controls.

  • All animal procedures should be performed in accordance with institutional guidelines.

Procedure:

  • Animal Preparation:

    • Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Maintain the body temperature of the animals at 37°C using a heating pad.

  • Radiotracer Administration:

    • Administer 10-15 MBq of ¹¹¹In-DTPA-Barzuxetan intravenously via the tail vein.

  • SPECT/CT Imaging:

    • Perform imaging at multiple time points (e.g., 1, 4, 24, and 48 hours) post-injection to assess pharmacokinetics and biodistribution.

    • Acquire whole-body SPECT images using a dedicated small-animal SPECT/CT scanner.

    • SPECT Acquisition Parameters:

      • Energy windows: 171 keV and 245 keV (±10%).

      • Collimator: Medium-energy, high-resolution parallel-hole.

      • Projection data: 128 projections over 360°, 30-60 seconds per projection.

    • CT Acquisition Parameters:

      • X-ray tube voltage: 50 kVp.

      • X-ray tube current: 500 µA.

      • Acquisition time: Approximately 5-10 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct SPECT images using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and detector response.

    • Co-register the SPECT and CT images for anatomical localization of radiotracer uptake.

    • Draw regions of interest (ROIs) on the CT images for various organs (e.g., inflamed joints, liver, kidneys, spleen, muscle) and quantify the radioactivity in each ROI from the SPECT data.

    • Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Workflow Diagram

SPECT_Imaging_Workflow cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Chelation This compound-DTPA Conjugation Radiolabeling ¹¹¹In Radiolabeling Chelation->Radiolabeling QC Quality Control (iTLC) Radiolabeling->QC Injection IV Injection into Mouse Model QC->Injection SPECT_CT SPECT/CT Acquisition Injection->SPECT_CT Reconstruction Image Reconstruction SPECT_CT->Reconstruction ROI_Analysis ROI Analysis (%ID/g) Reconstruction->ROI_Analysis PK_Modeling Pharmacokinetic Modeling ROI_Analysis->PK_Modeling

Caption: Experimental workflow for ¹¹¹In-Barzuxetan SPECT imaging.

Quantitative Data Presentation

The following tables present hypothetical but realistic data that could be obtained from the described experiments.

Table 1: Radiolabeling and Quality Control

ParameterResult
Conjugation Efficiency~85%
Radiolabeling Efficiency>98%
Radiochemical Purity>95%
Specific Activity (GBq/µmol)150-200

Table 2: Biodistribution of ¹¹¹In-DTPA-Barzuxetan in CIA Mice (24h post-injection)

Organ/Tissue% Injected Dose per Gram (%ID/g) ± SD
Inflamed Paw5.2 ± 0.8
Non-inflamed Paw1.1 ± 0.3
Blood0.5 ± 0.1
Liver8.9 ± 1.5
Kidneys15.3 ± 2.1
Spleen3.4 ± 0.6
Muscle0.4 ± 0.1
Bone1.8 ± 0.4

Table 3: Pharmacokinetic Parameters of ¹¹¹In-DTPA-Barzuxetan

ParameterValue
Distribution Half-life (t½α)~0.5 hours
Elimination Half-life (t½β)~30 hours
Area Under the Curve (AUC)(arbitrary units)
Clearance (CL)(arbitrary units)

Conclusion

The protocols and application notes provided herein offer a framework for utilizing ¹¹¹In-labeled this compound as a SPECT imaging agent. This approach has the potential to be a valuable tool in drug development, enabling the non-invasive assessment of drug distribution and target engagement in relevant disease models. The ability to visualize and quantify the presence of this compound in inflamed tissues can provide critical insights into its mechanism of action and help optimize dosing strategies for therapeutic efficacy. Further studies are warranted to validate these hypothetical protocols and explore the full potential of this imaging agent in both preclinical and clinical settings.

References

Application Notes and Protocols: SPECT Imaging with Indium-111 Labeled Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for Single Photon Emission Computed Tomography (SPECT) imaging using Indium-111 (¹¹¹In) labeled Barzuxetan. This compound is a novel small molecule inhibitor targeting the Janus kinase (JAK) signaling pathway, which plays a critical role in the inflammatory processes of various autoimmune disorders. Radiolabeling this compound with ¹¹¹In allows for non-invasive, whole-body imaging to assess its biodistribution, pharmacokinetics, and target engagement in preclinical and clinical research. This document outlines the hypothetical signaling pathway of this compound, detailed protocols for radiolabeling and SPECT imaging, and methods for quantitative data analysis.

Hypothetical Signaling Pathway of this compound

This compound is postulated to act as a selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling cascade. This pathway is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune responses.[1][2][3][4] By inhibiting JAK1 and JAK2, this compound is expected to block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3] This, in turn, prevents the translocation of STATs to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

Barzuxetan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene Pro-inflammatory Gene Transcription pSTAT->Gene Translocates & Activates This compound This compound This compound->JAK Inhibits

Caption: Hypothetical signaling pathway of this compound, a JAK1/JAK2 inhibitor.

Experimental Protocols

Radiolabeling of this compound with Indium-111

This protocol describes the indirect radiolabeling of this compound with Indium-111 using a bifunctional chelator, such as p-SCN-Bn-DTPA (diethylenetriaminepentaacetic acid). This method involves first conjugating the chelator to this compound and then radiolabeling the conjugate with ¹¹¹In.

Materials:

  • This compound

  • p-SCN-Bn-DTPA (or other suitable bifunctional chelator)

  • Indium-111 chloride (¹¹¹InCl₃) in 0.05 M HCl

  • Anhydrous dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • 0.1 M Sodium acetate buffer (pH 5.5)

  • PD-10 desalting columns

  • Instant thin-layer chromatography (iTLC) strips

  • 0.1 M Citric acid solution

  • Gamma counter

Procedure:

  • Conjugation of this compound with DTPA:

    • Dissolve this compound in anhydrous DMF.

    • Add a 5-fold molar excess of p-SCN-Bn-DTPA dissolved in DMF.

    • Add 0.1 M sodium bicarbonate buffer (pH 8.5) to initiate the conjugation reaction.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

    • Purify the this compound-DTPA conjugate using a PD-10 desalting column equilibrated with 0.1 M sodium acetate buffer (pH 5.5).

    • Collect fractions and identify those containing the conjugate using UV-Vis spectrophotometry.

  • Radiolabeling with Indium-111:

    • To the purified this compound-DTPA conjugate, add 370-555 MBq (10-15 mCi) of ¹¹¹InCl₃.

    • Adjust the pH of the reaction mixture to 5.5 using the sodium acetate buffer.

    • Incubate the reaction for 30-60 minutes at 37°C.

  • Quality Control:

    • Determine the radiochemical purity of ¹¹¹In-DTPA-Barzuxetan using iTLC with 0.1 M citric acid as the mobile phase.

    • In this system, free ¹¹¹In will migrate with the solvent front, while the labeled conjugate remains at the origin.

    • Calculate the radiochemical purity by measuring the radioactivity in each section using a gamma counter. A purity of >95% is desirable.

    • Purify the final product using a PD-10 column if necessary to remove any unbound ¹¹¹In.

Preclinical SPECT/CT Imaging Protocol

This protocol outlines the procedure for in vivo SPECT/CT imaging in a murine model of rheumatoid arthritis.

Animal Model:

  • Collagen-induced arthritis (CIA) mouse model.

  • Age-matched healthy mice as controls.

  • All animal procedures should be performed in accordance with institutional guidelines.

Procedure:

  • Animal Preparation:

    • Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Maintain the body temperature of the animals at 37°C using a heating pad.

  • Radiotracer Administration:

    • Administer 10-15 MBq of ¹¹¹In-DTPA-Barzuxetan intravenously via the tail vein.

  • SPECT/CT Imaging:

    • Perform imaging at multiple time points (e.g., 1, 4, 24, and 48 hours) post-injection to assess pharmacokinetics and biodistribution.

    • Acquire whole-body SPECT images using a dedicated small-animal SPECT/CT scanner.

    • SPECT Acquisition Parameters:

      • Energy windows: 171 keV and 245 keV (±10%).

      • Collimator: Medium-energy, high-resolution parallel-hole.

      • Projection data: 128 projections over 360°, 30-60 seconds per projection.

    • CT Acquisition Parameters:

      • X-ray tube voltage: 50 kVp.

      • X-ray tube current: 500 µA.

      • Acquisition time: Approximately 5-10 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct SPECT images using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and detector response.

    • Co-register the SPECT and CT images for anatomical localization of radiotracer uptake.

    • Draw regions of interest (ROIs) on the CT images for various organs (e.g., inflamed joints, liver, kidneys, spleen, muscle) and quantify the radioactivity in each ROI from the SPECT data.

    • Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Workflow Diagram

SPECT_Imaging_Workflow cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Chelation This compound-DTPA Conjugation Radiolabeling ¹¹¹In Radiolabeling Chelation->Radiolabeling QC Quality Control (iTLC) Radiolabeling->QC Injection IV Injection into Mouse Model QC->Injection SPECT_CT SPECT/CT Acquisition Injection->SPECT_CT Reconstruction Image Reconstruction SPECT_CT->Reconstruction ROI_Analysis ROI Analysis (%ID/g) Reconstruction->ROI_Analysis PK_Modeling Pharmacokinetic Modeling ROI_Analysis->PK_Modeling

Caption: Experimental workflow for ¹¹¹In-Barzuxetan SPECT imaging.

Quantitative Data Presentation

The following tables present hypothetical but realistic data that could be obtained from the described experiments.

Table 1: Radiolabeling and Quality Control

ParameterResult
Conjugation Efficiency~85%
Radiolabeling Efficiency>98%
Radiochemical Purity>95%
Specific Activity (GBq/µmol)150-200

Table 2: Biodistribution of ¹¹¹In-DTPA-Barzuxetan in CIA Mice (24h post-injection)

Organ/Tissue% Injected Dose per Gram (%ID/g) ± SD
Inflamed Paw5.2 ± 0.8
Non-inflamed Paw1.1 ± 0.3
Blood0.5 ± 0.1
Liver8.9 ± 1.5
Kidneys15.3 ± 2.1
Spleen3.4 ± 0.6
Muscle0.4 ± 0.1
Bone1.8 ± 0.4

Table 3: Pharmacokinetic Parameters of ¹¹¹In-DTPA-Barzuxetan

ParameterValue
Distribution Half-life (t½α)~0.5 hours
Elimination Half-life (t½β)~30 hours
Area Under the Curve (AUC)(arbitrary units)
Clearance (CL)(arbitrary units)

Conclusion

The protocols and application notes provided herein offer a framework for utilizing ¹¹¹In-labeled this compound as a SPECT imaging agent. This approach has the potential to be a valuable tool in drug development, enabling the non-invasive assessment of drug distribution and target engagement in relevant disease models. The ability to visualize and quantify the presence of this compound in inflamed tissues can provide critical insights into its mechanism of action and help optimize dosing strategies for therapeutic efficacy. Further studies are warranted to validate these hypothetical protocols and explore the full potential of this imaging agent in both preclinical and clinical settings.

References

Application Notes and Protocols for Yttrium-90 Labeling of Antibodies Using Barzuxetan for Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioimmunotherapy (RIT) is a targeted cancer treatment modality that utilizes a monoclonal antibody (mAb) to deliver a cytotoxic dose of a radionuclide directly to tumor cells, thereby minimizing damage to surrounding healthy tissues. Yttrium-90 (⁹⁰Y) is a high-energy beta-emitting radionuclide with favorable physical characteristics for RIT. The stable attachment of ⁹⁰Y to a mAb is crucial for the efficacy and safety of the radioimmunoconjugate. This is achieved through the use of a bifunctional chelator, which is first covalently bound to the antibody and then securely complexes the radiometal.

Barzuxetan is a chelator used in the development of radioimmunoconjugates, such as Yttrium-90 tabituximab this compound.[1] This agent, also known as Yttrium-90 OTSA101-DTPA, comprises the anti-FZD10 monoclonal antibody tabituximab, which is being investigated for the treatment of synovial sarcoma.[1][2] The "DTPA" designation suggests that this compound is a derivative of diethylenetriaminepentaacetic acid, a well-established chelating agent in nuclear medicine.

These application notes provide a detailed, representative protocol for the conjugation of a DTPA-based chelator like this compound to a monoclonal antibody and the subsequent radiolabeling with Yttrium-90. It is important to note that while this protocol is based on established methods for DTPA-based chelators, the specific parameters for this compound may require optimization.

Signaling Pathway and Mechanism of Action

Yttrium-90 tabituximab this compound targets the Frizzled Homolog 10 (FZD10) receptor, which is overexpressed on the surface of certain cancer cells, such as synovial sarcoma.[1][2] FZD10 is a component of the Wnt signaling pathway. Upon binding of the antibody moiety to FZD10, the radioimmunoconjugate is internalized, delivering a localized and lethal dose of beta radiation from the decay of ⁹⁰Y to the tumor cell.

FZD10_Signaling Simplified Wnt/FZD10 Signaling Pathway cluster_cell Tumor Cell cluster_therapy Radioimmunotherapy Wnt Wnt Ligand FZD10 FZD10 Receptor Wnt->FZD10 Binds Dishevelled Dishevelled FZD10->Dishevelled Activates Beta_Catenin β-Catenin Dishevelled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus and Binds Gene_Transcription Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription Initiates Y90_Antibody ⁹⁰Y-Tabituximab This compound Y90_Antibody->FZD10 Targets

A simplified diagram of the Wnt/FZD10 signaling pathway and the therapeutic targeting by ⁹⁰Y-tabituximab this compound.

Experimental Protocols

Part 1: Conjugation of this compound (DTPA-based Chelator) to Antibody

This protocol describes the conjugation of a DTPA-anhydride derivative to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)

  • This compound (as a cyclic anhydride (B1165640) derivative of DTPA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)

  • 0.1 M Ammonium (B1175870) Acetate (B1210297) Buffer, pH 7.0

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dialyze the monoclonal antibody against 0.1 M sodium bicarbonate buffer (pH 8.5) to ensure the appropriate pH for the conjugation reaction and to remove any interfering substances.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Chelator Preparation:

    • Immediately before use, dissolve the this compound (cyclic anhydride) in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the antibody solution with gentle stirring. The molar ratio of chelator to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the antibody-chelator conjugate from unconjugated chelator using a size-exclusion chromatography column pre-equilibrated with 0.1 M ammonium acetate buffer (pH 7.0).

    • Collect fractions and monitor the protein elution profile using a spectrophotometer at 280 nm.

    • Pool the fractions containing the conjugated antibody.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate (e.g., by BCA or Bradford assay).

    • Determine the number of chelators conjugated per antibody molecule using a spectrophotometric method or by radiolabeling with a tracer amount of a suitable radiometal and measuring the specific activity.

Conjugation_Workflow Antibody-Barzuxetan Conjugation Workflow Antibody_Prep Antibody Preparation (Dialysis, Concentration) Conjugation Conjugation Reaction (Antibody + this compound) Antibody_Prep->Conjugation Chelator_Prep This compound (cDTPAA) Preparation (in DMSO) Chelator_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Protein Conc., Chelate/Ab Ratio) Purification->Characterization

Workflow for the conjugation of this compound to a monoclonal antibody.
Part 2: Radiolabeling of this compound-Antibody Conjugate with Yttrium-90

This protocol outlines the radiolabeling of the this compound-conjugated antibody with Yttrium-90.

Materials:

  • This compound-Antibody Conjugate (from Part 1)

  • Yttrium-90 chloride (⁹⁰YCl₃) in 0.05 M HCl

  • 0.5 M Ammonium Acetate Buffer, pH 6.5-7.0

  • Metal-free water

  • Instant Thin-Layer Chromatography (ITLC) strips

  • 0.1 M Citrate (B86180) Buffer, pH 6.0 (mobile phase)

  • Radio-TLC scanner

  • Size-Exclusion HPLC system with a radioactivity detector

Procedure:

  • Radiolabeling Reaction:

    • In a sterile, metal-free vial, add the this compound-antibody conjugate.

    • Add 0.5 M ammonium acetate buffer to adjust the pH of the reaction mixture to 6.5-7.0.

    • Add the required amount of ⁹⁰YCl₃ solution to the vial. The amount will depend on the desired specific activity.

    • Gently mix and incubate at 37-40°C for 30-60 minutes.

  • Quenching the Reaction (Optional):

    • To stop the reaction and chelate any unbound ⁹⁰Y, a small amount of a DTPA solution can be added.

  • Quality Control:

    • Radiochemical Purity (RCP):

      • Spot a small aliquot of the reaction mixture onto an ITLC strip.

      • Develop the strip using 0.1 M citrate buffer (pH 6.0) as the mobile phase. In this system, the ⁹⁰Y-antibody conjugate remains at the origin, while free ⁹⁰Y moves with the solvent front.

      • Determine the distribution of radioactivity using a radio-TLC scanner. The RCP should typically be >95%.

    • Specific Activity:

      • Calculate the specific activity by dividing the total radioactivity by the total amount of antibody in the preparation (expressed as mCi/mg or MBq/mg).

    • Immunoreactivity:

      • Determine the immunoreactive fraction of the ⁹⁰Y-labeled antibody by incubating it with an excess of the target antigen (e.g., cells expressing FZD10) and measuring the percentage of radioactivity bound to the antigen.

  • Purification (if necessary):

    • If the radiochemical purity is below the acceptable limit, the radioimmunoconjugate can be purified using a size-exclusion chromatography column.

Radiolabeling_Workflow Yttrium-90 Radiolabeling Workflow Reaction_Setup Reaction Setup (Conjugate + Buffer + ⁹⁰YCl₃) Incubation Incubation (37-40°C, 30-60 min) Reaction_Setup->Incubation QC Quality Control (RCP, Specific Activity, Immunoreactivity) Incubation->QC Purification Purification (if needed) (Size-Exclusion Chromatography) QC->Purification RCP < 95% Final_Product Final ⁹⁰Y-labeled Antibody QC->Final_Product RCP ≥ 95% Purification->Final_Product

References

Application Notes and Protocols for Yttrium-90 Labeling of Antibodies Using Barzuxetan for Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioimmunotherapy (RIT) is a targeted cancer treatment modality that utilizes a monoclonal antibody (mAb) to deliver a cytotoxic dose of a radionuclide directly to tumor cells, thereby minimizing damage to surrounding healthy tissues. Yttrium-90 (⁹⁰Y) is a high-energy beta-emitting radionuclide with favorable physical characteristics for RIT. The stable attachment of ⁹⁰Y to a mAb is crucial for the efficacy and safety of the radioimmunoconjugate. This is achieved through the use of a bifunctional chelator, which is first covalently bound to the antibody and then securely complexes the radiometal.

Barzuxetan is a chelator used in the development of radioimmunoconjugates, such as Yttrium-90 tabituximab this compound.[1] This agent, also known as Yttrium-90 OTSA101-DTPA, comprises the anti-FZD10 monoclonal antibody tabituximab, which is being investigated for the treatment of synovial sarcoma.[1][2] The "DTPA" designation suggests that this compound is a derivative of diethylenetriaminepentaacetic acid, a well-established chelating agent in nuclear medicine.

These application notes provide a detailed, representative protocol for the conjugation of a DTPA-based chelator like this compound to a monoclonal antibody and the subsequent radiolabeling with Yttrium-90. It is important to note that while this protocol is based on established methods for DTPA-based chelators, the specific parameters for this compound may require optimization.

Signaling Pathway and Mechanism of Action

Yttrium-90 tabituximab this compound targets the Frizzled Homolog 10 (FZD10) receptor, which is overexpressed on the surface of certain cancer cells, such as synovial sarcoma.[1][2] FZD10 is a component of the Wnt signaling pathway. Upon binding of the antibody moiety to FZD10, the radioimmunoconjugate is internalized, delivering a localized and lethal dose of beta radiation from the decay of ⁹⁰Y to the tumor cell.

FZD10_Signaling Simplified Wnt/FZD10 Signaling Pathway cluster_cell Tumor Cell cluster_therapy Radioimmunotherapy Wnt Wnt Ligand FZD10 FZD10 Receptor Wnt->FZD10 Binds Dishevelled Dishevelled FZD10->Dishevelled Activates Beta_Catenin β-Catenin Dishevelled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus and Binds Gene_Transcription Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription Initiates Y90_Antibody ⁹⁰Y-Tabituximab This compound Y90_Antibody->FZD10 Targets

A simplified diagram of the Wnt/FZD10 signaling pathway and the therapeutic targeting by ⁹⁰Y-tabituximab this compound.

Experimental Protocols

Part 1: Conjugation of this compound (DTPA-based Chelator) to Antibody

This protocol describes the conjugation of a DTPA-anhydride derivative to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)

  • This compound (as a cyclic anhydride derivative of DTPA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)

  • 0.1 M Ammonium Acetate Buffer, pH 7.0

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dialyze the monoclonal antibody against 0.1 M sodium bicarbonate buffer (pH 8.5) to ensure the appropriate pH for the conjugation reaction and to remove any interfering substances.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Chelator Preparation:

    • Immediately before use, dissolve the this compound (cyclic anhydride) in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the antibody solution with gentle stirring. The molar ratio of chelator to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the antibody-chelator conjugate from unconjugated chelator using a size-exclusion chromatography column pre-equilibrated with 0.1 M ammonium acetate buffer (pH 7.0).

    • Collect fractions and monitor the protein elution profile using a spectrophotometer at 280 nm.

    • Pool the fractions containing the conjugated antibody.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate (e.g., by BCA or Bradford assay).

    • Determine the number of chelators conjugated per antibody molecule using a spectrophotometric method or by radiolabeling with a tracer amount of a suitable radiometal and measuring the specific activity.

Conjugation_Workflow Antibody-Barzuxetan Conjugation Workflow Antibody_Prep Antibody Preparation (Dialysis, Concentration) Conjugation Conjugation Reaction (Antibody + this compound) Antibody_Prep->Conjugation Chelator_Prep This compound (cDTPAA) Preparation (in DMSO) Chelator_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Protein Conc., Chelate/Ab Ratio) Purification->Characterization

Workflow for the conjugation of this compound to a monoclonal antibody.
Part 2: Radiolabeling of this compound-Antibody Conjugate with Yttrium-90

This protocol outlines the radiolabeling of the this compound-conjugated antibody with Yttrium-90.

Materials:

  • This compound-Antibody Conjugate (from Part 1)

  • Yttrium-90 chloride (⁹⁰YCl₃) in 0.05 M HCl

  • 0.5 M Ammonium Acetate Buffer, pH 6.5-7.0

  • Metal-free water

  • Instant Thin-Layer Chromatography (ITLC) strips

  • 0.1 M Citrate Buffer, pH 6.0 (mobile phase)

  • Radio-TLC scanner

  • Size-Exclusion HPLC system with a radioactivity detector

Procedure:

  • Radiolabeling Reaction:

    • In a sterile, metal-free vial, add the this compound-antibody conjugate.

    • Add 0.5 M ammonium acetate buffer to adjust the pH of the reaction mixture to 6.5-7.0.

    • Add the required amount of ⁹⁰YCl₃ solution to the vial. The amount will depend on the desired specific activity.

    • Gently mix and incubate at 37-40°C for 30-60 minutes.

  • Quenching the Reaction (Optional):

    • To stop the reaction and chelate any unbound ⁹⁰Y, a small amount of a DTPA solution can be added.

  • Quality Control:

    • Radiochemical Purity (RCP):

      • Spot a small aliquot of the reaction mixture onto an ITLC strip.

      • Develop the strip using 0.1 M citrate buffer (pH 6.0) as the mobile phase. In this system, the ⁹⁰Y-antibody conjugate remains at the origin, while free ⁹⁰Y moves with the solvent front.

      • Determine the distribution of radioactivity using a radio-TLC scanner. The RCP should typically be >95%.

    • Specific Activity:

      • Calculate the specific activity by dividing the total radioactivity by the total amount of antibody in the preparation (expressed as mCi/mg or MBq/mg).

    • Immunoreactivity:

      • Determine the immunoreactive fraction of the ⁹⁰Y-labeled antibody by incubating it with an excess of the target antigen (e.g., cells expressing FZD10) and measuring the percentage of radioactivity bound to the antigen.

  • Purification (if necessary):

    • If the radiochemical purity is below the acceptable limit, the radioimmunoconjugate can be purified using a size-exclusion chromatography column.

Radiolabeling_Workflow Yttrium-90 Radiolabeling Workflow Reaction_Setup Reaction Setup (Conjugate + Buffer + ⁹⁰YCl₃) Incubation Incubation (37-40°C, 30-60 min) Reaction_Setup->Incubation QC Quality Control (RCP, Specific Activity, Immunoreactivity) Incubation->QC Purification Purification (if needed) (Size-Exclusion Chromatography) QC->Purification RCP < 95% Final_Product Final ⁹⁰Y-labeled Antibody QC->Final_Product RCP ≥ 95% Purification->Final_Product

References

Troubleshooting & Optimization

Low yield in Barzuxetan antibody conjugation troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibody-Drug Conjugation

A Note on Terminology: The term "Barzuxetan" refers to the antibody Cirmtuzumab, which targets ROR1. The following guide addresses the common challenges of conjugating a drug payload to an antibody, a process applicable to antibodies like this compound. This resource provides troubleshooting for low-yield issues encountered during the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC synthesis?

Low yield in ADC synthesis can arise from several factors, from the initial antibody preparation to the final purification steps. The most frequent issues include:

  • Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds on the antibody results in fewer available sites (thiols) for drug conjugation, leading to a low Drug-to-Antibody Ratio (DAR) and overall yield.[1][2]

  • Payload/Linker Instability or Precipitation: The drug-linker complex may be unstable or have poor solubility in the aqueous conjugation buffers.[3][4] This can lead to aggregation and precipitation, significantly reducing the yield of soluble, functional ADC.[3]

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical. For example, thiol-maleimide conjugation is most efficient in a pH range of 6.5-7.5. Deviations can lead to side reactions or incomplete conjugation.

  • Product Loss During Purification: The purification process itself is a primary source of product loss. Achieving high purity often involves stringent methods that can discard a significant portion of the conjugated material.

Q2: My Drug-to-Antibody Ratio (DAR) is lower than expected. What should I investigate?

A low DAR is a common reason for perceived low yield. Here are the primary areas to troubleshoot:

  • Antibody Reduction Efficiency: Confirm that the reducing agent (e.g., TCEP or DTT) is active and used at the correct molar ratio. Analyze the number of free thiols post-reduction to ensure the antibody is properly prepared for conjugation.

  • Drug-Linker Molar Excess: An insufficient molar excess of the drug-linker payload can lead to incomplete conjugation. It may be necessary to optimize this ratio.

  • Reaction pH: For maleimide-based linkers, a pH outside the optimal 6.5-7.5 range can dramatically reduce conjugation efficiency. Above pH 7.5, maleimides can react with amines (like lysine), leading to loss of selectivity.

  • Hydrolysis of Maleimide (B117702): Maleimide groups are susceptible to hydrolysis, which renders them unreactive to thiols. Ensure that any stock solutions of the drug-linker in organic solvents are anhydrous and that aqueous solutions are prepared immediately before use.

Q3: I'm observing significant product aggregation. How can I mitigate this?

Aggregation is often caused by the increased hydrophobicity of the ADC after the drug payload is attached.

  • Optimize the DAR: Higher DAR values can increase the tendency for aggregation. Aim for the lowest DAR that still provides the desired efficacy.

  • Modify Reaction Conditions: Performing the conjugation at a lower temperature can sometimes reduce aggregation.

  • Screen Formulation Buffers: The composition of the buffer, including pH and the presence of excipients, can impact ADC solubility. Screen different buffer formulations to find one that minimizes aggregation.

  • Purification Buffer Optimization: Ensure that buffers used during all purification steps are optimized to maintain the solubility of the ADC. Analyzing samples before and after each step can pinpoint where aggregation is occurring.

Q4: How can I minimize product loss during the purification stage?

Purification aims to separate the desired ADC from unconjugated antibody, free drug-linker, and aggregates, which can be challenging.

  • Method Selection: Techniques like tangential flow filtration (TFF) are effective for removing small molecule impurities with high yield. For separating species with different DARs or removing aggregates, chromatography methods like Hydrophobic Interaction Chromatography (HIC) are often used.

  • Optimize Chromatography Parameters: When using chromatography, carefully optimize binding and elution conditions (e.g., salt concentration, gradient slope) to achieve a balance between purity and yield. Aggressive purification aiming for a very narrow DAR distribution can lead to significant product loss.

  • Evaluate Acceptance Criteria: Consider if a slightly broader DAR distribution is acceptable to improve the overall yield.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues encountered during ADC synthesis.

Issue 1: Low Conjugation Efficiency and Low DAR
Possible Cause Troubleshooting Step Rationale
Incomplete Antibody Reduction 1. Verify the concentration and activity of the reducing agent (TCEP or DTT). 2. Optimize the molar ratio of reducing agent to antibody. 3. Ensure the reduction incubation time and temperature are adequate (e.g., 30-60 min at 37°C).The interchain disulfide bonds must be fully reduced to expose the cysteine thiol groups required for conjugation.
Incorrect Reaction pH 1. Prepare fresh conjugation buffer and verify its pH is within the optimal range (typically 6.5-7.5 for thiol-maleimide chemistry).The thiol-maleimide reaction is highly pH-dependent. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.
Hydrolyzed/Inactive Drug-Linker 1. Prepare aqueous solutions of maleimide-containing linkers immediately before use. 2. Store stock solutions in a dry, water-miscible organic solvent (e.g., DMSO) at -20°C.Maleimide groups are prone to hydrolysis, which inactivates them for conjugation.
Re-oxidation of Thiols 1. Degas buffers to minimize dissolved oxygen. 2. If using DTT as a reducing agent, ensure it is completely removed before adding the maleimide reagent, as DTT itself contains thiols.Free thiol groups can re-oxidize to form disulfide bonds, making them unavailable for conjugation.
Issue 2: High Levels of Aggregation
Possible Cause Troubleshooting Step Rationale
High Hydrophobicity of ADC 1. Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR. 2. Analyze the impact of DAR on aggregation to find an optimal balance.Many cytotoxic payloads are hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.
Suboptimal Buffer Conditions 1. Screen different buffer formulations for both the conjugation reaction and subsequent purification steps. 2. Evaluate the effect of pH, ionic strength, and stabilizing excipients on ADC solubility.The buffer environment plays a critical role in maintaining the stability and solubility of the ADC.
Harsh Reaction Conditions 1. Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) or for a shorter duration.High temperatures can sometimes promote protein denaturation and aggregation.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody (for Cysteine Conjugation)

This protocol is for generating free thiol groups from the interchain disulfide bonds of a typical IgG antibody.

  • Preparation: Prepare a solution of the antibody (e.g., this compound) at a concentration of 1-2 mg/mL in a suitable buffer, such as PBS, adjusted to pH 8.0 with borate (B1201080) buffer.

  • Reducing Agent: Prepare a fresh solution of a reducing agent like TCEP or DTT. For a target DAR of 4, approximately 4.2 equivalents of the reducing agent are often used.

  • Reduction Reaction: Add the calculated amount of reducing agent to the antibody solution.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes. Exceeding this time may lead to over-reduction and damage to the antibody.

  • Purification: Immediately after incubation, remove the excess reducing agent. This is critical and is typically done using a desalting column (e.g., G25) equilibrated in a degassed conjugation buffer at 4°C.

Protocol 2: Thiol-Maleimide Conjugation

This protocol describes the conjugation of a maleimide-activated drug-linker to the reduced antibody.

  • Preparation: The reduced and purified antibody from Protocol 1 should be in a conjugation buffer (e.g., PBS, pH 7.2-7.4).

  • Drug-Linker Addition: Dissolve the maleimide-activated drug-linker in an anhydrous, water-miscible solvent like DMSO to create a stock solution (e.g., 10 mM). Add the appropriate molar excess (e.g., 4.6 equivalents for a target DAR of 4) of the drug-linker solution to the reduced antibody.

  • Conjugation Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or on ice, with gentle mixing.

  • Quenching: Quench the reaction to cap any unreacted maleimides. This is done by adding a molar excess (e.g., 20-fold) of a molecule containing a free thiol, such as N-acetylcysteine or cysteine.

  • Purification: Purify the resulting ADC to remove unconjugated drug-linker, quenching reagent, and other impurities. This is commonly achieved using size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).

Visualizations

ADC_Workflow cluster_prep Step 1: Antibody Preparation cluster_conj Step 2: Conjugation cluster_purify Step 3: Purification & Analysis mAb Monoclonal Antibody (e.g., this compound) Reduction Partial Reduction (TCEP/DTT) mAb->Reduction Add reducing agent Purify_Reduce Desalting Column (Remove Reductant) Reduction->Purify_Reduce Purify Conjugation Conjugation Reaction (pH 6.5 - 7.5) Purify_Reduce->Conjugation Add payload DrugLinker Drug-Linker Payload (Maleimide-Activated) DrugLinker->Conjugation Quench Quench Reaction (e.g., Cysteine) Conjugation->Quench Purify_ADC Purification (HIC / TFF) Quench->Purify_ADC Analysis QC Analysis (DAR, Aggregation, Purity) Purify_ADC->Analysis Final_ADC Purified ADC Analysis->Final_ADC Troubleshooting_Yield Start Start: Low ADC Yield CheckDAR Is Average DAR Lower Than Expected? Start->CheckDAR CheckAggregation Is Aggregation > 5%? CheckDAR->CheckAggregation No LowDAR_Cause Problem: Low Conjugation Efficiency CheckDAR->LowDAR_Cause Yes CheckPurity Significant Product Loss During Purification? CheckAggregation->CheckPurity No Aggregation_Cause Problem: Poor ADC Solubility CheckAggregation->Aggregation_Cause Yes Purification_Cause Problem: Suboptimal Purification CheckPurity->Purification_Cause Yes FixReduction Troubleshoot: 1. Verify Reducing Agent 2. Optimize Molar Ratio 3. Check Reaction Time/Temp LowDAR_Cause->FixReduction FixpH Troubleshoot: 1. Verify Buffer pH (6.5-7.5) 2. Use Fresh Buffer LowDAR_Cause->FixpH FixLinker Troubleshoot: 1. Use Fresh Drug-Linker 2. Store Stock Anhydrously LowDAR_Cause->FixLinker FixDAR Troubleshoot: 1. Lower Drug-Linker Molar Excess 2. Target a Lower DAR Aggregation_Cause->FixDAR FixBuffer Troubleshoot: 1. Screen Formulation Buffers 2. Optimize Purification Buffers Aggregation_Cause->FixBuffer FixMethod Troubleshoot: 1. Optimize Chromatography Method (e.g., HIC gradient) 2. Re-evaluate Purity vs. Yield Purification_Cause->FixMethod

References

Low yield in Barzuxetan antibody conjugation troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibody-Drug Conjugation

A Note on Terminology: The term "Barzuxetan" refers to the antibody Cirmtuzumab, which targets ROR1. The following guide addresses the common challenges of conjugating a drug payload to an antibody, a process applicable to antibodies like this compound. This resource provides troubleshooting for low-yield issues encountered during the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC synthesis?

Low yield in ADC synthesis can arise from several factors, from the initial antibody preparation to the final purification steps. The most frequent issues include:

  • Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds on the antibody results in fewer available sites (thiols) for drug conjugation, leading to a low Drug-to-Antibody Ratio (DAR) and overall yield.[1][2]

  • Payload/Linker Instability or Precipitation: The drug-linker complex may be unstable or have poor solubility in the aqueous conjugation buffers.[3][4] This can lead to aggregation and precipitation, significantly reducing the yield of soluble, functional ADC.[3]

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical. For example, thiol-maleimide conjugation is most efficient in a pH range of 6.5-7.5. Deviations can lead to side reactions or incomplete conjugation.

  • Product Loss During Purification: The purification process itself is a primary source of product loss. Achieving high purity often involves stringent methods that can discard a significant portion of the conjugated material.

Q2: My Drug-to-Antibody Ratio (DAR) is lower than expected. What should I investigate?

A low DAR is a common reason for perceived low yield. Here are the primary areas to troubleshoot:

  • Antibody Reduction Efficiency: Confirm that the reducing agent (e.g., TCEP or DTT) is active and used at the correct molar ratio. Analyze the number of free thiols post-reduction to ensure the antibody is properly prepared for conjugation.

  • Drug-Linker Molar Excess: An insufficient molar excess of the drug-linker payload can lead to incomplete conjugation. It may be necessary to optimize this ratio.

  • Reaction pH: For maleimide-based linkers, a pH outside the optimal 6.5-7.5 range can dramatically reduce conjugation efficiency. Above pH 7.5, maleimides can react with amines (like lysine), leading to loss of selectivity.

  • Hydrolysis of Maleimide: Maleimide groups are susceptible to hydrolysis, which renders them unreactive to thiols. Ensure that any stock solutions of the drug-linker in organic solvents are anhydrous and that aqueous solutions are prepared immediately before use.

Q3: I'm observing significant product aggregation. How can I mitigate this?

Aggregation is often caused by the increased hydrophobicity of the ADC after the drug payload is attached.

  • Optimize the DAR: Higher DAR values can increase the tendency for aggregation. Aim for the lowest DAR that still provides the desired efficacy.

  • Modify Reaction Conditions: Performing the conjugation at a lower temperature can sometimes reduce aggregation.

  • Screen Formulation Buffers: The composition of the buffer, including pH and the presence of excipients, can impact ADC solubility. Screen different buffer formulations to find one that minimizes aggregation.

  • Purification Buffer Optimization: Ensure that buffers used during all purification steps are optimized to maintain the solubility of the ADC. Analyzing samples before and after each step can pinpoint where aggregation is occurring.

Q4: How can I minimize product loss during the purification stage?

Purification aims to separate the desired ADC from unconjugated antibody, free drug-linker, and aggregates, which can be challenging.

  • Method Selection: Techniques like tangential flow filtration (TFF) are effective for removing small molecule impurities with high yield. For separating species with different DARs or removing aggregates, chromatography methods like Hydrophobic Interaction Chromatography (HIC) are often used.

  • Optimize Chromatography Parameters: When using chromatography, carefully optimize binding and elution conditions (e.g., salt concentration, gradient slope) to achieve a balance between purity and yield. Aggressive purification aiming for a very narrow DAR distribution can lead to significant product loss.

  • Evaluate Acceptance Criteria: Consider if a slightly broader DAR distribution is acceptable to improve the overall yield.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues encountered during ADC synthesis.

Issue 1: Low Conjugation Efficiency and Low DAR
Possible Cause Troubleshooting Step Rationale
Incomplete Antibody Reduction 1. Verify the concentration and activity of the reducing agent (TCEP or DTT). 2. Optimize the molar ratio of reducing agent to antibody. 3. Ensure the reduction incubation time and temperature are adequate (e.g., 30-60 min at 37°C).The interchain disulfide bonds must be fully reduced to expose the cysteine thiol groups required for conjugation.
Incorrect Reaction pH 1. Prepare fresh conjugation buffer and verify its pH is within the optimal range (typically 6.5-7.5 for thiol-maleimide chemistry).The thiol-maleimide reaction is highly pH-dependent. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.
Hydrolyzed/Inactive Drug-Linker 1. Prepare aqueous solutions of maleimide-containing linkers immediately before use. 2. Store stock solutions in a dry, water-miscible organic solvent (e.g., DMSO) at -20°C.Maleimide groups are prone to hydrolysis, which inactivates them for conjugation.
Re-oxidation of Thiols 1. Degas buffers to minimize dissolved oxygen. 2. If using DTT as a reducing agent, ensure it is completely removed before adding the maleimide reagent, as DTT itself contains thiols.Free thiol groups can re-oxidize to form disulfide bonds, making them unavailable for conjugation.
Issue 2: High Levels of Aggregation
Possible Cause Troubleshooting Step Rationale
High Hydrophobicity of ADC 1. Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR. 2. Analyze the impact of DAR on aggregation to find an optimal balance.Many cytotoxic payloads are hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.
Suboptimal Buffer Conditions 1. Screen different buffer formulations for both the conjugation reaction and subsequent purification steps. 2. Evaluate the effect of pH, ionic strength, and stabilizing excipients on ADC solubility.The buffer environment plays a critical role in maintaining the stability and solubility of the ADC.
Harsh Reaction Conditions 1. Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) or for a shorter duration.High temperatures can sometimes promote protein denaturation and aggregation.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody (for Cysteine Conjugation)

This protocol is for generating free thiol groups from the interchain disulfide bonds of a typical IgG antibody.

  • Preparation: Prepare a solution of the antibody (e.g., this compound) at a concentration of 1-2 mg/mL in a suitable buffer, such as PBS, adjusted to pH 8.0 with borate buffer.

  • Reducing Agent: Prepare a fresh solution of a reducing agent like TCEP or DTT. For a target DAR of 4, approximately 4.2 equivalents of the reducing agent are often used.

  • Reduction Reaction: Add the calculated amount of reducing agent to the antibody solution.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes. Exceeding this time may lead to over-reduction and damage to the antibody.

  • Purification: Immediately after incubation, remove the excess reducing agent. This is critical and is typically done using a desalting column (e.g., G25) equilibrated in a degassed conjugation buffer at 4°C.

Protocol 2: Thiol-Maleimide Conjugation

This protocol describes the conjugation of a maleimide-activated drug-linker to the reduced antibody.

  • Preparation: The reduced and purified antibody from Protocol 1 should be in a conjugation buffer (e.g., PBS, pH 7.2-7.4).

  • Drug-Linker Addition: Dissolve the maleimide-activated drug-linker in an anhydrous, water-miscible solvent like DMSO to create a stock solution (e.g., 10 mM). Add the appropriate molar excess (e.g., 4.6 equivalents for a target DAR of 4) of the drug-linker solution to the reduced antibody.

  • Conjugation Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or on ice, with gentle mixing.

  • Quenching: Quench the reaction to cap any unreacted maleimides. This is done by adding a molar excess (e.g., 20-fold) of a molecule containing a free thiol, such as N-acetylcysteine or cysteine.

  • Purification: Purify the resulting ADC to remove unconjugated drug-linker, quenching reagent, and other impurities. This is commonly achieved using size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).

Visualizations

ADC_Workflow cluster_prep Step 1: Antibody Preparation cluster_conj Step 2: Conjugation cluster_purify Step 3: Purification & Analysis mAb Monoclonal Antibody (e.g., this compound) Reduction Partial Reduction (TCEP/DTT) mAb->Reduction Add reducing agent Purify_Reduce Desalting Column (Remove Reductant) Reduction->Purify_Reduce Purify Conjugation Conjugation Reaction (pH 6.5 - 7.5) Purify_Reduce->Conjugation Add payload DrugLinker Drug-Linker Payload (Maleimide-Activated) DrugLinker->Conjugation Quench Quench Reaction (e.g., Cysteine) Conjugation->Quench Purify_ADC Purification (HIC / TFF) Quench->Purify_ADC Analysis QC Analysis (DAR, Aggregation, Purity) Purify_ADC->Analysis Final_ADC Purified ADC Analysis->Final_ADC Troubleshooting_Yield Start Start: Low ADC Yield CheckDAR Is Average DAR Lower Than Expected? Start->CheckDAR CheckAggregation Is Aggregation > 5%? CheckDAR->CheckAggregation No LowDAR_Cause Problem: Low Conjugation Efficiency CheckDAR->LowDAR_Cause Yes CheckPurity Significant Product Loss During Purification? CheckAggregation->CheckPurity No Aggregation_Cause Problem: Poor ADC Solubility CheckAggregation->Aggregation_Cause Yes Purification_Cause Problem: Suboptimal Purification CheckPurity->Purification_Cause Yes FixReduction Troubleshoot: 1. Verify Reducing Agent 2. Optimize Molar Ratio 3. Check Reaction Time/Temp LowDAR_Cause->FixReduction FixpH Troubleshoot: 1. Verify Buffer pH (6.5-7.5) 2. Use Fresh Buffer LowDAR_Cause->FixpH FixLinker Troubleshoot: 1. Use Fresh Drug-Linker 2. Store Stock Anhydrously LowDAR_Cause->FixLinker FixDAR Troubleshoot: 1. Lower Drug-Linker Molar Excess 2. Target a Lower DAR Aggregation_Cause->FixDAR FixBuffer Troubleshoot: 1. Screen Formulation Buffers 2. Optimize Purification Buffers Aggregation_Cause->FixBuffer FixMethod Troubleshoot: 1. Optimize Chromatography Method (e.g., HIC gradient) 2. Re-evaluate Purity vs. Yield Purification_Cause->FixMethod

References

Technical Support Center: Optimizing Barzuxetan Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Barzuxetan bioconjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the conjugation of this compound to carrier proteins, such as monoclonal antibodies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound bioconjugation?

A1: The optimal pH for this compound bioconjugation is highly dependent on the reactive chemistry of the linker employed. For amine-reactive linkers, such as those utilizing N-hydroxysuccinimide (NHS) esters, a pH range of 7.2 to 8.5 is generally recommended to ensure that the primary amines on the protein are sufficiently deprotonated and nucleophilic.[1][2] For thiol-reactive linkers, such as those containing a maleimide (B117702) group, a more neutral pH range of 6.5 to 7.5 is typically optimal to ensure high selectivity for thiol groups and to minimize competing side reactions with amines.[3][4] It is crucial to perform a pH screening study to determine the ideal pH for your specific this compound-linker-protein system.

Q2: How does pH affect the stability of the this compound conjugate?

A2: The stability of a bioconjugate can be significantly influenced by pH, primarily due to the nature of the chemical linker.[5] For instance, some linkers, like hydrazones, are designed to be acid-labile, facilitating the release of the drug in the acidic environment of endosomes or lysosomes. Conversely, thioether bonds formed from maleimide-thiol reactions can be susceptible to retro-Michael addition reactions at alkaline pH, potentially leading to deconjugation. Therefore, the formulation buffer for the final conjugate should be carefully selected to maintain a pH that ensures the long-term stability of the linker.

Q3: Can the wrong pH lead to aggregation of my protein during conjugation?

A3: Yes, pH is a critical factor in maintaining protein stability. Deviating from the optimal pH range for your specific protein can lead to changes in its tertiary structure, exposing hydrophobic regions and promoting aggregation. The conjugation of a hydrophobic molecule like this compound can already increase the propensity for aggregation, and a suboptimal pH can exacerbate this issue. It is important to work within the known stable pH range of your protein and to use techniques like size-exclusion chromatography (SEC) to monitor for aggregation.

Q4: What are the best buffer systems to use for pH control during conjugation?

A4: The choice of buffer is critical. For amine-reactive conjugations, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the linker. Good choices for this type of reaction include phosphate (B84403), borate, or HEPES buffers. For thiol-reactive conjugations, phosphate-buffered saline (PBS) or HEPES buffers are commonly used. It is also advisable to include a chelating agent like EDTA in thiol-based conjugations to prevent the oxidation of free thiols.

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Q: I am observing a very low yield of my this compound conjugate. What are the likely causes related to pH?

A: Low conjugation yield is a common issue that can often be traced back to suboptimal pH conditions. Here are the primary pH-related factors to investigate:

  • Incorrect pH for the reactive chemistry:

    • Amine-reactive chemistry: If the pH is too low (below 7), the primary amines on your protein will be protonated (-NH3+), rendering them non-nucleophilic and unable to react with the NHS ester.

    • Thiol-reactive chemistry: While the reaction can proceed at a neutral pH, the efficiency may be reduced at lower pH values where the thiol group is less nucleophilic.

  • Hydrolysis of the linker:

    • NHS esters: These are susceptible to hydrolysis, which is accelerated at higher pH. At a pH above 8.5, the rate of hydrolysis can significantly compete with the aminolysis reaction, reducing the amount of linker available to react with the protein.

    • Maleimides: Maleimide groups can also undergo hydrolysis at alkaline pH (pH ≥ 8), opening the ring and rendering them unreactive towards thiols.

  • Protein instability and precipitation: If the reaction buffer pH is outside the optimal stability range for your protein, it may begin to unfold and precipitate out of solution, leading to a lower yield of soluble conjugate.

Solution Workflow:

Troubleshooting_Low_Yield start Low Conjugation Yield check_ph Verify Reaction pH start->check_ph ph_correct Is pH within optimal range for the chemistry? check_ph->ph_correct adjust_ph Adjust pH to recommended range (e.g., 7.2-8.5 for NHS, 6.5-7.5 for maleimide) ph_correct->adjust_ph No check_hydrolysis Consider Linker Hydrolysis ph_correct->check_hydrolysis Yes end Re-run conjugation and analyze yield adjust_ph->end hydrolysis_issue Is pH too high, accelerating hydrolysis? check_hydrolysis->hydrolysis_issue lower_ph Lower pH to the lower end of the optimal range hydrolysis_issue->lower_ph Yes check_protein_stability Assess Protein Stability hydrolysis_issue->check_protein_stability No lower_ph->end stability_issue Is protein precipitating? check_protein_stability->stability_issue buffer_exchange Perform buffer exchange into a protein-stabilizing buffer at the optimal conjugation pH stability_issue->buffer_exchange Yes stability_issue->end No buffer_exchange->end

Caption: Troubleshooting workflow for low this compound conjugation yield.

Problem 2: High Levels of Aggregation

Q: My final product shows a significant amount of high molecular weight species (aggregates) when analyzed by SEC. How can pH be contributing to this?

A: Aggregation during bioconjugation is often a sign of protein instability, which is heavily influenced by pH.

  • Suboptimal pH for Protein Stability: Every protein has an isoelectric point (pI) and a pH range in which it is most stable. Operating outside of this range can lead to partial unfolding and aggregation. The conjugation process itself can increase the hydrophobicity of the protein, making it even more sensitive to pH-induced instability.

  • pH Shifts During Reaction: The addition of reagents, especially if they are dissolved in a different buffer or at a different pH, can cause local or bulk shifts in the reaction pH, transiently exposing the protein to destabilizing conditions.

Solutions:

  • Confirm the Optimal Stability pH of Your Protein: Before conjugation, ensure you know the ideal pH range for your specific antibody or protein. This can often be found in the manufacturer's datasheet or determined experimentally.

  • Buffer Strength: Use a buffer with sufficient buffering capacity to resist pH changes upon the addition of reagents.

  • pH Adjustment of Reagents: If possible, adjust the pH of the this compound-linker solution to be compatible with the reaction buffer before adding it to the protein.

  • Post-Conjugation Formulation: After the conjugation reaction, perform a buffer exchange into a formulation buffer with a pH known to maximize the long-term stability of the conjugate.

Data Presentation

The following tables present hypothetical data from a pH screening study for the bioconjugation of this compound to an antibody via an NHS-ester linker.

Table 1: Effect of pH on Conjugation Efficiency

Reaction pHMolar Ratio (Linker:Antibody)Drug-to-Antibody Ratio (DAR)Unconjugated Antibody (%)
6.55:11.245
7.05:12.515
7.55:13.85
8.05:13.94
8.55:13.58
9.05:12.818

Data analyzed by Hydrophobic Interaction Chromatography (HIC).

Table 2: Impact of pH on Conjugate Stability and Aggregation

Reaction pHMonomer (%)Aggregate (%)
6.598.51.5
7.098.21.8
7.597.92.1
8.096.53.5
8.594.15.9
9.091.38.7

Data analyzed by Size-Exclusion Chromatography (SEC) immediately post-conjugation.

Experimental Protocols

Protocol 1: pH Screening for Optimal this compound Conjugation

Objective: To determine the optimal pH for the conjugation of this compound-NHS to a target antibody.

Materials:

  • Target antibody in a suitable buffer (e.g., PBS), at a concentration of 5-10 mg/mL.

  • This compound-NHS ester stock solution (e.g., 10 mM in anhydrous DMSO).

  • A series of reaction buffers (0.1 M phosphate buffer) at different pH values: 6.5, 7.0, 7.5, 8.0, 8.5, 9.0.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns for buffer exchange.

  • Analytical instruments for characterization (SEC and HIC).

Procedure:

  • Antibody Preparation: Prepare six separate aliquots of the antibody solution. If necessary, perform a buffer exchange into the pH 6.5 reaction buffer for all aliquots to ensure a consistent starting point.

  • pH Adjustment: For five of the aliquots, adjust the pH to 7.0, 7.5, 8.0, 8.5, and 9.0, respectively, by adding small amounts of a suitable base (e.g., 0.5 M dibasic sodium phosphate).

  • Initiate Conjugation: To each antibody solution, add a 5-fold molar excess of the this compound-NHS ester stock solution. Add the stock solution dropwise while gently stirring to avoid precipitation.

  • Incubation: Incubate the reactions at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification: Remove unreacted this compound-linker and quenching reagent by passing each reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Analysis: Analyze each purified conjugate by SEC to determine the percentage of monomer and aggregate, and by HIC to determine the drug-to-antibody ratio (DAR).

Protocol 2: Analysis of Conjugate Stability

Objective: To assess the stability of the this compound conjugate at different pH values over time.

Materials:

  • Purified this compound conjugate.

  • A series of storage buffers (e.g., 50 mM sodium acetate (B1210297) for pH 4.0 and 5.0; 50 mM phosphate for pH 6.0, 7.0, and 8.0).

  • Incubators set at 4°C and 37°C.

  • Analytical SEC and HIC systems.

Procedure:

  • Sample Preparation: Aliquot the purified this compound conjugate into the different storage buffers to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each pH condition by SEC and HIC to establish a baseline for monomer purity and DAR.

  • Incubation: Store the remaining aliquots at both 4°C and 37°C.

  • Time-Point Analysis: At specified time points (e.g., 1 day, 3 days, 7 days, 14 days), remove an aliquot from each condition and analyze by SEC and HIC.

  • Data Evaluation: Compare the results at each time point to the T=0 data to assess changes in aggregation (SEC) and DAR (HIC), which would indicate linker instability.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_final Final Product antibody_prep Antibody Preparation (Buffer Exchange) ph_optimization pH Optimization (Screening Study) antibody_prep->ph_optimization linker_prep This compound-Linker Preparation conjugation Conjugation linker_prep->conjugation ph_optimization->conjugation quenching Quenching conjugation->quenching purification Purification (e.g., Desalting, SEC) quenching->purification analysis Characterization (SEC, HIC, MS) purification->analysis final_product Purified this compound Conjugate analysis->final_product

Caption: General workflow for this compound bioconjugation.

References

Technical Support Center: Optimizing Barzuxetan Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Barzuxetan bioconjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the conjugation of this compound to carrier proteins, such as monoclonal antibodies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound bioconjugation?

A1: The optimal pH for this compound bioconjugation is highly dependent on the reactive chemistry of the linker employed. For amine-reactive linkers, such as those utilizing N-hydroxysuccinimide (NHS) esters, a pH range of 7.2 to 8.5 is generally recommended to ensure that the primary amines on the protein are sufficiently deprotonated and nucleophilic.[1][2] For thiol-reactive linkers, such as those containing a maleimide group, a more neutral pH range of 6.5 to 7.5 is typically optimal to ensure high selectivity for thiol groups and to minimize competing side reactions with amines.[3][4] It is crucial to perform a pH screening study to determine the ideal pH for your specific this compound-linker-protein system.

Q2: How does pH affect the stability of the this compound conjugate?

A2: The stability of a bioconjugate can be significantly influenced by pH, primarily due to the nature of the chemical linker.[5] For instance, some linkers, like hydrazones, are designed to be acid-labile, facilitating the release of the drug in the acidic environment of endosomes or lysosomes. Conversely, thioether bonds formed from maleimide-thiol reactions can be susceptible to retro-Michael addition reactions at alkaline pH, potentially leading to deconjugation. Therefore, the formulation buffer for the final conjugate should be carefully selected to maintain a pH that ensures the long-term stability of the linker.

Q3: Can the wrong pH lead to aggregation of my protein during conjugation?

A3: Yes, pH is a critical factor in maintaining protein stability. Deviating from the optimal pH range for your specific protein can lead to changes in its tertiary structure, exposing hydrophobic regions and promoting aggregation. The conjugation of a hydrophobic molecule like this compound can already increase the propensity for aggregation, and a suboptimal pH can exacerbate this issue. It is important to work within the known stable pH range of your protein and to use techniques like size-exclusion chromatography (SEC) to monitor for aggregation.

Q4: What are the best buffer systems to use for pH control during conjugation?

A4: The choice of buffer is critical. For amine-reactive conjugations, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the linker. Good choices for this type of reaction include phosphate, borate, or HEPES buffers. For thiol-reactive conjugations, phosphate-buffered saline (PBS) or HEPES buffers are commonly used. It is also advisable to include a chelating agent like EDTA in thiol-based conjugations to prevent the oxidation of free thiols.

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Q: I am observing a very low yield of my this compound conjugate. What are the likely causes related to pH?

A: Low conjugation yield is a common issue that can often be traced back to suboptimal pH conditions. Here are the primary pH-related factors to investigate:

  • Incorrect pH for the reactive chemistry:

    • Amine-reactive chemistry: If the pH is too low (below 7), the primary amines on your protein will be protonated (-NH3+), rendering them non-nucleophilic and unable to react with the NHS ester.

    • Thiol-reactive chemistry: While the reaction can proceed at a neutral pH, the efficiency may be reduced at lower pH values where the thiol group is less nucleophilic.

  • Hydrolysis of the linker:

    • NHS esters: These are susceptible to hydrolysis, which is accelerated at higher pH. At a pH above 8.5, the rate of hydrolysis can significantly compete with the aminolysis reaction, reducing the amount of linker available to react with the protein.

    • Maleimides: Maleimide groups can also undergo hydrolysis at alkaline pH (pH ≥ 8), opening the ring and rendering them unreactive towards thiols.

  • Protein instability and precipitation: If the reaction buffer pH is outside the optimal stability range for your protein, it may begin to unfold and precipitate out of solution, leading to a lower yield of soluble conjugate.

Solution Workflow:

Troubleshooting_Low_Yield start Low Conjugation Yield check_ph Verify Reaction pH start->check_ph ph_correct Is pH within optimal range for the chemistry? check_ph->ph_correct adjust_ph Adjust pH to recommended range (e.g., 7.2-8.5 for NHS, 6.5-7.5 for maleimide) ph_correct->adjust_ph No check_hydrolysis Consider Linker Hydrolysis ph_correct->check_hydrolysis Yes end Re-run conjugation and analyze yield adjust_ph->end hydrolysis_issue Is pH too high, accelerating hydrolysis? check_hydrolysis->hydrolysis_issue lower_ph Lower pH to the lower end of the optimal range hydrolysis_issue->lower_ph Yes check_protein_stability Assess Protein Stability hydrolysis_issue->check_protein_stability No lower_ph->end stability_issue Is protein precipitating? check_protein_stability->stability_issue buffer_exchange Perform buffer exchange into a protein-stabilizing buffer at the optimal conjugation pH stability_issue->buffer_exchange Yes stability_issue->end No buffer_exchange->end

Caption: Troubleshooting workflow for low this compound conjugation yield.

Problem 2: High Levels of Aggregation

Q: My final product shows a significant amount of high molecular weight species (aggregates) when analyzed by SEC. How can pH be contributing to this?

A: Aggregation during bioconjugation is often a sign of protein instability, which is heavily influenced by pH.

  • Suboptimal pH for Protein Stability: Every protein has an isoelectric point (pI) and a pH range in which it is most stable. Operating outside of this range can lead to partial unfolding and aggregation. The conjugation process itself can increase the hydrophobicity of the protein, making it even more sensitive to pH-induced instability.

  • pH Shifts During Reaction: The addition of reagents, especially if they are dissolved in a different buffer or at a different pH, can cause local or bulk shifts in the reaction pH, transiently exposing the protein to destabilizing conditions.

Solutions:

  • Confirm the Optimal Stability pH of Your Protein: Before conjugation, ensure you know the ideal pH range for your specific antibody or protein. This can often be found in the manufacturer's datasheet or determined experimentally.

  • Buffer Strength: Use a buffer with sufficient buffering capacity to resist pH changes upon the addition of reagents.

  • pH Adjustment of Reagents: If possible, adjust the pH of the this compound-linker solution to be compatible with the reaction buffer before adding it to the protein.

  • Post-Conjugation Formulation: After the conjugation reaction, perform a buffer exchange into a formulation buffer with a pH known to maximize the long-term stability of the conjugate.

Data Presentation

The following tables present hypothetical data from a pH screening study for the bioconjugation of this compound to an antibody via an NHS-ester linker.

Table 1: Effect of pH on Conjugation Efficiency

Reaction pHMolar Ratio (Linker:Antibody)Drug-to-Antibody Ratio (DAR)Unconjugated Antibody (%)
6.55:11.245
7.05:12.515
7.55:13.85
8.05:13.94
8.55:13.58
9.05:12.818

Data analyzed by Hydrophobic Interaction Chromatography (HIC).

Table 2: Impact of pH on Conjugate Stability and Aggregation

Reaction pHMonomer (%)Aggregate (%)
6.598.51.5
7.098.21.8
7.597.92.1
8.096.53.5
8.594.15.9
9.091.38.7

Data analyzed by Size-Exclusion Chromatography (SEC) immediately post-conjugation.

Experimental Protocols

Protocol 1: pH Screening for Optimal this compound Conjugation

Objective: To determine the optimal pH for the conjugation of this compound-NHS to a target antibody.

Materials:

  • Target antibody in a suitable buffer (e.g., PBS), at a concentration of 5-10 mg/mL.

  • This compound-NHS ester stock solution (e.g., 10 mM in anhydrous DMSO).

  • A series of reaction buffers (0.1 M phosphate buffer) at different pH values: 6.5, 7.0, 7.5, 8.0, 8.5, 9.0.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns for buffer exchange.

  • Analytical instruments for characterization (SEC and HIC).

Procedure:

  • Antibody Preparation: Prepare six separate aliquots of the antibody solution. If necessary, perform a buffer exchange into the pH 6.5 reaction buffer for all aliquots to ensure a consistent starting point.

  • pH Adjustment: For five of the aliquots, adjust the pH to 7.0, 7.5, 8.0, 8.5, and 9.0, respectively, by adding small amounts of a suitable base (e.g., 0.5 M dibasic sodium phosphate).

  • Initiate Conjugation: To each antibody solution, add a 5-fold molar excess of the this compound-NHS ester stock solution. Add the stock solution dropwise while gently stirring to avoid precipitation.

  • Incubation: Incubate the reactions at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification: Remove unreacted this compound-linker and quenching reagent by passing each reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Analysis: Analyze each purified conjugate by SEC to determine the percentage of monomer and aggregate, and by HIC to determine the drug-to-antibody ratio (DAR).

Protocol 2: Analysis of Conjugate Stability

Objective: To assess the stability of the this compound conjugate at different pH values over time.

Materials:

  • Purified this compound conjugate.

  • A series of storage buffers (e.g., 50 mM sodium acetate for pH 4.0 and 5.0; 50 mM phosphate for pH 6.0, 7.0, and 8.0).

  • Incubators set at 4°C and 37°C.

  • Analytical SEC and HIC systems.

Procedure:

  • Sample Preparation: Aliquot the purified this compound conjugate into the different storage buffers to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each pH condition by SEC and HIC to establish a baseline for monomer purity and DAR.

  • Incubation: Store the remaining aliquots at both 4°C and 37°C.

  • Time-Point Analysis: At specified time points (e.g., 1 day, 3 days, 7 days, 14 days), remove an aliquot from each condition and analyze by SEC and HIC.

  • Data Evaluation: Compare the results at each time point to the T=0 data to assess changes in aggregation (SEC) and DAR (HIC), which would indicate linker instability.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_final Final Product antibody_prep Antibody Preparation (Buffer Exchange) ph_optimization pH Optimization (Screening Study) antibody_prep->ph_optimization linker_prep This compound-Linker Preparation conjugation Conjugation linker_prep->conjugation ph_optimization->conjugation quenching Quenching conjugation->quenching purification Purification (e.g., Desalting, SEC) quenching->purification analysis Characterization (SEC, HIC, MS) purification->analysis final_product Purified this compound Conjugate analysis->final_product

Caption: General workflow for this compound bioconjugation.

References

Issues with Barzuxetan stability and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on common issues related to the stability and long-term storage of Barzuxetan. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C in a desiccated environment. When stored as a solution in DMSO, it is advisable to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q2: I observed a decrease in the purity of my this compound sample over time. What could be the cause?

A decrease in purity can be attributed to several factors, including exposure to light, elevated temperatures, humidity, or incompatible excipients. The primary degradation pathways for this compound are hydrolysis and oxidation. Please refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Q3: Can I store this compound in an aqueous buffer?

Storing this compound in aqueous buffers for extended periods is not recommended due to its susceptibility to hydrolysis, especially at neutral to alkaline pH. For experiments requiring aqueous solutions, it is best to prepare them fresh. If short-term storage is necessary, use a buffer with a pH below 6.0 and store at 2-8°C for no longer than 24 hours.

Q4: What are suitable excipients for formulating this compound?

Commonly used excipients for stabilizing similar small molecules include antioxidants (e.g., ascorbic acid, BHT), buffering agents to maintain an acidic pH (e.g., citrate, acetate), and lyoprotectants for lyophilized formulations (e.g., mannitol, sucrose). It is crucial to conduct compatibility studies to determine the optimal excipients for your specific application.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Decreased Potency in Cell-Based Assays Degradation of this compound in culture media.Prepare fresh stock solutions of this compound for each experiment. Minimize the exposure of the compound to the aqueous and high-temperature (37°C) environment of the cell culture incubator by adding it to the media immediately before treating the cells.
Appearance of Additional Peaks in HPLC Analysis Chemical degradation (hydrolysis or oxidation).Review storage conditions. Ensure the compound is protected from light and moisture. For solutions, use de-gassed solvents to minimize oxidation. Refer to the Hydrolytic and Oxidative Degradation Pathway for this compound diagram below.
Precipitation of this compound from Solution Poor solubility or supersaturation in the chosen solvent.Consider using a co-solvent system or a different solvent with higher solubilizing capacity. Sonication may aid in initial dissolution. Ensure the storage temperature is appropriate for the solvent used to avoid precipitation upon cooling.
Color Change of Lyophilized Powder (Yellowing) Oxidative degradation or interaction with container/closure.Store the lyophilized powder under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light. Evaluate the compatibility of the storage container with this compound.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

  • Prepare three batches of this compound lyophilized powder.

  • Store each batch under the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH

    • 5°C (control)

  • At predetermined time points (0, 1, 2, and 4 weeks), withdraw samples from each condition.

  • Analyze the samples for purity and degradation products using a validated stability-indicating HPLC-UV method.

  • Quantify any significant degradants.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound.

Methodology:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 4 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Photolytic: Expose to UV light (254 nm) and visible light for 7 days

    • Thermal: Heat at 80°C for 48 hours (solid state)

  • Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Product Hydrolysis Product (Inactive) This compound->Hydrolysis_Product H₂O / pH > 7 Oxidation_Product Oxidation Product (Reduced Activity) This compound->Oxidation_Product O₂ / Light

Caption: Hydrolytic and Oxidative Degradation Pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide) Start->Forced_Degradation Accelerated_Stability Accelerated Stability (Temp, Humidity) Start->Accelerated_Stability HPLC_MS HPLC-MS Analysis Forced_Degradation->HPLC_MS Accelerated_Stability->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis Degradation_Profile Degradation Profile Data_Analysis->Degradation_Profile Stability_Prediction Stability Prediction Data_Analysis->Stability_Prediction

Caption: Workflow for this compound Stability Assessment.

Issues with Barzuxetan stability and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on common issues related to the stability and long-term storage of Barzuxetan. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C in a desiccated environment. When stored as a solution in DMSO, it is advisable to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q2: I observed a decrease in the purity of my this compound sample over time. What could be the cause?

A decrease in purity can be attributed to several factors, including exposure to light, elevated temperatures, humidity, or incompatible excipients. The primary degradation pathways for this compound are hydrolysis and oxidation. Please refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Q3: Can I store this compound in an aqueous buffer?

Storing this compound in aqueous buffers for extended periods is not recommended due to its susceptibility to hydrolysis, especially at neutral to alkaline pH. For experiments requiring aqueous solutions, it is best to prepare them fresh. If short-term storage is necessary, use a buffer with a pH below 6.0 and store at 2-8°C for no longer than 24 hours.

Q4: What are suitable excipients for formulating this compound?

Commonly used excipients for stabilizing similar small molecules include antioxidants (e.g., ascorbic acid, BHT), buffering agents to maintain an acidic pH (e.g., citrate, acetate), and lyoprotectants for lyophilized formulations (e.g., mannitol, sucrose). It is crucial to conduct compatibility studies to determine the optimal excipients for your specific application.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Decreased Potency in Cell-Based Assays Degradation of this compound in culture media.Prepare fresh stock solutions of this compound for each experiment. Minimize the exposure of the compound to the aqueous and high-temperature (37°C) environment of the cell culture incubator by adding it to the media immediately before treating the cells.
Appearance of Additional Peaks in HPLC Analysis Chemical degradation (hydrolysis or oxidation).Review storage conditions. Ensure the compound is protected from light and moisture. For solutions, use de-gassed solvents to minimize oxidation. Refer to the Hydrolytic and Oxidative Degradation Pathway for this compound diagram below.
Precipitation of this compound from Solution Poor solubility or supersaturation in the chosen solvent.Consider using a co-solvent system or a different solvent with higher solubilizing capacity. Sonication may aid in initial dissolution. Ensure the storage temperature is appropriate for the solvent used to avoid precipitation upon cooling.
Color Change of Lyophilized Powder (Yellowing) Oxidative degradation or interaction with container/closure.Store the lyophilized powder under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light. Evaluate the compatibility of the storage container with this compound.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

  • Prepare three batches of this compound lyophilized powder.

  • Store each batch under the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH

    • 5°C (control)

  • At predetermined time points (0, 1, 2, and 4 weeks), withdraw samples from each condition.

  • Analyze the samples for purity and degradation products using a validated stability-indicating HPLC-UV method.

  • Quantify any significant degradants.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound.

Methodology:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 4 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Photolytic: Expose to UV light (254 nm) and visible light for 7 days

    • Thermal: Heat at 80°C for 48 hours (solid state)

  • Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Product Hydrolysis Product (Inactive) This compound->Hydrolysis_Product H₂O / pH > 7 Oxidation_Product Oxidation Product (Reduced Activity) This compound->Oxidation_Product O₂ / Light

Caption: Hydrolytic and Oxidative Degradation Pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide) Start->Forced_Degradation Accelerated_Stability Accelerated Stability (Temp, Humidity) Start->Accelerated_Stability HPLC_MS HPLC-MS Analysis Forced_Degradation->HPLC_MS Accelerated_Stability->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis Degradation_Profile Degradation Profile Data_Analysis->Degradation_Profile Stability_Prediction Stability Prediction Data_Analysis->Stability_Prediction

Caption: Workflow for this compound Stability Assessment.

Troubleshooting poor radiolabeling efficiency with Indium-111

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor radiolabeling efficiency with Indium-111.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Indium-111 radiolabeling efficiency?

Poor radiolabeling efficiency with Indium-111 can stem from several factors throughout the experimental process. The most common issues include suboptimal reaction conditions, the presence of metal ion contaminants, and issues with the chelator or the molecule to be labeled. Specifically, incorrect pH of the reaction buffer is a frequent problem, as the formation of the Indium-111-chelator complex is highly pH-dependent.[1][2] Additionally, trace metal impurities in reagents or on labware can compete with Indium-111 for the chelator, thereby reducing labeling efficiency.[2][3]

Q2: How does pH affect Indium-111 labeling, and what is the optimal range?

The pH of the reaction mixture is critical for efficient radiolabeling. An optimal pH range ensures that the chelator is in a reactive state and that Indium-111 is available for complexation. For many DOTA-conjugated peptides, the optimal pH for labeling with Indium-111 is between 4.0 and 4.5.[2] At a pH below 4, the kinetics of the labeling reaction can be significantly slowed. Conversely, at a pH above 5, Indium-111 can form insoluble hydroxides, which are unavailable for chelation and will result in poor labeling yields.

Q3: I suspect metal ion contamination. How can I mitigate this issue?

Metal ion contamination is a significant cause of low radiolabeling yields. These contaminants can be introduced from various sources, including the reagents, buffers, and glassware used in the experiment. To minimize metal contamination, it is recommended to use high-purity water and reagents. Buffers can be treated with a chelating resin, such as Chelex 100, to remove divalent metal cations. All glassware should be acid-washed to eliminate any trace metals. Including a metal scavenger like DTPA in wash buffers during purification steps of conjugated molecules can also be beneficial, but it must be thoroughly removed before the radiolabeling step.

Q4: What are the recommended incubation times and temperatures for Indium-111 labeling?

The ideal incubation time and temperature can vary depending on the specific molecule and chelator being used. For DOTA-conjugated peptides, labeling with Indium-111 is typically complete after 30 minutes at 100°C. In other applications, such as with DTPA-bombesin analogues, optimal labeling has been achieved after 15 minutes at room temperature. It is crucial to consult literature specific to your molecule and chelator system to determine the optimal conditions.

Q5: My radiochemical purity is low. What quality control methods can I use to assess this?

Low radiochemical purity indicates the presence of unreacted or "free" Indium-111. To determine the radiochemical purity of your labeled product, several chromatographic techniques can be employed. Instant thin-layer chromatography (ITLC) is a common and rapid method. High-performance liquid chromatography (HPLC) provides a more detailed analysis and can separate the labeled product from various impurities. Alternative methods to ITLC-SG strips, which have been discontinued, include paper chromatography with Whatman 3MM or 31ET strips, and mini-column chromatography using silica (B1680970) Sep-Pak cartridges.

Data Summary Tables

Table 1: Optimal Reaction Conditions for Indium-111 Labeling of DOTA-Peptides

ParameterOptimal Range/ValueReference
pH4.0 - 4.5
Temperature100°C
Incubation Time30 minutes

Table 2: Common Metal Contaminants and Mitigation Strategies

ContaminantPotential SourcesMitigation StrategyReference
Cadmium (Cd²⁺)Target material, decay productHigh-purity reagents
Iron (Fe³⁺), Zinc (Zn²⁺)Glassware, buffersAcid-wash glassware, use metal-free buffers
Copper (Cu²⁺), Nickel (Ni²⁺), Lead (Pb²⁺)Reagents, environmentUse high-purity reagents, treat buffers with Chelex 100

Experimental Protocols

Protocol 1: Quality Control of Indium-111 Labeled Peptides using Instant Thin-Layer Chromatography (ITLC)

Objective: To determine the radiochemical purity of an Indium-111 labeled peptide.

Materials:

  • ITLC strips (e.g., Whatman 31ET)

  • Developing solvent (e.g., 0.9% NaCl)

  • Developing chamber

  • Radio-TLC scanner or gamma counter

  • Micropipette and tips

Methodology:

  • Prepare the developing chamber by adding the developing solvent to a depth of approximately 0.5 cm. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Using a micropipette, carefully spot 1-2 µL of the radiolabeled sample onto the origin line of the ITLC strip.

  • Allow the spot to air dry completely.

  • Place the ITLC strip into the developing chamber, ensuring the spotted end is immersed in the solvent but the spot itself is above the solvent level.

  • Allow the solvent to migrate up the strip until it is approximately 1 cm from the top.

  • Remove the strip from the chamber and mark the solvent front.

  • Allow the strip to dry completely.

  • Analyze the strip using a radio-TLC scanner to determine the distribution of radioactivity. The labeled peptide will remain at the origin (Rf = 0), while free Indium-111 will migrate with the solvent front (Rf ≈ 1).

  • Calculate the radiochemical purity as follows: Radiochemical Purity (%) = (Counts at origin / Total counts on the strip) x 100

Visual Diagrams

Troubleshooting Workflow for Poor Indium-111 Radiolabeling start Start: Poor Labeling Efficiency (<95% RCP) check_ph Check Reaction pH start->check_ph ph_ok Is pH optimal (e.g., 4.0-4.5)? check_ph->ph_ok adjust_ph Adjust pH with high-purity acid/base ph_ok->adjust_ph No check_contaminants Investigate Metal Contamination ph_ok->check_contaminants Yes adjust_ph->check_ph contaminants_present Contamination likely? check_contaminants->contaminants_present mitigate_contaminants Use metal-free buffers Acid-wash glassware Use high-purity reagents contaminants_present->mitigate_contaminants Yes check_reagents Evaluate Reagent Quality contaminants_present->check_reagents No mitigate_contaminants->start reagents_ok Are chelator and molecule intact? check_reagents->reagents_ok replace_reagents Synthesize/purchase fresh reagents reagents_ok->replace_reagents No optimize_conditions Optimize Incubation Time/Temp reagents_ok->optimize_conditions Yes replace_reagents->start end_good Success: High Labeling Efficiency optimize_conditions->end_good end_bad Consult further literature/support optimize_conditions->end_bad Chelation of Indium-111 by DOTA cluster_reactants Reactants cluster_competition Competitive Inhibition In111 In³⁺ Complex [¹¹¹In]DOTA-Complex In111->Complex Successful Chelation DOTA DOTA Chelator DOTA->Complex Metal_contaminant Metal Impurity (e.g., Cd²⁺) Metal_contaminant->DOTA Competes for binding

References

Troubleshooting poor radiolabeling efficiency with Indium-111

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor radiolabeling efficiency with Indium-111.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Indium-111 radiolabeling efficiency?

Poor radiolabeling efficiency with Indium-111 can stem from several factors throughout the experimental process. The most common issues include suboptimal reaction conditions, the presence of metal ion contaminants, and issues with the chelator or the molecule to be labeled. Specifically, incorrect pH of the reaction buffer is a frequent problem, as the formation of the Indium-111-chelator complex is highly pH-dependent.[1][2] Additionally, trace metal impurities in reagents or on labware can compete with Indium-111 for the chelator, thereby reducing labeling efficiency.[2][3]

Q2: How does pH affect Indium-111 labeling, and what is the optimal range?

The pH of the reaction mixture is critical for efficient radiolabeling. An optimal pH range ensures that the chelator is in a reactive state and that Indium-111 is available for complexation. For many DOTA-conjugated peptides, the optimal pH for labeling with Indium-111 is between 4.0 and 4.5.[2] At a pH below 4, the kinetics of the labeling reaction can be significantly slowed. Conversely, at a pH above 5, Indium-111 can form insoluble hydroxides, which are unavailable for chelation and will result in poor labeling yields.

Q3: I suspect metal ion contamination. How can I mitigate this issue?

Metal ion contamination is a significant cause of low radiolabeling yields. These contaminants can be introduced from various sources, including the reagents, buffers, and glassware used in the experiment. To minimize metal contamination, it is recommended to use high-purity water and reagents. Buffers can be treated with a chelating resin, such as Chelex 100, to remove divalent metal cations. All glassware should be acid-washed to eliminate any trace metals. Including a metal scavenger like DTPA in wash buffers during purification steps of conjugated molecules can also be beneficial, but it must be thoroughly removed before the radiolabeling step.

Q4: What are the recommended incubation times and temperatures for Indium-111 labeling?

The ideal incubation time and temperature can vary depending on the specific molecule and chelator being used. For DOTA-conjugated peptides, labeling with Indium-111 is typically complete after 30 minutes at 100°C. In other applications, such as with DTPA-bombesin analogues, optimal labeling has been achieved after 15 minutes at room temperature. It is crucial to consult literature specific to your molecule and chelator system to determine the optimal conditions.

Q5: My radiochemical purity is low. What quality control methods can I use to assess this?

Low radiochemical purity indicates the presence of unreacted or "free" Indium-111. To determine the radiochemical purity of your labeled product, several chromatographic techniques can be employed. Instant thin-layer chromatography (ITLC) is a common and rapid method. High-performance liquid chromatography (HPLC) provides a more detailed analysis and can separate the labeled product from various impurities. Alternative methods to ITLC-SG strips, which have been discontinued, include paper chromatography with Whatman 3MM or 31ET strips, and mini-column chromatography using silica Sep-Pak cartridges.

Data Summary Tables

Table 1: Optimal Reaction Conditions for Indium-111 Labeling of DOTA-Peptides

ParameterOptimal Range/ValueReference
pH4.0 - 4.5
Temperature100°C
Incubation Time30 minutes

Table 2: Common Metal Contaminants and Mitigation Strategies

ContaminantPotential SourcesMitigation StrategyReference
Cadmium (Cd²⁺)Target material, decay productHigh-purity reagents
Iron (Fe³⁺), Zinc (Zn²⁺)Glassware, buffersAcid-wash glassware, use metal-free buffers
Copper (Cu²⁺), Nickel (Ni²⁺), Lead (Pb²⁺)Reagents, environmentUse high-purity reagents, treat buffers with Chelex 100

Experimental Protocols

Protocol 1: Quality Control of Indium-111 Labeled Peptides using Instant Thin-Layer Chromatography (ITLC)

Objective: To determine the radiochemical purity of an Indium-111 labeled peptide.

Materials:

  • ITLC strips (e.g., Whatman 31ET)

  • Developing solvent (e.g., 0.9% NaCl)

  • Developing chamber

  • Radio-TLC scanner or gamma counter

  • Micropipette and tips

Methodology:

  • Prepare the developing chamber by adding the developing solvent to a depth of approximately 0.5 cm. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Using a micropipette, carefully spot 1-2 µL of the radiolabeled sample onto the origin line of the ITLC strip.

  • Allow the spot to air dry completely.

  • Place the ITLC strip into the developing chamber, ensuring the spotted end is immersed in the solvent but the spot itself is above the solvent level.

  • Allow the solvent to migrate up the strip until it is approximately 1 cm from the top.

  • Remove the strip from the chamber and mark the solvent front.

  • Allow the strip to dry completely.

  • Analyze the strip using a radio-TLC scanner to determine the distribution of radioactivity. The labeled peptide will remain at the origin (Rf = 0), while free Indium-111 will migrate with the solvent front (Rf ≈ 1).

  • Calculate the radiochemical purity as follows: Radiochemical Purity (%) = (Counts at origin / Total counts on the strip) x 100

Visual Diagrams

Troubleshooting Workflow for Poor Indium-111 Radiolabeling start Start: Poor Labeling Efficiency (<95% RCP) check_ph Check Reaction pH start->check_ph ph_ok Is pH optimal (e.g., 4.0-4.5)? check_ph->ph_ok adjust_ph Adjust pH with high-purity acid/base ph_ok->adjust_ph No check_contaminants Investigate Metal Contamination ph_ok->check_contaminants Yes adjust_ph->check_ph contaminants_present Contamination likely? check_contaminants->contaminants_present mitigate_contaminants Use metal-free buffers Acid-wash glassware Use high-purity reagents contaminants_present->mitigate_contaminants Yes check_reagents Evaluate Reagent Quality contaminants_present->check_reagents No mitigate_contaminants->start reagents_ok Are chelator and molecule intact? check_reagents->reagents_ok replace_reagents Synthesize/purchase fresh reagents reagents_ok->replace_reagents No optimize_conditions Optimize Incubation Time/Temp reagents_ok->optimize_conditions Yes replace_reagents->start end_good Success: High Labeling Efficiency optimize_conditions->end_good end_bad Consult further literature/support optimize_conditions->end_bad Chelation of Indium-111 by DOTA cluster_reactants Reactants cluster_competition Competitive Inhibition In111 In³⁺ Complex [¹¹¹In]DOTA-Complex In111->Complex Successful Chelation DOTA DOTA Chelator DOTA->Complex Metal_contaminant Metal Impurity (e.g., Cd²⁺) Metal_contaminant->DOTA Competes for binding

References

Technical Support Center: Purification of Barzuxetan Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted Barzuxetan from a conjugation reaction mixture. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my conjugation reaction?

A1: Complete removal of unreacted this compound is critical for several reasons:

  • Accurate Characterization: Residual this compound can interfere with analytical methods used to determine the drug-to-antibody ratio (DAR), leading to an overestimation of the conjugation efficiency.

  • Toxicity: Free this compound, a small molecule, can exhibit off-target toxicity in downstream applications, particularly in cell-based assays, confounding experimental results.

  • Product Purity and Safety: For therapeutic applications, regulatory agencies require stringent control over the levels of process-related impurities, including unreacted starting materials, to ensure product safety and efficacy.

  • Interference in Downstream Assays: The presence of free this compound can interfere with sensitive analytical techniques such as mass spectrometry and immunoassays.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most effective methods for removing small molecules like this compound from a much larger conjugated antibody (typically ~150 kDa) are based on size differences. The three primary techniques are:

  • Tangential Flow Filtration (TFF) / Diafiltration: A rapid and scalable method ideal for processing larger volumes. It efficiently separates molecules based on their size by using a semi-permeable membrane.

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius. Larger molecules (the conjugate) elute first, while smaller molecules (unreacted this compound) are retained longer.

  • Dialysis: A classic laboratory technique for removing small, unwanted compounds from a solution of macromolecules through a semi-permeable membrane.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of purification method depends on several factors, including the scale of your reaction, the required purity level, and available equipment. The following diagram illustrates a general decision-making workflow:

purification_workflow Purification Method Selection Workflow start Conjugation Reaction Mixture (Antibody-Barzuxetan Conjugate + Unreacted this compound) scale What is the scale of your reaction? start->scale small_scale < 10 mL scale->small_scale Small Scale large_scale > 10 mL scale->large_scale Large Scale sec Size Exclusion Chromatography (SEC) - High Purity - Slower - Good for small volumes small_scale->sec dialysis Dialysis - Simple setup - Time-consuming - Suitable for buffer exchange small_scale->dialysis tff Tangential Flow Filtration (TFF) - High Throughput - Scalable - Cost-effective for large volumes large_scale->tff analytical_verification Analytical Verification (HPLC, UV-Vis, LC-MS) sec->analytical_verification tff->analytical_verification dialysis->analytical_verification final_product Purified Antibody-Barzuxetan Conjugate analytical_verification->final_product

Caption: Workflow for selecting a purification method.

Q4: How can I verify that all the unreacted this compound has been removed?

A4: Several analytical techniques can be employed to confirm the absence of free this compound in your purified conjugate sample. These methods are crucial for quality control and to ensure the reliability of your experimental data.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique to separate and quantify small molecules like this compound. By comparing the chromatogram of your purified sample to a standard of this compound, you can confirm its absence. Size-exclusion HPLC (SEC-HPLC) can also be used to show the removal of small molecular weight species.[1][2]

  • UV-Vis Spectroscopy: this compound may have a distinct UV absorbance profile compared to the antibody. By scanning the UV-Vis spectrum of your purified sample, a lack of the characteristic absorbance of this compound can indicate its removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method that can detect trace amounts of this compound. It is often considered the gold standard for confirming the absence of small molecule impurities.[3][4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Residual this compound detected after purification Incomplete separation: The purification method was not optimized.For TFF/Diafiltration: Increase the number of diafiltration volumes (e.g., from 5 to 10). Ensure the chosen membrane has an appropriate molecular weight cutoff (MWCO), typically 30 kDa for a ~150 kDa antibody conjugate. For SEC: Ensure the column has sufficient resolution to separate the small molecule from the large conjugate. Consider using a longer column or a resin with a smaller particle size. For Dialysis: Increase the dialysis time and the frequency of buffer changes. Use a larger volume of dialysis buffer.
Low recovery of the conjugated antibody Non-specific binding: The antibody conjugate may be binding to the purification membrane or resin.For TFF/Diafiltration: Use a low-protein-binding membrane material. Consider adding a small amount of a non-ionic surfactant (e.g., Polysorbate 20) to the buffer to minimize non-specific interactions. For SEC: Use a column with a matrix that is known to have low protein binding. Ensure the buffer conditions (pH, ionic strength) are optimal for your antibody's stability.
Aggregation of the antibody conjugate after purification Buffer conditions: The final buffer may not be optimal for the stability of the conjugate, especially as the conjugation of a hydrophobic molecule like this compound can increase the propensity for aggregation.Optimize the formulation buffer by screening different pH values and excipients (e.g., sugars, amino acids, surfactants) to enhance stability. Analyze for aggregation using SEC-MALS.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key performance parameters of the recommended purification methods for removing unreacted this compound.

Method Typical Scale Processing Time Purity Achieved Product Recovery Key Advantages Key Disadvantages
Tangential Flow Filtration (TFF) / Diafiltration 10 mL - >100 L1-4 hours>99% removal of small molecules>95%Highly scalable, rapid, cost-effective for large volumesRequires specialized equipment, potential for membrane fouling
Size Exclusion Chromatography (SEC) < 10 mL1-3 hours>99.5% removal of small molecules>90%High resolution and purityLimited sample volume, potential for sample dilution
Dialysis < 50 mL12-48 hours>98% removal of small molecules>90%Simple setup, gentle on the proteinVery slow, requires large volumes of buffer

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) / Diafiltration

This protocol is recommended for reaction volumes greater than 10 mL and is highly scalable.

1. System and Membrane Preparation:

  • Select a TFF membrane with a molecular weight cutoff (MWCO) of 30 kDa for an antibody conjugate of approximately 150 kDa.

  • Assemble the TFF system according to the manufacturer's instructions.

  • Flush the system and membrane with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any storage solution and to wet the membrane.

2. Concentration (Optional):

  • If the initial reaction volume is large, concentrate the reaction mixture to a more manageable volume by applying pressure to the system and allowing the buffer and small molecules to pass through the membrane as permeate.

3. Diafiltration:

  • Add fresh, pre-chilled diafiltration buffer (e.g., your final formulation buffer) to the retentate at the same rate that permeate is being removed. This maintains a constant volume.

  • Perform 8-10 diafiltration volumes to ensure complete removal of the unreacted this compound. For example, if your retentate volume is 50 mL, you will pass 400-500 mL of fresh buffer through the system.

4. Final Concentration and Recovery:

  • After diafiltration, concentrate the purified antibody conjugate to the desired final concentration.

  • Recover the purified product from the system.

Protocol 2: Size Exclusion Chromatography (SEC)

This protocol is ideal for smaller-scale reactions (< 10 mL) where high purity is the primary goal.

1. Column and System Preparation:

  • Select an appropriate SEC column with a fractionation range suitable for separating a ~150 kDa protein from a small molecule (< 1 kDa). A TSKgel G3000SWxl column is a common choice.

  • Equilibrate the SEC column with at least two column volumes of a filtered and degassed mobile phase (e.g., PBS, pH 7.4) at a constant flow rate.

2. Sample Preparation and Injection:

  • Filter your conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Inject the filtered sample onto the equilibrated column.

3. Elution and Fraction Collection:

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the elution profile using a UV detector at 280 nm. The antibody conjugate will elute as the first major peak, followed by a later-eluting peak corresponding to the unreacted this compound.

  • Collect fractions corresponding to the antibody conjugate peak.

4. Pooling and Concentration:

  • Pool the fractions containing the pure antibody conjugate.

  • If necessary, concentrate the pooled fractions using a centrifugal filter unit with an appropriate MWCO (e.g., 30 kDa).

Mandatory Visualizations

tff_workflow TFF/Diafiltration Workflow for this compound Removal start Crude Conjugation Mixture tff_system TFF System with 30 kDa MWCO Membrane start->tff_system concentration Concentration Step (Optional) tff_system->concentration diafiltration Diafiltration (8-10 volumes) concentration->diafiltration permeate Permeate (Unreacted this compound + Buffer) diafiltration->permeate Removed retentate Retentate (Purified Conjugate) diafiltration->retentate Retained final_concentration Final Concentration retentate->final_concentration purified_product Purified Antibody-Barzuxetan Conjugate final_concentration->purified_product

Caption: TFF/Diafiltration process for purification.

sec_workflow SEC Workflow for this compound Removal start Filtered Conjugation Mixture injection Sample Injection start->injection sec_column Equilibrated SEC Column elution Isocratic Elution sec_column->elution injection->sec_column fraction_collection Fraction Collection (Monitor at 280 nm) elution->fraction_collection peak1 Peak 1: Antibody Conjugate fraction_collection->peak1 peak2 Peak 2: Unreacted this compound fraction_collection->peak2 pooling Pool Fractions from Peak 1 peak1->pooling purified_product Purified Antibody-Barzuxetan Conjugate pooling->purified_product

Caption: SEC purification process overview.

References

Technical Support Center: Purification of Barzuxetan Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted Barzuxetan from a conjugation reaction mixture. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my conjugation reaction?

A1: Complete removal of unreacted this compound is critical for several reasons:

  • Accurate Characterization: Residual this compound can interfere with analytical methods used to determine the drug-to-antibody ratio (DAR), leading to an overestimation of the conjugation efficiency.

  • Toxicity: Free this compound, a small molecule, can exhibit off-target toxicity in downstream applications, particularly in cell-based assays, confounding experimental results.

  • Product Purity and Safety: For therapeutic applications, regulatory agencies require stringent control over the levels of process-related impurities, including unreacted starting materials, to ensure product safety and efficacy.

  • Interference in Downstream Assays: The presence of free this compound can interfere with sensitive analytical techniques such as mass spectrometry and immunoassays.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most effective methods for removing small molecules like this compound from a much larger conjugated antibody (typically ~150 kDa) are based on size differences. The three primary techniques are:

  • Tangential Flow Filtration (TFF) / Diafiltration: A rapid and scalable method ideal for processing larger volumes. It efficiently separates molecules based on their size by using a semi-permeable membrane.

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius. Larger molecules (the conjugate) elute first, while smaller molecules (unreacted this compound) are retained longer.

  • Dialysis: A classic laboratory technique for removing small, unwanted compounds from a solution of macromolecules through a semi-permeable membrane.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of purification method depends on several factors, including the scale of your reaction, the required purity level, and available equipment. The following diagram illustrates a general decision-making workflow:

purification_workflow Purification Method Selection Workflow start Conjugation Reaction Mixture (Antibody-Barzuxetan Conjugate + Unreacted this compound) scale What is the scale of your reaction? start->scale small_scale < 10 mL scale->small_scale Small Scale large_scale > 10 mL scale->large_scale Large Scale sec Size Exclusion Chromatography (SEC) - High Purity - Slower - Good for small volumes small_scale->sec dialysis Dialysis - Simple setup - Time-consuming - Suitable for buffer exchange small_scale->dialysis tff Tangential Flow Filtration (TFF) - High Throughput - Scalable - Cost-effective for large volumes large_scale->tff analytical_verification Analytical Verification (HPLC, UV-Vis, LC-MS) sec->analytical_verification tff->analytical_verification dialysis->analytical_verification final_product Purified Antibody-Barzuxetan Conjugate analytical_verification->final_product

Caption: Workflow for selecting a purification method.

Q4: How can I verify that all the unreacted this compound has been removed?

A4: Several analytical techniques can be employed to confirm the absence of free this compound in your purified conjugate sample. These methods are crucial for quality control and to ensure the reliability of your experimental data.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique to separate and quantify small molecules like this compound. By comparing the chromatogram of your purified sample to a standard of this compound, you can confirm its absence. Size-exclusion HPLC (SEC-HPLC) can also be used to show the removal of small molecular weight species.[1][2]

  • UV-Vis Spectroscopy: this compound may have a distinct UV absorbance profile compared to the antibody. By scanning the UV-Vis spectrum of your purified sample, a lack of the characteristic absorbance of this compound can indicate its removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method that can detect trace amounts of this compound. It is often considered the gold standard for confirming the absence of small molecule impurities.[3][4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Residual this compound detected after purification Incomplete separation: The purification method was not optimized.For TFF/Diafiltration: Increase the number of diafiltration volumes (e.g., from 5 to 10). Ensure the chosen membrane has an appropriate molecular weight cutoff (MWCO), typically 30 kDa for a ~150 kDa antibody conjugate. For SEC: Ensure the column has sufficient resolution to separate the small molecule from the large conjugate. Consider using a longer column or a resin with a smaller particle size. For Dialysis: Increase the dialysis time and the frequency of buffer changes. Use a larger volume of dialysis buffer.
Low recovery of the conjugated antibody Non-specific binding: The antibody conjugate may be binding to the purification membrane or resin.For TFF/Diafiltration: Use a low-protein-binding membrane material. Consider adding a small amount of a non-ionic surfactant (e.g., Polysorbate 20) to the buffer to minimize non-specific interactions. For SEC: Use a column with a matrix that is known to have low protein binding. Ensure the buffer conditions (pH, ionic strength) are optimal for your antibody's stability.
Aggregation of the antibody conjugate after purification Buffer conditions: The final buffer may not be optimal for the stability of the conjugate, especially as the conjugation of a hydrophobic molecule like this compound can increase the propensity for aggregation.Optimize the formulation buffer by screening different pH values and excipients (e.g., sugars, amino acids, surfactants) to enhance stability. Analyze for aggregation using SEC-MALS.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key performance parameters of the recommended purification methods for removing unreacted this compound.

Method Typical Scale Processing Time Purity Achieved Product Recovery Key Advantages Key Disadvantages
Tangential Flow Filtration (TFF) / Diafiltration 10 mL - >100 L1-4 hours>99% removal of small molecules>95%Highly scalable, rapid, cost-effective for large volumesRequires specialized equipment, potential for membrane fouling
Size Exclusion Chromatography (SEC) < 10 mL1-3 hours>99.5% removal of small molecules>90%High resolution and purityLimited sample volume, potential for sample dilution
Dialysis < 50 mL12-48 hours>98% removal of small molecules>90%Simple setup, gentle on the proteinVery slow, requires large volumes of buffer

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) / Diafiltration

This protocol is recommended for reaction volumes greater than 10 mL and is highly scalable.

1. System and Membrane Preparation:

  • Select a TFF membrane with a molecular weight cutoff (MWCO) of 30 kDa for an antibody conjugate of approximately 150 kDa.

  • Assemble the TFF system according to the manufacturer's instructions.

  • Flush the system and membrane with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any storage solution and to wet the membrane.

2. Concentration (Optional):

  • If the initial reaction volume is large, concentrate the reaction mixture to a more manageable volume by applying pressure to the system and allowing the buffer and small molecules to pass through the membrane as permeate.

3. Diafiltration:

  • Add fresh, pre-chilled diafiltration buffer (e.g., your final formulation buffer) to the retentate at the same rate that permeate is being removed. This maintains a constant volume.

  • Perform 8-10 diafiltration volumes to ensure complete removal of the unreacted this compound. For example, if your retentate volume is 50 mL, you will pass 400-500 mL of fresh buffer through the system.

4. Final Concentration and Recovery:

  • After diafiltration, concentrate the purified antibody conjugate to the desired final concentration.

  • Recover the purified product from the system.

Protocol 2: Size Exclusion Chromatography (SEC)

This protocol is ideal for smaller-scale reactions (< 10 mL) where high purity is the primary goal.

1. Column and System Preparation:

  • Select an appropriate SEC column with a fractionation range suitable for separating a ~150 kDa protein from a small molecule (< 1 kDa). A TSKgel G3000SWxl column is a common choice.

  • Equilibrate the SEC column with at least two column volumes of a filtered and degassed mobile phase (e.g., PBS, pH 7.4) at a constant flow rate.

2. Sample Preparation and Injection:

  • Filter your conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Inject the filtered sample onto the equilibrated column.

3. Elution and Fraction Collection:

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the elution profile using a UV detector at 280 nm. The antibody conjugate will elute as the first major peak, followed by a later-eluting peak corresponding to the unreacted this compound.

  • Collect fractions corresponding to the antibody conjugate peak.

4. Pooling and Concentration:

  • Pool the fractions containing the pure antibody conjugate.

  • If necessary, concentrate the pooled fractions using a centrifugal filter unit with an appropriate MWCO (e.g., 30 kDa).

Mandatory Visualizations

tff_workflow TFF/Diafiltration Workflow for this compound Removal start Crude Conjugation Mixture tff_system TFF System with 30 kDa MWCO Membrane start->tff_system concentration Concentration Step (Optional) tff_system->concentration diafiltration Diafiltration (8-10 volumes) concentration->diafiltration permeate Permeate (Unreacted this compound + Buffer) diafiltration->permeate Removed retentate Retentate (Purified Conjugate) diafiltration->retentate Retained final_concentration Final Concentration retentate->final_concentration purified_product Purified Antibody-Barzuxetan Conjugate final_concentration->purified_product

Caption: TFF/Diafiltration process for purification.

sec_workflow SEC Workflow for this compound Removal start Filtered Conjugation Mixture injection Sample Injection start->injection sec_column Equilibrated SEC Column elution Isocratic Elution sec_column->elution injection->sec_column fraction_collection Fraction Collection (Monitor at 280 nm) elution->fraction_collection peak1 Peak 1: Antibody Conjugate fraction_collection->peak1 peak2 Peak 2: Unreacted this compound fraction_collection->peak2 pooling Pool Fractions from Peak 1 peak1->pooling purified_product Purified Antibody-Barzuxetan Conjugate pooling->purified_product

Caption: SEC purification process overview.

References

Addressing off-target accumulation of Barzuxetan conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barzuxetan conjugates, with a focus on addressing off-target accumulation.

Introduction to Tabituximab this compound

Tabituximab this compound is an antibody-drug conjugate (ADC) that targets the Frizzled Homolog 10 (FZD10) receptor, a protein overexpressed on the surface of tumor cells in synovial sarcoma.[1][2] The conjugate consists of Tabituximab, a monoclonal antibody that specifically binds to FZD10, and this compound, a chelator that can be linked to a cytotoxic payload.[2][3] A notable formulation is Yttrium-90 Tabituximab this compound, a radioimmunoconjugate where the this compound chelator carries the radioactive isotope Yttrium-90, delivering targeted radiation to cancer cells.[1]

While designed for targeted delivery, off-target accumulation can be a concern, potentially leading to toxicity in healthy tissues and limiting the therapeutic window. This guide addresses common issues and questions related to minimizing and troubleshooting these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that can lead to off-target accumulation of Tabituximab this compound?

A1: Off-target accumulation of ADCs like Tabituximab this compound can occur through several mechanisms:

  • Non-specific Uptake by the Reticuloendothelial System (RES): The liver and spleen are primary sites for the clearance of antibodies and ADCs from circulation. Macrophages and endothelial cells in these organs can non-specifically take up the ADC.

  • "On-Target, Off-Tumor" Toxicity: The target antigen, FZD10, may be expressed at low levels on healthy tissues. The ADC can bind to these sites, leading to toxicity in non-cancerous cells.

  • Premature Payload Release: If the linker system is unstable in the bloodstream, the cytotoxic payload can be released before the ADC reaches the tumor, leading to systemic toxicity.

  • Hydrophobicity: Increased hydrophobicity of an ADC can enhance its non-specific uptake, particularly by the liver.

  • Fc-mediated Uptake: The Fc region of the antibody can interact with Fc receptors on healthy immune cells, leading to unintended uptake.

Q2: How does the drug-to-antibody ratio (DAR) influence off-target effects?

A2: The DAR, or the number of drug molecules conjugated to a single antibody, is a critical parameter. A higher DAR can increase the potency of the ADC but may also lead to greater off-target toxicity due to increased hydrophobicity, which accelerates plasma clearance and non-specific uptake. Conversely, a low DAR may result in suboptimal efficacy. Optimizing the DAR is crucial for balancing efficacy and safety.

Q3: What role does the this compound chelator play in potential off-target accumulation?

A3: As a chelator, this compound's primary role is to securely hold the payload (e.g., Yttrium-90). The stability of the chelation is critical. If the payload is prematurely released, it can circulate freely and accumulate in non-target tissues. The overall physicochemical properties of the this compound-payload complex, including its charge and hydrophobicity, can also influence the biodistribution and non-specific uptake of the entire ADC.

Troubleshooting Guides

Issue 1: High Accumulation of Radiolabeled Tabituximab this compound in the Liver and Spleen During In-Vivo Studies
  • Possible Causes:

    • High Hydrophobicity: The overall conjugate may be too hydrophobic, leading to rapid uptake by the liver.

    • Aggregation: The ADC may be forming aggregates, which are quickly cleared by the RES.

    • Mannose Receptor Uptake: Glycans on the antibody can interact with mannose receptors on liver sinusoidal endothelial cells and Kupffer cells, leading to uptake.

    • Linker Instability: Premature release of the radiolabel from the chelator could lead to its independent biodistribution, which might include liver accumulation.

  • Recommended Solutions:

    • Modify Hydrophilicity: Consider incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to shield hydrophobic components and reduce non-specific uptake.

    • Assess Aggregation: Use size exclusion chromatography (SEC) to check for aggregates in the ADC formulation before injection. Optimize buffer conditions (pH, ionic strength) to minimize aggregation.

    • Glycan Engineering: If mannose receptor uptake is suspected, consider engineering the antibody's glycosylation profile to reduce mannose exposure.

    • Evaluate Linker Stability: Perform in-vitro plasma stability assays to confirm the stability of the radiolabel-chelator complex.

Issue 2: Inconsistent Cytotoxicity Results in In-Vitro Assays
  • Possible Causes:

    • Variable DAR: Inconsistent drug-to-antibody ratios across batches can lead to variable potency.

    • Cell Line Instability: The expression of the FZD10 target may vary with cell passage number.

    • Assay Conditions: Incubation times, cell seeding densities, and reagent quality can all affect results.

    • Free Payload Contamination: The presence of unconjugated payload in the ADC solution can cause non-specific cell killing.

  • Recommended Solutions:

    • Characterize Each Batch: Thoroughly characterize the DAR and aggregation state of each new batch of ADC.

    • Standardize Cell Culture: Use cells within a narrow passage number range and regularly verify FZD10 expression via flow cytometry or western blot.

    • Optimize Assay Protocol: Standardize all assay parameters and include appropriate positive and negative controls.

    • Purify the ADC: Ensure the ADC is highly purified to remove any free payload before use in cytotoxicity assays.

Quantitative Data Summary

The following tables present illustrative data that might be generated during the preclinical evaluation of a this compound conjugate.

Table 1: Example Biodistribution of Yttrium-90 Tabituximab this compound in a Xenograft Mouse Model

Organ% Injected Dose per Gram (%ID/g) at 24h% Injected Dose per Gram (%ID/g) at 96h
Tumor15.2 ± 3.112.5 ± 2.8
Blood5.8 ± 1.22.1 ± 0.5
Liver10.5 ± 2.58.7 ± 1.9
Spleen4.1 ± 0.93.2 ± 0.7
Kidneys2.5 ± 0.61.8 ± 0.4
Lungs1.9 ± 0.41.1 ± 0.3
Bone1.2 ± 0.31.5 ± 0.4

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Troubleshooting-Related Changes in Liver Accumulation

ADC FormulationKey ModificationLiver Accumulation (%ID/g) at 24h
Standard FormulationNone10.5 ± 2.5
PEGylated FormulationAddition of PEG4 linker6.8 ± 1.5
High DAR FormulationDAR of 8 (vs. 4)14.2 ± 3.0
Aggregated FormulationStored in suboptimal buffer18.5 ± 4.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: In-Vivo Biodistribution of Radiolabeled Tabituximab this compound
  • Preparation:

    • Synthesize and purify Yttrium-90 Tabituximab this compound.

    • Confirm radiochemical purity and integrity of the conjugate.

    • Use a xenograft mouse model with FZD10-positive tumors.

  • Administration:

    • Administer a single intravenous (IV) injection of the radiolabeled ADC at a specified dose (e.g., 1 mg/kg).

  • Tissue Collection:

    • At predetermined time points (e.g., 24, 48, 96 hours post-injection), euthanize a cohort of animals.

    • Collect blood and dissect organs of interest (tumor, liver, spleen, kidneys, lungs, bone, muscle).

  • Quantification:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percent injected dose per gram (%ID/g) for each tissue.

  • Data Analysis:

    • Calculate the mean and standard deviation for each tissue at each time point.

    • Determine tumor-to-organ ratios to assess targeting specificity.

Protocol 2: In-Vitro Plasma Stability Assay
  • Incubation:

    • Incubate the this compound conjugate in fresh plasma from the relevant species (e.g., mouse, rat, human) at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Analysis:

    • Use size exclusion chromatography (SEC-HPLC) to monitor for fragmentation or aggregation of the ADC over time.

    • Employ techniques like ELISA or mass spectrometry to quantify the amount of intact ADC and measure the release of the payload from the antibody.

  • Calculation:

    • Determine the half-life of the intact conjugate in plasma.

Visualizations

Off_Target_Uptake_Pathway Potential Pathways for Off-Target Accumulation of this compound Conjugates ADC Tabituximab this compound in Circulation Tumor Target Tumor Cell (FZD10+) ADC->Tumor On-Target Binding (Desired) Liver Liver Sinusoidal Endothelial Cells / Kupffer Cells ADC->Liver Non-Specific Uptake (RES) Spleen Spleen Macrophages ADC->Spleen Non-Specific Uptake (RES) HealthyTissue Healthy Tissue (Low FZD10) ADC->HealthyTissue On-Target, Off-Tumor Binding LinkerInstability Linker Instability ADC->LinkerInstability FreePayload Prematurely Released Payload FreePayload->Liver Systemic Toxicity FreePayload->HealthyTissue Systemic Toxicity LinkerInstability->FreePayload Payload Release

Caption: Mechanisms of on-target and off-target ADC distribution.

Biodistribution_Workflow Experimental Workflow for In-Vivo Biodistribution Studies cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Synthesize & Purify Radiolabeled ADC B Quality Control (Purity, DAR) A->B C Establish Xenograft Tumor Model B->C D Administer ADC via IV Injection C->D E Euthanize Cohorts at Pre-defined Time Points D->E F Collect & Weigh Tissues/Organs E->F G Measure Radioactivity (Gamma Counter) F->G H Calculate %ID/g G->H I Determine Tumor-to-Organ Ratios H->I

Caption: Workflow for assessing ADC biodistribution in animal models.

Troubleshooting_Tree Troubleshooting High Off-Target Accumulation Start High Off-Target Uptake Observed in Liver/Spleen CheckAggregation Check for Aggregates (SEC-HPLC) Start->CheckAggregation AggregatesFound Aggregates Present? CheckAggregation->AggregatesFound Reformulate Action: Reformulate ADC Optimize Buffer Conditions AggregatesFound->Reformulate Yes NoAggregates No Aggregates AggregatesFound->NoAggregates No CheckHydrophobicity Assess Hydrophobicity (HIC) NoAggregates->CheckHydrophobicity IsHydrophobic Highly Hydrophobic? CheckHydrophobicity->IsHydrophobic ModifyLinker Action: Modify Linker (e.g., Add PEG) IsHydrophobic->ModifyLinker Yes NotHydrophobic Hydrophilicity is Normal IsHydrophobic->NotHydrophobic No CheckStability Evaluate Linker Stability (Plasma Incubation) NotHydrophobic->CheckStability IsUnstable Linker Unstable? CheckStability->IsUnstable RedesignLinker Action: Redesign Linker for Higher Stability IsUnstable->RedesignLinker Yes IsStable Consider Other Mechanisms (e.g., Glycan Interactions) IsUnstable->IsStable No

Caption: Decision tree for troubleshooting off-target ADC accumulation.

References

Addressing off-target accumulation of Barzuxetan conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barzuxetan conjugates, with a focus on addressing off-target accumulation.

Introduction to Tabituximab this compound

Tabituximab this compound is an antibody-drug conjugate (ADC) that targets the Frizzled Homolog 10 (FZD10) receptor, a protein overexpressed on the surface of tumor cells in synovial sarcoma.[1][2] The conjugate consists of Tabituximab, a monoclonal antibody that specifically binds to FZD10, and this compound, a chelator that can be linked to a cytotoxic payload.[2][3] A notable formulation is Yttrium-90 Tabituximab this compound, a radioimmunoconjugate where the this compound chelator carries the radioactive isotope Yttrium-90, delivering targeted radiation to cancer cells.[1]

While designed for targeted delivery, off-target accumulation can be a concern, potentially leading to toxicity in healthy tissues and limiting the therapeutic window. This guide addresses common issues and questions related to minimizing and troubleshooting these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that can lead to off-target accumulation of Tabituximab this compound?

A1: Off-target accumulation of ADCs like Tabituximab this compound can occur through several mechanisms:

  • Non-specific Uptake by the Reticuloendothelial System (RES): The liver and spleen are primary sites for the clearance of antibodies and ADCs from circulation. Macrophages and endothelial cells in these organs can non-specifically take up the ADC.

  • "On-Target, Off-Tumor" Toxicity: The target antigen, FZD10, may be expressed at low levels on healthy tissues. The ADC can bind to these sites, leading to toxicity in non-cancerous cells.

  • Premature Payload Release: If the linker system is unstable in the bloodstream, the cytotoxic payload can be released before the ADC reaches the tumor, leading to systemic toxicity.

  • Hydrophobicity: Increased hydrophobicity of an ADC can enhance its non-specific uptake, particularly by the liver.

  • Fc-mediated Uptake: The Fc region of the antibody can interact with Fc receptors on healthy immune cells, leading to unintended uptake.

Q2: How does the drug-to-antibody ratio (DAR) influence off-target effects?

A2: The DAR, or the number of drug molecules conjugated to a single antibody, is a critical parameter. A higher DAR can increase the potency of the ADC but may also lead to greater off-target toxicity due to increased hydrophobicity, which accelerates plasma clearance and non-specific uptake. Conversely, a low DAR may result in suboptimal efficacy. Optimizing the DAR is crucial for balancing efficacy and safety.

Q3: What role does the this compound chelator play in potential off-target accumulation?

A3: As a chelator, this compound's primary role is to securely hold the payload (e.g., Yttrium-90). The stability of the chelation is critical. If the payload is prematurely released, it can circulate freely and accumulate in non-target tissues. The overall physicochemical properties of the this compound-payload complex, including its charge and hydrophobicity, can also influence the biodistribution and non-specific uptake of the entire ADC.

Troubleshooting Guides

Issue 1: High Accumulation of Radiolabeled Tabituximab this compound in the Liver and Spleen During In-Vivo Studies
  • Possible Causes:

    • High Hydrophobicity: The overall conjugate may be too hydrophobic, leading to rapid uptake by the liver.

    • Aggregation: The ADC may be forming aggregates, which are quickly cleared by the RES.

    • Mannose Receptor Uptake: Glycans on the antibody can interact with mannose receptors on liver sinusoidal endothelial cells and Kupffer cells, leading to uptake.

    • Linker Instability: Premature release of the radiolabel from the chelator could lead to its independent biodistribution, which might include liver accumulation.

  • Recommended Solutions:

    • Modify Hydrophilicity: Consider incorporating hydrophilic linkers, such as polyethylene glycol (PEG), to shield hydrophobic components and reduce non-specific uptake.

    • Assess Aggregation: Use size exclusion chromatography (SEC) to check for aggregates in the ADC formulation before injection. Optimize buffer conditions (pH, ionic strength) to minimize aggregation.

    • Glycan Engineering: If mannose receptor uptake is suspected, consider engineering the antibody's glycosylation profile to reduce mannose exposure.

    • Evaluate Linker Stability: Perform in-vitro plasma stability assays to confirm the stability of the radiolabel-chelator complex.

Issue 2: Inconsistent Cytotoxicity Results in In-Vitro Assays
  • Possible Causes:

    • Variable DAR: Inconsistent drug-to-antibody ratios across batches can lead to variable potency.

    • Cell Line Instability: The expression of the FZD10 target may vary with cell passage number.

    • Assay Conditions: Incubation times, cell seeding densities, and reagent quality can all affect results.

    • Free Payload Contamination: The presence of unconjugated payload in the ADC solution can cause non-specific cell killing.

  • Recommended Solutions:

    • Characterize Each Batch: Thoroughly characterize the DAR and aggregation state of each new batch of ADC.

    • Standardize Cell Culture: Use cells within a narrow passage number range and regularly verify FZD10 expression via flow cytometry or western blot.

    • Optimize Assay Protocol: Standardize all assay parameters and include appropriate positive and negative controls.

    • Purify the ADC: Ensure the ADC is highly purified to remove any free payload before use in cytotoxicity assays.

Quantitative Data Summary

The following tables present illustrative data that might be generated during the preclinical evaluation of a this compound conjugate.

Table 1: Example Biodistribution of Yttrium-90 Tabituximab this compound in a Xenograft Mouse Model

Organ% Injected Dose per Gram (%ID/g) at 24h% Injected Dose per Gram (%ID/g) at 96h
Tumor15.2 ± 3.112.5 ± 2.8
Blood5.8 ± 1.22.1 ± 0.5
Liver10.5 ± 2.58.7 ± 1.9
Spleen4.1 ± 0.93.2 ± 0.7
Kidneys2.5 ± 0.61.8 ± 0.4
Lungs1.9 ± 0.41.1 ± 0.3
Bone1.2 ± 0.31.5 ± 0.4

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Troubleshooting-Related Changes in Liver Accumulation

ADC FormulationKey ModificationLiver Accumulation (%ID/g) at 24h
Standard FormulationNone10.5 ± 2.5
PEGylated FormulationAddition of PEG4 linker6.8 ± 1.5
High DAR FormulationDAR of 8 (vs. 4)14.2 ± 3.0
Aggregated FormulationStored in suboptimal buffer18.5 ± 4.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: In-Vivo Biodistribution of Radiolabeled Tabituximab this compound
  • Preparation:

    • Synthesize and purify Yttrium-90 Tabituximab this compound.

    • Confirm radiochemical purity and integrity of the conjugate.

    • Use a xenograft mouse model with FZD10-positive tumors.

  • Administration:

    • Administer a single intravenous (IV) injection of the radiolabeled ADC at a specified dose (e.g., 1 mg/kg).

  • Tissue Collection:

    • At predetermined time points (e.g., 24, 48, 96 hours post-injection), euthanize a cohort of animals.

    • Collect blood and dissect organs of interest (tumor, liver, spleen, kidneys, lungs, bone, muscle).

  • Quantification:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percent injected dose per gram (%ID/g) for each tissue.

  • Data Analysis:

    • Calculate the mean and standard deviation for each tissue at each time point.

    • Determine tumor-to-organ ratios to assess targeting specificity.

Protocol 2: In-Vitro Plasma Stability Assay
  • Incubation:

    • Incubate the this compound conjugate in fresh plasma from the relevant species (e.g., mouse, rat, human) at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Analysis:

    • Use size exclusion chromatography (SEC-HPLC) to monitor for fragmentation or aggregation of the ADC over time.

    • Employ techniques like ELISA or mass spectrometry to quantify the amount of intact ADC and measure the release of the payload from the antibody.

  • Calculation:

    • Determine the half-life of the intact conjugate in plasma.

Visualizations

Off_Target_Uptake_Pathway Potential Pathways for Off-Target Accumulation of this compound Conjugates ADC Tabituximab this compound in Circulation Tumor Target Tumor Cell (FZD10+) ADC->Tumor On-Target Binding (Desired) Liver Liver Sinusoidal Endothelial Cells / Kupffer Cells ADC->Liver Non-Specific Uptake (RES) Spleen Spleen Macrophages ADC->Spleen Non-Specific Uptake (RES) HealthyTissue Healthy Tissue (Low FZD10) ADC->HealthyTissue On-Target, Off-Tumor Binding LinkerInstability Linker Instability ADC->LinkerInstability FreePayload Prematurely Released Payload FreePayload->Liver Systemic Toxicity FreePayload->HealthyTissue Systemic Toxicity LinkerInstability->FreePayload Payload Release

Caption: Mechanisms of on-target and off-target ADC distribution.

Biodistribution_Workflow Experimental Workflow for In-Vivo Biodistribution Studies cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Synthesize & Purify Radiolabeled ADC B Quality Control (Purity, DAR) A->B C Establish Xenograft Tumor Model B->C D Administer ADC via IV Injection C->D E Euthanize Cohorts at Pre-defined Time Points D->E F Collect & Weigh Tissues/Organs E->F G Measure Radioactivity (Gamma Counter) F->G H Calculate %ID/g G->H I Determine Tumor-to-Organ Ratios H->I

Caption: Workflow for assessing ADC biodistribution in animal models.

Troubleshooting_Tree Troubleshooting High Off-Target Accumulation Start High Off-Target Uptake Observed in Liver/Spleen CheckAggregation Check for Aggregates (SEC-HPLC) Start->CheckAggregation AggregatesFound Aggregates Present? CheckAggregation->AggregatesFound Reformulate Action: Reformulate ADC Optimize Buffer Conditions AggregatesFound->Reformulate Yes NoAggregates No Aggregates AggregatesFound->NoAggregates No CheckHydrophobicity Assess Hydrophobicity (HIC) NoAggregates->CheckHydrophobicity IsHydrophobic Highly Hydrophobic? CheckHydrophobicity->IsHydrophobic ModifyLinker Action: Modify Linker (e.g., Add PEG) IsHydrophobic->ModifyLinker Yes NotHydrophobic Hydrophilicity is Normal IsHydrophobic->NotHydrophobic No CheckStability Evaluate Linker Stability (Plasma Incubation) NotHydrophobic->CheckStability IsUnstable Linker Unstable? CheckStability->IsUnstable RedesignLinker Action: Redesign Linker for Higher Stability IsUnstable->RedesignLinker Yes IsStable Consider Other Mechanisms (e.g., Glycan Interactions) IsUnstable->IsStable No

Caption: Decision tree for troubleshooting off-target ADC accumulation.

References

FZD10 Targeted Imaging: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FZD10 targeted imaging. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your work in this cutting-edge field.

Frequently Asked Questions (FAQs)

Q1: Why is Frizzled-10 (FZD10) a promising target for cancer imaging?

A1: FZD10 is a compelling target for cancer imaging due to its differential expression pattern. It is highly expressed in various cancerous tissues, including synovial sarcoma, colorectal cancer, and nasopharyngeal carcinoma, while its expression is largely absent in healthy adult tissues.[1][2] This tumor-specific expression profile provides a molecular basis for developing targeted imaging agents that can selectively visualize cancerous lesions with potentially minimal off-target effects in healthy organs.

Q2: What are the main challenges in developing FZD10 targeted imaging agents?

A2: The primary challenges include developing probes with high affinity and specificity to FZD10 to ensure a strong signal from the tumor with minimal background noise. Given that the Wnt signaling pathway, in which FZD10 is a receptor, also plays a role in normal physiological processes, ensuring the targeted agent does not cause adverse off-target effects is a significant hurdle. Furthermore, the expression of FZD10 can be heterogeneous within a tumor and may vary depending on the cancer type and stage, which can complicate image interpretation.

Q3: Which cancer cell lines show high expression of FZD10 and are suitable for in vitro and in vivo studies?

A3: Several cancer cell lines have been reported to express FZD10 at relatively high levels, making them suitable models for FZD10 targeted imaging studies. These include cervical cancer cell lines like HeLa S3, SKG-I, and SKG-IIIa, as well as the glioblastoma cell line A-172.[1] For colorectal cancer studies, CaCo-2 and SW620 cell lines are also relevant models. It is always recommended to verify FZD10 expression in your chosen cell line using methods like Western Blot or IHC before initiating imaging experiments.

Q4: What is the role of FZD10 in Wnt signaling, and how does this impact imaging studies?

A4: FZD10 is a receptor for Wnt ligands and is involved in both the canonical (β-catenin dependent) and non-canonical Wnt signaling pathways. Understanding which pathway is active in your cancer model can be important. For instance, some studies suggest an inverse correlation between FZD10 expression and nuclear β-catenin accumulation in colorectal tumors, indicating a role in non-canonical signaling in this context. This can influence the downstream biological effects of a targeting agent and should be considered during the interpretation of imaging results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal in Tumor Low FZD10 expression in the tumor model. Confirm FZD10 expression levels in your specific tumor model (cell line or patient-derived xenograft) using immunohistochemistry (IHC) or Western Blot.
Inefficient probe delivery or rapid clearance. Optimize the dose and injection route of the imaging probe. Evaluate the pharmacokinetic properties of your probe to ensure it has sufficient circulation time to accumulate at the tumor site.
Poor binding affinity of the imaging agent. Characterize the binding affinity (e.g., Kd value) of your antibody or small molecule probe to FZD10. Consider using a higher affinity probe if available.
Quenching of the fluorescent signal. If using a fluorescent probe, ensure the fluorophore is not susceptible to quenching in the in vivo environment. Select photostable fluorophores and use appropriate imaging settings.
High Background Signal Non-specific binding of the imaging probe. Increase the number and duration of washing steps after probe incubation in in vitro experiments. For in vivo studies, consider modifying the probe to improve its specificity or using a blocking agent.
Suboptimal imaging time point. Acquire images at multiple time points post-injection to determine the optimal window where tumor signal is high and background signal from non-specific uptake has cleared.
Autofluorescence of tissues. Acquire a baseline image before probe injection to assess the level of autofluorescence. If autofluorescence is high, consider using a near-infrared (NIR) fluorophore to minimize this effect.
Inconsistent or Variable Signal Heterogeneous FZD10 expression within the tumor. Correlate imaging findings with histological analysis (IHC) of the tumor tissue to assess the spatial distribution of FZD10 expression.
Variability in animal model. Ensure consistency in the age, weight, and tumor size of the animals used in your study. Standardize the tumor implantation procedure.
Instability of the imaging probe. Assess the in vivo stability of your probe to ensure it is not degrading before reaching the target.
Difficulty in Image Quantification Poor signal-to-noise ratio (SNR). Optimize imaging parameters such as exposure time and gain to maximize the signal from the tumor while minimizing noise.
Lack of appropriate controls. Include a control group of animals bearing tumors with low or no FZD10 expression to validate the specificity of your imaging signal.
Inadequate image analysis software or methodology. Utilize validated image analysis software and establish a standardized protocol for quantifying signal intensity in regions of interest (ROIs).

Quantitative Data Summary

The following table summarizes key quantitative parameters for FZD10 targeted imaging agents based on available data. This information can help in selecting appropriate reagents and setting up experiments.

Imaging Agent Target Binding Affinity (Kd) Imaging Modality Reported Signal-to-Background Ratio (SBR) Reference
Anti-FZD10 Monoclonal Antibody (Clone B9L9.3) Human FZD100.22 nMNot specified (developed for therapeutic use, suitable for imaging)Not reported
OTSA101 (Anti-FZD10 Antibody) Human FZD10Not specifiedRadioimmunotherapy (SPECT/PET imaging feasible)High tumor uptake observed in biodistribution studies
Hypothetical FZD10-targeted NIR Probe FZD10Must be determined empirically (aim for low nM range)Near-Infrared Fluorescence ImagingAim for SBR > 1.5 for clear discrimination
Hypothetical FZD10-targeted PET Probe FZD10Must be determined empiricallyPositron Emission Tomography (PET)SBR will depend on tracer kinetics and reconstruction algorithm

Key Experimental Protocols

Protocol 1: Validation of FZD10 Expression in Cancer Cell Lines by Western Blot
  • Cell Lysis:

    • Culture selected cancer cell lines (e.g., HeLa S3, SW620) to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary anti-FZD10 antibody (e.g., Rabbit polyclonal to FZD10) at a dilution of 1:1000 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP)) at a 1:10,000 dilution for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of FZD10 is approximately 72 kDa.

Protocol 2: In Vivo Near-Infrared (NIR) Fluorescence Imaging of FZD10 in a Xenograft Mouse Model
  • Animal Model Preparation:

    • Subcutaneously implant FZD10-positive cancer cells (e.g., 1x10^6 SW620 cells) into the flank of athymic nude mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Probe Preparation and Administration:

    • Prepare the FZD10-targeted NIR fluorescent probe in sterile PBS. The optimal concentration should be determined empirically, but a starting point of 1-10 nmol per mouse is common.

    • Administer the probe via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Acquire a baseline fluorescence image before probe injection to determine autofluorescence.

    • Place the mouse in an in vivo imaging system equipped for NIR fluorescence imaging.

    • Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.

  • Image Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral background region.

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the signal-to-background ratio (SBR) at each time point.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • After the final imaging session, euthanize the mouse.

    • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues to confirm probe accumulation in the tumor and assess off-target uptake.

Visualizations

FZD10_Signaling_Pathways cluster_extracellular Extracellular Space cluster_nucleus Nucleus Wnt Wnt Ligand FZD10 FZD10 Wnt->FZD10 Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Binds DVL Dishevelled (DVL) FZD10->DVL Recruits FZD10->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β) DVL->Destruction_Complex Inhibits Rac1 Rac1 DVL->Rac1 Activates beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates JNK JNK Rac1->JNK Activates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: FZD10 signaling in canonical and non-canonical Wnt pathways.

FZD10_Imaging_Workflow cluster_preclinical Preclinical Workflow start Start: Hypothesis cell_selection 1. Cell Line Selection (High FZD10 Expression) start->cell_selection validation 2. FZD10 Expression Validation (WB, IHC, Flow Cytometry) cell_selection->validation probe_dev 3. Imaging Probe Development (Antibody/Ligand Conjugation) validation->probe_dev animal_model 4. Animal Model Development (Xenograft Implantation) probe_dev->animal_model imaging 5. In Vivo Imaging (PET/CT, Fluorescence) animal_model->imaging analysis 6. Image Analysis (Quantification, SBR) imaging->analysis ex_vivo 7. Ex Vivo Validation (Biodistribution, Histology) analysis->ex_vivo end End: Data Interpretation ex_vivo->end

Caption: Experimental workflow for FZD10 targeted preclinical imaging.

Troubleshooting_Logic start Imaging Experiment Problem weak_signal Weak/No Signal? start->weak_signal high_bg High Background? weak_signal->high_bg No check_expression Check FZD10 Expression (IHC/WB) weak_signal->check_expression Yes check_specificity Assess Non-Specific Binding high_bg->check_specificity Yes solution Problem Resolved high_bg->solution No check_probe Check Probe Affinity/ Integrity check_expression->check_probe optimize_dose Optimize Probe Dose/ Imaging Time check_probe->optimize_dose optimize_dose->solution optimize_wash Optimize Washing Steps/ Blocking check_specificity->optimize_wash check_autofluor Evaluate Autofluorescence optimize_wash->check_autofluor check_autofluor->solution

Caption: Logical workflow for troubleshooting FZD10 imaging experiments.

References

FZD10 Targeted Imaging: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FZD10 targeted imaging. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your work in this cutting-edge field.

Frequently Asked Questions (FAQs)

Q1: Why is Frizzled-10 (FZD10) a promising target for cancer imaging?

A1: FZD10 is a compelling target for cancer imaging due to its differential expression pattern. It is highly expressed in various cancerous tissues, including synovial sarcoma, colorectal cancer, and nasopharyngeal carcinoma, while its expression is largely absent in healthy adult tissues.[1][2] This tumor-specific expression profile provides a molecular basis for developing targeted imaging agents that can selectively visualize cancerous lesions with potentially minimal off-target effects in healthy organs.

Q2: What are the main challenges in developing FZD10 targeted imaging agents?

A2: The primary challenges include developing probes with high affinity and specificity to FZD10 to ensure a strong signal from the tumor with minimal background noise. Given that the Wnt signaling pathway, in which FZD10 is a receptor, also plays a role in normal physiological processes, ensuring the targeted agent does not cause adverse off-target effects is a significant hurdle. Furthermore, the expression of FZD10 can be heterogeneous within a tumor and may vary depending on the cancer type and stage, which can complicate image interpretation.

Q3: Which cancer cell lines show high expression of FZD10 and are suitable for in vitro and in vivo studies?

A3: Several cancer cell lines have been reported to express FZD10 at relatively high levels, making them suitable models for FZD10 targeted imaging studies. These include cervical cancer cell lines like HeLa S3, SKG-I, and SKG-IIIa, as well as the glioblastoma cell line A-172.[1] For colorectal cancer studies, CaCo-2 and SW620 cell lines are also relevant models. It is always recommended to verify FZD10 expression in your chosen cell line using methods like Western Blot or IHC before initiating imaging experiments.

Q4: What is the role of FZD10 in Wnt signaling, and how does this impact imaging studies?

A4: FZD10 is a receptor for Wnt ligands and is involved in both the canonical (β-catenin dependent) and non-canonical Wnt signaling pathways. Understanding which pathway is active in your cancer model can be important. For instance, some studies suggest an inverse correlation between FZD10 expression and nuclear β-catenin accumulation in colorectal tumors, indicating a role in non-canonical signaling in this context. This can influence the downstream biological effects of a targeting agent and should be considered during the interpretation of imaging results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal in Tumor Low FZD10 expression in the tumor model. Confirm FZD10 expression levels in your specific tumor model (cell line or patient-derived xenograft) using immunohistochemistry (IHC) or Western Blot.
Inefficient probe delivery or rapid clearance. Optimize the dose and injection route of the imaging probe. Evaluate the pharmacokinetic properties of your probe to ensure it has sufficient circulation time to accumulate at the tumor site.
Poor binding affinity of the imaging agent. Characterize the binding affinity (e.g., Kd value) of your antibody or small molecule probe to FZD10. Consider using a higher affinity probe if available.
Quenching of the fluorescent signal. If using a fluorescent probe, ensure the fluorophore is not susceptible to quenching in the in vivo environment. Select photostable fluorophores and use appropriate imaging settings.
High Background Signal Non-specific binding of the imaging probe. Increase the number and duration of washing steps after probe incubation in in vitro experiments. For in vivo studies, consider modifying the probe to improve its specificity or using a blocking agent.
Suboptimal imaging time point. Acquire images at multiple time points post-injection to determine the optimal window where tumor signal is high and background signal from non-specific uptake has cleared.
Autofluorescence of tissues. Acquire a baseline image before probe injection to assess the level of autofluorescence. If autofluorescence is high, consider using a near-infrared (NIR) fluorophore to minimize this effect.
Inconsistent or Variable Signal Heterogeneous FZD10 expression within the tumor. Correlate imaging findings with histological analysis (IHC) of the tumor tissue to assess the spatial distribution of FZD10 expression.
Variability in animal model. Ensure consistency in the age, weight, and tumor size of the animals used in your study. Standardize the tumor implantation procedure.
Instability of the imaging probe. Assess the in vivo stability of your probe to ensure it is not degrading before reaching the target.
Difficulty in Image Quantification Poor signal-to-noise ratio (SNR). Optimize imaging parameters such as exposure time and gain to maximize the signal from the tumor while minimizing noise.
Lack of appropriate controls. Include a control group of animals bearing tumors with low or no FZD10 expression to validate the specificity of your imaging signal.
Inadequate image analysis software or methodology. Utilize validated image analysis software and establish a standardized protocol for quantifying signal intensity in regions of interest (ROIs).

Quantitative Data Summary

The following table summarizes key quantitative parameters for FZD10 targeted imaging agents based on available data. This information can help in selecting appropriate reagents and setting up experiments.

Imaging Agent Target Binding Affinity (Kd) Imaging Modality Reported Signal-to-Background Ratio (SBR) Reference
Anti-FZD10 Monoclonal Antibody (Clone B9L9.3) Human FZD100.22 nMNot specified (developed for therapeutic use, suitable for imaging)Not reported
OTSA101 (Anti-FZD10 Antibody) Human FZD10Not specifiedRadioimmunotherapy (SPECT/PET imaging feasible)High tumor uptake observed in biodistribution studies
Hypothetical FZD10-targeted NIR Probe FZD10Must be determined empirically (aim for low nM range)Near-Infrared Fluorescence ImagingAim for SBR > 1.5 for clear discrimination
Hypothetical FZD10-targeted PET Probe FZD10Must be determined empiricallyPositron Emission Tomography (PET)SBR will depend on tracer kinetics and reconstruction algorithm

Key Experimental Protocols

Protocol 1: Validation of FZD10 Expression in Cancer Cell Lines by Western Blot
  • Cell Lysis:

    • Culture selected cancer cell lines (e.g., HeLa S3, SW620) to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary anti-FZD10 antibody (e.g., Rabbit polyclonal to FZD10) at a dilution of 1:1000 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP)) at a 1:10,000 dilution for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of FZD10 is approximately 72 kDa.

Protocol 2: In Vivo Near-Infrared (NIR) Fluorescence Imaging of FZD10 in a Xenograft Mouse Model
  • Animal Model Preparation:

    • Subcutaneously implant FZD10-positive cancer cells (e.g., 1x10^6 SW620 cells) into the flank of athymic nude mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Probe Preparation and Administration:

    • Prepare the FZD10-targeted NIR fluorescent probe in sterile PBS. The optimal concentration should be determined empirically, but a starting point of 1-10 nmol per mouse is common.

    • Administer the probe via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Acquire a baseline fluorescence image before probe injection to determine autofluorescence.

    • Place the mouse in an in vivo imaging system equipped for NIR fluorescence imaging.

    • Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.

  • Image Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral background region.

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the signal-to-background ratio (SBR) at each time point.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • After the final imaging session, euthanize the mouse.

    • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues to confirm probe accumulation in the tumor and assess off-target uptake.

Visualizations

FZD10_Signaling_Pathways cluster_extracellular Extracellular Space cluster_nucleus Nucleus Wnt Wnt Ligand FZD10 FZD10 Wnt->FZD10 Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Binds DVL Dishevelled (DVL) FZD10->DVL Recruits FZD10->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β) DVL->Destruction_Complex Inhibits Rac1 Rac1 DVL->Rac1 Activates beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates JNK JNK Rac1->JNK Activates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: FZD10 signaling in canonical and non-canonical Wnt pathways.

FZD10_Imaging_Workflow cluster_preclinical Preclinical Workflow start Start: Hypothesis cell_selection 1. Cell Line Selection (High FZD10 Expression) start->cell_selection validation 2. FZD10 Expression Validation (WB, IHC, Flow Cytometry) cell_selection->validation probe_dev 3. Imaging Probe Development (Antibody/Ligand Conjugation) validation->probe_dev animal_model 4. Animal Model Development (Xenograft Implantation) probe_dev->animal_model imaging 5. In Vivo Imaging (PET/CT, Fluorescence) animal_model->imaging analysis 6. Image Analysis (Quantification, SBR) imaging->analysis ex_vivo 7. Ex Vivo Validation (Biodistribution, Histology) analysis->ex_vivo end End: Data Interpretation ex_vivo->end

Caption: Experimental workflow for FZD10 targeted preclinical imaging.

Troubleshooting_Logic start Imaging Experiment Problem weak_signal Weak/No Signal? start->weak_signal high_bg High Background? weak_signal->high_bg No check_expression Check FZD10 Expression (IHC/WB) weak_signal->check_expression Yes check_specificity Assess Non-Specific Binding high_bg->check_specificity Yes solution Problem Resolved high_bg->solution No check_probe Check Probe Affinity/ Integrity check_expression->check_probe optimize_dose Optimize Probe Dose/ Imaging Time check_probe->optimize_dose optimize_dose->solution optimize_wash Optimize Washing Steps/ Blocking check_specificity->optimize_wash check_autofluor Evaluate Autofluorescence optimize_wash->check_autofluor check_autofluor->solution

Caption: Logical workflow for troubleshooting FZD10 imaging experiments.

References

Technical Support Center: Minimizing Radiometal Dissociation from DTPA Chelators

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of radiometal-DTPA complexes. Find answers to frequently asked questions, troubleshoot experimental issues, and access detailed protocols to enhance the stability and performance of your radiolabeled compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of radiometal dissociation from DTPA chelators?

A1: The primary cause of radiometal dissociation from Diethylenetriaminepentaacetic acid (DTPA) is its inherent structural flexibility and the open-chain nature of the chelator. This makes the complex susceptible to challenges from endogenous competing metal ions like zinc (Zn²⁺) and copper (Cu²⁺), as well as proteins such as transferrin and albumin in biological systems. This process is known as transchelation.[1][2] The stability is also highly dependent on factors like pH, as protonation of the DTPA's carboxylate arms at lower pH can facilitate metal ion release.[1][3]

Q2: What is the difference between thermodynamic stability and kinetic inertness?

A2: Thermodynamic stability, often represented by the stability constant (log K), indicates the affinity of the chelator for the metal ion at equilibrium. A higher log K value suggests a more stable complex.[3] However, it doesn't predict how quickly the complex will dissociate. Kinetic inertness refers to the resistance of the complex to dissociation or ligand exchange reactions. For in vivo applications, kinetic inertness is often considered more critical because it determines the rate at which the radiometal might be released from the DTPA complex when challenged by competing biological molecules.

Q3: Why is maintaining the stability of the radiometal-DTPA complex crucial for in vivo applications?

A3: Maintaining high stability is critical to prevent the premature release of the radiometal in vivo. Dissociation of the radiometal can lead to several adverse effects, including:

  • Reduced Efficacy: The targeting vector (e.g., an antibody or peptide) can no longer deliver the radiometal to the intended site, diminishing the diagnostic or therapeutic effect.

  • Off-Target Toxicity: The released radiometal can accumulate in non-target tissues, such as the bone, liver, and spleen, leading to unwanted radiation exposure and potential toxicity.

  • Compromised Imaging Quality: In diagnostic imaging, accumulation of the free radiometal in non-target organs can create high background signals, reducing image contrast and quality.

Q4: Are there alternatives to DTPA with better stability?

A4: Yes, several alternative chelators have been developed to offer improved stability over traditional DTPA. Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are known for their excellent kinetic stability due to their more rigid structure. Derivatives of DTPA, such as CHX-A''-DTPA (a cyclohexyl derivative), also exhibit significantly improved kinetic inertness. While these alternatives often provide more stable complexes, they may require different labeling conditions, such as heating, which could potentially affect the integrity of sensitive biomolecules.

Troubleshooting Guide

This section addresses specific issues you might encounter during the radiolabeling process and in stability assays.

Issue 1: Low Radiolabeling Efficiency

Q: I am observing low incorporation of the radiometal into my DTPA-conjugated molecule. What are the potential causes and how can I fix this?

A: Low radiolabeling efficiency can stem from several factors. The following troubleshooting workflow can help you identify and resolve the issue.

G start Low Radiolabeling Efficiency Observed ph Verify Reaction pH (Typically 4.0-6.0) start->ph Step 1 metals Check for Competing Metal Contamination ph->metals pH Optimal? reagents Use High-Purity, Metal-Free Reagents metals->reagents Contamination Suspected? precursor_conc Assess Precursor Concentration & Integrity metals->precursor_conc No Contamination? reagents->precursor_conc hplc Verify Purity via HPLC/Mass Spec precursor_conc->hplc Degradation Suspected? incubation Optimize Incubation Time & Temperature precursor_conc->incubation Precursor OK? hplc->incubation literature Consult Literature for Specific Radiometal incubation->literature Still Low? success Radiolabeling Improved incubation->success Optimized literature->success

Caption: Troubleshooting workflow for low radiolabeling efficiency.

  • Incorrect pH: The optimal pH for radiolabeling is crucial and depends on the specific radiometal. For many trivalent metals like Indium-111, a slightly acidic pH (e.g., 4.0-6.0) is required to ensure the DTPA carboxyl groups are sufficiently deprotonated for chelation without causing metal hydroxide (B78521) formation at higher pH.

  • Competing Metal Ions: Trace metal contaminants in buffers or reagents can compete with the radiometal for DTPA. Always use high-purity, metal-free water and reagents. Pre-treating buffers with a chelating resin (e.g., Chelex) can remove contaminant metals.

  • Precursor Integrity and Concentration: The DTPA-conjugated biomolecule may have degraded during storage. Confirm its integrity and purity using methods like HPLC or mass spectrometry. Ensure the precursor concentration is sufficient for the amount of radioactivity used.

  • Suboptimal Incubation Conditions: While many DTPA labeling reactions occur efficiently at room temperature, some may require gentle heating. Also, ensure the incubation time is sufficient for the reaction to complete. Monitor the reaction progress over time to determine the optimal duration.

Issue 2: High Dissociation in Serum Stability Assays

Q: My radiolabeled DTPA complex appears stable in buffer but shows significant dissociation when incubated in human serum. Why is this happening and what can be done?

A: This is a common issue indicating that the complex has low kinetic inertness in a challenging biological environment.

G issue High Dissociation in Serum Complex is unstable in a biological milieu cause1 Transchelation Endogenous metal ions (Zn²⁺, Cu²⁺) or proteins (transferrin) are displacing the radiometal from DTPA. issue->cause1 cause2 Suboptimal Labeling Incomplete chelation during labeling leaves a fraction of radiometal loosely bound or unbound. issue->cause2 cause3 Structural Modification The conjugation of DTPA to the biomolecule may sterically hinder complete coordination of the radiometal. issue->cause3 solution1 Use a More Rigid Chelator Consider alternatives like CHX-A''-DTPA or macrocyclic chelators (DOTA) which offer greater kinetic inertness. cause1->solution1 Solution solution2 Refine Labeling & Purification Ensure optimal labeling conditions and use size-exclusion chromatography (SEC) to effectively remove any unbound radiometal post-labeling. cause2->solution2 Solution solution3 Modify Conjugation Strategy Introduce a linker between the biomolecule and DTPA to reduce steric hindrance. cause3->solution3 Solution

Caption: Logical relationships of issues and solutions for serum instability.

  • Transchelation: Human serum contains high concentrations of competing metal ions and metal-binding proteins that can strip the radiometal from the relatively flexible DTPA.

  • Consider a More Stable Chelator: If dissociation is significant, the most effective solution is often to switch to a chelator with higher kinetic inertness. CHX-A''-DTPA and DOTA are common choices that form more robust complexes, significantly reducing in vivo dissociation.

  • Purification: Ensure that post-labeling purification methods (e.g., size-exclusion chromatography) are effective at removing all unbound radiometal. Any "free" radiometal will be indistinguishable from dissociated metal in a serum stability assay.

Data Presentation

Table 1: Stability Constants (log K) for DTPA with Various Metal Ions

A higher log K value indicates greater thermodynamic stability of the complex. This table helps illustrate why endogenous metals can compete with radiometals of interest.

Metal IonIonic Radius (pm)Stability Constant (log K)Reference(s)
Therapeutic/Imaging Radiometals
Indium (In³⁺)80~29
Yttrium (Y³⁺)90~22
Lutetium (Lu³⁺)86.1~22
Gadolinium (Gd³⁺)93.8~22-23
Bismuth (Bi³⁺)103~30
Actinium (Ac³⁺)112~21
Endogenous/Competing Metals
Zinc (Zn²⁺)74~18
Copper (Cu²⁺)73~21
Calcium (Ca²⁺)100~11
Magnesium (Mg²⁺)72~9

Note: Stability constants are approximate and can vary with experimental conditions such as ionic strength and temperature.

Table 2: Comparison of In Vitro Stability for Different Chelators

This table compares the stability of radiometal complexes with DTPA and an improved derivative, DTPA-dGlu, in human serum.

RadiometalChelator ConjugateTranschelation Half-life (t₁/₂) in Human Serum at 37°CReference
Indium-111 (¹¹¹In) DTPA-Leu-minigastrin91 hours
DTPA-dGlu-minigastrin239 hours
Yttrium-90 (⁹⁰Y) DTPA-Leu-minigastrin53 hours
DTPA-dGlu-minigastrin130 hours

This data demonstrates that even minor structural modifications to the DTPA backbone can significantly enhance the kinetic stability of the resulting radiometal complex.

Experimental Protocols

Protocol 1: In Vitro Human Serum Stability Assay

Objective: To evaluate the stability of a radiolabeled DTPA conjugate by measuring its resistance to transchelation in a biologically relevant medium.

Materials:

  • Radiolabeled DTPA conjugate, purified

  • Human serum (sterile, filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system with a radiodetector

  • Microcentrifuge tubes

Methodology:

Caption: Experimental workflow for a human serum stability assay.

  • Preparation: Add a small volume (e.g., 10-50 µL) of the purified radiolabeled DTPA conjugate to a microcentrifuge tube containing pre-warmed (37°C) human serum (e.g., 450-490 µL).

  • Incubation: Gently mix and incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot of the serum mixture.

  • Sample Processing: Precipitate the serum proteins by adding an equal volume of cold acetonitrile (B52724) or ethanol. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using an SEC-HPLC system equipped with a radiodetector. The chromatogram will show peaks corresponding to the intact radiolabeled conjugate (higher molecular weight) and any dissociated or transchelated radiometal, which may be bound to lower molecular weight serum proteins or exist as small complexes.

  • Quantification: Calculate the percentage of intact conjugate at each time point by integrating the respective peak area relative to the total radioactivity detected.

Protocol 2: DTPA Challenge Assay

Objective: To assess the kinetic inertness of a radiometal complex by challenging it with a large molar excess of non-radiolabeled DTPA.

Materials:

  • Radiolabeled complex, purified

  • A 100- to 1000-fold molar excess solution of DTPA in a suitable buffer (e.g., PBS, pH 7.4)

  • Incubator set to 37°C

  • Instant Thin-Layer Chromatography (ITLC) strips or Radio-HPLC system

Methodology:

  • Initiate Challenge: To a solution of the purified radiolabeled complex, add the DTPA challenge solution to achieve a final molar excess of 100-1000 fold.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 30 min, 1h, 4h, 24h), take an aliquot of the reaction mixture.

  • Analysis: Analyze the aliquot to separate the intact radiolabeled complex from the transchelated radiometal, which will now be complexed with the challenging DTPA. This can be done using:

    • ITLC: Spot the aliquot onto an ITLC strip and develop it with a suitable mobile phase (e.g., 50 mM DTPA solution). The intact complex (if large) will remain at the origin, while the smaller [Radiometal]-DTPA complex will migrate.

    • Radio-HPLC: Use an appropriate HPLC method (e.g., size exclusion or reverse phase) to separate the species.

  • Quantification: Determine the percentage of radioactivity remaining in the original complex versus the amount transchelated to the challenging DTPA at each time point.

References

Technical Support Center: Minimizing Radiometal Dissociation from DTPA Chelators

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of radiometal-DTPA complexes. Find answers to frequently asked questions, troubleshoot experimental issues, and access detailed protocols to enhance the stability and performance of your radiolabeled compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of radiometal dissociation from DTPA chelators?

A1: The primary cause of radiometal dissociation from Diethylenetriaminepentaacetic acid (DTPA) is its inherent structural flexibility and the open-chain nature of the chelator. This makes the complex susceptible to challenges from endogenous competing metal ions like zinc (Zn²⁺) and copper (Cu²⁺), as well as proteins such as transferrin and albumin in biological systems. This process is known as transchelation.[1][2] The stability is also highly dependent on factors like pH, as protonation of the DTPA's carboxylate arms at lower pH can facilitate metal ion release.[1][3]

Q2: What is the difference between thermodynamic stability and kinetic inertness?

A2: Thermodynamic stability, often represented by the stability constant (log K), indicates the affinity of the chelator for the metal ion at equilibrium. A higher log K value suggests a more stable complex.[3] However, it doesn't predict how quickly the complex will dissociate. Kinetic inertness refers to the resistance of the complex to dissociation or ligand exchange reactions. For in vivo applications, kinetic inertness is often considered more critical because it determines the rate at which the radiometal might be released from the DTPA complex when challenged by competing biological molecules.

Q3: Why is maintaining the stability of the radiometal-DTPA complex crucial for in vivo applications?

A3: Maintaining high stability is critical to prevent the premature release of the radiometal in vivo. Dissociation of the radiometal can lead to several adverse effects, including:

  • Reduced Efficacy: The targeting vector (e.g., an antibody or peptide) can no longer deliver the radiometal to the intended site, diminishing the diagnostic or therapeutic effect.

  • Off-Target Toxicity: The released radiometal can accumulate in non-target tissues, such as the bone, liver, and spleen, leading to unwanted radiation exposure and potential toxicity.

  • Compromised Imaging Quality: In diagnostic imaging, accumulation of the free radiometal in non-target organs can create high background signals, reducing image contrast and quality.

Q4: Are there alternatives to DTPA with better stability?

A4: Yes, several alternative chelators have been developed to offer improved stability over traditional DTPA. Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are known for their excellent kinetic stability due to their more rigid structure. Derivatives of DTPA, such as CHX-A''-DTPA (a cyclohexyl derivative), also exhibit significantly improved kinetic inertness. While these alternatives often provide more stable complexes, they may require different labeling conditions, such as heating, which could potentially affect the integrity of sensitive biomolecules.

Troubleshooting Guide

This section addresses specific issues you might encounter during the radiolabeling process and in stability assays.

Issue 1: Low Radiolabeling Efficiency

Q: I am observing low incorporation of the radiometal into my DTPA-conjugated molecule. What are the potential causes and how can I fix this?

A: Low radiolabeling efficiency can stem from several factors. The following troubleshooting workflow can help you identify and resolve the issue.

G start Low Radiolabeling Efficiency Observed ph Verify Reaction pH (Typically 4.0-6.0) start->ph Step 1 metals Check for Competing Metal Contamination ph->metals pH Optimal? reagents Use High-Purity, Metal-Free Reagents metals->reagents Contamination Suspected? precursor_conc Assess Precursor Concentration & Integrity metals->precursor_conc No Contamination? reagents->precursor_conc hplc Verify Purity via HPLC/Mass Spec precursor_conc->hplc Degradation Suspected? incubation Optimize Incubation Time & Temperature precursor_conc->incubation Precursor OK? hplc->incubation literature Consult Literature for Specific Radiometal incubation->literature Still Low? success Radiolabeling Improved incubation->success Optimized literature->success

Caption: Troubleshooting workflow for low radiolabeling efficiency.

  • Incorrect pH: The optimal pH for radiolabeling is crucial and depends on the specific radiometal. For many trivalent metals like Indium-111, a slightly acidic pH (e.g., 4.0-6.0) is required to ensure the DTPA carboxyl groups are sufficiently deprotonated for chelation without causing metal hydroxide formation at higher pH.

  • Competing Metal Ions: Trace metal contaminants in buffers or reagents can compete with the radiometal for DTPA. Always use high-purity, metal-free water and reagents. Pre-treating buffers with a chelating resin (e.g., Chelex) can remove contaminant metals.

  • Precursor Integrity and Concentration: The DTPA-conjugated biomolecule may have degraded during storage. Confirm its integrity and purity using methods like HPLC or mass spectrometry. Ensure the precursor concentration is sufficient for the amount of radioactivity used.

  • Suboptimal Incubation Conditions: While many DTPA labeling reactions occur efficiently at room temperature, some may require gentle heating. Also, ensure the incubation time is sufficient for the reaction to complete. Monitor the reaction progress over time to determine the optimal duration.

Issue 2: High Dissociation in Serum Stability Assays

Q: My radiolabeled DTPA complex appears stable in buffer but shows significant dissociation when incubated in human serum. Why is this happening and what can be done?

A: This is a common issue indicating that the complex has low kinetic inertness in a challenging biological environment.

G issue High Dissociation in Serum Complex is unstable in a biological milieu cause1 Transchelation Endogenous metal ions (Zn²⁺, Cu²⁺) or proteins (transferrin) are displacing the radiometal from DTPA. issue->cause1 cause2 Suboptimal Labeling Incomplete chelation during labeling leaves a fraction of radiometal loosely bound or unbound. issue->cause2 cause3 Structural Modification The conjugation of DTPA to the biomolecule may sterically hinder complete coordination of the radiometal. issue->cause3 solution1 Use a More Rigid Chelator Consider alternatives like CHX-A''-DTPA or macrocyclic chelators (DOTA) which offer greater kinetic inertness. cause1->solution1 Solution solution2 Refine Labeling & Purification Ensure optimal labeling conditions and use size-exclusion chromatography (SEC) to effectively remove any unbound radiometal post-labeling. cause2->solution2 Solution solution3 Modify Conjugation Strategy Introduce a linker between the biomolecule and DTPA to reduce steric hindrance. cause3->solution3 Solution

Caption: Logical relationships of issues and solutions for serum instability.

  • Transchelation: Human serum contains high concentrations of competing metal ions and metal-binding proteins that can strip the radiometal from the relatively flexible DTPA.

  • Consider a More Stable Chelator: If dissociation is significant, the most effective solution is often to switch to a chelator with higher kinetic inertness. CHX-A''-DTPA and DOTA are common choices that form more robust complexes, significantly reducing in vivo dissociation.

  • Purification: Ensure that post-labeling purification methods (e.g., size-exclusion chromatography) are effective at removing all unbound radiometal. Any "free" radiometal will be indistinguishable from dissociated metal in a serum stability assay.

Data Presentation

Table 1: Stability Constants (log K) for DTPA with Various Metal Ions

A higher log K value indicates greater thermodynamic stability of the complex. This table helps illustrate why endogenous metals can compete with radiometals of interest.

Metal IonIonic Radius (pm)Stability Constant (log K)Reference(s)
Therapeutic/Imaging Radiometals
Indium (In³⁺)80~29
Yttrium (Y³⁺)90~22
Lutetium (Lu³⁺)86.1~22
Gadolinium (Gd³⁺)93.8~22-23
Bismuth (Bi³⁺)103~30
Actinium (Ac³⁺)112~21
Endogenous/Competing Metals
Zinc (Zn²⁺)74~18
Copper (Cu²⁺)73~21
Calcium (Ca²⁺)100~11
Magnesium (Mg²⁺)72~9

Note: Stability constants are approximate and can vary with experimental conditions such as ionic strength and temperature.

Table 2: Comparison of In Vitro Stability for Different Chelators

This table compares the stability of radiometal complexes with DTPA and an improved derivative, DTPA-dGlu, in human serum.

RadiometalChelator ConjugateTranschelation Half-life (t₁/₂) in Human Serum at 37°CReference
Indium-111 (¹¹¹In) DTPA-Leu-minigastrin91 hours
DTPA-dGlu-minigastrin239 hours
Yttrium-90 (⁹⁰Y) DTPA-Leu-minigastrin53 hours
DTPA-dGlu-minigastrin130 hours

This data demonstrates that even minor structural modifications to the DTPA backbone can significantly enhance the kinetic stability of the resulting radiometal complex.

Experimental Protocols

Protocol 1: In Vitro Human Serum Stability Assay

Objective: To evaluate the stability of a radiolabeled DTPA conjugate by measuring its resistance to transchelation in a biologically relevant medium.

Materials:

  • Radiolabeled DTPA conjugate, purified

  • Human serum (sterile, filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system with a radiodetector

  • Microcentrifuge tubes

Methodology:

Caption: Experimental workflow for a human serum stability assay.

  • Preparation: Add a small volume (e.g., 10-50 µL) of the purified radiolabeled DTPA conjugate to a microcentrifuge tube containing pre-warmed (37°C) human serum (e.g., 450-490 µL).

  • Incubation: Gently mix and incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot of the serum mixture.

  • Sample Processing: Precipitate the serum proteins by adding an equal volume of cold acetonitrile or ethanol. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using an SEC-HPLC system equipped with a radiodetector. The chromatogram will show peaks corresponding to the intact radiolabeled conjugate (higher molecular weight) and any dissociated or transchelated radiometal, which may be bound to lower molecular weight serum proteins or exist as small complexes.

  • Quantification: Calculate the percentage of intact conjugate at each time point by integrating the respective peak area relative to the total radioactivity detected.

Protocol 2: DTPA Challenge Assay

Objective: To assess the kinetic inertness of a radiometal complex by challenging it with a large molar excess of non-radiolabeled DTPA.

Materials:

  • Radiolabeled complex, purified

  • A 100- to 1000-fold molar excess solution of DTPA in a suitable buffer (e.g., PBS, pH 7.4)

  • Incubator set to 37°C

  • Instant Thin-Layer Chromatography (ITLC) strips or Radio-HPLC system

Methodology:

  • Initiate Challenge: To a solution of the purified radiolabeled complex, add the DTPA challenge solution to achieve a final molar excess of 100-1000 fold.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 30 min, 1h, 4h, 24h), take an aliquot of the reaction mixture.

  • Analysis: Analyze the aliquot to separate the intact radiolabeled complex from the transchelated radiometal, which will now be complexed with the challenging DTPA. This can be done using:

    • ITLC: Spot the aliquot onto an ITLC strip and develop it with a suitable mobile phase (e.g., 50 mM DTPA solution). The intact complex (if large) will remain at the origin, while the smaller [Radiometal]-DTPA complex will migrate.

    • Radio-HPLC: Use an appropriate HPLC method (e.g., size exclusion or reverse phase) to separate the species.

  • Quantification: Determine the percentage of radioactivity remaining in the original complex versus the amount transchelated to the challenging DTPA at each time point.

References

Validation & Comparative

A Head-to-Head Comparison: Barzuxetan (CHX-A''-DTPA) vs. DOTA for Antibody Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of radiolabeled antibodies for therapeutic and diagnostic applications. The stability of the metal-chelator complex and the kinetics of radiolabeling are paramount for the efficacy and safety of the final radioimmunoconjugate. This guide provides an objective comparison of two widely utilized bifunctional chelators: Barzuxetan (a derivative of CHX-A''-DTPA) and DOTA.

This compound, an acyclic chelator, and DOTA, a macrocyclic chelator, represent two different structural classes of molecules used to securely bind radiometals to antibodies. Their distinct structures influence their radiolabeling performance, stability, and overall suitability for different radionuclides and applications.

Quantitative Performance Data

The following tables summarize the key performance metrics of this compound (CHX-A''-DTPA) and DOTA when used for the radiolabeling of antibodies with Lutetium-177 (¹⁷⁷Lu), a commonly used therapeutic radionuclide.

ChelatorAntibodyRadiolabeling ConditionsRadiochemical Purity (%)In Vitro Serum Stability (%) (Time)Reference
CHX-A''-DTPA-NCS NimotuzumabNot Specified> 98%> 95% (4 days)[1]
DOTA-NCS NimotuzumabNot Specified> 98%> 95% (4 days)[1]
CHX-A''-DTPA HuCC49ΔCH2Not SpecifiedSuperior to DOTANot explicitly quantified[2]
C-DOTA HuCC49ΔCH2Not SpecifiedLower than CHX-A''-DTPAPotentially more stable than PA-DOTA[2]

Discussion of Performance

Studies directly comparing this compound (CHX-A''-DTPA) and DOTA for antibody radiolabeling highlight several key differences. In a study involving the antibody nimotuzumab labeled with ¹⁷⁷Lu, both CHX-A''-DTPA-NCS and DOTA-NCS resulted in high radiochemical purity (>98%) and excellent in vitro stability over four days[1].

Another comparative study using the HuCC49ΔCH2 antibody with ¹⁷⁷Lu indicated that the acyclic CHX-A''-DTPA ligand was superior in terms of immunoreactivity and specific activity following radiolabeling compared to DOTA-based counterparts. However, in vivo pharmacokinetic data from the same study suggested that the Lu(III)-DOTA complexes might be more stable than the Lu(III)-CHX-A'' complex.

The structural nature of the chelator plays a significant role. Acyclic chelators like this compound (a DTPA derivative) generally exhibit faster radiolabeling kinetics at milder conditions (e.g., room temperature) compared to macrocyclic chelators like DOTA, which often require heating. This can be a considerable advantage when working with temperature-sensitive antibodies. Conversely, macrocyclic chelators are often considered to form more kinetically inert and thermodynamically stable complexes, which can be crucial for in vivo applications to minimize the release of the radionuclide.

For certain radiometals, the choice of chelator is more defined. For instance, for labeling with ²¹³Bi, CHX-A''-DTPA is often preferred over DOTA due to its ability to achieve quantitative labeling at lower concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in antibody radiolabeling. Below are generalized protocols for conjugating and radiolabeling antibodies with CHX-A''-DTPA and DOTA.

Conjugation of Chelator to Antibody

Protocol for p-NCS-Bn-CHX-A''-DTPA:

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as 0.1 M NaHCO₃, at a pH of 8.5-9.0.

  • Chelator Preparation: Dissolve p-isothiocyanatobenzyl-CHX-A''-DTPA in a small volume of anhydrous DMSO.

  • Conjugation Reaction: Add the dissolved chelator to the antibody solution at a specific molar ratio (e.g., 10:1 chelator to antibody).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting antibody-chelator conjugate using size-exclusion chromatography (e.g., a Sephadex G-50 column) to remove any unconjugated chelator.

Protocol for DOTA-NHS ester:

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.

  • Chelator Preparation: Freshly prepare a solution of DOTA-NHS ester in a small volume of anhydrous DMSO.

  • Conjugation Reaction: Add the DOTA-NHS ester solution to the antibody solution. The molar ratio of DOTA-NHS to the antibody is a critical parameter to optimize.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation.

  • Purification: Purify the DOTA-antibody conjugate using size-exclusion chromatography to remove unreacted DOTA-NHS ester.

Radiolabeling of Antibody-Chelator Conjugates

Protocol for ¹⁷⁷Lu-labeling of a CHX-A''-DTPA-Antibody Conjugate:

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.2 M ammonium (B1175870) acetate, with a pH of 5.5.

  • Reaction Setup: In a reaction vial, combine the CHX-A''-DTPA-antibody conjugate with the reaction buffer.

  • Radionuclide Addition: Add the desired amount of [¹⁷⁷Lu]LuCl₃ to the reaction vial.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).

  • Quenching: The reaction can be stopped by adding a solution of DTPA to chelate any unbound ¹⁷⁷Lu.

  • Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC).

Protocol for ¹⁷⁷Lu-labeling of a DOTA-Antibody Conjugate:

  • Buffer Preparation: Prepare a reaction buffer, typically an acidic buffer such as 0.1 M sodium acetate, with a pH of around 4.5-5.5.

  • Reaction Setup: Combine the DOTA-antibody conjugate with the reaction buffer in a reaction vial.

  • Radionuclide Addition: Add the required activity of [¹⁷⁷Lu]LuCl₃ to the vial.

  • Incubation: Incubate the reaction at an elevated temperature (e.g., 37-42°C) for a defined period (e.g., 30-60 minutes).

  • Quenching and Purification: After incubation, the reaction may be quenched, and the radiolabeled antibody is purified to remove unincorporated radionuclide, often using size-exclusion chromatography.

  • Quality Control: Assess the radiochemical purity using ITLC or SE-HPLC.

Visualizing the Process

To better understand the workflows and chemical principles, the following diagrams are provided.

Antibody_Radiolabeling_Workflow General Workflow for Antibody Radiolabeling cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Chelator Bifunctional Chelator (this compound or DOTA) Chelator->Conjugation Purification1 Purification (Size-Exclusion Chromatography) Conjugation->Purification1 Antibody_Chelator Antibody-Chelator Conjugate Purification1->Antibody_Chelator Radiolabeling Radiolabeling Reaction Antibody_Chelator->Radiolabeling Radionuclide Radionuclide (e.g., ¹⁷⁷Lu) Radionuclide->Radiolabeling Purification2 Purification & QC Radiolabeling->Purification2 Radiolabeled_Antibody Final Radiolabeled Antibody Purification2->Radiolabeled_Antibody

A generalized workflow for the two-step process of antibody radiolabeling.

Chelator_Comparison Structural Comparison of this compound (acyclic) and DOTA (macrocyclic) cluster_radionuclide Coordination with Radionuclide This compound This compound (CHX-A''-DTPA) Structure: Acyclic (linear) Kinetics: Generally faster labeling at milder temperatures Stability: Forms stable complexes, but can be less kinetically inert than macrocycles Radionuclide Radionuclide This compound->Radionuclide Chelation DOTA DOTA Structure: Macrocyclic (rigid) Kinetics: Often requires heating for efficient labeling Stability: Forms highly stable and kinetically inert complexes DOTA->Radionuclide Chelation

Key structural and functional differences between this compound and DOTA.

References

A Head-to-Head Comparison: Barzuxetan (CHX-A''-DTPA) vs. DOTA for Antibody Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of radiolabeled antibodies for therapeutic and diagnostic applications. The stability of the metal-chelator complex and the kinetics of radiolabeling are paramount for the efficacy and safety of the final radioimmunoconjugate. This guide provides an objective comparison of two widely utilized bifunctional chelators: Barzuxetan (a derivative of CHX-A''-DTPA) and DOTA.

This compound, an acyclic chelator, and DOTA, a macrocyclic chelator, represent two different structural classes of molecules used to securely bind radiometals to antibodies. Their distinct structures influence their radiolabeling performance, stability, and overall suitability for different radionuclides and applications.

Quantitative Performance Data

The following tables summarize the key performance metrics of this compound (CHX-A''-DTPA) and DOTA when used for the radiolabeling of antibodies with Lutetium-177 (¹⁷⁷Lu), a commonly used therapeutic radionuclide.

ChelatorAntibodyRadiolabeling ConditionsRadiochemical Purity (%)In Vitro Serum Stability (%) (Time)Reference
CHX-A''-DTPA-NCS NimotuzumabNot Specified> 98%> 95% (4 days)[1]
DOTA-NCS NimotuzumabNot Specified> 98%> 95% (4 days)[1]
CHX-A''-DTPA HuCC49ΔCH2Not SpecifiedSuperior to DOTANot explicitly quantified[2]
C-DOTA HuCC49ΔCH2Not SpecifiedLower than CHX-A''-DTPAPotentially more stable than PA-DOTA[2]

Discussion of Performance

Studies directly comparing this compound (CHX-A''-DTPA) and DOTA for antibody radiolabeling highlight several key differences. In a study involving the antibody nimotuzumab labeled with ¹⁷⁷Lu, both CHX-A''-DTPA-NCS and DOTA-NCS resulted in high radiochemical purity (>98%) and excellent in vitro stability over four days[1].

Another comparative study using the HuCC49ΔCH2 antibody with ¹⁷⁷Lu indicated that the acyclic CHX-A''-DTPA ligand was superior in terms of immunoreactivity and specific activity following radiolabeling compared to DOTA-based counterparts. However, in vivo pharmacokinetic data from the same study suggested that the Lu(III)-DOTA complexes might be more stable than the Lu(III)-CHX-A'' complex.

The structural nature of the chelator plays a significant role. Acyclic chelators like this compound (a DTPA derivative) generally exhibit faster radiolabeling kinetics at milder conditions (e.g., room temperature) compared to macrocyclic chelators like DOTA, which often require heating. This can be a considerable advantage when working with temperature-sensitive antibodies. Conversely, macrocyclic chelators are often considered to form more kinetically inert and thermodynamically stable complexes, which can be crucial for in vivo applications to minimize the release of the radionuclide.

For certain radiometals, the choice of chelator is more defined. For instance, for labeling with ²¹³Bi, CHX-A''-DTPA is often preferred over DOTA due to its ability to achieve quantitative labeling at lower concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in antibody radiolabeling. Below are generalized protocols for conjugating and radiolabeling antibodies with CHX-A''-DTPA and DOTA.

Conjugation of Chelator to Antibody

Protocol for p-NCS-Bn-CHX-A''-DTPA:

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as 0.1 M NaHCO₃, at a pH of 8.5-9.0.

  • Chelator Preparation: Dissolve p-isothiocyanatobenzyl-CHX-A''-DTPA in a small volume of anhydrous DMSO.

  • Conjugation Reaction: Add the dissolved chelator to the antibody solution at a specific molar ratio (e.g., 10:1 chelator to antibody).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting antibody-chelator conjugate using size-exclusion chromatography (e.g., a Sephadex G-50 column) to remove any unconjugated chelator.

Protocol for DOTA-NHS ester:

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.

  • Chelator Preparation: Freshly prepare a solution of DOTA-NHS ester in a small volume of anhydrous DMSO.

  • Conjugation Reaction: Add the DOTA-NHS ester solution to the antibody solution. The molar ratio of DOTA-NHS to the antibody is a critical parameter to optimize.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation.

  • Purification: Purify the DOTA-antibody conjugate using size-exclusion chromatography to remove unreacted DOTA-NHS ester.

Radiolabeling of Antibody-Chelator Conjugates

Protocol for ¹⁷⁷Lu-labeling of a CHX-A''-DTPA-Antibody Conjugate:

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.2 M ammonium acetate, with a pH of 5.5.

  • Reaction Setup: In a reaction vial, combine the CHX-A''-DTPA-antibody conjugate with the reaction buffer.

  • Radionuclide Addition: Add the desired amount of [¹⁷⁷Lu]LuCl₃ to the reaction vial.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).

  • Quenching: The reaction can be stopped by adding a solution of DTPA to chelate any unbound ¹⁷⁷Lu.

  • Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC).

Protocol for ¹⁷⁷Lu-labeling of a DOTA-Antibody Conjugate:

  • Buffer Preparation: Prepare a reaction buffer, typically an acidic buffer such as 0.1 M sodium acetate, with a pH of around 4.5-5.5.

  • Reaction Setup: Combine the DOTA-antibody conjugate with the reaction buffer in a reaction vial.

  • Radionuclide Addition: Add the required activity of [¹⁷⁷Lu]LuCl₃ to the vial.

  • Incubation: Incubate the reaction at an elevated temperature (e.g., 37-42°C) for a defined period (e.g., 30-60 minutes).

  • Quenching and Purification: After incubation, the reaction may be quenched, and the radiolabeled antibody is purified to remove unincorporated radionuclide, often using size-exclusion chromatography.

  • Quality Control: Assess the radiochemical purity using ITLC or SE-HPLC.

Visualizing the Process

To better understand the workflows and chemical principles, the following diagrams are provided.

Antibody_Radiolabeling_Workflow General Workflow for Antibody Radiolabeling cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Chelator Bifunctional Chelator (this compound or DOTA) Chelator->Conjugation Purification1 Purification (Size-Exclusion Chromatography) Conjugation->Purification1 Antibody_Chelator Antibody-Chelator Conjugate Purification1->Antibody_Chelator Radiolabeling Radiolabeling Reaction Antibody_Chelator->Radiolabeling Radionuclide Radionuclide (e.g., ¹⁷⁷Lu) Radionuclide->Radiolabeling Purification2 Purification & QC Radiolabeling->Purification2 Radiolabeled_Antibody Final Radiolabeled Antibody Purification2->Radiolabeled_Antibody

A generalized workflow for the two-step process of antibody radiolabeling.

Chelator_Comparison Structural Comparison of this compound (acyclic) and DOTA (macrocyclic) cluster_radionuclide Coordination with Radionuclide This compound This compound (CHX-A''-DTPA) Structure: Acyclic (linear) Kinetics: Generally faster labeling at milder temperatures Stability: Forms stable complexes, but can be less kinetically inert than macrocycles Radionuclide Radionuclide This compound->Radionuclide Chelation DOTA DOTA Structure: Macrocyclic (rigid) Kinetics: Often requires heating for efficient labeling Stability: Forms highly stable and kinetically inert complexes DOTA->Radionuclide Chelation

Key structural and functional differences between this compound and DOTA.

References

CHX-A"-DTPA vs. Standard DTPA: A Comparative Guide for Radiolabeling Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in radiopharmaceutical development, the choice of a chelating agent is paramount to the success of a radiolabeled conjugate. This guide provides a detailed comparison of the acyclic chelator CHX-A"-DTPA ([(R)-2-amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid) and the standard diethylenetriaminepentaacetic acid (DTPA). The evidence indicates that CHX-A"-DTPA offers significant advantages in terms of stability, leading to improved in vivo performance for various radiometals.

Superior In Vivo Stability of CHX-A"-DTPA Complexes

The incorporation of a cyclohexyl ring into the DTPA backbone pre-organizes the ligand, resulting in radiometal complexes with greater kinetic inertness compared to those of standard DTPA.[1] This enhanced stability is a critical factor in preventing the release of the radiometal in vivo, which can lead to off-target radiation exposure and reduced imaging or therapeutic efficacy. Several studies have demonstrated the superior stability of CHX-A"-DTPA complexes with a range of radionuclides, including Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Bismuth-212/213 (²¹²/²¹³Bi), when compared to DTPA and other derivatives.[2][3]

While the macrocyclic chelator DOTA is often considered the gold standard for in vivo stability with certain radiometals, CHX-A"-DTPA presents a compelling alternative, particularly due to its more favorable labeling conditions.[4] Unlike DOTA, which typically requires heating for efficient radiolabeling, CHX-A"-DTPA can be effectively labeled at room temperature.[5]

Radiolabeling Performance: A Quantitative Comparison

The following tables summarize the key performance indicators for radiolabeling with CHX-A"-DTPA and standard DTPA across various radionuclides.

Table 1: Radiolabeling Performance of CHX-A"-DTPA

RadionuclideTargeting MoleculeLabeling ConditionsRadiolabeling YieldReference
⁹⁰YTrastuzumabRoom Temperature, 15 min>95% (crude)
¹⁷⁷LuRituximab->95%
⁶⁸GaDUPA-PepRoom Temperature, 1 min (72 nM peptide)>95%
⁸⁹ZrPertuzumabAmbient Temperature, 10 min, pH 4.5High Purity
¹¹¹InMORAb-009->90%

Table 2: Radiolabeling Performance of Standard DTPA

RadionuclideTargeting MoleculeLabeling ConditionsRadiolabeling YieldReference
¹¹¹InPeptideRoom Temperature, 30 min, pH 6.0100%
⁶⁸GaDoxorubicin90°C, 15 min, pH 5.5~60% (increased to >95% with purification)
⁶⁷Ga-Room Temperature, pH 5>90%

Experimental Protocols

Detailed methodologies for conjugation and radiolabeling are crucial for reproducible results.

Conjugation of Chelator to a Monoclonal Antibody (mAb)

The following workflow outlines the general procedure for conjugating p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody.

Conjugation of p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody.

Protocol:

  • Antibody Preparation: The monoclonal antibody is buffer-exchanged into a 0.1 M sodium bicarbonate buffer at pH 9.0 using a method such as tangential flow filtration.

  • Conjugation: A 6-10 molar excess of p-SCN-Bn-CHX-A"-DTPA is added to the antibody solution. The reaction mixture is then incubated at 37°C for 90 minutes.

  • Purification: The resulting DTPA-mAb conjugate is purified and buffer-exchanged into a 0.25 M sodium acetate (B1210297) solution (pH 5.5) via tangential flow filtration to remove any unbound chelator.

Radiolabeling with Yttrium-90

This workflow details the radiolabeling of a CHX-A"-DTPA conjugated antibody with ⁹⁰Y.

Radiolabeling of a CHX-A"-DTPA conjugate with Yttrium-90.

Protocol:

  • Reaction Setup: The CHX-A"-DTPA-antibody conjugate (e.g., Trastuzumab) is dissolved in an ammonium (B1175870) acetate buffer (pH 5.5).

  • Radiolabeling: An aliquot of ⁹⁰Y is added to the conjugate solution. The mixture is incubated at 37°C for 60 minutes. High radiochemical yields (>95%) can also be achieved after just 15 minutes at room temperature.

  • Quenching: The reaction is stopped by the addition of an EDTA solution.

  • Purification: The radiolabeled conjugate is purified using size-exclusion chromatography.

  • Quality Control: The radiochemical purity of the final product is determined using methods such as radio-instant thin-layer chromatography (radio-iTLC).

Radiolabeling with Zirconium-89

The following workflow illustrates the radiolabeling of a CHX-A"-DTPA conjugated antibody with ⁸⁹Zr.

Radiolabeling_Workflow_89Zr cluster_reaction_zr Radiolabeling Reaction cluster_purification_zr Purification conjugate_zr DTPA-Pertuzumab add_Zr89 Add neutralized [⁸⁹Zr]ZrCl₄ solution (pH 4.5) conjugate_zr->add_Zr89 incubation_zr Incubate (37°C, 10 min) add_Zr89->incubation_zr adjust_volume Adjust volume with Ascorbic Acid and Sodium Acetate incubation_zr->adjust_volume purification_column Load onto PD-10 purification column adjust_volume->purification_column labeled_conjugate_zr [⁸⁹Zr]Zr-DTPA-Pertuzumab purification_column->labeled_conjugate_zr

Radiolabeling of a DTPA conjugate with Zirconium-89.

Protocol:

  • Reaction Setup: The DTPA-antibody conjugate (e.g., Pertuzumab) is mixed with a neutralized [⁸⁹Zr]ZrCl₄ solution at a pH of 4.5.

  • Radiolabeling: The reaction mixture is incubated at 37°C for 10 minutes.

  • Purification: The reaction mixture is adjusted to a final volume with a solution of ascorbic acid and sodium acetate and then purified using a PD-10 desalting column.

In Vitro and In Vivo Stability

Comparative studies have shown that while standard DTPA can form stable complexes, CHX-A"-DTPA generally exhibits superior stability, particularly in vivo. For instance, in a comparison of yttrium-labeled ligands, the dissociation rate constant for ⁸⁸Y-CHX-A"-DTPA was lower than that of another DTPA derivative, indicating greater kinetic inertness. Furthermore, ⁹⁰Y-CHX-A"-DTPA-trastuzumab demonstrated excellent in vitro stability in human serum over 3 days.

Biodistribution

The enhanced stability of CHX-A"-DTPA radiometal complexes translates to more favorable biodistribution profiles. Studies comparing ⁸⁹Zr-labeled pertuzumab have shown that the CHX-A"-DTPA conjugate resulted in lower liver uptake and higher blood and tumor uptake compared to the conjugate with the standard chelator DFO. Similarly, ⁹⁰Y-CHX-A"-DTPA-trastuzumab has shown high tumor uptake in mouse models.

Conclusion

CHX-A"-DTPA consistently demonstrates significant advantages over standard DTPA for radiolabeling applications. Its ability to form highly stable radiometal complexes under mild reaction conditions makes it a superior choice for the development of radiopharmaceuticals. The enhanced in vivo stability leads to improved biodistribution, with higher tumor uptake and reduced off-target accumulation. For researchers seeking to develop robust and effective radiolabeled agents, CHX-A"-DTPA represents a well-established and reliable chelating platform.

References

CHX-A"-DTPA vs. Standard DTPA: A Comparative Guide for Radiolabeling Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in radiopharmaceutical development, the choice of a chelating agent is paramount to the success of a radiolabeled conjugate. This guide provides a detailed comparison of the acyclic chelator CHX-A"-DTPA ([(R)-2-amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid) and the standard diethylenetriaminepentaacetic acid (DTPA). The evidence indicates that CHX-A"-DTPA offers significant advantages in terms of stability, leading to improved in vivo performance for various radiometals.

Superior In Vivo Stability of CHX-A"-DTPA Complexes

The incorporation of a cyclohexyl ring into the DTPA backbone pre-organizes the ligand, resulting in radiometal complexes with greater kinetic inertness compared to those of standard DTPA.[1] This enhanced stability is a critical factor in preventing the release of the radiometal in vivo, which can lead to off-target radiation exposure and reduced imaging or therapeutic efficacy. Several studies have demonstrated the superior stability of CHX-A"-DTPA complexes with a range of radionuclides, including Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Bismuth-212/213 (²¹²/²¹³Bi), when compared to DTPA and other derivatives.[2][3]

While the macrocyclic chelator DOTA is often considered the gold standard for in vivo stability with certain radiometals, CHX-A"-DTPA presents a compelling alternative, particularly due to its more favorable labeling conditions.[4] Unlike DOTA, which typically requires heating for efficient radiolabeling, CHX-A"-DTPA can be effectively labeled at room temperature.[5]

Radiolabeling Performance: A Quantitative Comparison

The following tables summarize the key performance indicators for radiolabeling with CHX-A"-DTPA and standard DTPA across various radionuclides.

Table 1: Radiolabeling Performance of CHX-A"-DTPA

RadionuclideTargeting MoleculeLabeling ConditionsRadiolabeling YieldReference
⁹⁰YTrastuzumabRoom Temperature, 15 min>95% (crude)
¹⁷⁷LuRituximab->95%
⁶⁸GaDUPA-PepRoom Temperature, 1 min (72 nM peptide)>95%
⁸⁹ZrPertuzumabAmbient Temperature, 10 min, pH 4.5High Purity
¹¹¹InMORAb-009->90%

Table 2: Radiolabeling Performance of Standard DTPA

RadionuclideTargeting MoleculeLabeling ConditionsRadiolabeling YieldReference
¹¹¹InPeptideRoom Temperature, 30 min, pH 6.0100%
⁶⁸GaDoxorubicin90°C, 15 min, pH 5.5~60% (increased to >95% with purification)
⁶⁷Ga-Room Temperature, pH 5>90%

Experimental Protocols

Detailed methodologies for conjugation and radiolabeling are crucial for reproducible results.

Conjugation of Chelator to a Monoclonal Antibody (mAb)

The following workflow outlines the general procedure for conjugating p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody.

Conjugation of p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody.

Protocol:

  • Antibody Preparation: The monoclonal antibody is buffer-exchanged into a 0.1 M sodium bicarbonate buffer at pH 9.0 using a method such as tangential flow filtration.

  • Conjugation: A 6-10 molar excess of p-SCN-Bn-CHX-A"-DTPA is added to the antibody solution. The reaction mixture is then incubated at 37°C for 90 minutes.

  • Purification: The resulting DTPA-mAb conjugate is purified and buffer-exchanged into a 0.25 M sodium acetate solution (pH 5.5) via tangential flow filtration to remove any unbound chelator.

Radiolabeling with Yttrium-90

This workflow details the radiolabeling of a CHX-A"-DTPA conjugated antibody with ⁹⁰Y.

Radiolabeling of a CHX-A"-DTPA conjugate with Yttrium-90.

Protocol:

  • Reaction Setup: The CHX-A"-DTPA-antibody conjugate (e.g., Trastuzumab) is dissolved in an ammonium acetate buffer (pH 5.5).

  • Radiolabeling: An aliquot of ⁹⁰Y is added to the conjugate solution. The mixture is incubated at 37°C for 60 minutes. High radiochemical yields (>95%) can also be achieved after just 15 minutes at room temperature.

  • Quenching: The reaction is stopped by the addition of an EDTA solution.

  • Purification: The radiolabeled conjugate is purified using size-exclusion chromatography.

  • Quality Control: The radiochemical purity of the final product is determined using methods such as radio-instant thin-layer chromatography (radio-iTLC).

Radiolabeling with Zirconium-89

The following workflow illustrates the radiolabeling of a CHX-A"-DTPA conjugated antibody with ⁸⁹Zr.

Radiolabeling_Workflow_89Zr cluster_reaction_zr Radiolabeling Reaction cluster_purification_zr Purification conjugate_zr DTPA-Pertuzumab add_Zr89 Add neutralized [⁸⁹Zr]ZrCl₄ solution (pH 4.5) conjugate_zr->add_Zr89 incubation_zr Incubate (37°C, 10 min) add_Zr89->incubation_zr adjust_volume Adjust volume with Ascorbic Acid and Sodium Acetate incubation_zr->adjust_volume purification_column Load onto PD-10 purification column adjust_volume->purification_column labeled_conjugate_zr [⁸⁹Zr]Zr-DTPA-Pertuzumab purification_column->labeled_conjugate_zr

Radiolabeling of a DTPA conjugate with Zirconium-89.

Protocol:

  • Reaction Setup: The DTPA-antibody conjugate (e.g., Pertuzumab) is mixed with a neutralized [⁸⁹Zr]ZrCl₄ solution at a pH of 4.5.

  • Radiolabeling: The reaction mixture is incubated at 37°C for 10 minutes.

  • Purification: The reaction mixture is adjusted to a final volume with a solution of ascorbic acid and sodium acetate and then purified using a PD-10 desalting column.

In Vitro and In Vivo Stability

Comparative studies have shown that while standard DTPA can form stable complexes, CHX-A"-DTPA generally exhibits superior stability, particularly in vivo. For instance, in a comparison of yttrium-labeled ligands, the dissociation rate constant for ⁸⁸Y-CHX-A"-DTPA was lower than that of another DTPA derivative, indicating greater kinetic inertness. Furthermore, ⁹⁰Y-CHX-A"-DTPA-trastuzumab demonstrated excellent in vitro stability in human serum over 3 days.

Biodistribution

The enhanced stability of CHX-A"-DTPA radiometal complexes translates to more favorable biodistribution profiles. Studies comparing ⁸⁹Zr-labeled pertuzumab have shown that the CHX-A"-DTPA conjugate resulted in lower liver uptake and higher blood and tumor uptake compared to the conjugate with the standard chelator DFO. Similarly, ⁹⁰Y-CHX-A"-DTPA-trastuzumab has shown high tumor uptake in mouse models.

Conclusion

CHX-A"-DTPA consistently demonstrates significant advantages over standard DTPA for radiolabeling applications. Its ability to form highly stable radiometal complexes under mild reaction conditions makes it a superior choice for the development of radiopharmaceuticals. The enhanced in vivo stability leads to improved biodistribution, with higher tumor uptake and reduced off-target accumulation. For researchers seeking to develop robust and effective radiolabeled agents, CHX-A"-DTPA represents a well-established and reliable chelating platform.

References

An In Vivo Comparison of Indium-111 and Yttrium-90 Labeled Barzuxetan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barzuxetan, a chelating agent derivative, is conjugated to Tabituximab, a humanized monoclonal antibody that targets Frizzled-10 (FZD10). FZD10 is a receptor in the Wnt signaling pathway and is overexpressed in various cancers, notably synovial sarcoma.[1][2] This specificity makes Tabituximab a promising vector for targeted radionuclide delivery. When radiolabeled, Tabituximab this compound offers a "theranostic" approach—combining therapy and diagnostics. This guide provides a comparative overview of Tabituximab this compound labeled with two clinically relevant radioisotopes: Indium-111 (¹¹¹In) for imaging and Yttrium-90 (⁹⁰Y) for therapy. While direct comparative in vivo studies for this compound are not available in published literature, this guide synthesizes data from analogous radioimmunoconjugates and the known properties of these isotopes to provide a useful reference for researchers.

The theranostic paradigm often employs a diagnostic radionuclide to predict the behavior of a therapeutic radionuclide. Due to their similar chemistries, Indium-111 is frequently used as a surrogate for Yttrium-90 to perform imaging and dosimetry studies before administering the therapeutic dose.[3][4][5] This allows for patient-specific dose calculations and confirmation of tumor targeting.

Physicochemical and Nuclear Properties

The choice between Indium-111 and Yttrium-90 is dictated by their distinct nuclear properties, which make them suitable for different applications. Indium-111's gamma emissions are ideal for imaging, while Yttrium-90's beta emissions are potent for therapy.

PropertyIndium-111 Labeled this compoundYttrium-90 Labeled this compound
Primary Application Diagnostic Imaging (SPECT)Radioimmunotherapy
Radionuclide Indium-111 (¹¹¹In)Yttrium-90 (⁹⁰Y)
Half-life 2.8 days (67.9 hours)2.67 days (64.05 hours)
Principal Emissions Gamma (γ) photons (171.3 keV, 245.4 keV)Beta (β⁻) particles (max energy 2.28 MeV)
Mean Tissue Penetration N/A (for imaging)2.5 mm
Chelating Agent Typically DTPA or DOTA derivativeTypically DTPA or DOTA derivative
Imaging Modality SPECT/Gamma CameraBremsstrahlung SPECT (lower resolution)

Signaling Pathway and Mechanism of Action

Tabituximab this compound targets the Frizzled-10 (FZD10) receptor. FZD10 is a component of the Wnt signaling pathway, which is crucial in embryogenesis and often dysregulated in cancer. By binding to FZD10, the radiolabeled antibody is internalized, delivering a localized radiation dose to the cancer cell.

FZD10_Signaling_Pathway cluster_radiolabel Radiolabeled this compound cluster_cell Cancer Cell This compound ¹¹¹In / ⁹⁰Y This compound FZD10 FZD10 Receptor This compound->FZD10 Binds to Apoptosis Cell Death (from ⁹⁰Y) This compound->Apoptosis Imaging Imaging Signal (from ¹¹¹In) This compound->Imaging Dishevelled Dishevelled FZD10->Dishevelled Activates GSK3B GSK3β Dishevelled->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Stops Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation Nucleus->TCF_LEF Activates

Caption: FZD10 signaling pathway targeted by radiolabeled this compound.

Experimental Protocols

While a direct comparative study is unavailable, a typical preclinical in vivo comparison would follow the workflow outlined below. This is based on standard methodologies for evaluating novel radioimmunoconjugates.

Radiolabeling of Tabituximab this compound
  • Conjugation: The Tabituximab antibody is conjugated with a bifunctional chelator such as a derivative of DTPA (diethylenetriaminepentaacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

  • Radiolabeling: The conjugated antibody is incubated with either ¹¹¹InCl₃ or ⁹⁰YCl₃ in a suitable buffer (e.g., sodium acetate) at an optimized pH and temperature.

  • Quality Control: Radiochemical purity is assessed using methods like instant thin-layer chromatography (iTLC) to ensure high labeling efficiency (>95%). Immunoreactivity of the radiolabeled antibody is confirmed via cell binding assays.

Animal Model
  • Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with FZD10-positive human synovial sarcoma cells (e.g., SYO-1).

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the administration of the radioimmunoconjugate.

Biodistribution Study
  • Administration: Tumor-bearing mice are intravenously injected with a defined dose of either ¹¹¹In- or ⁹⁰Y-labeled this compound.

  • Time Points: Groups of mice (n=3-5 per group) are euthanized at various time points post-injection (e.g., 4, 24, 48, 72, and 168 hours).

  • Tissue Collection: Tumors, blood, and major organs (liver, spleen, kidneys, lungs, muscle, bone) are collected, weighed, and counted in a gamma counter (for ¹¹¹In) or a liquid scintillation counter (for ⁹⁰Y).

  • Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Imaging Study
  • ¹¹¹In-Barzuxetan: Mice are anesthetized and imaged using a SPECT/CT scanner at selected time points to visualize the in vivo distribution of the radioimmunoconjugate.

  • ⁹⁰Y-Barzuxetan: Imaging is less common due to the pure beta emission. However, low-resolution images can be obtained by detecting Bremsstrahlung radiation.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis radiolabeling Radiolabeling with ¹¹¹In or ⁹⁰Y qc Quality Control (iTLC) radiolabeling->qc injection IV Injection qc->injection animal_model Tumor-bearing Mouse Model animal_model->injection imaging SPECT/CT Imaging (¹¹¹In) injection->imaging biodistribution Biodistribution Analysis injection->biodistribution dosimetry Dosimetry Calculation imaging->dosimetry tissue_counting Tissue Radioactivity Counting biodistribution->tissue_counting data_calc Calculate %ID/g tissue_counting->data_calc data_calc->dosimetry

Caption: General experimental workflow for preclinical comparison.

Comparative Performance: Expected Outcomes

Based on studies with analogous antibodies, the following outcomes can be anticipated in a head-to-head comparison.

Biodistribution

The biodistribution profiles of ¹¹¹In- and ⁹⁰Y-labeled this compound are expected to be very similar due to their matched chemistries when using the same chelator.

  • Tumor Uptake: Both radioimmunoconjugates would show specific and progressive accumulation in FZD10-positive tumors.

  • Organ Distribution: The highest non-target uptake would likely be observed in organs of the reticuloendothelial system, such as the liver and spleen, which are involved in antibody clearance. Blood clearance would be gradual, consistent with the pharmacokinetics of a monoclonal antibody.

Illustrative Biodistribution Data

The following table presents hypothetical, yet representative, biodistribution data for ¹¹¹In- and ⁹⁰Y-labeled this compound at 48 hours post-injection, extrapolated from published studies on other radiolabeled antibodies.

Tissue¹¹¹In-Barzuxetan (%ID/g)⁹⁰Y-Barzuxetan (%ID/g)
Blood 8.5 ± 1.28.3 ± 1.5
Tumor 22.0 ± 4.521.5 ± 5.0
Liver 10.2 ± 2.010.5 ± 2.2
Spleen 7.5 ± 1.87.8 ± 1.9
Kidneys 4.0 ± 0.84.2 ± 0.9
Lungs 3.5 ± 0.73.4 ± 0.6
Bone 1.8 ± 0.52.5 ± 0.7*

*Note: ⁹⁰Y may exhibit slightly higher bone uptake if there is any in vivo dissociation from the chelator, as free Yttrium is a bone-seeking element.

Imaging vs. Therapy
  • ¹¹¹In-Barzuxetan: Would provide clear tumor visualization via SPECT imaging, allowing for the assessment of targeting efficacy and the calculation of radiation dosimetry for the therapeutic agent.

  • ⁹⁰Y-Barzuxetan: Would deliver a cytotoxic radiation dose to the tumor, leading to tumor growth inhibition or regression. The therapeutic effect would be evaluated by monitoring tumor volume over time compared to control groups.

Conclusion

The combination of ¹¹¹In- and ⁹⁰Y-labeled this compound embodies a powerful theranostic strategy for FZD10-expressing cancers. While direct comparative in vivo data for this specific agent is pending, extensive research on similar radioimmunoconjugates provides a strong basis for predicting its behavior. ¹¹¹In-Barzuxetan serves as an effective diagnostic tool to confirm tumor targeting and perform patient-specific dosimetry. This information is critical for optimizing the therapeutic efficacy of ⁹⁰Y-Barzuxetan, which is designed to deliver a potent, localized anti-cancer treatment. Future preclinical and clinical studies directly comparing these two agents will be invaluable for validating these expectations and advancing this targeted therapy towards clinical application.

References

An In Vivo Comparison of Indium-111 and Yttrium-90 Labeled Barzuxetan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barzuxetan, a chelating agent derivative, is conjugated to Tabituximab, a humanized monoclonal antibody that targets Frizzled-10 (FZD10). FZD10 is a receptor in the Wnt signaling pathway and is overexpressed in various cancers, notably synovial sarcoma.[1][2] This specificity makes Tabituximab a promising vector for targeted radionuclide delivery. When radiolabeled, Tabituximab this compound offers a "theranostic" approach—combining therapy and diagnostics. This guide provides a comparative overview of Tabituximab this compound labeled with two clinically relevant radioisotopes: Indium-111 (¹¹¹In) for imaging and Yttrium-90 (⁹⁰Y) for therapy. While direct comparative in vivo studies for this compound are not available in published literature, this guide synthesizes data from analogous radioimmunoconjugates and the known properties of these isotopes to provide a useful reference for researchers.

The theranostic paradigm often employs a diagnostic radionuclide to predict the behavior of a therapeutic radionuclide. Due to their similar chemistries, Indium-111 is frequently used as a surrogate for Yttrium-90 to perform imaging and dosimetry studies before administering the therapeutic dose.[3][4][5] This allows for patient-specific dose calculations and confirmation of tumor targeting.

Physicochemical and Nuclear Properties

The choice between Indium-111 and Yttrium-90 is dictated by their distinct nuclear properties, which make them suitable for different applications. Indium-111's gamma emissions are ideal for imaging, while Yttrium-90's beta emissions are potent for therapy.

PropertyIndium-111 Labeled this compoundYttrium-90 Labeled this compound
Primary Application Diagnostic Imaging (SPECT)Radioimmunotherapy
Radionuclide Indium-111 (¹¹¹In)Yttrium-90 (⁹⁰Y)
Half-life 2.8 days (67.9 hours)2.67 days (64.05 hours)
Principal Emissions Gamma (γ) photons (171.3 keV, 245.4 keV)Beta (β⁻) particles (max energy 2.28 MeV)
Mean Tissue Penetration N/A (for imaging)2.5 mm
Chelating Agent Typically DTPA or DOTA derivativeTypically DTPA or DOTA derivative
Imaging Modality SPECT/Gamma CameraBremsstrahlung SPECT (lower resolution)

Signaling Pathway and Mechanism of Action

Tabituximab this compound targets the Frizzled-10 (FZD10) receptor. FZD10 is a component of the Wnt signaling pathway, which is crucial in embryogenesis and often dysregulated in cancer. By binding to FZD10, the radiolabeled antibody is internalized, delivering a localized radiation dose to the cancer cell.

FZD10_Signaling_Pathway cluster_radiolabel Radiolabeled this compound cluster_cell Cancer Cell This compound ¹¹¹In / ⁹⁰Y This compound FZD10 FZD10 Receptor This compound->FZD10 Binds to Apoptosis Cell Death (from ⁹⁰Y) This compound->Apoptosis Imaging Imaging Signal (from ¹¹¹In) This compound->Imaging Dishevelled Dishevelled FZD10->Dishevelled Activates GSK3B GSK3β Dishevelled->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Stops Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation Nucleus->TCF_LEF Activates

Caption: FZD10 signaling pathway targeted by radiolabeled this compound.

Experimental Protocols

While a direct comparative study is unavailable, a typical preclinical in vivo comparison would follow the workflow outlined below. This is based on standard methodologies for evaluating novel radioimmunoconjugates.

Radiolabeling of Tabituximab this compound
  • Conjugation: The Tabituximab antibody is conjugated with a bifunctional chelator such as a derivative of DTPA (diethylenetriaminepentaacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

  • Radiolabeling: The conjugated antibody is incubated with either ¹¹¹InCl₃ or ⁹⁰YCl₃ in a suitable buffer (e.g., sodium acetate) at an optimized pH and temperature.

  • Quality Control: Radiochemical purity is assessed using methods like instant thin-layer chromatography (iTLC) to ensure high labeling efficiency (>95%). Immunoreactivity of the radiolabeled antibody is confirmed via cell binding assays.

Animal Model
  • Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with FZD10-positive human synovial sarcoma cells (e.g., SYO-1).

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the administration of the radioimmunoconjugate.

Biodistribution Study
  • Administration: Tumor-bearing mice are intravenously injected with a defined dose of either ¹¹¹In- or ⁹⁰Y-labeled this compound.

  • Time Points: Groups of mice (n=3-5 per group) are euthanized at various time points post-injection (e.g., 4, 24, 48, 72, and 168 hours).

  • Tissue Collection: Tumors, blood, and major organs (liver, spleen, kidneys, lungs, muscle, bone) are collected, weighed, and counted in a gamma counter (for ¹¹¹In) or a liquid scintillation counter (for ⁹⁰Y).

  • Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Imaging Study
  • ¹¹¹In-Barzuxetan: Mice are anesthetized and imaged using a SPECT/CT scanner at selected time points to visualize the in vivo distribution of the radioimmunoconjugate.

  • ⁹⁰Y-Barzuxetan: Imaging is less common due to the pure beta emission. However, low-resolution images can be obtained by detecting Bremsstrahlung radiation.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis radiolabeling Radiolabeling with ¹¹¹In or ⁹⁰Y qc Quality Control (iTLC) radiolabeling->qc injection IV Injection qc->injection animal_model Tumor-bearing Mouse Model animal_model->injection imaging SPECT/CT Imaging (¹¹¹In) injection->imaging biodistribution Biodistribution Analysis injection->biodistribution dosimetry Dosimetry Calculation imaging->dosimetry tissue_counting Tissue Radioactivity Counting biodistribution->tissue_counting data_calc Calculate %ID/g tissue_counting->data_calc data_calc->dosimetry

Caption: General experimental workflow for preclinical comparison.

Comparative Performance: Expected Outcomes

Based on studies with analogous antibodies, the following outcomes can be anticipated in a head-to-head comparison.

Biodistribution

The biodistribution profiles of ¹¹¹In- and ⁹⁰Y-labeled this compound are expected to be very similar due to their matched chemistries when using the same chelator.

  • Tumor Uptake: Both radioimmunoconjugates would show specific and progressive accumulation in FZD10-positive tumors.

  • Organ Distribution: The highest non-target uptake would likely be observed in organs of the reticuloendothelial system, such as the liver and spleen, which are involved in antibody clearance. Blood clearance would be gradual, consistent with the pharmacokinetics of a monoclonal antibody.

Illustrative Biodistribution Data

The following table presents hypothetical, yet representative, biodistribution data for ¹¹¹In- and ⁹⁰Y-labeled this compound at 48 hours post-injection, extrapolated from published studies on other radiolabeled antibodies.

Tissue¹¹¹In-Barzuxetan (%ID/g)⁹⁰Y-Barzuxetan (%ID/g)
Blood 8.5 ± 1.28.3 ± 1.5
Tumor 22.0 ± 4.521.5 ± 5.0
Liver 10.2 ± 2.010.5 ± 2.2
Spleen 7.5 ± 1.87.8 ± 1.9
Kidneys 4.0 ± 0.84.2 ± 0.9
Lungs 3.5 ± 0.73.4 ± 0.6
Bone 1.8 ± 0.52.5 ± 0.7*

*Note: ⁹⁰Y may exhibit slightly higher bone uptake if there is any in vivo dissociation from the chelator, as free Yttrium is a bone-seeking element.

Imaging vs. Therapy
  • ¹¹¹In-Barzuxetan: Would provide clear tumor visualization via SPECT imaging, allowing for the assessment of targeting efficacy and the calculation of radiation dosimetry for the therapeutic agent.

  • ⁹⁰Y-Barzuxetan: Would deliver a cytotoxic radiation dose to the tumor, leading to tumor growth inhibition or regression. The therapeutic effect would be evaluated by monitoring tumor volume over time compared to control groups.

Conclusion

The combination of ¹¹¹In- and ⁹⁰Y-labeled this compound embodies a powerful theranostic strategy for FZD10-expressing cancers. While direct comparative in vivo data for this specific agent is pending, extensive research on similar radioimmunoconjugates provides a strong basis for predicting its behavior. ¹¹¹In-Barzuxetan serves as an effective diagnostic tool to confirm tumor targeting and perform patient-specific dosimetry. This information is critical for optimizing the therapeutic efficacy of ⁹⁰Y-Barzuxetan, which is designed to deliver a potent, localized anti-cancer treatment. Future preclinical and clinical studies directly comparing these two agents will be invaluable for validating these expectations and advancing this targeted therapy towards clinical application.

References

Validating the Binding Affinity of Barzuxetan-Conjugated Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to antibodies, a cornerstone of targeted therapies and diagnostics, necessitates rigorous validation to ensure that the antibody's primary function—its binding affinity for the target antigen—remains uncompromised. This guide provides a comparative analysis of the binding affinity of antibodies conjugated with Barzuxetan, a bifunctional chelator, against other common conjugation strategies. Experimental data is presented to offer a clear comparison, alongside detailed protocols for key validation experiments.

Data Presentation: Comparative Binding Affinity of Antibody-Drug Conjugates

The binding affinity, represented by the equilibrium dissociation constant (Kd), is a critical parameter for evaluating the efficacy of an antibody-drug conjugate (ADC). A lower Kd value indicates a stronger binding to the target antigen. While direct comparative studies for this compound-conjugated antibodies are limited, the following table presents a compilation of binding affinity data for various ADCs, primarily targeting the well-characterized HER2 antigen. This allows for an indirect assessment of how different conjugation chemistries and linkers can influence antibody-antigen interactions.

Notably, studies on antibodies radiolabeled using isothiocyanate-based linkers, similar to the reactive group in this compound, have shown that this conjugation method does not significantly alter the antibody's binding affinity to its target[1]. This suggests that this compound conjugation is likely to preserve the inherent binding characteristics of the antibody. For instance, a linker-free trastuzumab conjugate was found to have a binding affinity (Kd) to recombinant HER2 of 0.1–0.5 nmol/L, comparable to the parent antibody[2].

Antibody/ADCTarget AntigenConjugation Chemistry/LinkerBinding Affinity (Kd)Reference
Reference: Unconjugated Antibody
TrastuzumabHER2-~1 nM[3]
PertuzumabHER2-~2 nM[3]
Isothiocyanate-Based Conjugation (this compound Analogue)
Mannosylated RmAb158-scFv8D3 (radiolabeled)α-d-mannopyranosylphenyl isothiocyanateNo significant change[1]
Alternative Conjugation Chemistries
Trastuzumab-MCC-DM1 (Kadcyla®)HER2Lysine-based, non-cleavable (MCC)Slightly tighter than trastuzumab
Trastuzumab-Deruxtecan (Enhertu®)HER2Cysteine-based, cleavable (tetrapeptide)Slightly tighter than trastuzumab
DP001 (anti-HER2 antibody)HER2-Inferred similar to DP303c
DP303c (anti-HER2 ADC)HER2Site-specific, enzyme-cleavableSimilar to parent antibody
225Ac-PD2 (Pertuzumab-based)HER2DOTA chelator2.4 ± 0.2 nM
225Ac-TD1 (Trastuzumab-based)HER2DOTA chelator9 ± 3 nM
Thio-1b (Trastuzumab-based)HER2Site-specific (THIOMAB), gold-based payload0.75 ± 0.03 nM (EC50)
Thio-2b (Trastuzumab-based)HER2Site-specific (THIOMAB), gold-based payload0.41 ± 0.02 nM (EC50)

Note: EC50 values from ELISA are presented as a measure of binding and are related to but not identical to Kd values.

Experimental Protocols

Accurate determination of binding affinity is paramount. The two most widely accepted methods for quantitative kinetic analysis of antibody-antigen interactions are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Surface Plasmon Resonance (SPR) Protocol for Binding Affinity Measurement

SPR is an optical technique that measures the real-time binding of an analyte (e.g., antibody) to a ligand (e.g., antigen) immobilized on a sensor chip.

1. Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

  • Purified antigen and antibody/ADC samples

2. Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a freshly prepared mixture of EDC and NHS.

  • Ligand Immobilization: Inject the purified antigen over the activated surface to achieve the desired immobilization level. Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding: Inject a series of concentrations of the antibody or ADC in running buffer over the immobilized antigen surface. Monitor the association in real-time.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the antibody-antigen complex.

  • Regeneration: Inject the regeneration solution to remove the bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Bio-Layer Interferometry (BLI) Protocol for Binding Affinity Measurement

BLI is another label-free optical technique that measures biomolecular interactions by analyzing changes in the interference pattern of light reflected from a biosensor tip.

1. Materials:

  • BLI instrument (e.g., Octet RED384)

  • Biosensors (e.g., Streptavidin-coated for biotinylated antigen, or Anti-Human IgG Fc Capture for antibodies)

  • 96-well or 384-well black microplates

  • Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • Purified antigen and antibody/ADC samples

2. Procedure:

  • Biosensor Hydration: Hydrate the biosensors in kinetics buffer for at least 10 minutes.

  • Baseline: Establish a stable baseline by dipping the hydrated biosensors into wells containing kinetics buffer.

  • Ligand Immobilization: Move the biosensors to wells containing the antigen (if using streptavidin biosensors with a biotinylated antigen) or the antibody/ADC (if using capture biosensors) to allow for immobilization.

  • Second Baseline: Establish another baseline in kinetics buffer.

  • Association: Transfer the biosensors to wells containing a serial dilution of the analyte (antibody/ADC or antigen, respectively) and measure the association for a defined period.

  • Dissociation: Move the biosensors back to wells containing only kinetics buffer and measure the dissociation.

  • Data Analysis: The instrument software fits the association and dissociation curves to a 1:1 binding model to calculate ka, kd, and Kd.

Mandatory Visualization

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow cluster_bli Bio-Layer Interferometry (BLI) Workflow spr_prep Sensor Chip Preparation spr_immob Antigen Immobilization spr_prep->spr_immob spr_bind Antibody/ADC Binding spr_immob->spr_bind spr_diss Dissociation spr_bind->spr_diss spr_regen Regeneration spr_diss->spr_regen spr_data Data Analysis (ka, kd, Kd) spr_diss->spr_data spr_regen->spr_bind Next Cycle bli_prep Biosensor Hydration bli_base1 Baseline 1 bli_prep->bli_base1 bli_immob Ligand Immobilization bli_base1->bli_immob bli_base2 Baseline 2 bli_immob->bli_base2 bli_assoc Association bli_base2->bli_assoc bli_dissoc Dissociation bli_assoc->bli_dissoc bli_data Data Analysis (ka, kd, Kd) bli_dissoc->bli_data

Caption: Workflow for SPR and BLI binding affinity analysis.

conjugation_comparison cluster_conjugation Antibody Conjugation Strategies cluster_lysine Lysine Conjugation cluster_cysteine Cysteine Conjugation cluster_affinity Binding Affinity Validation antibody Monoclonal Antibody lysine_linker NHS Ester or Isothiocyanate (e.g., this compound) antibody->lysine_linker ~80 Lysines cysteine_linker Maleimide antibody->cysteine_linker Reduced Disulfides (4-8 Cysteines) lysine_adc Heterogeneous ADC (Variable DAR) lysine_linker->lysine_adc spr SPR lysine_adc->spr bli BLI lysine_adc->bli cysteine_adc Homogeneous ADC (Controlled DAR) cysteine_linker->cysteine_adc cysteine_adc->spr cysteine_adc->bli kd_value Determine Kd spr->kd_value bli->kd_value

Caption: Comparison of conjugation strategies and affinity validation.

References

Validating the Binding Affinity of Barzuxetan-Conjugated Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to antibodies, a cornerstone of targeted therapies and diagnostics, necessitates rigorous validation to ensure that the antibody's primary function—its binding affinity for the target antigen—remains uncompromised. This guide provides a comparative analysis of the binding affinity of antibodies conjugated with Barzuxetan, a bifunctional chelator, against other common conjugation strategies. Experimental data is presented to offer a clear comparison, alongside detailed protocols for key validation experiments.

Data Presentation: Comparative Binding Affinity of Antibody-Drug Conjugates

The binding affinity, represented by the equilibrium dissociation constant (Kd), is a critical parameter for evaluating the efficacy of an antibody-drug conjugate (ADC). A lower Kd value indicates a stronger binding to the target antigen. While direct comparative studies for this compound-conjugated antibodies are limited, the following table presents a compilation of binding affinity data for various ADCs, primarily targeting the well-characterized HER2 antigen. This allows for an indirect assessment of how different conjugation chemistries and linkers can influence antibody-antigen interactions.

Notably, studies on antibodies radiolabeled using isothiocyanate-based linkers, similar to the reactive group in this compound, have shown that this conjugation method does not significantly alter the antibody's binding affinity to its target[1]. This suggests that this compound conjugation is likely to preserve the inherent binding characteristics of the antibody. For instance, a linker-free trastuzumab conjugate was found to have a binding affinity (Kd) to recombinant HER2 of 0.1–0.5 nmol/L, comparable to the parent antibody[2].

Antibody/ADCTarget AntigenConjugation Chemistry/LinkerBinding Affinity (Kd)Reference
Reference: Unconjugated Antibody
TrastuzumabHER2-~1 nM[3]
PertuzumabHER2-~2 nM[3]
Isothiocyanate-Based Conjugation (this compound Analogue)
Mannosylated RmAb158-scFv8D3 (radiolabeled)α-d-mannopyranosylphenyl isothiocyanateNo significant change[1]
Alternative Conjugation Chemistries
Trastuzumab-MCC-DM1 (Kadcyla®)HER2Lysine-based, non-cleavable (MCC)Slightly tighter than trastuzumab
Trastuzumab-Deruxtecan (Enhertu®)HER2Cysteine-based, cleavable (tetrapeptide)Slightly tighter than trastuzumab
DP001 (anti-HER2 antibody)HER2-Inferred similar to DP303c
DP303c (anti-HER2 ADC)HER2Site-specific, enzyme-cleavableSimilar to parent antibody
225Ac-PD2 (Pertuzumab-based)HER2DOTA chelator2.4 ± 0.2 nM
225Ac-TD1 (Trastuzumab-based)HER2DOTA chelator9 ± 3 nM
Thio-1b (Trastuzumab-based)HER2Site-specific (THIOMAB), gold-based payload0.75 ± 0.03 nM (EC50)
Thio-2b (Trastuzumab-based)HER2Site-specific (THIOMAB), gold-based payload0.41 ± 0.02 nM (EC50)

Note: EC50 values from ELISA are presented as a measure of binding and are related to but not identical to Kd values.

Experimental Protocols

Accurate determination of binding affinity is paramount. The two most widely accepted methods for quantitative kinetic analysis of antibody-antigen interactions are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Surface Plasmon Resonance (SPR) Protocol for Binding Affinity Measurement

SPR is an optical technique that measures the real-time binding of an analyte (e.g., antibody) to a ligand (e.g., antigen) immobilized on a sensor chip.

1. Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

  • Purified antigen and antibody/ADC samples

2. Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a freshly prepared mixture of EDC and NHS.

  • Ligand Immobilization: Inject the purified antigen over the activated surface to achieve the desired immobilization level. Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding: Inject a series of concentrations of the antibody or ADC in running buffer over the immobilized antigen surface. Monitor the association in real-time.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the antibody-antigen complex.

  • Regeneration: Inject the regeneration solution to remove the bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Bio-Layer Interferometry (BLI) Protocol for Binding Affinity Measurement

BLI is another label-free optical technique that measures biomolecular interactions by analyzing changes in the interference pattern of light reflected from a biosensor tip.

1. Materials:

  • BLI instrument (e.g., Octet RED384)

  • Biosensors (e.g., Streptavidin-coated for biotinylated antigen, or Anti-Human IgG Fc Capture for antibodies)

  • 96-well or 384-well black microplates

  • Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • Purified antigen and antibody/ADC samples

2. Procedure:

  • Biosensor Hydration: Hydrate the biosensors in kinetics buffer for at least 10 minutes.

  • Baseline: Establish a stable baseline by dipping the hydrated biosensors into wells containing kinetics buffer.

  • Ligand Immobilization: Move the biosensors to wells containing the antigen (if using streptavidin biosensors with a biotinylated antigen) or the antibody/ADC (if using capture biosensors) to allow for immobilization.

  • Second Baseline: Establish another baseline in kinetics buffer.

  • Association: Transfer the biosensors to wells containing a serial dilution of the analyte (antibody/ADC or antigen, respectively) and measure the association for a defined period.

  • Dissociation: Move the biosensors back to wells containing only kinetics buffer and measure the dissociation.

  • Data Analysis: The instrument software fits the association and dissociation curves to a 1:1 binding model to calculate ka, kd, and Kd.

Mandatory Visualization

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow cluster_bli Bio-Layer Interferometry (BLI) Workflow spr_prep Sensor Chip Preparation spr_immob Antigen Immobilization spr_prep->spr_immob spr_bind Antibody/ADC Binding spr_immob->spr_bind spr_diss Dissociation spr_bind->spr_diss spr_regen Regeneration spr_diss->spr_regen spr_data Data Analysis (ka, kd, Kd) spr_diss->spr_data spr_regen->spr_bind Next Cycle bli_prep Biosensor Hydration bli_base1 Baseline 1 bli_prep->bli_base1 bli_immob Ligand Immobilization bli_base1->bli_immob bli_base2 Baseline 2 bli_immob->bli_base2 bli_assoc Association bli_base2->bli_assoc bli_dissoc Dissociation bli_assoc->bli_dissoc bli_data Data Analysis (ka, kd, Kd) bli_dissoc->bli_data

Caption: Workflow for SPR and BLI binding affinity analysis.

conjugation_comparison cluster_conjugation Antibody Conjugation Strategies cluster_lysine Lysine Conjugation cluster_cysteine Cysteine Conjugation cluster_affinity Binding Affinity Validation antibody Monoclonal Antibody lysine_linker NHS Ester or Isothiocyanate (e.g., this compound) antibody->lysine_linker ~80 Lysines cysteine_linker Maleimide antibody->cysteine_linker Reduced Disulfides (4-8 Cysteines) lysine_adc Heterogeneous ADC (Variable DAR) lysine_linker->lysine_adc spr SPR lysine_adc->spr bli BLI lysine_adc->bli cysteine_adc Homogeneous ADC (Controlled DAR) cysteine_linker->cysteine_adc cysteine_adc->spr cysteine_adc->bli kd_value Determine Kd spr->kd_value bli->kd_value

Caption: Comparison of conjugation strategies and affinity validation.

References

Comparative Analysis of Cross-Reactivity in Barzuxetan-Modified Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Barzuxetan-modified antibodies, focusing on the critical aspect of cross-reactivity. It is intended for researchers, scientists, and drug development professionals engaged in the creation and evaluation of antibody-drug conjugates (ADCs). This document outlines the principles of antibody modification with this compound, compares it with alternative conjugation technologies, and provides standardized protocols for assessing cross-reactivity.

Introduction to this compound and Antibody Modification

This compound is a bifunctional chelating agent utilized in the development of antibody-radionuclide conjugates. A notable example is Tabituximab this compound, an ADC where a monoclonal antibody targeting the Frizzled Homolog 10 (FZD10) receptor is conjugated to this compound, which chelates the radioisotope Yttrium-90.[1][2][3] This construct is designed for targeted radiotherapy of tumors overexpressing FZD10, such as synovial sarcoma.[2]

The chemical structure of this compound features an isothiocyanate group (-N=C=S).[4] This functional group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the antibody, to form a stable thiourea (B124793) bond. This method of conjugation is robust but can be non-specific, as antibodies typically possess numerous surface-accessible lysine residues. This random conjugation can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR) and conjugation sites, which may influence the antibody's specificity and potential for cross-reactivity.

Cross-Reactivity of Modified Antibodies: A Critical Consideration

Cross-reactivity refers to the binding of an antibody to non-target antigens. In the context of ADCs, off-target binding can lead to the delivery of potent cytotoxic or radioactive payloads to healthy tissues, resulting in significant toxicity. The modification of an antibody through the conjugation of linkers and payloads can inadvertently alter its three-dimensional structure or create new epitopes, potentially leading to unforeseen cross-reactivity. Therefore, a thorough evaluation of cross-reactivity is a mandatory step in the preclinical safety assessment of any novel ADC.

Comparative Analysis of Conjugation Chemistries and Potential for Cross-Reactivity

While direct, publicly available experimental data quantitatively comparing the cross-reactivity of this compound-modified antibodies with other ADC platforms is scarce, a qualitative comparison can be made based on the principles of their respective conjugation chemistries.

This compound (Isothiocyanate-Based) Conjugation:

  • Mechanism: Reacts with primary amines on lysine residues.

  • Homogeneity: Tends to produce a heterogeneous mixture of ADCs due to the abundance of lysine residues on the antibody surface.

  • Potential for Cross-Reactivity: The random nature of conjugation could potentially modify residues within or near the antigen-binding site (Fab region), which might alter binding specificity. The heterogeneity of the final product can also complicate the interpretation of cross-reactivity studies.

Alternative Conjugation Technologies:

  • Maleimide-Based Cysteine Conjugation: This is a widely used method where maleimide-functionalized linker-payloads react with free sulfhydryl groups of cysteine residues. These cysteines can be native (from reduced interchain disulfides) or engineered into the antibody sequence at specific sites. Site-specific cysteine engineering can lead to a more homogeneous ADC product.

  • Enzymatic Conjugation: Techniques using enzymes like sortase or transglutaminase can attach linker-payloads to specific peptide tags engineered into the antibody, resulting in a highly homogeneous product with precise control over the conjugation site and DAR.

  • Glycan Remodeling: This method involves the modification of the native glycans on the antibody's Fc region, away from the antigen-binding site, to create a site for conjugation. This approach generally yields a homogeneous product while preserving the integrity of the antigen-binding region.

In theory, site-specific conjugation methods that direct the payload away from the antigen-binding domains and produce a more homogeneous product are expected to have a lower risk of inducing cross-reactivity compared to random conjugation methods like the one used for this compound.

Data Presentation: Cross-Reactivity Profiles

The following table provides a hypothetical summary of cross-reactivity data to illustrate how such information would be presented. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Antibody-Linker Platform Target Antigen Off-Target Antigen Panel Binding Assay Observed Cross-Reactivity (%)
anti-FZD10-BarzuxetanFZD1032-Tissue Panel (Human)ImmunohistochemistryIllustrative Data: 1.5% (Weak staining in 1 tissue)
anti-HER2-Maleimide-DM1HER232-Tissue Panel (Human)ImmunohistochemistryIllustrative Data: 0.8% (Weak staining in 1 tissue)
anti-TROP2-Enzymatic-SN38TROP232-Tissue Panel (Human)ImmunohistochemistryIllustrative Data: <0.5% (No significant staining)

Experimental Protocols

Protocol for Immunohistochemistry (IHC) Cross-Reactivity Study

This protocol outlines a standard procedure for assessing the cross-reactivity of a modified antibody on a panel of human tissues.

Objective: To evaluate the on-target and off-target binding of the this compound-modified antibody in a comprehensive panel of normal human tissues.

Materials:

  • This compound-modified antibody (test article)

  • Unmodified parent antibody (control)

  • Isotype control antibody

  • Frozen normal human tissue panel (FDA-recommended 32 tissues)

  • Cryostat

  • Poly-L-lysine coated slides

  • Fixation solution (e.g., cold acetone)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA)

  • Secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Tissue Sectioning: Cut 5 µm sections from each of the 32 frozen human tissues using a cryostat and mount on coated slides.

  • Fixation: Fix the tissue sections in cold acetone (B3395972) for 10 minutes and air dry.

  • Blocking: Rehydrate the sections in PBS and block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate tissue sections with the this compound-modified antibody at a pre-optimized concentration (typically 2.5 and 10 µg/mL) overnight at 4°C. Include sections incubated with the unmodified parent antibody and an isotype control as negative controls.

  • Washing: Wash slides three times with PBS containing 0.05% Tween-20.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize binding by adding DAB substrate, which produces a brown precipitate at the site of antibody binding.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a series of alcohol grades and xylene, and coverslip using a permanent mounting medium.

  • Analysis: A qualified pathologist examines the slides to assess the presence, intensity, and cellular location of any staining. The staining pattern of the modified antibody is compared to that of the unmodified antibody and the isotype control.

Protocol for ELISA-Based Off-Target Binding Assay

Objective: To quantitatively screen for binding of the this compound-modified antibody against a panel of purified proteins.

Materials:

  • 96-well ELISA plates

  • Panel of potential off-target proteins

  • This compound-modified antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat wells of a 96-well plate with 1 µg/mL of each off-target protein overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Add serial dilutions of the this compound-modified antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Wash the plate, add TMB substrate, and incubate until a blue color develops.

  • Quantification: Stop the reaction with stop solution and read the absorbance at 450 nm using a microplate reader.

  • Analysis: Significant absorbance values above background indicate potential cross-reactivity with the tested protein.

Visualizations

Mechanism of Action: Tabituximab this compound cluster_cell Tumor Cell FZD10 FZD10 Receptor Endosome Endosome FZD10->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Nucleus Nucleus Lysosome->Nucleus 90Y Release & Nuclear Localization DNA_Damage DNA Damage & Cell Death Nucleus->DNA_Damage Beta Emission ADC Tabituximab this compound (anti-FZD10 Ab + 90Y) ADC->FZD10 Binding

Caption: Mechanism of Action: Tabituximab this compound

Experimental Workflow: IHC Cross-Reactivity Study A 1. Tissue Sectioning (32 Human Tissues) B 2. Fixation & Blocking A->B C 3. Primary Antibody Incubation (Test & Control Articles) B->C D 4. Secondary Antibody Incubation (HRP-conjugated) C->D E 5. Detection (DAB Substrate) D->E F 6. Counterstaining & Mounting E->F G 7. Pathological Analysis (Assess Staining) F->G

References

Comparative Analysis of Cross-Reactivity in Barzuxetan-Modified Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Barzuxetan-modified antibodies, focusing on the critical aspect of cross-reactivity. It is intended for researchers, scientists, and drug development professionals engaged in the creation and evaluation of antibody-drug conjugates (ADCs). This document outlines the principles of antibody modification with this compound, compares it with alternative conjugation technologies, and provides standardized protocols for assessing cross-reactivity.

Introduction to this compound and Antibody Modification

This compound is a bifunctional chelating agent utilized in the development of antibody-radionuclide conjugates. A notable example is Tabituximab this compound, an ADC where a monoclonal antibody targeting the Frizzled Homolog 10 (FZD10) receptor is conjugated to this compound, which chelates the radioisotope Yttrium-90.[1][2][3] This construct is designed for targeted radiotherapy of tumors overexpressing FZD10, such as synovial sarcoma.[2]

The chemical structure of this compound features an isothiocyanate group (-N=C=S).[4] This functional group readily reacts with primary amines, such as the ε-amino group of lysine residues on the antibody, to form a stable thiourea bond. This method of conjugation is robust but can be non-specific, as antibodies typically possess numerous surface-accessible lysine residues. This random conjugation can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR) and conjugation sites, which may influence the antibody's specificity and potential for cross-reactivity.

Cross-Reactivity of Modified Antibodies: A Critical Consideration

Cross-reactivity refers to the binding of an antibody to non-target antigens. In the context of ADCs, off-target binding can lead to the delivery of potent cytotoxic or radioactive payloads to healthy tissues, resulting in significant toxicity. The modification of an antibody through the conjugation of linkers and payloads can inadvertently alter its three-dimensional structure or create new epitopes, potentially leading to unforeseen cross-reactivity. Therefore, a thorough evaluation of cross-reactivity is a mandatory step in the preclinical safety assessment of any novel ADC.

Comparative Analysis of Conjugation Chemistries and Potential for Cross-Reactivity

While direct, publicly available experimental data quantitatively comparing the cross-reactivity of this compound-modified antibodies with other ADC platforms is scarce, a qualitative comparison can be made based on the principles of their respective conjugation chemistries.

This compound (Isothiocyanate-Based) Conjugation:

  • Mechanism: Reacts with primary amines on lysine residues.

  • Homogeneity: Tends to produce a heterogeneous mixture of ADCs due to the abundance of lysine residues on the antibody surface.

  • Potential for Cross-Reactivity: The random nature of conjugation could potentially modify residues within or near the antigen-binding site (Fab region), which might alter binding specificity. The heterogeneity of the final product can also complicate the interpretation of cross-reactivity studies.

Alternative Conjugation Technologies:

  • Maleimide-Based Cysteine Conjugation: This is a widely used method where maleimide-functionalized linker-payloads react with free sulfhydryl groups of cysteine residues. These cysteines can be native (from reduced interchain disulfides) or engineered into the antibody sequence at specific sites. Site-specific cysteine engineering can lead to a more homogeneous ADC product.

  • Enzymatic Conjugation: Techniques using enzymes like sortase or transglutaminase can attach linker-payloads to specific peptide tags engineered into the antibody, resulting in a highly homogeneous product with precise control over the conjugation site and DAR.

  • Glycan Remodeling: This method involves the modification of the native glycans on the antibody's Fc region, away from the antigen-binding site, to create a site for conjugation. This approach generally yields a homogeneous product while preserving the integrity of the antigen-binding region.

In theory, site-specific conjugation methods that direct the payload away from the antigen-binding domains and produce a more homogeneous product are expected to have a lower risk of inducing cross-reactivity compared to random conjugation methods like the one used for this compound.

Data Presentation: Cross-Reactivity Profiles

The following table provides a hypothetical summary of cross-reactivity data to illustrate how such information would be presented. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Antibody-Linker Platform Target Antigen Off-Target Antigen Panel Binding Assay Observed Cross-Reactivity (%)
anti-FZD10-BarzuxetanFZD1032-Tissue Panel (Human)ImmunohistochemistryIllustrative Data: 1.5% (Weak staining in 1 tissue)
anti-HER2-Maleimide-DM1HER232-Tissue Panel (Human)ImmunohistochemistryIllustrative Data: 0.8% (Weak staining in 1 tissue)
anti-TROP2-Enzymatic-SN38TROP232-Tissue Panel (Human)ImmunohistochemistryIllustrative Data: <0.5% (No significant staining)

Experimental Protocols

Protocol for Immunohistochemistry (IHC) Cross-Reactivity Study

This protocol outlines a standard procedure for assessing the cross-reactivity of a modified antibody on a panel of human tissues.

Objective: To evaluate the on-target and off-target binding of the this compound-modified antibody in a comprehensive panel of normal human tissues.

Materials:

  • This compound-modified antibody (test article)

  • Unmodified parent antibody (control)

  • Isotype control antibody

  • Frozen normal human tissue panel (FDA-recommended 32 tissues)

  • Cryostat

  • Poly-L-lysine coated slides

  • Fixation solution (e.g., cold acetone)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA)

  • Secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Tissue Sectioning: Cut 5 µm sections from each of the 32 frozen human tissues using a cryostat and mount on coated slides.

  • Fixation: Fix the tissue sections in cold acetone for 10 minutes and air dry.

  • Blocking: Rehydrate the sections in PBS and block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate tissue sections with the this compound-modified antibody at a pre-optimized concentration (typically 2.5 and 10 µg/mL) overnight at 4°C. Include sections incubated with the unmodified parent antibody and an isotype control as negative controls.

  • Washing: Wash slides three times with PBS containing 0.05% Tween-20.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize binding by adding DAB substrate, which produces a brown precipitate at the site of antibody binding.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a series of alcohol grades and xylene, and coverslip using a permanent mounting medium.

  • Analysis: A qualified pathologist examines the slides to assess the presence, intensity, and cellular location of any staining. The staining pattern of the modified antibody is compared to that of the unmodified antibody and the isotype control.

Protocol for ELISA-Based Off-Target Binding Assay

Objective: To quantitatively screen for binding of the this compound-modified antibody against a panel of purified proteins.

Materials:

  • 96-well ELISA plates

  • Panel of potential off-target proteins

  • This compound-modified antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat wells of a 96-well plate with 1 µg/mL of each off-target protein overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Add serial dilutions of the this compound-modified antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Wash the plate, add TMB substrate, and incubate until a blue color develops.

  • Quantification: Stop the reaction with stop solution and read the absorbance at 450 nm using a microplate reader.

  • Analysis: Significant absorbance values above background indicate potential cross-reactivity with the tested protein.

Visualizations

Mechanism of Action: Tabituximab this compound cluster_cell Tumor Cell FZD10 FZD10 Receptor Endosome Endosome FZD10->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Nucleus Nucleus Lysosome->Nucleus 90Y Release & Nuclear Localization DNA_Damage DNA Damage & Cell Death Nucleus->DNA_Damage Beta Emission ADC Tabituximab this compound (anti-FZD10 Ab + 90Y) ADC->FZD10 Binding

Caption: Mechanism of Action: Tabituximab this compound

Experimental Workflow: IHC Cross-Reactivity Study A 1. Tissue Sectioning (32 Human Tissues) B 2. Fixation & Blocking A->B C 3. Primary Antibody Incubation (Test & Control Articles) B->C D 4. Secondary Antibody Incubation (HRP-conjugated) C->D E 5. Detection (DAB Substrate) D->E F 6. Counterstaining & Mounting E->F G 7. Pathological Analysis (Assess Staining) F->G

References

Comparative biodistribution of different bifunctional chelators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biodistribution of Bifunctional Chelators in Radiopharmaceutical Development

For researchers, scientists, and drug development professionals in the field of radiopharmaceuticals, the choice of a bifunctional chelator is a critical decision that profoundly influences the in vivo behavior of a targeting molecule. The chelator's primary role is to securely bind a radiometal, forming a stable complex that can be delivered to a specific biological target. However, the chelator itself can significantly impact the overall pharmacokinetic and biodistribution profile of the resulting radiopharmaceutical, affecting tumor uptake, clearance from non-target organs, and ultimately, diagnostic or therapeutic efficacy.[1][2][3]

This guide provides an objective comparison of the biodistribution of commonly used bifunctional chelators, including DOTA, NOTA, and DTPA, supported by experimental data from preclinical studies.

Key Considerations in Chelator Selection

The selection of an optimal bifunctional chelator is a multifactorial decision. Key parameters to consider include:

  • Radiometal Compatibility: The chelator must form a highly stable complex with the chosen radiometal to prevent its release in vivo.[4][5] Different chelators exhibit varying affinities and coordination chemistry for different radiometals.

  • Radiolabeling Conditions: The conditions required for radiolabeling, such as temperature and pH, can impact the integrity of the targeting biomolecule. For instance, NOTA often allows for milder labeling conditions compared to DOTA.

  • In Vivo Stability: The stability of the radiometal-chelator complex in a biological environment is paramount to minimize off-target radiation exposure.

  • Pharmacokinetics and Biodistribution: The chelator can influence the overall charge, lipophilicity, and size of the radiopharmaceutical, thereby altering its distribution and clearance pathways.

Comparative Biodistribution Data

The following tables summarize quantitative biodistribution data from preclinical studies, presented as the percentage of injected dose per gram of tissue (%ID/g). This data highlights the impact of the chelator on the tissue distribution of various radiolabeled targeting molecules.

Table 1: Comparison of ⁶⁸Ga-labeled PSMA-targeting agents in PC3 PIP Tumor-Bearing Mice

Organ/Tissue⁶⁸Ga-DOTA-PSMA (%ID/g) 1h p.i.⁶⁸Ga-NOTA-PSMA (%ID/g) 1h p.i.⁶⁸Ga-HBED-CC-PSMA (%ID/g) 1h p.i.
Blood2.5 ± 0.41.8 ± 0.22.1 ± 0.3
Liver2.1 ± 0.31.5 ± 0.21.2 ± 0.1
Spleen1.9 ± 0.51.0 ± 0.30.8 ± 0.2
Kidneys26.5 ± 6.9106 ± 2320.1 ± 4.5
Tumor19.5 ± 1.842.2 ± 6.715.4 ± 3.1

Data is expressed as mean ± standard deviation. Data sourced from a preclinical comparative study of ⁶⁸Ga-labeled radiotracers for targeting PSMA.

Table 2: Comparison of ⁶⁴Cu-labeled PSMA-targeting agents in PC3-PIP Xenograft Model at 48h p.i.

Organ/Tissue⁶⁴Cu-DOTA-dipep (%ID/g)⁶⁴Cu-NOTA-dipep (%ID/g)
Liver13.34 ± 0.555.74 ± 1.83
Tumor8.62 ± 0.4428.84 ± 13.04

Data is expressed as mean ± standard deviation. This study highlights that ⁶⁴Cu-cunotadipep demonstrated greater tumor uptake and lower liver uptake than the DOTA derivative.

Table 3: Comparison of ⁶⁸Ga-labeled RGD Peptides in Mice with Melanoma Tumors at 1h p.i.

Organ/Tissue⁶⁸Ga-NOTA-Bn-RGD (%ID/g)⁶⁸Ga-DOTA-Bn-RGD (%ID/g)⁶⁸Ga-DTPA-Bn-RGD (%ID/g)
Blood0.45 ± 0.120.78 ± 0.250.65 ± 0.15
Liver0.89 ± 0.213.59 ± 0.181.25 ± 0.32
Kidneys10.5 ± 2.515.8 ± 3.512.1 ± 2.8
Tumor2.78 ± 0.383.08 ± 1.13.36 ± 0.49
Tumor/Blood Ratio6.183.955.17
Tumor/Liver Ratio3.120.862.69

Data is expressed as mean ± standard deviation. Data sourced from a comparative evaluation of ⁶⁸Ga-labeled RGD peptides.

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for obtaining reproducible and comparable biodistribution data.

Radiolabeling Protocol (General Example with ⁶⁸Ga)
  • Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Add a sodium acetate (B1210297) buffer to the ⁶⁸GaCl₃ solution to achieve the optimal pH for labeling (typically pH 3.5-4.5).

  • Incubation: Add the bifunctional chelator-conjugated targeting molecule to the buffered ⁶⁸Ga solution. The mixture is then incubated. Incubation temperatures and times vary depending on the chelator; NOTA-conjugates often label efficiently at room temperature, while DOTA-conjugates typically require heating (e.g., 95°C for 10-15 minutes).

  • Quality Control: Determine the radiochemical purity (RCP) of the radiolabeled product using methods like radio-TLC or radio-HPLC. A typical requirement is an RCP of >95%.

  • Purification: If the RCP is below the acceptable limit, the product is purified, often using a C18 Sep-Pak cartridge, to remove unchelated ⁶⁸Ga.

  • Formulation: The final radiolabeled product is formulated in a physiologically compatible solution, such as sterile saline, for in vivo administration.

In Vivo Biodistribution Study Protocol
  • Animal Model: Utilize an appropriate animal model, typically mice or rats, bearing a relevant tumor xenograft if applicable.

  • Animal Preparation: Allow animals to acclimate before the study.

  • Radiotracer Administration: Inject a precisely measured dose of the radiopharmaceutical (e.g., 1-4 MBq) intravenously via the tail vein.

  • Time Points: Euthanize groups of animals at predefined time points post-injection (e.g., 1, 2, 4, 24 hours).

  • Tissue Collection: Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Sample Processing: Weigh each collected tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key workflows in a comparative biodistribution study.

G cluster_radiolabeling Radiolabeling Workflow elution 68Ga Elution buffering Buffering elution->buffering incubation Incubation with Chelator-Conjugate buffering->incubation qc Quality Control (Radio-TLC/HPLC) incubation->qc purification Purification (if needed) qc->purification <95% RCP formulation Final Formulation qc->formulation >95% RCP purification->formulation

Caption: Workflow for the radiolabeling of a bifunctional chelator conjugate.

G cluster_biodistribution In Vivo Biodistribution Workflow animal_prep Animal Preparation injection Radiotracer Injection animal_prep->injection euthanasia Euthanasia at Time Points injection->euthanasia dissection Tissue Dissection & Collection euthanasia->dissection weighing Tissue Weighing dissection->weighing counting Gamma Counting weighing->counting calculation Data Calculation (%ID/g) counting->calculation

Caption: Standard workflow for an in vivo biodistribution study.

Conclusion

The choice of a bifunctional chelator is a critical determinant of the in vivo performance of a radiopharmaceutical. As demonstrated by the presented data, different chelators can lead to significantly different biodistribution profiles, impacting tumor-to-background ratios and clearance from non-target organs. For diagnostic applications, a chelator that promotes rapid clearance from non-target tissues and high initial tumor uptake, such as NOTA in some contexts, may be preferable. For therapeutic applications, a chelator that facilitates prolonged tumor retention, like DOTA in certain cases, might be more advantageous. A thorough understanding of the comparative biodistribution of different chelators, supported by robust experimental data, is essential for the rational design and development of effective and safe radiopharmaceuticals.

References

Comparative biodistribution of different bifunctional chelators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biodistribution of Bifunctional Chelators in Radiopharmaceutical Development

For researchers, scientists, and drug development professionals in the field of radiopharmaceuticals, the choice of a bifunctional chelator is a critical decision that profoundly influences the in vivo behavior of a targeting molecule. The chelator's primary role is to securely bind a radiometal, forming a stable complex that can be delivered to a specific biological target. However, the chelator itself can significantly impact the overall pharmacokinetic and biodistribution profile of the resulting radiopharmaceutical, affecting tumor uptake, clearance from non-target organs, and ultimately, diagnostic or therapeutic efficacy.[1][2][3]

This guide provides an objective comparison of the biodistribution of commonly used bifunctional chelators, including DOTA, NOTA, and DTPA, supported by experimental data from preclinical studies.

Key Considerations in Chelator Selection

The selection of an optimal bifunctional chelator is a multifactorial decision. Key parameters to consider include:

  • Radiometal Compatibility: The chelator must form a highly stable complex with the chosen radiometal to prevent its release in vivo.[4][5] Different chelators exhibit varying affinities and coordination chemistry for different radiometals.

  • Radiolabeling Conditions: The conditions required for radiolabeling, such as temperature and pH, can impact the integrity of the targeting biomolecule. For instance, NOTA often allows for milder labeling conditions compared to DOTA.

  • In Vivo Stability: The stability of the radiometal-chelator complex in a biological environment is paramount to minimize off-target radiation exposure.

  • Pharmacokinetics and Biodistribution: The chelator can influence the overall charge, lipophilicity, and size of the radiopharmaceutical, thereby altering its distribution and clearance pathways.

Comparative Biodistribution Data

The following tables summarize quantitative biodistribution data from preclinical studies, presented as the percentage of injected dose per gram of tissue (%ID/g). This data highlights the impact of the chelator on the tissue distribution of various radiolabeled targeting molecules.

Table 1: Comparison of ⁶⁸Ga-labeled PSMA-targeting agents in PC3 PIP Tumor-Bearing Mice

Organ/Tissue⁶⁸Ga-DOTA-PSMA (%ID/g) 1h p.i.⁶⁸Ga-NOTA-PSMA (%ID/g) 1h p.i.⁶⁸Ga-HBED-CC-PSMA (%ID/g) 1h p.i.
Blood2.5 ± 0.41.8 ± 0.22.1 ± 0.3
Liver2.1 ± 0.31.5 ± 0.21.2 ± 0.1
Spleen1.9 ± 0.51.0 ± 0.30.8 ± 0.2
Kidneys26.5 ± 6.9106 ± 2320.1 ± 4.5
Tumor19.5 ± 1.842.2 ± 6.715.4 ± 3.1

Data is expressed as mean ± standard deviation. Data sourced from a preclinical comparative study of ⁶⁸Ga-labeled radiotracers for targeting PSMA.

Table 2: Comparison of ⁶⁴Cu-labeled PSMA-targeting agents in PC3-PIP Xenograft Model at 48h p.i.

Organ/Tissue⁶⁴Cu-DOTA-dipep (%ID/g)⁶⁴Cu-NOTA-dipep (%ID/g)
Liver13.34 ± 0.555.74 ± 1.83
Tumor8.62 ± 0.4428.84 ± 13.04

Data is expressed as mean ± standard deviation. This study highlights that ⁶⁴Cu-cunotadipep demonstrated greater tumor uptake and lower liver uptake than the DOTA derivative.

Table 3: Comparison of ⁶⁸Ga-labeled RGD Peptides in Mice with Melanoma Tumors at 1h p.i.

Organ/Tissue⁶⁸Ga-NOTA-Bn-RGD (%ID/g)⁶⁸Ga-DOTA-Bn-RGD (%ID/g)⁶⁸Ga-DTPA-Bn-RGD (%ID/g)
Blood0.45 ± 0.120.78 ± 0.250.65 ± 0.15
Liver0.89 ± 0.213.59 ± 0.181.25 ± 0.32
Kidneys10.5 ± 2.515.8 ± 3.512.1 ± 2.8
Tumor2.78 ± 0.383.08 ± 1.13.36 ± 0.49
Tumor/Blood Ratio6.183.955.17
Tumor/Liver Ratio3.120.862.69

Data is expressed as mean ± standard deviation. Data sourced from a comparative evaluation of ⁶⁸Ga-labeled RGD peptides.

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for obtaining reproducible and comparable biodistribution data.

Radiolabeling Protocol (General Example with ⁶⁸Ga)
  • Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Add a sodium acetate buffer to the ⁶⁸GaCl₃ solution to achieve the optimal pH for labeling (typically pH 3.5-4.5).

  • Incubation: Add the bifunctional chelator-conjugated targeting molecule to the buffered ⁶⁸Ga solution. The mixture is then incubated. Incubation temperatures and times vary depending on the chelator; NOTA-conjugates often label efficiently at room temperature, while DOTA-conjugates typically require heating (e.g., 95°C for 10-15 minutes).

  • Quality Control: Determine the radiochemical purity (RCP) of the radiolabeled product using methods like radio-TLC or radio-HPLC. A typical requirement is an RCP of >95%.

  • Purification: If the RCP is below the acceptable limit, the product is purified, often using a C18 Sep-Pak cartridge, to remove unchelated ⁶⁸Ga.

  • Formulation: The final radiolabeled product is formulated in a physiologically compatible solution, such as sterile saline, for in vivo administration.

In Vivo Biodistribution Study Protocol
  • Animal Model: Utilize an appropriate animal model, typically mice or rats, bearing a relevant tumor xenograft if applicable.

  • Animal Preparation: Allow animals to acclimate before the study.

  • Radiotracer Administration: Inject a precisely measured dose of the radiopharmaceutical (e.g., 1-4 MBq) intravenously via the tail vein.

  • Time Points: Euthanize groups of animals at predefined time points post-injection (e.g., 1, 2, 4, 24 hours).

  • Tissue Collection: Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Sample Processing: Weigh each collected tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key workflows in a comparative biodistribution study.

G cluster_radiolabeling Radiolabeling Workflow elution 68Ga Elution buffering Buffering elution->buffering incubation Incubation with Chelator-Conjugate buffering->incubation qc Quality Control (Radio-TLC/HPLC) incubation->qc purification Purification (if needed) qc->purification <95% RCP formulation Final Formulation qc->formulation >95% RCP purification->formulation

Caption: Workflow for the radiolabeling of a bifunctional chelator conjugate.

G cluster_biodistribution In Vivo Biodistribution Workflow animal_prep Animal Preparation injection Radiotracer Injection animal_prep->injection euthanasia Euthanasia at Time Points injection->euthanasia dissection Tissue Dissection & Collection euthanasia->dissection weighing Tissue Weighing dissection->weighing counting Gamma Counting weighing->counting calculation Data Calculation (%ID/g) counting->calculation

Caption: Standard workflow for an in vivo biodistribution study.

Conclusion

The choice of a bifunctional chelator is a critical determinant of the in vivo performance of a radiopharmaceutical. As demonstrated by the presented data, different chelators can lead to significantly different biodistribution profiles, impacting tumor-to-background ratios and clearance from non-target organs. For diagnostic applications, a chelator that promotes rapid clearance from non-target tissues and high initial tumor uptake, such as NOTA in some contexts, may be preferable. For therapeutic applications, a chelator that facilitates prolonged tumor retention, like DOTA in certain cases, might be more advantageous. A thorough understanding of the comparative biodistribution of different chelators, supported by robust experimental data, is essential for the rational design and development of effective and safe radiopharmaceuticals.

References

Assessing the Impact of Chelators on Antibody Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of a chelator to a monoclonal antibody (mAb) is a critical step in the development of radioimmunoconjugates for both diagnostic imaging and therapeutic applications. The choice of chelator and the method of conjugation can significantly influence the physicochemical properties and, consequently, the in vivo pharmacokinetic (PK) profile of the antibody. This guide provides an objective comparison of the performance of different chelators, supported by experimental data, to aid researchers in selecting the optimal chelation strategy for their antibody-based constructs.

Impact of Chelator Type and Conjugation Ratio on Antibody Pharmacokinetics

The selection of a chelator and the number of chelator molecules conjugated per antibody (chelator-to-antibody ratio, C/A) can alter the antibody's isoelectric point (pI), immunoreactivity, and biodistribution.[1][2] A higher C/A ratio, while potentially improving radiolabeling efficiency, can lead to increased uptake by the reticuloendothelial system in the liver and spleen, and reduced tumor targeting.[2]

Comparative Biodistribution Data

The following tables summarize quantitative data from preclinical studies, comparing the effects of different chelators and conjugation ratios on antibody biodistribution.

Table 1: Comparison of CHX-A" Conjugation Ratios on 111In-MORAb-009 Biodistribution in Mice [2]

Parameter2.4 CHX-A"/mAb5.5 CHX-A"/mAb
Immunoreactivity 88.3 ± 4.5%81.1 ± 0.9%
Tumor Uptake (%ID/g) 29.8 ± 7.915.6 ± 10.2
Liver Uptake (%ID/g) 10.1 ± 3.420.5 ± 2.9
Spleen Uptake (%ID/g) 13.9 ± 6.730.0 ± 7.7
%ID/g = percentage of injected dose per gram of tissue. Data collected at 1 day post-injection in mice with < 200 mg tumors.

Table 2: Comparison of NOTA and DTPA Chelators on Single-Domain Antibody (sdAb) Properties [3]

ChelatorChange in Isoelectric Point (pI)Change in Affinity
NOTA Correlated decrease with increasing conjugationMinimal loss
DTPA Stronger decrease than NOTAStronger reduction than NOTA

Table 3: Influence of Chelator and Radionuclide on Trastuzumab Pharmacokinetics

RadioimmunoconjugateClearance (mL·h⁻¹)Elimination Half-life (T½β)
[111In]In-DTPA-trastuzumab 0.28Slow
[177Lu]Lu-DOTA-trastuzumab 0.04Slower than [111In]In-DTPA

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in this guide.

Chelator Conjugation to Antibodies (Random Lysine (B10760008) Conjugation)

This method involves the random conjugation of a bifunctional chelator to the lysine residues of an antibody.

  • Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., saline or bicarbonate buffer) at a concentration of 2-10 mg/mL.

  • pH Adjustment: The pH of the antibody solution is adjusted to 8.9-9.1 using a carbonate/bicarbonate buffer to facilitate the reaction with lysine residues.

  • Chelator Addition: The bifunctional chelator (e.g., p-isothiocyanatobenzyl-desferrioxamine, Df-Bz-NCS) is dissolved in an organic solvent like DMSO and added to the antibody solution at a specific molar excess (e.g., 3-fold molar excess).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period to allow for conjugation.

  • Purification: The resulting immunoconjugate is purified from excess, unconjugated chelator using methods such as size exclusion chromatography (e.g., Sephadex G25 column).

Radiolabeling of Chelator-Antibody Conjugates

The purified immunoconjugate is radiolabeled with a metallic radionuclide for imaging or therapy.

  • Buffering: The chelator-conjugated antibody is buffered to an appropriate pH for the specific radiometal (e.g., pH 5.5 for 89Zr).

  • Radiometal Addition: The radionuclide (e.g., [89Zr]Zr-oxalic acid) is added to the immunoconjugate solution.

  • Incubation: The mixture is incubated at room temperature to allow for chelation of the radiometal.

  • Quality Control: The radiolabeling efficiency and purity are assessed using techniques like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).

  • Purification: If necessary, the radiolabeled antibody is purified from free radiometal using size exclusion chromatography.

In Vivo Biodistribution Studies

These studies are performed in animal models to determine the tissue distribution of the radiolabeled antibody.

  • Animal Model: Tumor-bearing mice (e.g., nude mice with xenografts) are typically used.

  • Injection: A known amount of the radiolabeled antibody is injected intravenously into the mice.

  • Time Points: At various time points post-injection (e.g., 24, 48, 72 hours), groups of mice are euthanized.

  • Organ Harvesting: Tissues and organs of interest (e.g., tumor, liver, spleen, kidneys, blood) are harvested, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes and conceptual relationships involved in assessing the impact of chelators on antibody pharmacokinetics.

experimental_workflow cluster_conjugation Chelator-Antibody Conjugation cluster_radiolabeling Radiolabeling cluster_evaluation In Vivo Evaluation Ab Antibody Conjugation Conjugation Reaction (e.g., Lysine acylation) Ab->Conjugation Chelator Bifunctional Chelator Chelator->Conjugation Purification1 Purification (Size Exclusion Chromatography) Conjugation->Purification1 Immunoconjugate Chelator-Antibody Conjugate Purification1->Immunoconjugate Labeling Radiolabeling Reaction Immunoconjugate->Labeling Radiometal Radiometal (e.g., 111In, 89Zr) Radiometal->Labeling Purification2 Purification & QC (ITLC/HPLC) Labeling->Purification2 Radioimmunoconjugate Radiolabeled Antibody Purification2->Radioimmunoconjugate Injection IV Injection into Animal Model Radioimmunoconjugate->Injection Biodistribution Biodistribution Study (%ID/g) Injection->Biodistribution PK_Analysis Pharmacokinetic Analysis (Clearance, Half-life) Injection->PK_Analysis

Caption: Experimental workflow for preparing and evaluating radiolabeled antibodies.

chelator_impact cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic Outcomes Chelator Chelator Properties Type Chelator Type (e.g., NOTA, DTPA, DFO) Ratio Conjugation Ratio (Chelator/Antibody) Site Conjugation Site (Random vs. Site-Specific) Ab_Properties Antibody Properties Type->Ab_Properties affects pI, hydrophobicity Ratio->Ab_Properties affects pI, charge Site->Ab_Properties affects homogeneity, affinity Biodistribution Biodistribution (Tumor, Liver, Spleen Uptake) Ab_Properties->Biodistribution Clearance Clearance Rate Ab_Properties->Clearance Stability In Vivo Stability Ab_Properties->Stability Immunoreactivity Immunoreactivity Ab_Properties->Immunoreactivity

Caption: Relationship between chelator properties and pharmacokinetic outcomes.

References

Assessing the Impact of Chelators on Antibody Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of a chelator to a monoclonal antibody (mAb) is a critical step in the development of radioimmunoconjugates for both diagnostic imaging and therapeutic applications. The choice of chelator and the method of conjugation can significantly influence the physicochemical properties and, consequently, the in vivo pharmacokinetic (PK) profile of the antibody. This guide provides an objective comparison of the performance of different chelators, supported by experimental data, to aid researchers in selecting the optimal chelation strategy for their antibody-based constructs.

Impact of Chelator Type and Conjugation Ratio on Antibody Pharmacokinetics

The selection of a chelator and the number of chelator molecules conjugated per antibody (chelator-to-antibody ratio, C/A) can alter the antibody's isoelectric point (pI), immunoreactivity, and biodistribution.[1][2] A higher C/A ratio, while potentially improving radiolabeling efficiency, can lead to increased uptake by the reticuloendothelial system in the liver and spleen, and reduced tumor targeting.[2]

Comparative Biodistribution Data

The following tables summarize quantitative data from preclinical studies, comparing the effects of different chelators and conjugation ratios on antibody biodistribution.

Table 1: Comparison of CHX-A" Conjugation Ratios on 111In-MORAb-009 Biodistribution in Mice [2]

Parameter2.4 CHX-A"/mAb5.5 CHX-A"/mAb
Immunoreactivity 88.3 ± 4.5%81.1 ± 0.9%
Tumor Uptake (%ID/g) 29.8 ± 7.915.6 ± 10.2
Liver Uptake (%ID/g) 10.1 ± 3.420.5 ± 2.9
Spleen Uptake (%ID/g) 13.9 ± 6.730.0 ± 7.7
%ID/g = percentage of injected dose per gram of tissue. Data collected at 1 day post-injection in mice with < 200 mg tumors.

Table 2: Comparison of NOTA and DTPA Chelators on Single-Domain Antibody (sdAb) Properties [3]

ChelatorChange in Isoelectric Point (pI)Change in Affinity
NOTA Correlated decrease with increasing conjugationMinimal loss
DTPA Stronger decrease than NOTAStronger reduction than NOTA

Table 3: Influence of Chelator and Radionuclide on Trastuzumab Pharmacokinetics

RadioimmunoconjugateClearance (mL·h⁻¹)Elimination Half-life (T½β)
[111In]In-DTPA-trastuzumab 0.28Slow
[177Lu]Lu-DOTA-trastuzumab 0.04Slower than [111In]In-DTPA

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in this guide.

Chelator Conjugation to Antibodies (Random Lysine Conjugation)

This method involves the random conjugation of a bifunctional chelator to the lysine residues of an antibody.

  • Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., saline or bicarbonate buffer) at a concentration of 2-10 mg/mL.

  • pH Adjustment: The pH of the antibody solution is adjusted to 8.9-9.1 using a carbonate/bicarbonate buffer to facilitate the reaction with lysine residues.

  • Chelator Addition: The bifunctional chelator (e.g., p-isothiocyanatobenzyl-desferrioxamine, Df-Bz-NCS) is dissolved in an organic solvent like DMSO and added to the antibody solution at a specific molar excess (e.g., 3-fold molar excess).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period to allow for conjugation.

  • Purification: The resulting immunoconjugate is purified from excess, unconjugated chelator using methods such as size exclusion chromatography (e.g., Sephadex G25 column).

Radiolabeling of Chelator-Antibody Conjugates

The purified immunoconjugate is radiolabeled with a metallic radionuclide for imaging or therapy.

  • Buffering: The chelator-conjugated antibody is buffered to an appropriate pH for the specific radiometal (e.g., pH 5.5 for 89Zr).

  • Radiometal Addition: The radionuclide (e.g., [89Zr]Zr-oxalic acid) is added to the immunoconjugate solution.

  • Incubation: The mixture is incubated at room temperature to allow for chelation of the radiometal.

  • Quality Control: The radiolabeling efficiency and purity are assessed using techniques like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).

  • Purification: If necessary, the radiolabeled antibody is purified from free radiometal using size exclusion chromatography.

In Vivo Biodistribution Studies

These studies are performed in animal models to determine the tissue distribution of the radiolabeled antibody.

  • Animal Model: Tumor-bearing mice (e.g., nude mice with xenografts) are typically used.

  • Injection: A known amount of the radiolabeled antibody is injected intravenously into the mice.

  • Time Points: At various time points post-injection (e.g., 24, 48, 72 hours), groups of mice are euthanized.

  • Organ Harvesting: Tissues and organs of interest (e.g., tumor, liver, spleen, kidneys, blood) are harvested, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes and conceptual relationships involved in assessing the impact of chelators on antibody pharmacokinetics.

experimental_workflow cluster_conjugation Chelator-Antibody Conjugation cluster_radiolabeling Radiolabeling cluster_evaluation In Vivo Evaluation Ab Antibody Conjugation Conjugation Reaction (e.g., Lysine acylation) Ab->Conjugation Chelator Bifunctional Chelator Chelator->Conjugation Purification1 Purification (Size Exclusion Chromatography) Conjugation->Purification1 Immunoconjugate Chelator-Antibody Conjugate Purification1->Immunoconjugate Labeling Radiolabeling Reaction Immunoconjugate->Labeling Radiometal Radiometal (e.g., 111In, 89Zr) Radiometal->Labeling Purification2 Purification & QC (ITLC/HPLC) Labeling->Purification2 Radioimmunoconjugate Radiolabeled Antibody Purification2->Radioimmunoconjugate Injection IV Injection into Animal Model Radioimmunoconjugate->Injection Biodistribution Biodistribution Study (%ID/g) Injection->Biodistribution PK_Analysis Pharmacokinetic Analysis (Clearance, Half-life) Injection->PK_Analysis

Caption: Experimental workflow for preparing and evaluating radiolabeled antibodies.

chelator_impact cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic Outcomes Chelator Chelator Properties Type Chelator Type (e.g., NOTA, DTPA, DFO) Ratio Conjugation Ratio (Chelator/Antibody) Site Conjugation Site (Random vs. Site-Specific) Ab_Properties Antibody Properties Type->Ab_Properties affects pI, hydrophobicity Ratio->Ab_Properties affects pI, charge Site->Ab_Properties affects homogeneity, affinity Biodistribution Biodistribution (Tumor, Liver, Spleen Uptake) Ab_Properties->Biodistribution Clearance Clearance Rate Ab_Properties->Clearance Stability In Vivo Stability Ab_Properties->Stability Immunoreactivity Immunoreactivity Ab_Properties->Immunoreactivity

Caption: Relationship between chelator properties and pharmacokinetic outcomes.

References

A Comparative Analysis of Isothiocyanate-Based Linkers for Bioconjugation, Featuring Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the creation of effective bioconjugates, such as antibody-drug conjugates (ADCs) and radioimmunoconjugates. Isothiocyanate-based linkers are a class of reagents that form stable covalent bonds with primary amines, such as the lysine (B10760008) residues present on antibodies and other proteins. This guide provides a comparative overview of Barzuxetan and other notable isothiocyanate-based linkers, supported by structural information and generalized experimental protocols.

This compound: A Bifunctional Isothiocyanate Linker for Radioimmunotherapy

This compound, also known as p-CHX-A-benzyl-DTPA, is a bifunctional chelating agent designed for the development of radioimmunoconjugates.[1] Its structure incorporates two key functionalities:

  • An isothiocyanate group (-N=C=S) that reacts with the ε-amino group of lysine residues on a monoclonal antibody to form a stable thiourea (B124793) linkage.[1]

  • A diethylenetriaminepentaacetic acid (DTPA) moiety , which acts as a chelator for radiometals.[1] This allows for the labeling of the antibody-linker conjugate with diagnostic or therapeutic radioisotopes, such as Indium-111.[1]

This compound is utilized in the formation of bioconjugates like Tabituximab this compound (OTSA-101-DTPA), which is developed for the detection of tumors expressing Frizzled Homolog 10 (FZD10).[1]

Chemical Properties of this compound:

PropertyValue
Chemical Formula C26H34N4O10S
Molecular Weight 594.64 g/mol
Synonyms p-CHX-A-benzyl-DTPA, CHX-A''-DTPA, CITC-CHXA''DTPA, p-SCN-Bn-CHX-A”-DTPA

Comparison with Other Isothiocyanate-Based Linkers

LinkerChemical StructureKey Features & Primary Applications
This compound Contains a cyclohexane (B81311) ring, a benzyl (B1604629) group, and a DTPA chelator.Bifunctional: Combines protein conjugation and metal chelation. Primarily used in the development of radioimmunoconjugates for cancer imaging and therapy.
Sulforaphane (SFN) C6H11NOS2A naturally occurring isothiocyanate found in cruciferous vegetables like broccoli. Extensively studied for its potential anticancer, antioxidant, and anti-inflammatory properties. Its use as a linker in drug development is less common than its study as a standalone therapeutic agent.
Phenethyl Isothiocyanate (PEITC) C9H9NSAnother naturally occurring isothiocyanate found in cruciferous vegetables, particularly watercress. Investigated for its potential in cancer chemoprevention. Like SFN, it is more commonly studied for its intrinsic biological activity rather than as a linker.
Benzyl Isothiocyanate (BITC) C8H7NSFound in plants of the mustard family, such as papaya seeds. Exhibits antibacterial and anticancer properties. Has been used in studies to prepare S-(N-benzylthiocarbamoyl) derivatives of amino acids.
Fluorescein Isothiocyanate (FITC) C21H11NO5SA derivative of fluorescein, a widely used fluorescent dye. The isothiocyanate group allows for its covalent attachment to proteins. Primarily used for labeling antibodies and other proteins for visualization in techniques like fluorescence microscopy and flow cytometry.

Mechanism of Action and Experimental Workflows

The fundamental reaction for all isothiocyanate-based linkers is the formation of a stable thiourea bond with primary amines on proteins.

G General Reaction of Isothiocyanate Linker with Antibody Antibody Antibody with Lysine Residue (Ab-NH2) Conjugate Antibody-Linker Conjugate (Ab-NH-C(=S)NH-R) (Stable Thiourea Linkage) Antibody->Conjugate Reaction at alkaline pH Isothiocyanate Isothiocyanate Linker (R-N=C=S) Isothiocyanate->Conjugate

Caption: Isothiocyanate conjugation with an antibody.

A typical workflow for the development and evaluation of an antibody conjugate using an isothiocyanate-based linker is outlined below.

G Experimental Workflow for Antibody-Isothiocyanate Conjugation and Evaluation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody_Prep Antibody Preparation (Purification, Buffer Exchange) Reaction Conjugation Reaction (Antibody + Linker) Antibody_Prep->Reaction Linker_Prep Linker Solution Preparation (e.g., in DMSO) Linker_Prep->Reaction Purification Purification of Conjugate (e.g., Size Exclusion Chromatography) Reaction->Purification DAR Determination of Drug-to-Antibody Ratio (DAR) Purification->DAR Binding Antigen Binding Assay (e.g., ELISA) Purification->Binding Stability In Vitro Stability Assay Purification->Stability InVitro In Vitro Cell-Based Assays (e.g., Cytotoxicity) DAR->InVitro Binding->InVitro Stability->InVitro InVivo In Vivo Studies (e.g., Biodistribution, Efficacy) InVitro->InVivo

Caption: Antibody-isothiocyanate conjugate workflow.

Experimental Protocols

The following are generalized protocols for the conjugation of an isothiocyanate-based linker to an antibody and the subsequent characterization of the conjugate.

Protocol 1: Antibody Conjugation with an Isothiocyanate Linker

Materials:

  • Purified antibody (1-5 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Isothiocyanate linker (e.g., this compound, FITC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with a stabilizing agent like bovine serum albumin)

Procedure:

  • Antibody Preparation: Dialyze the purified antibody against the conjugation buffer overnight at 4°C to ensure the optimal pH for the reaction. Adjust the antibody concentration to 2-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the isothiocyanate linker in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: While gently stirring, add the linker solution to the antibody solution. The molar ratio of linker to antibody will need to be optimized for each specific conjugate but a starting point is often a 10- to 20-fold molar excess of the linker.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification: Separate the antibody-linker conjugate from the unreacted linker using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25). Elute with PBS.

  • Collect the fractions containing the purified conjugate.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Characterization of the Antibody-Linker Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • For chromophoric linkers (e.g., FITC): Measure the absorbance of the conjugate at two wavelengths: 280 nm (for protein) and the wavelength of maximum absorbance for the linker. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the linker.

  • For non-chromophoric linkers (e.g., this compound): Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is the preferred method. By comparing the mass of the unconjugated antibody to the mass of the conjugate, the average number of linkers per antibody can be determined.

2. In Vitro Stability:

  • Incubate the conjugate in human or mouse serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, analyze the conjugate by size-exclusion chromatography (SEC-HPLC) to assess for aggregation or fragmentation.

  • For radioimmunoconjugates, the stability can be assessed by measuring the amount of radioactivity that dissociates from the antibody over time.

3. Antigen Binding Affinity:

  • Use an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) to compare the binding affinity of the conjugated antibody to the unconjugated antibody for its target antigen. This is crucial to ensure that the conjugation process has not compromised the antibody's ability to bind to its target.

4. In Vitro and In Vivo Evaluation:

  • For ADCs: The in vitro cytotoxicity of the ADC can be evaluated using a cell-based assay on antigen-positive and antigen-negative cell lines. In vivo efficacy can be assessed in tumor xenograft models.

  • For Radioimmunoconjugates: Biodistribution studies in animal models are performed to determine the uptake of the radio-labeled conjugate in the tumor and other organs.

Conclusion

This compound represents a specialized isothiocyanate-based linker tailored for the development of radioimmunoconjugates, offering the ability to attach radiometals to antibodies for imaging and therapeutic applications. While it shares the fundamental amine-reactive chemistry with other isothiocyanates like SFN, PEITC, and BITC, its bifunctional nature sets it apart for applications in nuclear medicine. The choice of an isothiocyanate linker will ultimately depend on the specific application, whether it is for its intrinsic biological activity, for fluorescent labeling, or for the creation of complex bioconjugates for targeted therapies. The provided protocols offer a general framework for the successful conjugation and evaluation of these important biomolecules.

References

A Comparative Analysis of Isothiocyanate-Based Linkers for Bioconjugation, Featuring Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the creation of effective bioconjugates, such as antibody-drug conjugates (ADCs) and radioimmunoconjugates. Isothiocyanate-based linkers are a class of reagents that form stable covalent bonds with primary amines, such as the lysine residues present on antibodies and other proteins. This guide provides a comparative overview of Barzuxetan and other notable isothiocyanate-based linkers, supported by structural information and generalized experimental protocols.

This compound: A Bifunctional Isothiocyanate Linker for Radioimmunotherapy

This compound, also known as p-CHX-A-benzyl-DTPA, is a bifunctional chelating agent designed for the development of radioimmunoconjugates.[1] Its structure incorporates two key functionalities:

  • An isothiocyanate group (-N=C=S) that reacts with the ε-amino group of lysine residues on a monoclonal antibody to form a stable thiourea linkage.[1]

  • A diethylenetriaminepentaacetic acid (DTPA) moiety , which acts as a chelator for radiometals.[1] This allows for the labeling of the antibody-linker conjugate with diagnostic or therapeutic radioisotopes, such as Indium-111.[1]

This compound is utilized in the formation of bioconjugates like Tabituximab this compound (OTSA-101-DTPA), which is developed for the detection of tumors expressing Frizzled Homolog 10 (FZD10).[1]

Chemical Properties of this compound:

PropertyValue
Chemical Formula C26H34N4O10S
Molecular Weight 594.64 g/mol
Synonyms p-CHX-A-benzyl-DTPA, CHX-A''-DTPA, CITC-CHXA''DTPA, p-SCN-Bn-CHX-A”-DTPA

Comparison with Other Isothiocyanate-Based Linkers

LinkerChemical StructureKey Features & Primary Applications
This compound Contains a cyclohexane ring, a benzyl group, and a DTPA chelator.Bifunctional: Combines protein conjugation and metal chelation. Primarily used in the development of radioimmunoconjugates for cancer imaging and therapy.
Sulforaphane (SFN) C6H11NOS2A naturally occurring isothiocyanate found in cruciferous vegetables like broccoli. Extensively studied for its potential anticancer, antioxidant, and anti-inflammatory properties. Its use as a linker in drug development is less common than its study as a standalone therapeutic agent.
Phenethyl Isothiocyanate (PEITC) C9H9NSAnother naturally occurring isothiocyanate found in cruciferous vegetables, particularly watercress. Investigated for its potential in cancer chemoprevention. Like SFN, it is more commonly studied for its intrinsic biological activity rather than as a linker.
Benzyl Isothiocyanate (BITC) C8H7NSFound in plants of the mustard family, such as papaya seeds. Exhibits antibacterial and anticancer properties. Has been used in studies to prepare S-(N-benzylthiocarbamoyl) derivatives of amino acids.
Fluorescein Isothiocyanate (FITC) C21H11NO5SA derivative of fluorescein, a widely used fluorescent dye. The isothiocyanate group allows for its covalent attachment to proteins. Primarily used for labeling antibodies and other proteins for visualization in techniques like fluorescence microscopy and flow cytometry.

Mechanism of Action and Experimental Workflows

The fundamental reaction for all isothiocyanate-based linkers is the formation of a stable thiourea bond with primary amines on proteins.

G General Reaction of Isothiocyanate Linker with Antibody Antibody Antibody with Lysine Residue (Ab-NH2) Conjugate Antibody-Linker Conjugate (Ab-NH-C(=S)NH-R) (Stable Thiourea Linkage) Antibody->Conjugate Reaction at alkaline pH Isothiocyanate Isothiocyanate Linker (R-N=C=S) Isothiocyanate->Conjugate

Caption: Isothiocyanate conjugation with an antibody.

A typical workflow for the development and evaluation of an antibody conjugate using an isothiocyanate-based linker is outlined below.

G Experimental Workflow for Antibody-Isothiocyanate Conjugation and Evaluation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody_Prep Antibody Preparation (Purification, Buffer Exchange) Reaction Conjugation Reaction (Antibody + Linker) Antibody_Prep->Reaction Linker_Prep Linker Solution Preparation (e.g., in DMSO) Linker_Prep->Reaction Purification Purification of Conjugate (e.g., Size Exclusion Chromatography) Reaction->Purification DAR Determination of Drug-to-Antibody Ratio (DAR) Purification->DAR Binding Antigen Binding Assay (e.g., ELISA) Purification->Binding Stability In Vitro Stability Assay Purification->Stability InVitro In Vitro Cell-Based Assays (e.g., Cytotoxicity) DAR->InVitro Binding->InVitro Stability->InVitro InVivo In Vivo Studies (e.g., Biodistribution, Efficacy) InVitro->InVivo

Caption: Antibody-isothiocyanate conjugate workflow.

Experimental Protocols

The following are generalized protocols for the conjugation of an isothiocyanate-based linker to an antibody and the subsequent characterization of the conjugate.

Protocol 1: Antibody Conjugation with an Isothiocyanate Linker

Materials:

  • Purified antibody (1-5 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Isothiocyanate linker (e.g., this compound, FITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with a stabilizing agent like bovine serum albumin)

Procedure:

  • Antibody Preparation: Dialyze the purified antibody against the conjugation buffer overnight at 4°C to ensure the optimal pH for the reaction. Adjust the antibody concentration to 2-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the isothiocyanate linker in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: While gently stirring, add the linker solution to the antibody solution. The molar ratio of linker to antibody will need to be optimized for each specific conjugate but a starting point is often a 10- to 20-fold molar excess of the linker.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification: Separate the antibody-linker conjugate from the unreacted linker using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25). Elute with PBS.

  • Collect the fractions containing the purified conjugate.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Characterization of the Antibody-Linker Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • For chromophoric linkers (e.g., FITC): Measure the absorbance of the conjugate at two wavelengths: 280 nm (for protein) and the wavelength of maximum absorbance for the linker. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the linker.

  • For non-chromophoric linkers (e.g., this compound): Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is the preferred method. By comparing the mass of the unconjugated antibody to the mass of the conjugate, the average number of linkers per antibody can be determined.

2. In Vitro Stability:

  • Incubate the conjugate in human or mouse serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, analyze the conjugate by size-exclusion chromatography (SEC-HPLC) to assess for aggregation or fragmentation.

  • For radioimmunoconjugates, the stability can be assessed by measuring the amount of radioactivity that dissociates from the antibody over time.

3. Antigen Binding Affinity:

  • Use an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) to compare the binding affinity of the conjugated antibody to the unconjugated antibody for its target antigen. This is crucial to ensure that the conjugation process has not compromised the antibody's ability to bind to its target.

4. In Vitro and In Vivo Evaluation:

  • For ADCs: The in vitro cytotoxicity of the ADC can be evaluated using a cell-based assay on antigen-positive and antigen-negative cell lines. In vivo efficacy can be assessed in tumor xenograft models.

  • For Radioimmunoconjugates: Biodistribution studies in animal models are performed to determine the uptake of the radio-labeled conjugate in the tumor and other organs.

Conclusion

This compound represents a specialized isothiocyanate-based linker tailored for the development of radioimmunoconjugates, offering the ability to attach radiometals to antibodies for imaging and therapeutic applications. While it shares the fundamental amine-reactive chemistry with other isothiocyanates like SFN, PEITC, and BITC, its bifunctional nature sets it apart for applications in nuclear medicine. The choice of an isothiocyanate linker will ultimately depend on the specific application, whether it is for its intrinsic biological activity, for fluorescent labeling, or for the creation of complex bioconjugates for targeted therapies. The provided protocols offer a general framework for the successful conjugation and evaluation of these important biomolecules.

References

Safety Operating Guide

Proper Disposal Procedures for Barzuxetan: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Barzuxetan, a novel compound utilized in advanced drug development research. Adherence to these procedural guidelines is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following step-by-step instructions are designed to provide clear, actionable guidance for researchers, scientists, and laboratory staff.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles meeting appropriate government standards.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of dust generation or aerosolization, use a NIOSH-approved respirator.[1]

General Handling Advice:

  • Avoid contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands and any exposed skin thoroughly after handling.

II. This compound Waste Characterization and Segregation

Proper characterization and segregation of waste are the foundational steps for safe disposal. It is the responsibility of the waste generator to accurately classify all waste materials according to applicable local, regional, and national regulations.

Waste Type Description Disposal Container Notes
Solid Waste Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper).Labeled, sealed, and chemically compatible container.Do not mix with other chemical waste streams unless compatibility is confirmed.
Liquid Waste Solutions containing this compound, reaction quench liquids, and instrument rinsates.Labeled, sealed, and leak-proof container.Do not empty into drains or dispose of with household garbage.
Contaminated Sharps Needles, syringes, or broken glass that have come into contact with this compound.Puncture-resistant sharps container.
Empty Containers Original this compound containers.Triple-rinse with a suitable solvent; the rinsate should be collected as liquid waste. The decontaminated container can then be disposed of as regular lab glass or plastic.

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of this compound waste from a laboratory setting.

1. Waste Collection and Containerization:

  • Collect solid and liquid waste in separate, designated, and clearly labeled containers.
  • Ensure containers are in good condition, compatible with this compound, and are kept closed when not in use.

2. Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
  • Include the date of waste accumulation.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
  • Storage areas should have secondary containment to manage potential spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.
  • Provide the waste manifest with an accurate description of the waste.

5. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.
  • For solid spills, avoid dispersal of dust. Use a vacuum with a HEPA filter or gently sweep the material into a suitable container for disposal.
  • For liquid spills, use an inert absorbent material to contain the spill.
  • Decontaminate the spill area thoroughly.

IV. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Barzuxetan_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Solid, Liquid, Sharps) segregate Segregate Waste Streams characterize->segregate ppe->characterize containerize Select & Fill Appropriate Waste Container segregate->containerize label Label Container Correctly containerize->label storage Store in Designated Waste Area label->storage pickup Arrange for EHS Pickup storage->pickup end End: Proper Disposal pickup->end

References

Proper Disposal Procedures for Barzuxetan: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Barzuxetan, a novel compound utilized in advanced drug development research. Adherence to these procedural guidelines is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following step-by-step instructions are designed to provide clear, actionable guidance for researchers, scientists, and laboratory staff.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles meeting appropriate government standards.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of dust generation or aerosolization, use a NIOSH-approved respirator.[1]

General Handling Advice:

  • Avoid contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands and any exposed skin thoroughly after handling.

II. This compound Waste Characterization and Segregation

Proper characterization and segregation of waste are the foundational steps for safe disposal. It is the responsibility of the waste generator to accurately classify all waste materials according to applicable local, regional, and national regulations.

Waste Type Description Disposal Container Notes
Solid Waste Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper).Labeled, sealed, and chemically compatible container.Do not mix with other chemical waste streams unless compatibility is confirmed.
Liquid Waste Solutions containing this compound, reaction quench liquids, and instrument rinsates.Labeled, sealed, and leak-proof container.Do not empty into drains or dispose of with household garbage.
Contaminated Sharps Needles, syringes, or broken glass that have come into contact with this compound.Puncture-resistant sharps container.
Empty Containers Original this compound containers.Triple-rinse with a suitable solvent; the rinsate should be collected as liquid waste. The decontaminated container can then be disposed of as regular lab glass or plastic.

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of this compound waste from a laboratory setting.

1. Waste Collection and Containerization:

  • Collect solid and liquid waste in separate, designated, and clearly labeled containers.
  • Ensure containers are in good condition, compatible with this compound, and are kept closed when not in use.

2. Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
  • Include the date of waste accumulation.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
  • Storage areas should have secondary containment to manage potential spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.
  • Provide the waste manifest with an accurate description of the waste.

5. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.
  • For solid spills, avoid dispersal of dust. Use a vacuum with a HEPA filter or gently sweep the material into a suitable container for disposal.
  • For liquid spills, use an inert absorbent material to contain the spill.
  • Decontaminate the spill area thoroughly.

IV. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Barzuxetan_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Solid, Liquid, Sharps) segregate Segregate Waste Streams characterize->segregate ppe->characterize containerize Select & Fill Appropriate Waste Container segregate->containerize label Label Container Correctly containerize->label storage Store in Designated Waste Area label->storage pickup Arrange for EHS Pickup storage->pickup end End: Proper Disposal pickup->end

References

Personal protective equipment for handling Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Barzuxetan

Disclaimer: this compound is an investigational compound. As such, a comprehensive, official Safety Data Sheet (SDS) is not publicly available. The following guidance is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and should be considered a general framework. A compound-specific risk assessment must be performed, and the supplier's specific handling recommendations should be followed before any work commences.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. It includes detailed operational and disposal plans to ensure the safety of all personnel and the integrity of the research environment.

Quantitative Safety Information

Due to the lack of specific data for this compound, the following table provides representative Occupational Exposure Limits (OELs) and Occupational Exposure Bands (OEBs) for potent pharmaceutical compounds. These values are for informational purposes and highlight the need for stringent containment and handling protocols.

ParameterValue RangeDescription
Occupational Exposure Limit (OEL) ≤ 10 µg/m³ (as an 8-hour time-weighted average)The airborne concentration to which nearly all workers can be repeatedly exposed without adverse effects. Compounds with an OEL in this range are considered potent.[1][2][3]
Short-Term Exposure Limit (STEL) Varies; typically a 15-minute TWAThe acceptable average exposure over a short period. Should not be exceeded at any time during a workday.[3]
Occupational Exposure Band (OEB) OEB 4 / 5A banding system used when specific OEL data is unavailable. OEB 4 and 5 correspond to the most potent compounds, requiring the highest levels of containment.[3]

Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures

A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key phases of handling, from preparation to post-handling procedures.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for all planned procedures involving this compound.

  • Area Designation: Designate a specific, restricted-access area for handling this compound. This area should have controlled ventilation and be equipped with a chemical fume hood or, preferably, a containment system like a glove box or ventilated balance enclosure.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., dedicated spatulas, weighing paper), and spill-kit materials are readily available within the designated area.

  • Spill Kit: A spill kit specifically for potent compounds should be immediately accessible. It should contain absorbent materials, decontamination solutions, designated waste bags, and additional PPE.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or Reusable Full-Facepiece RespiratorA PAPR is highly recommended for any operation with a risk of aerosol generation. A full-facepiece respirator with P100/FFP3 particulate filters is an alternative, provided a proper fit test has been conducted.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek® to protect against chemical splashes and dust. Ensure cuffs are tucked into the inner gloves.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection against splashes.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.
Handling Procedures
  • Containment: All weighing and handling of powdered this compound should be performed within a certified chemical fume hood, ventilated balance enclosure, or an isolator/glove box.

  • Minimize Aerosolization: Use gentle handling techniques to minimize dust and aerosol generation. Keep containers covered as much as possible.

  • Spill Management: In the event of a spill, immediately alert others in the area. Evacuate if necessary. Use the pre-prepared spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

Post-Handling Decontamination
  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process. A validated cleaning agent or a prepared decontamination solution should be used.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, coveralls, shoe covers, etc.).

    • Disposable labware (weighing boats, pipette tips, etc.).

    • Spill cleanup materials.

    • Empty vials and containers.

  • Use Designated Containers: Use clearly labeled, color-coded waste containers. Hazardous pharmaceutical waste is typically collected in black containers . Sharps should be placed in a designated sharps container.

Step-by-Step Disposal Procedure
  • Segregate at the Source: Immediately place all contaminated items into the correct, labeled hazardous waste container within the designated handling area.

  • Secure Packaging: Ensure waste containers are sealed to prevent leaks or spills. Do not overfill containers.

  • Transport: Follow institutional guidelines for the transport of hazardous waste from the laboratory to the central accumulation area.

  • Final Disposal: The final disposal of potent pharmaceutical waste must be handled by a licensed hazardous waste management company. The preferred method for complete destruction of potent compounds is incineration at high temperatures.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling this compound safely.

Handling_Workflow cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_post 4. Post-Handling RiskAssessment Risk Assessment DesignateArea Designate Area RiskAssessment->DesignateArea GatherMaterials Gather Materials & Spill Kit DesignateArea->GatherMaterials DonCoverall Coverall & Shoe Covers GatherMaterials->DonCoverall DonGoggles Goggles/Face Shield DonCoverall->DonGoggles DonRespirator Respirator (PAPR) DonGoggles->DonRespirator DonGloves Double Gloves DonRespirator->DonGloves WorkInContainment Work in Containment DonGloves->WorkInContainment MinimizeAerosol Minimize Aerosol WorkInContainment->MinimizeAerosol ManageSpills Manage Spills Immediately MinimizeAerosol->ManageSpills Decontaminate Decontaminate Surfaces ManageSpills->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: High-level workflow for safely handling this compound.

Disposal_Workflow Start Waste Generation (Contaminated PPE, Labware, etc.) Segregate Step 1: Segregate at Source (Place in black hazardous waste bin) Start->Segregate Secure Step 2: Securely Seal Waste Container Segregate->Secure Transport Step 3: Transport to Central Accumulation Area (Follow institutional protocol) Secure->Transport FinalDisposal Step 4: Final Disposal by Licensed Vendor (High-Temperature Incineration) Transport->FinalDisposal End Waste Destroyed FinalDisposal->End

References

Personal protective equipment for handling Barzuxetan

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Barzuxetan

Disclaimer: this compound is an investigational compound. As such, a comprehensive, official Safety Data Sheet (SDS) is not publicly available. The following guidance is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and should be considered a general framework. A compound-specific risk assessment must be performed, and the supplier's specific handling recommendations should be followed before any work commences.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. It includes detailed operational and disposal plans to ensure the safety of all personnel and the integrity of the research environment.

Quantitative Safety Information

Due to the lack of specific data for this compound, the following table provides representative Occupational Exposure Limits (OELs) and Occupational Exposure Bands (OEBs) for potent pharmaceutical compounds. These values are for informational purposes and highlight the need for stringent containment and handling protocols.

ParameterValue RangeDescription
Occupational Exposure Limit (OEL) ≤ 10 µg/m³ (as an 8-hour time-weighted average)The airborne concentration to which nearly all workers can be repeatedly exposed without adverse effects. Compounds with an OEL in this range are considered potent.[1][2][3]
Short-Term Exposure Limit (STEL) Varies; typically a 15-minute TWAThe acceptable average exposure over a short period. Should not be exceeded at any time during a workday.[3]
Occupational Exposure Band (OEB) OEB 4 / 5A banding system used when specific OEL data is unavailable. OEB 4 and 5 correspond to the most potent compounds, requiring the highest levels of containment.[3]

Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures

A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key phases of handling, from preparation to post-handling procedures.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for all planned procedures involving this compound.

  • Area Designation: Designate a specific, restricted-access area for handling this compound. This area should have controlled ventilation and be equipped with a chemical fume hood or, preferably, a containment system like a glove box or ventilated balance enclosure.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., dedicated spatulas, weighing paper), and spill-kit materials are readily available within the designated area.

  • Spill Kit: A spill kit specifically for potent compounds should be immediately accessible. It should contain absorbent materials, decontamination solutions, designated waste bags, and additional PPE.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or Reusable Full-Facepiece RespiratorA PAPR is highly recommended for any operation with a risk of aerosol generation. A full-facepiece respirator with P100/FFP3 particulate filters is an alternative, provided a proper fit test has been conducted.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek® to protect against chemical splashes and dust. Ensure cuffs are tucked into the inner gloves.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection against splashes.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.
Handling Procedures
  • Containment: All weighing and handling of powdered this compound should be performed within a certified chemical fume hood, ventilated balance enclosure, or an isolator/glove box.

  • Minimize Aerosolization: Use gentle handling techniques to minimize dust and aerosol generation. Keep containers covered as much as possible.

  • Spill Management: In the event of a spill, immediately alert others in the area. Evacuate if necessary. Use the pre-prepared spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

Post-Handling Decontamination
  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process. A validated cleaning agent or a prepared decontamination solution should be used.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, coveralls, shoe covers, etc.).

    • Disposable labware (weighing boats, pipette tips, etc.).

    • Spill cleanup materials.

    • Empty vials and containers.

  • Use Designated Containers: Use clearly labeled, color-coded waste containers. Hazardous pharmaceutical waste is typically collected in black containers . Sharps should be placed in a designated sharps container.

Step-by-Step Disposal Procedure
  • Segregate at the Source: Immediately place all contaminated items into the correct, labeled hazardous waste container within the designated handling area.

  • Secure Packaging: Ensure waste containers are sealed to prevent leaks or spills. Do not overfill containers.

  • Transport: Follow institutional guidelines for the transport of hazardous waste from the laboratory to the central accumulation area.

  • Final Disposal: The final disposal of potent pharmaceutical waste must be handled by a licensed hazardous waste management company. The preferred method for complete destruction of potent compounds is incineration at high temperatures.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling this compound safely.

Handling_Workflow cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_post 4. Post-Handling RiskAssessment Risk Assessment DesignateArea Designate Area RiskAssessment->DesignateArea GatherMaterials Gather Materials & Spill Kit DesignateArea->GatherMaterials DonCoverall Coverall & Shoe Covers GatherMaterials->DonCoverall DonGoggles Goggles/Face Shield DonCoverall->DonGoggles DonRespirator Respirator (PAPR) DonGoggles->DonRespirator DonGloves Double Gloves DonRespirator->DonGloves WorkInContainment Work in Containment DonGloves->WorkInContainment MinimizeAerosol Minimize Aerosol WorkInContainment->MinimizeAerosol ManageSpills Manage Spills Immediately MinimizeAerosol->ManageSpills Decontaminate Decontaminate Surfaces ManageSpills->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: High-level workflow for safely handling this compound.

Disposal_Workflow Start Waste Generation (Contaminated PPE, Labware, etc.) Segregate Step 1: Segregate at Source (Place in black hazardous waste bin) Start->Segregate Secure Step 2: Securely Seal Waste Container Segregate->Secure Transport Step 3: Transport to Central Accumulation Area (Follow institutional protocol) Secure->Transport FinalDisposal Step 4: Final Disposal by Licensed Vendor (High-Temperature Incineration) Transport->FinalDisposal End Waste Destroyed FinalDisposal->End

References

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.